molecular formula C6H15ClN2O B555576 (R)-2-Amino-4-methylpentanamide hydrochloride CAS No. 80970-09-8

(R)-2-Amino-4-methylpentanamide hydrochloride

Número de catálogo: B555576
Número CAS: 80970-09-8
Peso molecular: 166.65 g/mol
Clave InChI: VSPSRRBIXFUMOU-NUBCRITNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-2-Amino-4-methylpentanamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H15ClN2O and its molecular weight is 166.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 206279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2R)-2-amino-4-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPSRRBIXFUMOU-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-2-Amino-4-methylpentanamide hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of its Physicochemical Properties, Synthesis, Analysis, and Applications for Researchers and Drug Development Professionals.

Executive Summary

(R)-2-Amino-4-methylpentanamide hydrochloride, a derivative of the amino acid D-leucine, is a chiral building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its defined stereochemistry and versatile functional groups—a primary amine and a primary amide—make it a valuable synthon for constructing complex molecular architectures, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its core chemical properties, analytical characterization, safety protocols, and applications, serving as a technical resource for scientists in research and development.

Introduction to this compound

This compound is the hydrochloride salt of the amide of D-leucine. As a chiral amino acid derivative, it serves as a crucial intermediate in the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active compounds.[1] The presence of the hydrochloride salt enhances the compound's stability and aqueous solubility, facilitating its use in various reaction conditions. The amide functional group is a cornerstone of many biological molecules and pharmaceutical agents, and chiral amides, in particular, are prevalent in natural products and drugs.[2][3] The precise spatial arrangement of the amine group, dictated by the (R)-configuration at the alpha-carbon, is critical for stereospecific interactions in biological systems, making this compound a valuable asset in asymmetric synthesis.[4]

Physicochemical Properties

The fundamental physical and chemical properties of this compound determine its handling, reactivity, and application. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 80970-09-8[5]
Molecular Formula C₆H₁₅ClN₂O[5][6]
Molecular Weight 166.65 g/mol [5][7]
Appearance White to off-white solid/powder[1][8]
Purity ≥97%[5][6]
Melting Point 254-256 °C (for the L-enantiomer)[9][10]
Solubility Soluble in water[11]
SMILES CC(C)CC(N)=O.Cl[5]
InChI Key VSPSRRBIXFUMOU-UHFFFAOYSA-N[7]
Synthesis and Stereochemical Integrity

The synthesis of this compound typically originates from D-leucine, the corresponding D-amino acid. The synthesis pathway must be carefully controlled to preserve the stereochemical integrity of the chiral center. A common conceptual pathway involves:

  • Protection of the Amine: The amino group of D-leucine is first protected with a suitable protecting group (e.g., Boc or Cbz) to prevent side reactions.

  • Activation of the Carboxylic Acid: The carboxylic acid moiety is activated, often by converting it to an acid chloride or an active ester.

  • Amidation: The activated carboxyl group is then reacted with ammonia or an ammonia equivalent to form the primary amide.

  • Deprotection and Salt Formation: The protecting group is removed under conditions that do not racemize the chiral center, followed by treatment with hydrochloric acid to yield the final hydrochloride salt.

The enantiomeric purity of the final product is paramount and is typically confirmed using chiral chromatography or by measuring the optical rotation.

Analytical Characterization

Confirming the identity, purity, and structure of this compound requires a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.[12]

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number and environment of hydrogen atoms.[13] Expected signals would include a doublet for the methyl groups of the isobutyl side chain, a multiplet for the adjacent methine proton, multiplets for the methylene protons, a signal for the alpha-proton, and exchangeable protons for the amine and amide groups.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum reveals the number of unique carbon environments.[14][15] Signals corresponding to the two non-equivalent methyl carbons, the methine and methylene carbons of the side chain, the alpha-carbon, and the carbonyl carbon of the amide are expected.

4.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[16] The spectrum of this compound would be characterized by:

  • N-H stretching vibrations for the primary amine and amide groups.

  • C=O stretching vibration (Amide I band) for the carbonyl group.

  • N-H bending vibration (Amide II band).

  • C-H stretching and bending vibrations for the alkyl groups.

4.3 Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The analysis would show a parent ion corresponding to the free base form of the molecule (C₆H₁₄N₂O) at m/z ≈ 130.11.

The following diagram illustrates a typical quality control workflow for verifying the identity and purity of the compound.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Decision & Release A Receive Raw Material: (R)-2-Amino-4-methylpentanamide HCl B Visual Inspection (Color, Form) A->B C NMR Spectroscopy (¹H, ¹³C) B->C Sample Prep D Mass Spectrometry (Confirm MW) B->D Sample Prep E IR Spectroscopy (Functional Groups) B->E Sample Prep F Purity Analysis (e.g., HPLC) B->F Sample Prep G Data Review: Compare against Specifications C->G D->G E->G F->G H Pass/Fail Decision G->H I Release for Use H->I Pass J Reject Batch H->J Fail

Figure 1: Quality control workflow for compound verification.
Applications in Research and Drug Development

Chiral amino acid derivatives are fundamental building blocks in medicinal chemistry.[1] this compound is utilized in several key areas:

  • Peptidomimetics: As a non-natural amino acid amide, it can be incorporated into peptide sequences to enhance metabolic stability or to probe receptor binding interactions. The amide bond is susceptible to enzymatic degradation, and replacing it with bioisosteres is a common strategy in drug design.[17]

  • Asymmetric Synthesis: The chiral center serves as a template for inducing stereochemistry in subsequent reaction steps, making it a valuable tool in the synthesis of enantiomerically pure compounds.[18]

  • Fragment-Based Drug Discovery (FBDD): Its small size and defined chemical features make it an attractive fragment for screening against biological targets to identify initial hit compounds.

Safety, Handling, and Storage
6.1 Hazard Identification

According to GHS classifications, this compound is considered an irritant.[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

6.2 Recommended Handling Protocols

Standard laboratory safety practices should be strictly followed.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[19]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[19][20] Do not eat, drink, or smoke in the laboratory.[20]

6.3 Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[5][20] Recommended storage temperature is often cited as 4°C for long-term stability.[5]

Experimental Protocol: Preparation of a Standard Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in deionized water for use in experimental assays.

Materials:

  • This compound (MW: 166.65 g/mol )

  • Deionized water (ddH₂O)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula and weighing paper

  • Pipettes

Procedure:

  • Calculate Required Mass: To prepare 10 mL of a 10 mM solution, calculate the mass needed:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = (0.010 mol/L) × (0.010 L) × (166.65 g/mol ) = 0.01667 g = 16.67 mg

  • Weighing: Accurately weigh approximately 16.7 mg of the compound onto weighing paper using an analytical balance.

  • Dissolution: Carefully transfer the weighed solid into a 10 mL volumetric flask.

  • Solubilization: Add approximately 7-8 mL of deionized water to the flask. Swirl gently to dissolve the solid completely. The hydrochloride salt form enhances its solubility in water.[11]

  • Final Volume Adjustment: Once the solid is fully dissolved, add deionized water to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Label the solution clearly with the compound name, concentration, and date of preparation. Store appropriately, typically at 4°C for short-term use.

References
  • Advanced ChemBlocks. (n.d.). This compound.
  • PubChem. (n.d.). 2-Amino-4-methylpentanamide hydrochloride.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 4-Methylpentan-2-one.
  • Tosi, E., de Figueiredo, R. M., & Campagne, J.-M. (2021). Enantioselective Catalytic C-H Amidations: An Highlight. ResearchGate.
  • SLS. (n.d.). L-Leucinamide hydrochloride, 99%.
  • Shandong Hanjiang Chemical Co., Ltd. (n.d.). L-tert-leucinamide hydrochloride.
  • Zhang, Z., et al. (2021). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications.
  • Nature Communications. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond.
  • ResearchGate. (n.d.). IR and 1 H NMR spectral data.
  • France, S., et al. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. RSC Publishing.
  • Tice, C. M. (2019). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry.
  • Le, T. N., & Sakkiah, S. (2023). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals.
  • Wang, Y., et al. (2018). The Application of a Desktop NMR Spectrometer in Drug Analysis. Molecules.
  • ResearchGate. (n.d.). Solid state 13 C NMR spectra of -leucinamide.

Sources

(R)-2-Amino-4-methylpentanamide hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (R)-2-Amino-4-methylpentanamide Hydrochloride

Introduction

This compound, the hydrochloride salt of D-leucinamide, is a chiral amino acid derivative of significant interest in pharmaceutical and chemical research. As a derivative of the non-proteinogenic D-leucine, it serves as a crucial building block in the synthesis of peptides and peptidomimetics.[1][2] Understanding its physical properties is paramount for researchers in drug development, as these characteristics dictate everything from reaction kinetics and purification strategies to formulation and stability.

This guide provides a comprehensive overview of the core physical properties of this compound. Moving beyond a simple datasheet, we delve into the causality behind the characterization methods, offering field-proven insights into the experimental workflows necessary for its quality control and application. The protocols and data presented herein are designed to form a self-validating system for researchers, ensuring scientific integrity and reproducibility.

Core Physicochemical Properties

The fundamental physicochemical properties provide a foundational identity for the compound. These constants are the first point of reference in any experimental design, from calculating molar quantities to interpreting spectroscopic data.

PropertyValueSource
IUPAC Name (2R)-2-amino-4-methylpentanamide;hydrochloridePubChem[3]
CAS Number 80970-09-8ChemScene[4]
Molecular Formula C₆H₁₅ClN₂OChemScene[4]
Molecular Weight 166.65 g/mol ChemScene[4], PubChem[5]
Canonical SMILES CC(C)CN.ClChemScene[4]
InChI Key VSPSRRBIXFUMOU-RXMQYKEDSA-NPubChem[3]
Appearance White to off-white crystalline powder (Expected)ChemShuttle (L-isomer)
Purity ≥97% (Typical commercial specification)ChemScene[4]

Structural and Stereochemical Characterization

The defining feature of this molecule is its chirality, centered at the alpha-carbon (C2).[6][7] This stereocenter dictates the molecule's three-dimensional arrangement and its interaction with other chiral systems, a critical aspect in pharmacology. Verifying the stereochemical integrity is therefore a non-negotiable step in its analysis.

Optical Rotation

Optical activity is the macroscopic manifestation of molecular chirality.[7] A solution of a pure enantiomer will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are key identifiers. For the corresponding (S)-enantiomer, L-Leucinamide hydrochloride, a specific rotation of +9° (c=1, H₂O) has been reported.[8] By convention, the (R)-enantiomer is expected to exhibit a specific rotation of equal magnitude but opposite direction (i.e., approximately -9° ) under identical conditions.

This protocol outlines the standard procedure for determining the specific rotation of a chiral compound using a polarimeter.

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 100 mg of this compound.

    • Dissolve the sample in a 10 mL volumetric flask using deionized water (or another specified solvent, e.g., methanol) to create a concentration (c) of approximately 1 g/100 mL. Ensure the sample is fully dissolved.

  • Instrument Preparation:

    • Turn on the polarimeter and allow the sodium lamp (589 nm) to warm up until the light output is stable.

    • Calibrate the instrument by filling the sample cell with the pure solvent (blank) and setting the reading to zero.

  • Measurement:

    • Rinse the sample cell with the analyte solution before carefully filling it, ensuring no air bubbles are present in the light path.

    • Place the sample cell in the polarimeter and record the observed rotation (α).

  • Calculation:

    • Calculate the specific rotation [α] using the formula: [α] = α / (l × c)

      • Where:

        • α is the observed rotation in degrees.

        • l is the path length of the sample cell in decimeters (dm).

        • c is the concentration of the solution in g/mL.

Thermal and Solubility Profile

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. A sharp, well-defined melting point range typically signifies a high-purity substance. For the enantiomeric L-Leucinamide hydrochloride, a melting point of 244°C has been reported.[8] The (R)-isomer is expected to have an identical melting point. Impurities will typically depress and broaden this range.

G

Solubility

The hydrochloride salt form significantly enhances the aqueous solubility of the parent amide. L-Leucinamide hydrochloride is described as having good water solubility, forming slightly acidic solutions. This property is crucial for its use in aqueous reaction media and for the development of parenteral formulations.

  • Equilibrium Method (Shake-Flask):

    • Add an excess amount of this compound to a known volume of the solvent (e.g., water, PBS pH 7.4) in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC with UV detection or quantitative NMR.

    • The resulting concentration represents the equilibrium solubility.

Spectroscopic Profile

Spectroscopic analysis provides an irrefutable fingerprint of the molecule's structure and is essential for identity confirmation.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the isobutyl group protons ((CH₃)₂CHCH₂-), the alpha-proton (-CH(NH₂)-), and the amide protons (-CONH₂). The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: Will display six distinct carbon signals corresponding to the molecular structure.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretches of the amine and amide groups (around 3200-3400 cm⁻¹), the C=O stretch of the amide (Amide I band, ~1650-1680 cm⁻¹), and N-H bending (Amide II band, ~1600-1640 cm⁻¹).

While specific spectra for the pure (R)-isomer are not publicly available in the search results, spectral data for the DL-racemate serves as a reliable reference for peak positions and patterns.[5]

G

Chromatographic Characterization and Purity

Chromatography is the gold standard for assessing the purity of pharmaceutical compounds.[10][11] For a chiral molecule, this analysis must address both chemical and enantiomeric purity.

  • Chemical Purity (HPLC/UPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used to separate the main compound from any synthesis-related impurities or degradation products. A high-purity sample should exhibit a single major peak.

  • Enantiomeric Purity (Chiral HPLC): To confirm the stereochemical identity and quantify the presence of the unwanted (S)-enantiomer, a chiral stationary phase (CSP) is required. This specialized column allows for the separation of the two enantiomers into distinct peaks, enabling the calculation of enantiomeric excess (e.e.).[12]

Safety and Handling

While a specific safety data sheet for the (R)-isomer was not retrieved, the GHS hazard information for the racemate (2-Amino-4-methylpentanamide hydrochloride) provides essential guidance.[5]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (gloves, safety glasses). Handle in a well-ventilated area or fume hood to avoid inhaling dust.[13][14]

Conclusion

The physical properties of this compound are integral to its effective use in a scientific setting. A thorough characterization, encompassing identity, purity, chirality, and solubility, provides the foundation for reliable and reproducible research. The methodologies described in this guide—from polarimetry and melting point analysis to spectroscopic and chromatographic techniques—represent a comprehensive framework for quality assessment. For drug development professionals, rigorous adherence to these analytical principles is not merely good practice; it is a prerequisite for advancing new chemical entities from the laboratory to clinical application.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12866300, 2-Amino-4-methylpentanamide hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114616, Pentanamide, 2-amino-4-methyl-.
  • Journal of the American Chemical Society. (2022). Identification of Single Amino Acid Chiral and Positional Isomers Using an Electrostatically Asymmetric Nanopore.
  • PubMed. (n.d.). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools.
  • U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • Google Patents. (n.d.). EP1566376A1 - Preparation of amino acid amides.
  • Ace Chemistry. (n.d.). 6.2.2 Amino acids, amides and chirality.
  • National Institutes of Health. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
  • precisionFDA. (n.d.). 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-.
  • PubMed. (2019). Amino Acid Profiling from Fingerprints Using Amide Stationary-Phase UPLC-MS.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7271815, (R)-2-Amino-4-methylpentanamide.
  • A-Level Chemistry Revision Notes. (n.d.). Amino Acids, Amides and Chirality.

Sources

(R)-2-Amino-4-methylpentanamide hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of (R)-2-Amino-4-methylpentanamide Hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound, a derivative of the essential amino acid L-leucine, is a chiral molecule of significant interest in pharmaceutical research and development. Its structural integrity, purity, and stereochemistry are critical determinants of its biological activity and safety profile. This guide provides a comprehensive, field-proven framework for the complete structural elucidation of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the core analytical techniques, explaining not just the "how" but the fundamental "why" behind each experimental choice, ensuring a robust and self-validating analytical workflow.

The molecule possesses a primary amide, a chiral center at the alpha-carbon, and an isobutyl side chain. The hydrochloride salt form enhances its stability and solubility in aqueous media, a common practice for amine-containing active pharmaceutical ingredients (APIs)[1]. The complete characterization of this compound necessitates a multi-technique approach to unambiguously determine its chemical structure, stereochemistry, and purity.

I. Foundational Physicochemical Characterization

A foundational understanding of the molecule's basic properties is the first step in its characterization.

PropertyValueSource
Molecular Formula C₆H₁₅ClN₂OChemScene[2]
Molecular Weight 166.65 g/mol ChemScene[2]
SMILES CC(C)CC(N)=O.ClChemScene[2]
Appearance White to off-white solidMedChemExpress[3]

II. The Analytical Workflow: A Multi-faceted Approach

The structural elucidation of this compound relies on a synergistic application of several spectroscopic and chromatographic techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Structural_Elucidation_Workflow Figure 1: Integrated Workflow for Structural Elucidation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Solid-State Analysis cluster_chromatography Purity and Chiral Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Final_Structure Confirmed Structure NMR->Final_Structure MS Mass Spectrometry (ESI-MS, MS/MS) MS->Final_Structure IR Infrared Spectroscopy (FT-IR) IR->Final_Structure XRay X-Ray Crystallography (Absolute Configuration) XRay->Final_Structure HPLC Chiral HPLC (Enantiomeric Purity) Purity_Report Purity Profile HPLC->Purity_Report GC GC-MS (Residual Solvents) GC->Purity_Report Sample Sample of (R)-2-Amino-4-methylpentanamide HCl Sample->NMR Provides detailed connectivity and stereochemical information Sample->MS Determines molecular weight and fragmentation pattern Sample->IR Identifies functional a groups Sample->XRay Unambiguous 3D structure and absolute stereochemistry Sample->HPLC Assesses enantiomeric excess and identifies non-volatile impurities Sample->GC Detects and quantifies volatile impurities

Figure 1: Integrated Workflow for Structural Elucidation

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the covalent framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are indispensable.

A. Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: A deuterated solvent that can dissolve the hydrochloride salt is required. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices. D₂O has the advantage of exchanging with the labile amide and amine protons, which can simplify the spectrum and aid in peak identification.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter[4][5].

    • Cap the NMR tube and ensure the solution is homogeneous.

B. ¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts and coupling constants.

Predicted ¹H NMR Data (in D₂O, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.8dd1HAlpha-proton, deshielded by the adjacent carbonyl and protonated amino group.
~1.8-1.6m3HHβ, HγDiastereotopic methylene protons (Hβ) and the methine proton (Hγ) form a complex multiplet.
~0.9d6HHδ, Hδ'Two magnetically equivalent methyl groups, appearing as a doublet due to coupling with Hγ.

Note: The labile protons of the amide (-CONH₂) and the protonated amine (-NH₃⁺) will exchange with D₂O and will likely not be observed.

C. ¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in D₂O, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~175C=OCarbonyl carbon of the primary amide.
~53Alpha-carbon, attached to the nitrogen and carbonyl group.
~40Methylene carbon of the isobutyl group.
~25Methine carbon of the isobutyl group.
~22, ~21Cδ, Cδ'Diastereotopic methyl carbons.
D. 2D NMR Spectroscopy: Confirming Connectivity
  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. We would expect to see correlations between Hα and the Hβ protons, between the Hβ protons and Hγ, and between Hγ and the Hδ/Hδ' methyl protons. This confirms the isobutyl side chain connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. This allows for the unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.

IV. Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.

A. Experimental Protocol: Ionization Method Selection

Due to the polar and non-volatile nature of this compound, soft ionization techniques are required.

  • Electrospray Ionization (ESI): This is the preferred method for polar molecules and is highly compatible with liquid chromatography (LC-MS)[2][6][7][8][9]. It will typically generate the protonated molecule [M+H]⁺.

B. High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition.

  • Expected [M+H]⁺: For the free base (C₆H₁₄N₂O), the expected exact mass is 130.1106 Da. The protonated molecule [C₆H₁₅N₂O]⁺ would have an exact mass of 131.1182 Da.

C. Tandem Mass Spectrometry (MS/MS): Structural Fragmentation

By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can obtain a fragmentation pattern that is characteristic of the molecule's structure.

Predicted Fragmentation Pattern

MS_Fragmentation Figure 2: Predicted ESI-MS/MS Fragmentation Parent (R)-2-Amino-4-methylpentanamide [M+H]⁺ m/z = 131.12 Frag1 Loss of NH₃ m/z = 114.09 Parent:parent->Frag1:frag1 Loss of ammonia Frag2 Loss of CONH₂ m/z = 86.10 Parent:parent->Frag2:frag2 Cleavage of Cα-Cβ bond Frag3 Loss of isobutyl group m/z = 74.06 Parent:parent->Frag3:frag3 Cleavage of Cα-C(O)NH₂ bond

Figure 2: Predicted ESI-MS/MS Fragmentation

The fragmentation of primary amides often involves the loss of ammonia and cleavage at the alpha-carbon[9][10][11][12]. The observation of these characteristic fragments provides strong evidence for the proposed structure.

V. Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

A. Experimental Protocol: Sample Preparation
  • KBr Pellet: The sample can be finely ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

B. Characteristic IR Absorptions

Predicted IR Data

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400-3200N-H stretchPrimary amide (-CONH₂)
~3100-2800N-H stretchProtonated amine (-NH₃⁺)
~2960-2870C-H stretchAlkyl groups
~1680C=O stretch (Amide I)Primary amide (-CONH₂)
~1620N-H bend (Amide II)Primary amide (-CONH₂)
~1550N-H bendProtonated amine (-NH₃⁺)

The broad absorptions in the high-wavenumber region are characteristic of N-H stretching in the amide and the ammonium salt. The strong carbonyl absorption (Amide I band) is a key diagnostic peak[13].

VI. Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric Purity

Since the biological activity of chiral molecules is often stereospecific, confirming the enantiomeric purity of this compound is crucial.

A. Experimental Protocol: Chiral HPLC Method
  • Chiral Stationary Phase (CSP): A column with a chiral selector is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of amino acid derivatives[4][14][15][16][17].

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic or basic additive may be necessary to improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound, which lacks a strong chromophore.

  • Analysis: The sample is injected, and the retention times of the (R)- and (S)-enantiomers are compared to those of a racemic standard. The enantiomeric excess (% ee) can be calculated from the peak areas.

VII. Purity Assessment: Identifying and Quantifying Impurities

A thorough understanding of the potential impurities is essential for ensuring the quality and safety of the compound.

A. Potential Impurities
  • Starting Materials: Unreacted L-leucine or its derivatives.

  • Enantiomeric Impurity: The (S)-enantiomer, L-2-Amino-4-methylpentanamide hydrochloride.

  • By-products of Synthesis: For example, if the synthesis proceeds via an ester intermediate, the corresponding ester may be present as an impurity[18]. Dimerization or oligomerization products can also form.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

B. Analytical Methods for Impurity Profiling
  • HPLC-UV/MS: A validated reverse-phase HPLC method coupled with UV and MS detection can be used to identify and quantify non-volatile organic impurities.

  • Headspace GC-MS: This technique is used for the detection and quantification of residual volatile organic solvents.

VIII. X-Ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry[19][20].

A. Experimental Protocol
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

  • Data Collection and Structure Solution: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The data are then processed to solve and refine the crystal structure.

While obtaining suitable crystals can be challenging, a successful X-ray crystal structure provides the ultimate confirmation of the molecular structure and is considered the gold standard in structural elucidation.

IX. Conclusion

The structural elucidation of this compound is a comprehensive process that requires the integration of multiple analytical techniques. NMR spectroscopy provides the detailed covalent framework, mass spectrometry confirms the molecular weight and fragmentation, and IR spectroscopy identifies the key functional groups. Chiral HPLC is essential for determining enantiomeric purity, and a suite of chromatographic methods is used for overall purity assessment. Finally, X-ray crystallography can provide the definitive, unambiguous three-dimensional structure. By following the systematic and self-validating workflow outlined in this guide, researchers can confidently and accurately characterize this and similar chiral small molecules, ensuring the quality and integrity of their scientific endeavors.

References

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]
  • Li, A., et al. (2018, November 13). A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. Analytical Chemistry. [Link]
  • da Silva, G. N., et al. (2018, June 12).
  • Spisni, A., et al. (1988). Chiral recognition of amino acid derivatives: an NMR investigation of the selector and the diastereomeric complexes. The Journal of Organic Chemistry. [Link]
  • Conte, G., et al. (2022, September 5). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2023, August 29).
  • PubChem. (n.d.). 2-Amino-4-methylpentanamide hydrochloride.
  • Chromatography Forum. (2013, July 26). LCMS of primary amides. [Link]
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2020, July 14).
  • University College London. (n.d.). Sample Preparation.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Česká a slovenská farmacie. (2007, July 23).
  • ResearchGate. (2025, August 7). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. [Link]
  • Phenomenex. (n.d.).
  • PubMed. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. [Link]
  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [Link]
  • PubChem. (n.d.). Pentanamide, 2-amino-4-methyl-.
  • Organic Syntheses. (n.d.).
  • Science Ready. (n.d.).
  • PubChem. (n.d.). (R)-2-Amino-4-methylpentanamide.
  • Chemguide. (n.d.).
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • InTechOpen. (2016).
  • MDPI. (n.d.).
  • Chemistry LibreTexts. (2020, May 30). 11.
  • University of West Florida. (n.d.). X-ray Crystallography. [Link]
  • Intertek. (n.d.).
  • MDPI. (n.d.). Protein X-ray Crystallography and Drug Discovery. [Link]
  • PubMed. (2012).
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. [Link]
  • Wikipedia. (n.d.). X-ray crystallography. [Link]
  • CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of (R)-2-Amino-4-methylpentanamide Hydrochloride (D-Leucinamide HCl)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Amino-4-methylpentanamide hydrochloride, also known as D-Leucinamide hydrochloride, is a crucial chiral building block and a derivative of the non-proteinogenic amino acid D-leucine. Its stereospecific structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. This guide provides an in-depth exploration of the primary synthetic pathways for producing D-Leucinamide hydrochloride with high enantiomeric purity. We will delve into the strategic considerations for stereocontrol, compare methodologies starting from D-leucine and its esters, and present a detailed, field-proven experimental protocol. The discussion is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability for researchers and drug development professionals.

Introduction and Strategic Overview

The synthesis of enantiomerically pure α-amino amides is a cornerstone of modern medicinal chemistry and peptide science.[1][2] this compound is the hydrochloride salt of D-leucinamide, the amide of the D-enantiomer of leucine. While L-leucine is one of the 20 common proteinogenic amino acids, its D-counterpart and derivatives like D-leucinamide are frequently incorporated into synthetic peptides and small molecule drugs to enhance metabolic stability, improve oral bioavailability, or modulate biological activity.[1][3]

The central challenge in synthesizing this molecule is the preservation or creation of the chiral center at the α-carbon in the desired (R)-configuration. The synthetic strategies, therefore, revolve around stereocontrol.

Retrosynthetic Analysis

A retrosynthetic approach to D-Leucinamide hydrochloride reveals two primary disconnection points, leading to several feasible forward-synthesis strategies. The most direct approach involves the formation of the amide bond from a suitable D-leucine precursor.

Retrosynthesis target (R)-2-Amino-4-methylpentanamide HCl amide_formation Amide Bond Formation target->amide_formation precursor1 (R)-Leucine amide_formation->precursor1 precursor2 (R)-Leucine Ester amide_formation->precursor2 ester_hydrolysis Ester Precursor

Caption: Retrosynthetic analysis of D-Leucinamide HCl.

This analysis highlights two main families of starting materials:

  • Chiral Pool Synthesis: Utilizing commercially available, enantiopure D-Leucine or its derivatives. This is the most common and economically viable approach for this specific target.[4]

  • Asymmetric Synthesis: Constructing the chiral center from achiral precursors, such as aliphatic aldehydes.[1][3] While powerful for generating novel D-amino amides, this is often more complex than using a chiral pool starting material for D-leucinamide.

Key Synthetic Pathways

Pathway I: Direct Amidation of Unprotected D-Leucine

Traditional amide synthesis from a free amino acid requires protection of the amine group (e.g., with Boc or Cbz) before activating the carboxylic acid.[5] However, recent advancements have enabled the direct amidation of unprotected amino acids, streamlining the process. One such method employs borate reagents like B(OCH₂CF₃)₃, which can facilitate the reaction between a free amino acid and an amine, often allowing the product to be isolated via simple filtration without chromatography.[5]

Mechanism Insight: The borate reagent is believed to activate the carboxylic acid and transiently interact with the amino group, facilitating nucleophilic attack by the ammonia source while preventing side reactions. This approach is highly efficient but requires specialized reagents.

Pathway II: Ammonolysis of a D-Leucine Ester (Preferred Method)

The most widely documented and practical method for synthesizing D-Leucinamide hydrochloride is the ammonolysis of a corresponding D-leucine ester, typically the methyl or ethyl ester.[6] This pathway offers high yields, straightforward purification, and relies on readily available starting materials. The D-leucine methyl ester hydrochloride can be prepared from D-leucine via esterification (e.g., using thionyl chloride in methanol) or purchased directly.[7][8][9]

The core of this pathway is the reaction of the ester with ammonia. This is typically performed using a solution of ammonia in an alcohol, such as methanol, in a sealed pressure tube at elevated temperatures to drive the reaction to completion.[6] Following ammonolysis, the free base of D-leucinamide is converted to its stable, crystalline hydrochloride salt by treatment with HCl in a suitable solvent like 1,4-dioxane or isopropanol.[6]

Workflow cluster_main Pathway II: Synthesis via D-Leucine Methyl Ester start (R)-Leucine Methyl Ester HCl step1 Ammonolysis (7N NH₃ in MeOH, 50°C) start->step1 intermediate Crude (R)-Leucinamide (Free Base) step1->intermediate step2 Salt Formation (4N HCl in Dioxane) intermediate->step2 step3 Purification (Recrystallization from Isopropanol) step2->step3 product (R)-2-Amino-4-methylpentanamide Hydrochloride step3->product

Caption: Workflow for the synthesis of D-Leucinamide HCl.

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure for the L-enantiomer and is directly applicable to the synthesis of the target (R)-enantiomer.[6]

Objective: To synthesize this compound from (R)-Leucine methyl ester hydrochloride.

Table 1: Key Reagents and Properties

ReagentFormulaM.W. ( g/mol )Supplier Note
(R)-Leucine methyl ester HClC₇H₁₆ClNO₂181.66Available from various chemical suppliers.[7][9]
Ammonia in MethanolNH₃ in CH₃OH-7N solution is commercially available.
Hydrochloric Acid in 1,4-DioxaneHCl in C₄H₈O₂-4N solution is commercially available.
Isopropanol (IPA)C₃H₈O60.10Anhydrous grade for recrystallization.
1,4-DioxaneC₄H₈O₂88.11Anhydrous grade.
Step-by-Step Methodology
  • Reaction Setup (Ammonolysis):

    • To a glass pressure tube, add (R)-Leucine methyl ester hydrochloride (1.0 g, 5.5 mmol) and methanol (10 mL).[6]

    • To this suspension, add a 7N solution of ammonia in methanol (7.9 mL, 55 mmol, 10 equivalents).

    • Securely seal the pressure tube.

  • Reaction Execution:

    • Place the sealed tube in an oil bath pre-heated to 50 °C.

    • Maintain the reaction at this temperature with stirring for 48 hours.[6]

    • After 48 hours, allow the reaction mixture to cool to room temperature.

  • Work-up and Isolation of Free Base:

    • Carefully unseal the pressure tube in a well-ventilated fume hood.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia. This will yield the crude (R)-2-Amino-4-methylpentanamide as a free base.

  • Salt Formation:

    • Suspend the crude product in 1,4-dioxane (10 mL).

    • Add a 4N solution of HCl in 1,4-dioxane (1.7 mL, 6.8 mmol, ~1.2 equivalents) to the suspension.[6] Use sonication to facilitate mixing and ensure complete conversion to the hydrochloride salt.[6]

    • Remove the solvent and excess HCl using a rotary evaporator. To aid in the removal of residual HCl, add fresh 1,4-dioxane (10 mL) and re-concentrate.[6]

  • Purification (Recrystallization):

    • Add hot isopropanol to the solid residue until it fully dissolves.

    • Allow the solution to cool slowly to room temperature, permitting the formation of crystals.

    • If needed, cool the flask in an ice bath to maximize crystal precipitation.

    • Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold isopropanol.

    • Place the purified solid under high vacuum to remove any residual solvent.[6]

Expected Yield: ~60% (0.55 g).[6]

Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the final product is paramount. A combination of analytical techniques should be employed.

Table 2: Characterization Data for Leucinamide Hydrochloride

ParameterExpected ValueMethod
Appearance White to off-white crystalline solid.[10]Visual Inspection
Melting Point 216-218 °C[6]Melting Point Apparatus
Specific Rotation [α]D: -12.0° (c 0.50, methanol) for the (R)-enantiomer. Note: The L-enantiomer is reported as +12.0°.[6]Polarimetry
¹H NMR ((CD₃)₂SO, 400 MHz) δ: 8.29 (br s, 3H, -NH₃⁺), 7.96 (s, 1H, -CONH₂), 7.48 (s, 1H, -CONH₂), 3.66 (m, 1H, α-CH), 1.67 (m, 1H, γ-CH), 1.56 (m, 2H, β-CH₂), 0.92 (d, J=3Hz, 3H, δ-CH₃), 0.90 (d, J=3Hz, 3H, δ-CH₃).[6]NMR Spectroscopy
Purity >99%HPLC

Note: The NMR spectrum is for the L-enantiomer but is expected to be identical for the R-enantiomer. The key differentiator is the specific rotation, which will have an equal magnitude but opposite sign.

Safety and Handling

  • Reagents: Handle ammonia solutions, thionyl chloride (if preparing the ester), and hydrochloric acid solutions in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Procedure: The use of a sealed pressure tube requires caution. Ensure the tube is properly rated for the reaction pressure and temperature and use a blast shield.

  • Product: The final product, this compound, may cause skin and eye irritation.[11] Avoid inhalation of dust.[10]

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the ammonolysis of its corresponding methyl ester, a method that leverages the readily available chiral pool of D-leucine. This pathway provides high yields and a product with excellent purity after a straightforward recrystallization. While more advanced methods like direct amidation or de novo asymmetric synthesis exist, the ester ammonolysis route remains the gold standard for its scalability, cost-effectiveness, and reproducibility. Rigorous analytical characterization, particularly polarimetry, is essential to confirm the stereochemical integrity of the final product, which is critical for its application in pharmaceutical development.

References

  • Schwieter, K. E., & Johnston, J. N. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. RSC Advances.
  • ChemicalBook. (n.d.). L-Leucinamide hydrochloride | 10466-61-2.
  • Synfacts. (2015). Enantioselective Synthesis of D-α-Amino Amides from Aliphatic Aldehydes. Synfacts, 11(08), 0866.
  • Myers, A. G., & Gleason, J. L. (1999). A General, Highly Enantioselective Method for the Synthesis of d and l α-Amino Acids and Allylic Amines. Journal of the American Chemical Society, 121(44), 10311–10312.
  • Palomo, C., et al. (2005). Enantioselective Synthesis of α,β-Disubstituted-β-amino Acids. The Journal of Organic Chemistry, 70(25), 10122–10125.
  • Wang, Z., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications, 15(1), 4725.
  • Creative Peptides. (n.d.). Chiral Amino Acids Synthesis.
  • Giacomelli, G., et al. (2003). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 3(24), 9835-9840.
  • Sabharwal, N., et al. (2016). Direct amidation of unprotected amino acids using B(OCH₂CF₃)₃. Organic & Biomolecular Chemistry, 14(25), 5913-5917.
  • American Chemical Society. (2025). Electrochemical synthesis of chiral amines and amino acid derivatives. ACS Fall 2025.
  • Johnston, J. N., & Schwieter, K. E. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Chemical Science, 6(5), 2895-2899.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds.
  • MedchemExpress. (n.d.). This compound.
  • ChemScene. (n.d.). This compound | 80970-09-8.
  • PubChem. (n.d.). 2-Amino-4-methylpentanamide hydrochloride.
  • Chem-Impex. (n.d.). L-Leucine amide hydrochloride.
  • Biosynth. (n.d.). Acetyl-L-leucine amide | 28529-34-2.
  • PubChem. (n.d.). (R)-2-Amino-4-methylpentanamide.
  • Chem-Impex. (n.d.). L-Leucine amide.
  • CRO SPLENDID LAB. (n.d.). L-Leucinamide hydrochloride.
  • PubMed Central. (2019). Improvement of l-Leucine Production in Corynebacterium glutamicum by Altering the Redox Flux. Applied Sciences, 9(8), 1693.
  • CymitQuimica. (n.d.). L-Leucinamide, HCl.
  • MedchemExpress. (n.d.). (R)-methyl 2-amino-4-methylpentanoate hydrochloride.
  • ChemShuttle. (n.d.). L-Leucinamide hydrochloride; CAS No.: 10466-61-2.
  • Wikipedia. (n.d.). Leucine.
  • Alchem Pharmtech. (n.d.). CAS 5845-53-4 | (R)-Methyl 2-aMino-4-Methylpentanoate hydrochloride.
  • MedchemExpress. (n.d.). Certificate of Analysis: (R)-methyl 2-amino-4-methylpentanoate hydrochloride.

Sources

(R)-2-Amino-4-methylpentanamide hydrochloride spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-2-Amino-4-methylpentanamide hydrochloride

Introduction

This compound, a derivative of the amino acid D-leucine, serves as a crucial chiral building block in synthetic organic chemistry and drug development.[1] Its structural integrity, purity, and stereochemistry are paramount for its application in peptide synthesis and as a precursor for more complex molecules. A comprehensive spectroscopic analysis is therefore not merely a quality control step but the foundational dataset that confirms molecular identity and informs downstream applications.

This guide provides an in-depth analysis of this compound using three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this document is structured to not only present the data but to elucidate the causal reasoning behind the experimental choices and interpretation, ensuring a robust and self-validating analytical workflow.

Molecular Structure and Spectroscopic Implications

The first step in any spectroscopic analysis is to understand the molecule's architecture. The structure contains several key features that will manifest distinctively in the resulting spectra: a primary amine (protonated as a hydrochloride salt), a primary amide, an isobutyl side chain, and a chiral center at the α-carbon.

The presence of the chiral center is particularly significant, as it renders the two protons on the adjacent β-carbon (CH₂) chemically non-equivalent. This phenomenon, known as diastereotopicity, is a critical structural marker we expect to observe in the ¹H NMR spectrum.[2]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Expertise & Experience: The choice of solvent is critical. For this compound, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is preferable to Deuterium Oxide (D₂O). While the compound is water-soluble, D₂O would cause the exchangeable protons of the -NH₃⁺ and -CONH₂ groups to disappear from the spectrum, resulting in a loss of valuable information. DMSO-d₆, being aprotic, allows for the observation of all protons.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a proton census of the molecule, detailing the environment and neighbors of each hydrogen atom.

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Collect data over a spectral width of 0-12 ppm. Key parameters include a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections. Integrate all signals.

Data Presentation: ¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
~8.5 - 8.03Hbroad s--NH₃⁺
~7.81Hs--CONH₂ (one H)
~7.51Hs--CONH₂ (other H)
~3.851Ht~7.8H-α
~1.701Hm-H-β (diastereotopic)
~1.551Hm-H-β (diastereotopic)
~1.601Hm~6.5H-γ
~0.906Hd~6.52 x -CH₃

Interpretation of the ¹H NMR Spectrum

  • Amine and Amide Protons (~8.5-7.5 ppm): The three protons of the ammonium group (-NH₃⁺) appear as a broad singlet far downfield due to the deshielding effect of the positive nitrogen and hydrogen bonding with the solvent. The two amide protons (-CONH₂) typically appear as two distinct broad singlets due to hindered rotation around the C-N bond.

  • Alpha-Proton (H-α, ~3.85 ppm): This single proton is adjacent to the electron-withdrawing ammonium and carbonyl groups, shifting it significantly downfield. It appears as a triplet due to coupling with the two adjacent β-protons.

  • Beta-Protons (H-β, ~1.70 & ~1.55 ppm): As predicted, the chirality at the α-carbon makes these two protons diastereotopic.[2] They are in slightly different chemical environments and thus have different chemical shifts. They couple to each other (geminal coupling) and to the α- and γ-protons, resulting in complex multiplets.

  • Gamma-Proton (H-γ, ~1.60 ppm): This proton is coupled to the two β-protons and the six methyl protons, leading to a complex multiplet.

  • Methyl Protons (-CH₃, ~0.90 ppm): The six protons of the two equivalent methyl groups appear as a doublet, as they are all coupled to the single γ-proton. This is a classic signature of an isopropyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Data Presentation: ¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~172.0C=O (Amide)
~51.5C-α
~40.0C-β
~24.0C-γ
~22.5-CH₃
~21.5-CH₃

Interpretation of the ¹³C NMR Spectrum

  • Carbonyl Carbon (~172.0 ppm): The amide carbonyl carbon is the most deshielded carbon, appearing furthest downfield as expected.

  • Alpha-Carbon (~51.5 ppm): The C-α is directly attached to the electronegative nitrogen and carbonyl group, shifting it downfield.

  • Side-Chain Carbons (~40.0 - 21.5 ppm): The remaining aliphatic carbons of the isobutyl group appear in the upfield region of the spectrum. The two methyl carbons are non-equivalent due to the chiral center, resulting in two distinct signals.

Caption: A typical workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Experience: For a solid crystalline sample like a hydrochloride salt, the Attenuated Total Reflectance (ATR) technique is often superior to preparing a KBr pellet. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the sample directly against a crystal (often diamond or germanium). This avoids potential issues with moisture absorption inherent in KBr.

Experimental Protocol: FT-IR (ATR) Data Acquisition

  • Instrument Background: Ensure the ATR crystal surface is clean. Collect a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Collection: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3400 - 3200Strong, BroadN-H StretchPrimary Amide (-CONH₂)
~3000 - 2800Strong, BroadN-H StretchAmmonium (-NH₃⁺)
~2960 - 2870Medium-StrongC-H StretchAliphatic (isobutyl)
~1670StrongC=O StretchAmide I Band
~1610StrongN-H BendAmide II Band
~1550MediumN-H Asymmetric BendAmmonium (-NH₃⁺)

Interpretation of the IR Spectrum

  • N-H Stretching Region (3400-2800 cm⁻¹): This region is dominated by broad, strong absorptions characteristic of hydrogen-bonded N-H groups. The primary amide shows two N-H stretching bands (symmetric and asymmetric), which overlap with the very broad and strong absorption from the N-H stretches of the ammonium hydrochloride salt.[3][4]

  • C-H Stretching Region (2960-2870 cm⁻¹): Sharp peaks in this region confirm the presence of the aliphatic isobutyl side chain.

  • Amide I Band (~1670 cm⁻¹): This very strong and sharp peak is one of the most characteristic absorptions in the spectrum and is definitively assigned to the C=O stretching vibration of the primary amide group.[5][6]

  • Amide II Band (~1610 cm⁻¹): This strong band, appearing near the Amide I band, is due to the in-plane N-H bending vibration of the primary amide.[7]

  • Ammonium Bend (~1550 cm⁻¹): The bending vibration of the -NH₃⁺ group also appears in this region, confirming the presence of the hydrochloride salt.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule. Furthermore, analysis of its fragmentation patterns can offer corroborating structural evidence.

Expertise & Experience: For a pre-ionized, polar, and thermally labile compound like an amino acid amide hydrochloride, Electrospray Ionization (ESI) is the ideal technique. It is a "soft" ionization method that transfers ions from solution into the gas phase with minimal fragmentation, ensuring the observation of the intact molecular ion. Analysis is performed in positive ion mode (ESI+) to detect the positively charged cation.

Experimental Protocol: ESI-MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid to aid ionization.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage (~3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: Analyze the resulting gas-phase ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Presentation: High-Resolution Mass Spectrometry (HRMS)

  • Molecular Formula: C₆H₁₅ClN₂O

  • Molecular Weight: 166.65 g/mol [9]

  • Free Base Formula: C₆H₁₄N₂O

  • Free Base Exact Mass: 130.1106 Da[10]

  • Observed Ion (ESI+): [M]+ (cation of the salt)

  • Calculated m/z for [C₆H₁₅N₂O]⁺: 131.1182

  • Expected m/z: The primary ion observed will be the cation of the salt, which corresponds to the protonated free base.

Interpretation and Fragmentation The ESI+ mass spectrum will be dominated by the cation at m/z ~131.12. While ESI is a soft technique, some in-source fragmentation can be induced to provide structural information. Key expected fragments arise from the loss of neutral molecules.[11][12]

Proposed Fragmentation Pathway:

  • Loss of Ammonia (NH₃): A common fragmentation for primary amides can lead to the loss of ammonia from the amide group, resulting in an acylium ion.

    • [C₆H₁₅N₂O]⁺ → [C₆H₁₂NO]⁺ + NH₃ (m/z 114.09)

  • Loss of the Isobutyl Side Chain: Cleavage at the Cα-Cβ bond can result in the loss of the isobutene neutral fragment.

    • [C₆H₁₅N₂O]⁺ → [C₂H₆N₂O]⁺ + C₄H₈ (m/z 74.05)

  • Loss of the Amide Group as a Radical: A common fragmentation pathway for amino acid derivatives is the loss of the entire carboxamide group.

    • [C₆H₁₅N₂O]⁺ → [C₅H₁₂N]⁺ + CONH₂ (m/z 86.10)

Parent [M]+ Cation m/z = 131.12 Frag1 Fragment m/z = 114.09 Parent->Frag1 - NH3 Frag2 Fragment m/z = 86.10 Parent->Frag2 - •CONH2 Frag3 Fragment m/z = 74.05 Parent->Frag3 - C4H8

Caption: Proposed ESI-MS fragmentation pathway for the cation of the title compound.

Conclusion

The collective data from NMR, IR, and MS analyses provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific stereochemical feature of diastereotopic protons. FT-IR spectroscopy provides rapid verification of the key functional groups, namely the primary amide and the ammonium salt. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight with high precision. This synergistic approach, grounded in an understanding of the underlying principles of each technique, constitutes a robust and trustworthy protocol for the structural verification of this important chiral building block, meeting the rigorous demands of researchers and drug development professionals.

References

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025). Google Search.
  • Peptide Fragmentation and Amino Acid Quantification by Mass Spectrometry. (n.d.). Google Search.
  • Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides. (2016). ResearchGate.
  • Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. (n.d.). Google Search.
  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online.
  • 2-Amino-4-methylpentanamide hydrochloride. (n.d.). PubChem.
  • Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. (2024). PMC - NIH.
  • Differentiation of Chiral Compounds Using NMR Spectroscopy. (n.d.). Request PDF.
  • Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. (n.d.). PubMed.
  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry.
  • This compound. (n.d.). MedchemExpress.com.
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega.
  • ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... (n.d.). ResearchGate.
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). PMC - NIH.
  • This compound. (n.d.). ChemScene.
  • (R)-2-Amino-4-methylpentanamide. (n.d.). PubChem.
  • Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. (2022). Biointerface Research in Applied Chemistry.

Sources

(R)-2-Amino-4-methylpentanamide Hydrochloride: A Technical Guide for Researchers in Cellular Metabolism and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of (R)-2-Amino-4-methylpentanamide hydrochloride, a leucine analog with significant potential for research in cellular signaling, metabolism, and drug development. While the direct scientific literature on this specific compound is emerging, its structural analogy to D-leucine, the less common enantiomer of the essential amino acid L-leucine, positions it as a valuable tool for dissecting stereospecific interactions within biological systems. This guide will delve into the fundamental role of leucine in cellular regulation, particularly its influence on the mechanistic target of rapamycin (mTOR) pathway. We will present detailed, field-proven methodologies for utilizing this compound in key experimental paradigms, including competitive binding assays, enzyme inhibition studies, and the analysis of intracellular signaling cascades. This document is intended for researchers, scientists, and drug development professionals seeking to leverage leucine analogs to probe and modulate critical cellular processes.

Introduction: The Central Role of Leucine in Cellular Regulation

Leucine, an essential branched-chain amino acid (BCAA), transcends its role as a mere building block for protein synthesis to act as a potent signaling molecule that governs cell growth, proliferation, and metabolism.[1] Of the BCAAs, leucine is a primary activator of the mTOR signaling pathway, a master regulator of cellular processes.[2] The mTOR kinase exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] mTORC1, in particular, is acutely sensitive to amino acid availability, with leucine being a key upstream activator.[2][3] Dysregulation of the mTOR pathway is a hallmark of numerous diseases, including cancer and metabolic disorders, making it a prime target for therapeutic intervention.[3]

Leucine analogs, such as this compound, are invaluable research tools. They allow for the precise investigation of leucine-dependent pathways, helping to elucidate the mechanisms of action of potential therapeutics and to understand the intricacies of cellular responses to nutrient availability.[4] This guide will focus on the practical application of this compound as a research compound.

This compound: A Profile

This compound is the hydrochloride salt of the amide derivative of D-leucine. Its chemical structure provides a stable and soluble tool for researchers.

PropertyValueSource
IUPAC Name (2R)-2-amino-4-methylpentanamide;hydrochloride[5]
CAS Number 80970-09-8[6]
Molecular Formula C₆H₁₅ClN₂O[6]
Molecular Weight 166.65 g/mol [6][7]
Appearance White to off-white solid[8]
Purity Typically ≥97%[6]
Storage 4°C for short term, -20°C for long term[6]

Proposed Synthesis of this compound

While specific synthesis protocols for this compound are not extensively detailed in publicly available literature, a plausible route can be extrapolated from general principles of peptide chemistry and analogous syntheses. A common approach involves the amidation of a protected D-leucine precursor, followed by deprotection. A potential synthetic scheme, based on a process described for similar compounds, is outlined below.[9]

G cluster_0 Step 1: Protection of D-Leucine cluster_1 Step 2: Amidation cluster_2 Step 3: Deprotection and Salt Formation D_Leucine D-Leucine Boc_D_Leucine Boc-D-Leucine D_Leucine->Boc_D_Leucine Boc Anhydride, Base (e.g., TEA) Boc_D_Leucinamide Boc-D-Leucinamide Boc_D_Leucine->Boc_D_Leucinamide Coupling Agent (e.g., DCC/NHS), Ammonia Final_Product (R)-2-Amino-4-methylpentanamide hydrochloride Boc_D_Leucinamide->Final_Product HCl in organic solvent (e.g., Dioxane)

A plausible synthetic route for this compound.

Experimental Applications and Protocols

The utility of this compound as a research tool lies in its ability to act as a competitive ligand at leucine binding sites. The following are detailed protocols for its application in key experimental settings.

Investigating the mTOR Signaling Pathway via Western Blot Analysis

This protocol details how to assess the effect of this compound on the mTOR signaling pathway by analyzing the phosphorylation status of key downstream effectors.

Principle: By treating cells with the leucine analog, researchers can determine if it activates or inhibits the mTOR pathway by observing changes in the phosphorylation of proteins such as S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1).[3][10]

Experimental Workflow:

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blotting cluster_3 Data Analysis a Seed cells and grow to 70-80% confluency b Starve cells of amino acids (optional, to establish baseline) a->b c Treat with (R)-2-Amino-4-methyl- pentanamide hydrochloride at varying concentrations and time points b->c d Lyse cells in RIPA buffer with protease and phosphatase inhibitors c->d e Quantify protein concentration (e.g., BCA assay) d->e f Separate proteins by SDS-PAGE e->f g Transfer proteins to a PVDF membrane f->g h Block membrane and incubate with primary antibodies (e.g., anti-p-S6K, anti-p-4E-BP1) g->h i Incubate with HRP-conjugated secondary antibody h->i j Detect signal with ECL substrate i->j k Quantify band intensity using densitometry j->k l Normalize to total protein and loading control (e.g., GAPDH) k->l

Workflow for Western blot analysis of the mTOR pathway.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293, HeLa, or a cell line relevant to your research) in 6-well plates and grow to 70-80% confluency.[2]

    • To establish a baseline, you may starve the cells of amino acids for 1-2 hours by incubating them in an amino acid-free medium.

    • Treat the cells with varying concentrations of this compound for different durations (e.g., 15, 30, 60 minutes). Include a positive control (L-leucine) and a vehicle control.

  • Protein Lysate Preparation:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[3][10]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.[3]

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR pathway proteins (e.g., p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1) overnight at 4°C.[11][12]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the corresponding total protein levels and a loading control (e.g., GAPDH or β-actin).[10]

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific receptor or transporter that binds leucine.

Principle: This assay measures the ability of the unlabeled leucine analog to compete with a radiolabeled ligand (e.g., [³H]-Leucine) for binding to a receptor. The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) is used to calculate the inhibitory constant (Ki).[13][14]

Experimental Workflow:

G cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Separation and Detection cluster_3 Data Analysis a Prepare cell membranes or tissue homogenates expressing the target receptor b Prepare serial dilutions of (R)-2-Amino-4-methylpentanamide hydrochloride a->b c Incubate membranes with a fixed concentration of radiolabeled leucine and varying concentrations of the leucine analog b->c d Include controls for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand) c->d e Separate bound from free radioligand by rapid filtration d->e f Measure radioactivity of the filters using a scintillation counter e->f g Plot percent specific binding against the log concentration of the leucine analog f->g h Determine the IC50 value from the competition curve g->h i Calculate the Ki value using the Cheng-Prusoff equation h->i

Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Prepare membrane homogenates from cells or tissues expressing the receptor of interest.[15]

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, set up the binding reactions in a suitable assay buffer.

    • For each reaction, add the membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and a range of concentrations of this compound.[16]

    • Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled known ligand).

    • Incubate the plate at an appropriate temperature for a sufficient time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.[15]

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Enzyme Inhibition Assay

This protocol can be adapted to assess the inhibitory potential of this compound on an enzyme that utilizes leucine as a substrate.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of the leucine analog. A decrease in the reaction rate indicates inhibition, and the data can be used to determine the type of inhibition and the inhibition constant (Ki).[17][18]

Experimental Workflow:

G cluster_0 Assay Setup cluster_1 Kinetic Measurement cluster_2 Data Analysis a Prepare assay buffer, enzyme solution, substrate solution, and serial dilutions of This compound b In a multi-well plate or cuvettes, combine the enzyme and the leucine analog at different concentrations a->b c Initiate the reaction by adding the substrate b->c d Monitor the reaction progress over time (e.g., by measuring absorbance or fluorescence) c->d e Calculate the initial reaction velocities (V₀) for each inhibitor concentration d->e f Plot V₀ against substrate concentration (Michaelis-Menten plot) or their reciprocals (Lineweaver-Burk plot) e->f g Determine the type of inhibition and calculate the Ki value f->g

Workflow for an enzyme inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a suitable assay buffer at the optimal pH for the enzyme.

    • Prepare stock solutions of the enzyme, its substrate, and this compound. Create serial dilutions of the inhibitor.

  • Enzyme Assay:

    • In a 96-well plate or individual cuvettes, add the assay buffer, the enzyme solution, and the desired concentration of the leucine analog.[19]

    • Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate.

    • Continuously monitor the reaction by measuring the change in absorbance or fluorescence over time using a plate reader or spectrophotometer.[20][21]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curve.

    • To determine the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor.

    • Plot the data using Michaelis-Menten or Lineweaver-Burk plots.

    • Analyze the plots to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and calculate the inhibition constant (Ki).

Concluding Remarks

This compound represents a valuable, yet under-characterized, tool for the study of leucine-dependent cellular processes. Its stereochemistry offers a unique opportunity to investigate the enantiomeric selectivity of leucine-binding proteins and transporters. The protocols outlined in this guide provide a robust framework for researchers to begin exploring the biological effects of this compound. As with any scientific investigation, careful optimization and appropriate controls are paramount to obtaining reliable and interpretable data. The continued exploration of leucine analogs like this compound will undoubtedly contribute to a deeper understanding of cellular metabolism and may pave the way for the development of novel therapeutic strategies for a range of diseases.

References

  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease (2019 Edition). [Link]
  • ResearchGate. (2016). Can anyone suggest me protocol for western blot of phospho mTOR?[Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay.
  • San Diego Mesa College. (2021). Biochem Lab Enzyme Kinetics Instructions F21. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. [Link]
  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
  • Moss, L. R. (2021, December 6). Enzyme Kinetic Assay [Video]. YouTube. [Link]
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
  • National Center for Biotechnology Information. (2015).
  • Tip Biosystems. (2024, July 19).
  • PubChem. (n.d.). 2-Amino-4-methylpentanamide hydrochloride.
  • PubChem. (n.d.). (R)-2-Amino-4-methylpentanamide.
  • PubChem. (n.d.). Pentanamide, 2-amino-4-methyl-.
  • Fisher Scientific. (n.d.). Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide 98.0+%, TCI America.
  • Google Patents. (2016). US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride.

Sources

Whitepaper: Elucidating the Chirality of 2-amino-4-methylpentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Chirality is a fundamental property in molecular science with profound implications for the pharmaceutical industry. The stereochemical configuration of an active pharmaceutical ingredient (API) can dictate its efficacy, pharmacology, and toxicology. This guide provides an in-depth technical examination of the chirality of 2-amino-4-methylpentanamide hydrochloride, a derivative of the amino acid L-leucine. We will explore the structural basis of its stereoisomerism and present a multi-faceted analytical approach for the definitive characterization of its enantiomeric forms. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven experimental protocols for polarimetry, chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).

Introduction: The Imperative of Chirality in Drug Development

In chemistry, a molecule is defined as chiral if it is non-superimposable on its mirror image.[1] These two mirror-image forms are known as enantiomers. While enantiomers share identical physical properties such as melting point and solubility, they differ in their interaction with plane-polarized light and, critically, in their interactions with other chiral molecules.[1]

Biological systems—composed of chiral entities like amino acids, sugars, and nucleic acids—are inherently stereoselective.[1] Consequently, the enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[2] One enantiomer may be therapeutically active, while the other could be inactive or, in some well-known cases, responsible for adverse effects. Therefore, the ability to separate, identify, and quantify the enantiomers of a drug candidate is not merely an academic exercise but a regulatory and safety imperative.

2-amino-4-methylpentanamide hydrochloride, a derivative of leucine, possesses a single stereogenic center at the alpha-carbon (C2). This carbon is bonded to four distinct substituents: an amino group, a carboxamide group, a hydrogen atom, and an isobutyl side chain. This tetrahedral arrangement gives rise to two enantiomers: (S)-2-amino-4-methylpentanamide and (R)-2-amino-4-methylpentanamide. The hydrochloride salt form facilitates solubility and stability but does not alter the core chirality.

Molecular Structure and Stereoisomers

The two enantiomers of 2-amino-4-methylpentanamide are designated using the Cahn-Ingold-Prelog (R/S) convention. The molecule's parent amino acid is leucine, with the L-form corresponding to the (S) configuration.

Caption: 3D representation of the (S) and (R) enantiomers.

Analytical Strategy: A Triad of Orthogonal Techniques

A robust and self-validating characterization of chirality relies on employing multiple, orthogonal analytical techniques. No single method provides a complete picture. We advocate for a triad approach:

  • Polarimetry: A bulk property measurement to determine the overall optical rotation, confirming the presence of a non-racemic mixture.

  • Chiral HPLC: A separative technique to physically resolve the enantiomers and accurately determine their relative proportions (enantiomeric excess).

  • Vibrational Circular Dichroism (VCD): A spectroscopic method to determine the absolute configuration (R or S) of the enantiomers in solution.

G cluster_Analysis Chirality Analysis Workflow cluster_Methods Analytical Techniques cluster_Results Derived Information Sample Sample of 2-amino-4-methylpentanamide HCl Polarimetry Polarimetry Sample->Polarimetry HPLC Chiral HPLC Sample->HPLC VCD Vibrational Circular Dichroism (VCD) Sample->VCD Result_Pol Optical Rotation (Bulk Property) Polarimetry->Result_Pol Result_HPLC Enantiomeric Excess (% ee) (Quantitative Separation) HPLC->Result_HPLC Result_VCD Absolute Configuration (R/S Assignment) VCD->Result_VCD Conclusion Definitive Chiral Characterization Result_Pol->Conclusion Result_HPLC->Conclusion Result_VCD->Conclusion

Caption: Integrated workflow for comprehensive chiral analysis.

Method 1: Optical Polarimetry

3.1. Theoretical Basis

Polarimetry is a non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[3][4] The magnitude and direction of this rotation are characteristic of the molecule's structure, concentration, path length, temperature, and the wavelength of light used.[3] The specific rotation, [α], is a fundamental physical constant for a pure enantiomer under defined conditions.

According to Biot's Law, the relationship is: [α] = α / (c * l) Where:

  • α is the observed rotation in degrees.

  • c is the concentration in g/mL.

  • l is the path length of the cell in decimeters (dm).

A racemic mixture (50:50 ratio of enantiomers) will have an observed rotation of zero, as the equal and opposite rotations of the two enantiomers cancel each other out.[5]

3.2. Experimental Protocol

Objective: To determine the specific rotation of a sample of 2-amino-4-methylpentanamide hydrochloride.

Instrumentation: Standard polarimeter with a sodium lamp (D-line, 589 nm).

Procedure:

  • Solution Preparation: Accurately weigh approximately 250 mg of the sample and dissolve it in deionized water in a 25 mL volumetric flask. Ensure complete dissolution and fill to the mark. Calculate the precise concentration (c) in g/mL.

  • Instrument Calibration: Calibrate the polarimeter using a blank (deionized water) and set the zero point.

  • Sample Measurement: Rinse and fill a 1.0 dm polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.

  • Data Acquisition: Place the cell in the polarimeter and record the observed optical rotation (α). Perform at least three independent measurements and calculate the average.

  • Calculation: Use the averaged observed rotation (α), the calculated concentration (c), and the path length (l = 1.0 dm) to calculate the specific rotation [α].

3.3. Data Interpretation

The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory. The magnitude provides a measure of enantiomeric purity. The enantiomeric excess (% ee) can be estimated using the formula:

% ee = ([α]observed / [α]max) * 100

Where [α]max is the specific rotation of the pure enantiomer.

SampleHypothetical Observed Rotation (α)Calculated Specific Rotation [α]Interpretation
Pure (S)-Enantiomer+0.25°+25.0°Enantiopure dextrorotatory
Pure (R)-Enantiomer-0.25°-25.0°Enantiopure levorotatory
Racemic Mixture0.00°0.0°50:50 mixture of enantiomers
Test Sample+0.20°+20.0°80% ee of the (S)-enantiomer

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

4.1. Theoretical Basis

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[6] The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers.[7] This differential interaction leads to different retention times, allowing for their separation and individual quantification. For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective due to their ability to form multiple transient interactions (hydrogen bonds, dipole-dipole) with the analyte.[6]

4.2. Experimental Protocol

Objective: To separate the (R) and (S) enantiomers and determine the enantiomeric excess (% ee) of a sample.

Instrumentation: HPLC system with UV detector.

Procedure:

  • Column Selection: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column. Causality: These phases provide a complex chiral environment with grooves and cavities that are highly effective at resolving a broad range of chiral compounds, including amino acid derivatives.[6][7]

  • Mobile Phase Preparation: A polar organic mobile phase is typically effective. Prepare a mixture of Hexane:Ethanol:Trifluoroacetic Acid (TFA) in a ratio of 80:20:0.1 (v/v/v). Filter and degas the mobile phase. Causality: The alcohol acts as a polar modifier to control retention, while the small amount of TFA protonates the amino group, ensuring sharp peak shapes.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Analysis: Inject a standard of the racemic mixture to determine the retention times of both enantiomers. Subsequently, inject the test sample.

  • Calculation: Calculate the % ee from the peak areas (A) of the two enantiomers in the chromatogram: % ee = [ |A₁ - A₂| / (A₁ + A₂) ] * 100

4.3. Data Interpretation

The output is a chromatogram showing two distinct peaks for the two enantiomers if the sample is not enantiopure.

Parameter(S)-Enantiomer(R)-Enantiomer
Retention Time (tᵣ)8.5 min10.2 min
Peak Area (Test Sample)950,00050,000
Calculated % ee 90%

Method 3: Vibrational Circular Dichroism (VCD)

5.1. Theoretical Basis

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure in solution, including its absolute configuration.[8][9] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images). By comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations (e.g., Density Functional Theory - DFT) for a known configuration (e.g., the S-enantiomer), the absolute configuration of the sample can be unambiguously determined.[9]

5.2. Experimental Protocol

Objective: To determine the absolute configuration of an enantiomerically enriched sample.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, including a photoelastic modulator (PEM).

Procedure:

  • Sample Preparation: Prepare a solution of the enantiomerically enriched sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD) at a concentration sufficient to yield an absorbance of ~0.5-1.0 in the IR region of interest (e.g., 1700-1300 cm⁻¹). Causality: Deuterated solvents are used to avoid overwhelming solvent IR absorption bands that would obscure the analyte's signals.

  • Data Acquisition:

    • Acquire the VCD and IR spectra of the sample solution.

    • Acquire the VCD and IR spectra of the pure solvent as a background.

    • Collect data for several hours to achieve an adequate signal-to-noise ratio, as the VCD signal is typically 3-5 orders of magnitude weaker than the IR absorption signal.[8]

  • Computational Modeling:

    • Perform a DFT calculation (e.g., using Gaussian with a B3LYP functional and 6-31G(d) basis set) on one enantiomer (e.g., the S-form) to predict its theoretical IR and VCD spectra.

  • Spectral Comparison:

    • Subtract the solvent spectrum from the sample spectrum.

    • Overlay the experimental VCD spectrum of the sample with the computationally predicted VCD spectrum for the S-enantiomer.

5.3. Data Interpretation

  • If the experimental spectrum's sign pattern matches the predicted spectrum for the (S)-enantiomer, the sample has the (S) absolute configuration.

  • If the experimental spectrum is a mirror image of the predicted spectrum for the (S)-enantiomer, the sample has the (R) absolute configuration. This provides definitive, non-comparative proof of stereochemistry.

Conclusion

The rigorous characterization of chirality is a cornerstone of modern drug development. For 2-amino-4-methylpentanamide hydrochloride, a comprehensive assessment requires a multi-pronged analytical strategy. Polarimetry offers a rapid, initial assessment of optical activity. Chiral HPLC provides the definitive separation and quantification necessary to determine enantiomeric purity with high accuracy. Finally, Vibrational Circular Dichroism, coupled with computational chemistry, delivers an unambiguous assignment of the absolute configuration. By integrating these three self-validating techniques, researchers and drug developers can ensure a complete and accurate understanding of the stereochemical identity and purity of this important chiral building block, mitigating risks and adhering to the highest standards of scientific and regulatory diligence.

References

  • Advanced ChemBlocks. (n.d.). (R)-2-Amino-4-methylpentanamide hydrochloride.
  • Lipp, E. D., & Nafie, L. A. (1985). Vibrational circular dichroism in amino acids and peptides. 10. Fourier transform VCD and Fourier self-deconvolution of the amide I region of poly(gamma-benzyl-L-glutamate). Biopolymers, 24(5), 799-812. [Link]
  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Wikipedia. (n.d.). Vibrational circular dichroism.
  • Freedman, T. B., Nafie, L. A., Zuk, W. M., & Paterlini, M. G. (1987). Vibrational circular dichroism in amino acids and peptides. 5. Carbon-hydrogen, stretching vibrational circular dichroism and fixed partial charge calculations for deuterated isotopomers of alanine. Journal of the American Chemical Society. [Link]
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Rudolph Research Analytical. (n.d.). Polarimetry Definitions, Fundementals, Applications for Industry.
  • MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides.
  • Bouř, P., & Kapitán, J. (2018). Insight into vibrational circular dichroism of proteins by density functional modeling. Chirality, 30(1), 56-65. [Link]
  • Fanali, S. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis.
  • Horwitz, J., Strickland, E. H., & Billups, C. (1970). Analysis of vibrational structure in the near-ultraviolet circular dichroism and absorption spectra of phenylalanine and its derivatives. Journal of the American Chemical Society, 92(7), 2119-2129. [Link]
  • PubChem. (n.d.). 2-Amino-4-methylpentanamide hydrochloride.
  • ResearchGate. (n.d.). Chiral separation of amino acids and derivatives by CE.
  • Cook, C. W., Byrne, S., Viola, D., & Drouet d'Aubigny, C. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA.
  • Matrix Fine Chemicals. (n.d.). 2-AMINO-4-METHYLPENTANOIC ACID | CAS 328-38-1.
  • S4Science. (n.d.). Polarimeter.
  • Mbah, C. J. (2019). Polarimetric Analytical Method: The Importance in the Determination of Pharmaceutical Active and Inactive Ingredients. Medwin Publishers. [Link]
  • Wikipedia. (n.d.). Chirality (chemistry).
  • PubChem. (n.d.). Pentanamide, 2-amino-4-methyl-.
  • Pappalardo, L., et al. (1999). Synthesis of enantiomerically pure amino acids.
  • Williams, K., & Lee, E. (1985). Importance of drug enantiomers in clinical pharmacology. Drugs, 30(4), 333-54. [Link]
  • Ellman, J. A., & Owens, T. D. (2016). Preparation of Enantiomerically Pure Perfluorobutanesulfinamide and Its Application to the Asymmetric Synthesis of α-Amino Acids. The Journal of Organic Chemistry. [Link]
  • Fujii, K., et al. (2005). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH Public Access. [Link]
  • Hart, B. P., & Rapoport, H. (2016). Preparation of Enantiomerically Pure Perfluorobutanesulfinamide and Its Application to the Asymmetric Synthesis of α-Amino Acids. PubMed. [Link]
  • Garner, P., & Ho, W. B. (1990). Synthesis of enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene. The Journal of Organic Chemistry, 55(11), 3069-3074. [Link]
  • PubChem. (n.d.). N-[(2S,3S)-7-amino-1-chloro-2-hydroxyheptan-3-yl].
  • MDPI. (2019). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.

Sources

Stereospecific synthesis of (R)-2-Amino-4-methylpentanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Stereospecific Synthesis of (R)-2-Amino-4-methylpentanamide Hydrochloride

Abstract: this compound, the hydrochloride salt of D-leucinamide, is a valuable chiral building block in pharmaceutical and chemical synthesis. Its stereochemical integrity is paramount for its application in constructing enantiomerically pure molecules. This guide provides a comprehensive technical overview of a robust and reliable method for the stereospecific synthesis of this compound, starting from the chiral pool precursor, (R)-leucine. We delve into the strategic considerations behind each synthetic step, from nitrogen protection and carboxyl activation to final deprotection and salt formation. Detailed experimental protocols, analytical validation techniques for ensuring structural and stereochemical purity, and a discussion of alternative enzymatic approaches are presented to provide researchers and drug development professionals with a field-proven, self-validating methodology.

Introduction and Strategic Overview

This compound (Figure 1) is the enantiomer of the more common L-leucinamide. The precise three-dimensional arrangement of its stereocenter is critical, as biological systems exhibit high stereoselectivity. Consequently, access to enantiopure (R)-leucinamide is essential for the development of specific peptide analogues, chiral ligands, and pharmaceutical intermediates.

The primary challenge in synthesizing this molecule is not the formation of the amide bond itself, but the preservation of the pre-existing stereocenter at the α-carbon. Any racemization during the synthetic sequence would compromise the final product's utility and necessitate costly chiral purification.

Figure 1: Chemical Structure of this compound.

This guide focuses on a chiral pool approach, which leverages a readily available, enantiopure starting material—in this case, (R)-leucine. This strategy is often the most direct and cost-effective method for producing enantiomerically pure targets, as it obviates the need for complex asymmetric induction or resolution steps. The core principle is to perform chemical transformations on the starting material under conditions mild enough to prevent erosion of stereochemical purity.

Recommended Synthetic Pathway: A Three-Step Approach

The most reliable pathway for the synthesis of this compound from (R)-leucine involves a three-step sequence. This method is designed to be high-yielding and, crucially, to minimize the risk of racemization.

G Start (R)-Leucine Step1 Step 1: N-Protection (e.g., Boc2O, Base) Start->Step1 Protected N-Boc-(R)-Leucine Step1->Protected Step2 Step 2: Amidation (Coupling Agent, NH4OH) Protected->Step2 Amide N-Boc-(R)-Leucinamide Step2->Amide Step3 Step 3: Deprotection & Salt Formation (HCl in Dioxane) Amide->Step3 Final (R)-2-Amino-4-methylpentanamide Hydrochloride Step3->Final

Diagram 1: Recommended stereospecific synthetic pathway.

Step 1: N-Protection of (R)-Leucine

Causality: The amino group of (R)-leucine is a nucleophile that would interfere with the subsequent carboxyl group activation and amidation, potentially leading to undesired side products like diketopiperazines or peptide chains. Therefore, it must be temporarily "masked" with a protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose. It is stable under the basic or neutral conditions required for amidation but can be cleaved cleanly under acidic conditions, which conveniently aligns with the final step of forming the hydrochloride salt.

The reaction proceeds by nucleophilic attack of the amino group on the di-tert-butyl dicarbonate (Boc₂O) anhydride. A mild base is used to neutralize the liberated proton and drive the reaction to completion.

Step 2: Carboxyl Group Activation and Amidation

Causality: Direct reaction of a carboxylic acid with ammonia to form an amide requires harsh conditions (high temperature and pressure) that would certainly cause racemization of the sensitive α-stereocenter. To achieve amidation under mild conditions, the carboxyl group must be converted into a more reactive electrophile. This is accomplished using a "coupling agent."

One effective method is the formation of a mixed anhydride. Reagents like isobutyl chloroformate react with the N-protected amino acid to form a highly reactive mixed anhydride intermediate. This intermediate is then susceptible to immediate nucleophilic attack by ammonia (or an ammonia equivalent like ammonium hydroxide) to form the desired amide bond. This process is performed at low temperatures (e.g., -15°C) to suppress side reactions and preserve stereochemical integrity. The reaction of acid halides with amines is a fundamental and widely used method for synthesizing amides.[]

Step 3: Deprotection and Hydrochloride Salt Formation

Causality: The final step is the removal of the Boc protecting group to liberate the free amine. The acid-lability of the Boc group makes this a straightforward process. Treatment with a strong acid, such as hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or diethyl ether, simultaneously cleaves the Boc group and protonates the newly freed amino group. This directly yields the desired this compound salt, which often precipitates from the reaction mixture as a stable, crystalline solid, facilitating its isolation and purification.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Suggested Purity
(R)-Leucine131.17>99% ee
Di-tert-butyl dicarbonate (Boc₂O)218.25>98%
Sodium Bicarbonate (NaHCO₃)84.01Reagent Grade
1,4-Dioxane88.11Anhydrous
Tetrahydrofuran (THF)72.11Anhydrous
Isobutyl Chloroformate136.58>98%
N-Methylmorpholine (NMM)101.15>99%
Ammonium Hydroxide (NH₄OH)35.0428-30% solution
Hydrogen Chloride (HCl)36.464M in Dioxane
Ethyl Acetate (EtOAc)88.11Reagent Grade
Saturated NaCl solution (brine)N/AN/A
Magnesium Sulfate (MgSO₄)120.37Anhydrous
Step-by-Step Procedure

Step 1: Synthesis of N-Boc-(R)-Leucine

  • Suspend (R)-leucine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 2:1 ratio).

  • Cool the mixture in an ice bath to 0-5°C.

  • Add sodium bicarbonate (2.5 eq) to the suspension.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise over 30 minutes, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the mixture in vacuo to remove the dioxane.

  • Add water and wash with a nonpolar solvent like hexanes to remove unreacted Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-(R)-Leucine as a white solid or viscous oil.

Step 2: Synthesis of N-Boc-(R)-Leucinamide

  • Dissolve N-Boc-(R)-Leucine (1.0 eq) in anhydrous THF and cool to -15°C under a nitrogen atmosphere.

  • Add N-methylmorpholine (NMM) (1.0 eq) and stir for 5 minutes.

  • Add isobutyl chloroformate (1.0 eq) dropwise, ensuring the temperature does not exceed -10°C. A white precipitate of NMM·HCl will form.

  • Stir the reaction mixture at -15°C for 15-20 minutes to allow for complete formation of the mixed anhydride.

  • In a separate flask, cool a 28% ammonium hydroxide solution (5.0 eq) to 0°C.

  • Add the cold mixed anhydride suspension to the ammonium hydroxide solution rapidly via cannula or dropping funnel.

  • Stir vigorously for 1-2 hours, allowing the mixture to gradually warm to room temperature.

  • Remove the THF in vacuo.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to give crude N-Boc-(R)-Leucinamide. The product can be purified by recrystallization or flash chromatography if necessary.

Step 3: Synthesis of this compound

  • Dissolve the crude N-Boc-(R)-Leucinamide (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Cool the solution in an ice bath.

  • Add a 4M solution of HCl in 1,4-dioxane (3-5 eq) dropwise. Gas evolution (CO₂) will be observed.

  • Stir the reaction at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • The product hydrochloride salt will typically precipitate. If not, add diethyl ether to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield this compound.

Analytical Validation and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the final product is a critical, self-validating step.

G cluster_analysis Crude Crude Product from Step 3 Purify Purification (Recrystallization) Crude->Purify Pure Purified Solid Purify->Pure Analysis Analysis Suite Pure->Analysis NMR ¹H & ¹³C NMR (Structural Confirmation) Analysis->NMR MS Mass Spectrometry (Molecular Weight) Analysis->MS HPLC Chiral HPLC (Enantiomeric Purity) Analysis->HPLC Rotation Optical Rotation (Stereochemical Confirmation) Analysis->Rotation Final Validated Product (>99% ee)

Diagram 2: Analytical workflow for product validation.

Physicochemical Properties
PropertyExpected Value
Molecular FormulaC₆H₁₅ClN₂O
Molecular Weight166.65 g/mol [2][3]
AppearanceWhite to off-white crystalline solid
Melting Point254-256 °C (lit.)[4]
Optical Rotation ([α]D)Approx. +10° (c=5 in H₂O for L-enantiomer) - Value for (R) will be opposite sign.

Note: The optical rotation for the L-enantiomer hydrochloride is reported as +10°[4]. The synthesized (R)-enantiomer should exhibit a specific rotation of approximately -10° under identical conditions.

Spectroscopic Confirmation
  • ¹H NMR: The proton NMR spectrum should be consistent with the structure, showing characteristic signals for the isobutyl group protons, the α-proton, and the amide/amine protons.

  • ¹³C NMR: The carbon NMR will confirm the presence of the six distinct carbon atoms in the molecule.

  • Mass Spectrometry (MS): ESI-MS should show a parent ion peak corresponding to the free amine [M+H]⁺ at m/z ≈ 131.1.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretches of the amine hydrochloride and the primary amide, as well as the C=O stretch of the amide.

Stereochemical Purity Analysis

This is the most critical analysis.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). The sample is analyzed on a chiral stationary phase (CSP) designed to separate enantiomers. A variety of CSPs, such as those based on macrocyclic glycopeptides (e.g., teicoplanin-based columns), are highly effective for resolving underivatized amino acids and their derivatives.[5][6] A single, sharp peak corresponding to the (R)-enantiomer should be observed, with the peak for the (S)-enantiomer being at or below the limit of detection (typically <0.5% for >99% ee).

Alternative Strategy: Enzymatic Synthesis

For research groups interested in biocatalysis and green chemistry, an enzymatic approach offers an elegant alternative.[7][8] For instance, the kinetic resolution of racemic α-amino nitriles using microorganisms like Rhodococcus sp. has been reported.[7][8][9] These organisms contain a nitrile hydratase and an L-enantioselective amidase. When presented with a racemic α-amino nitrile, the nitrile hydratase converts both enantiomers to the corresponding racemic amide. The highly selective L-amidase then hydrolyzes the L-amide to the L-amino acid, leaving the desired D-amino amide ((R)-enantiomer) untouched and in high enantiomeric excess.[7][8] This method is powerful but requires expertise in biocatalytic processes.

Conclusion

The stereospecific synthesis of this compound is reliably achieved through a well-established, three-step sequence starting from the chiral pool precursor (R)-leucine. The strategic use of N-protection, mild carboxyl activation, and controlled deprotection/salt formation ensures the preservation of the α-stereocenter. This guide provides a detailed, causality-driven protocol that, when coupled with a rigorous analytical validation workflow, yields a final product of high chemical and stereochemical purity suitable for the demanding applications in pharmaceutical and chemical research.

References

  • Wang, M.-X., & Lin, S.-J. (2002). Practical and Convenient Enzymatic Synthesis of Enantiopure α-Amino Acids and Amides. The Journal of Organic Chemistry, 67(18), 6542–6545. [Link]
  • Wang, M.-X., & Lin, S.-J. (2002). Practical and convenient enzymatic synthesis of enantiopure alpha-amino acids and amides. PubMed. [Link]
  • Grogan, G., & Slabu, I. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(17), 8717-8721. [Link]
  • Pirkle, W. H., & Welch, C. J. (1991). HPLC Analysis of Racemic Amides, Ureas, and Hydantoins Derived from Amino Acids on Silica-Based Chiral Columns. Journal of Chromatographic Science, 29(3), 129-132. [Link]
  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]
  • Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4584–4671. [Link]
  • Wang, M-X., & Lin, S-J. (2002). Practical and Convenient Enzymatic Synthesis of Enantiopure α-Amino Acids and Amides.
  • Johnston, J. N., & Shen, B. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Chemical Science, 6(5), 2779–2784. [Link]
  • Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124. [Link]
  • LibreTexts. (2024). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
  • Henderson, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 256-265. [Link]
  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 23(42), 10035-10043. [Link]
  • Deng, H., et al. (2014). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society, 136(46), 16488–16497. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylpentanamide hydrochloride.

Sources

(R)-2-Amino-4-methylpentanamide Hydrochloride: A Technical Guide to Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Amino-4-methylpentanamide hydrochloride, a derivative of the D-enantiomer of the essential amino acid leucine, presents a compelling subject for investigation within drug discovery and chemical biology. While direct, comprehensive studies on its specific mechanism of action are not extensively available in the public domain, its structural relationship to L-leucine and its amide derivatives provides a strong foundation for hypothesizing its biological activities. This technical guide synthesizes the current understanding of related compounds to propose and explore three primary putative mechanisms of action for this compound: modulation of the mTOR signaling pathway, direct enzyme inhibition, and regulation of neurotransmitter systems. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of these potential mechanisms, complete with experimental protocols to facilitate further investigation.

Introduction: The Enantiomeric Enigma of a Leucine Derivative

Leucine and its derivatives are fundamental players in a myriad of physiological processes, ranging from protein synthesis to metabolic regulation. The vast majority of research has centered on the naturally occurring L-enantiomer. However, the unique stereochemistry of this compound suggests the potential for distinct pharmacological properties. The amide functional group, replacing the carboxylic acid of leucine, further alters its chemical characteristics, potentially influencing its stability, solubility, and interaction with biological targets.

This guide will navigate the plausible biological roles of this compound by extrapolating from the known functions of its chemical relatives. It is crucial to underscore that the hypotheses presented herein are based on established principles of pharmacology and the activities of structurally similar molecules. Definitive elucidation of the mechanism of action for the (R)-enantiomer will necessitate rigorous experimental validation.

Putative Mechanism I: Modulation of the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1][2] The mTORC1 complex is particularly sensitive to amino acid levels, with L-leucine being a potent activator.[3][4] This activation is a critical step in initiating protein synthesis.

While L-leucine stimulates the mTORC1 pathway, a derivative, N-acetylleucine amide, has been shown to inhibit leucine-induced p70(S6k) activation, a downstream effector of mTORC1.[5] This suggests that modifications to the leucine structure, such as N-acetylation and amidation, can convert an agonist into an antagonist. Given the structural similarity, it is plausible that this compound could also modulate mTOR signaling, potentially acting as an inhibitor. The (R)-stereochemistry may confer a unique binding mode to the cellular machinery that senses amino acid availability, such as the Rag GTPases or leucyl-tRNA synthetase (LRS).[3][6]

The mTORC1 Signaling Cascade: A Visual Representation

The following diagram illustrates the key components of the mTORC1 signaling pathway and highlights the central role of amino acids.

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex Activation cluster_output Downstream Effects Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K activates Amino_Acids Amino Acids (e.g., Leucine) Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases activate Akt Akt PI3K->Akt activates TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition promotes Rag_GTPases->mTORC1 activates Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis promotes 4EBP1->Protein_Synthesis promotes (by releasing eIF4E)

Caption: The mTORC1 signaling pathway integrates signals from growth factors and amino acids to regulate cell growth and autophagy.

Experimental Protocol: Assessing mTORC1 Pathway Activation by Western Blot

This protocol describes a method to determine if this compound activates or inhibits the mTORC1 pathway by measuring the phosphorylation status of its downstream targets, S6K1 and 4E-BP1.

Materials:

  • Cell line of interest (e.g., HEK293T, C2C12 myotubes)

  • Complete cell culture medium

  • Amino acid-free medium

  • This compound

  • L-Leucine (positive control)

  • Rapamycin (negative control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p70 S6 Kinase (Thr389), anti-p70 S6 Kinase, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Starvation:

    • Plate cells and grow to 70-80% confluency.

    • Wash cells twice with PBS.

    • Incubate cells in amino acid-free medium for 1-2 hours to synchronize them in a low mTORC1 activity state.

  • Treatment:

    • Prepare treatment solutions: this compound at various concentrations, L-leucine (e.g., 500 µM), and Rapamycin (e.g., 100 nM).

    • Treat starved cells with the respective solutions for 30-60 minutes. Include an untreated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells with RIPA buffer on ice for 15-30 minutes.

    • Scrape cells and collect lysates. Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and sample buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the intensity of the phosphorylated protein to the total protein for each target.

    • Compare the phosphorylation levels across different treatment groups.

Putative Mechanism II: Enzyme Inhibition

Amino acid amides and their derivatives are known to act as inhibitors of various enzymes. The specific stereochemistry and the amide group of this compound could confer inhibitory activity against certain classes of enzymes.

Aminopeptidase Inhibition

Aminopeptidases are a class of proteases that cleave amino acids from the N-terminus of proteins and peptides. Derivatives of amino acids, including amides, have been shown to inhibit these enzymes.[7] this compound could potentially fit into the active site of an aminopeptidase, with the amide group interacting with key residues involved in catalysis, thereby blocking substrate access or catalysis.

γ-Secretase Modulation

A study on (D)-leucinamide derivatives revealed their activity as potent, Notch-sparing γ-secretase modulators.[8] γ-secretase is an enzyme complex involved in the processing of the amyloid precursor protein (APP), and its dysregulation is implicated in Alzheimer's disease. The ability of D-leucinamide derivatives to modulate this enzyme suggests that this compound could have similar activity. This is a particularly intriguing possibility given the therapeutic interest in γ-secretase modulators.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound against a chosen enzyme using a colorimetric or fluorometric substrate.

Materials:

  • Purified enzyme of interest (e.g., an aminopeptidase)

  • Enzyme substrate that produces a detectable signal upon cleavage (e.g., L-Leucine-p-nitroanilide for aminopeptidase)

  • Assay buffer specific to the enzyme

  • This compound

  • Known inhibitor of the enzyme (positive control)

  • Solvent for the compound (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare serial dilutions of the compound in assay buffer.

    • Prepare a solution of the enzyme in assay buffer.

    • Prepare a solution of the substrate in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a small volume of the serially diluted compound to the test wells.

    • Add the positive control inhibitor and solvent control to their respective wells.

    • Add the enzyme solution to all wells except for the substrate blank.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the progress curve.

    • Subtract the background signal from the substrate blank.

    • Calculate the percentage of inhibition for each concentration of the compound relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Putative Mechanism III: Regulation of Neurotransmitter Systems

Leucine plays a significant role in the central nervous system, particularly in the metabolism of the excitatory neurotransmitter glutamate.

The Glutamate-Glutamine Cycle

Leucine can cross the blood-brain barrier and is a precursor for the synthesis of glutamate and glutamine. It participates in the glutamate-glutamine cycle between astrocytes and neurons, which is crucial for maintaining the supply of glutamate for neurotransmission and for clearing excess glutamate from the synapse to prevent excitotoxicity. By influencing the availability of precursors or by interacting with enzymes in this cycle, this compound could modulate glutamatergic neurotransmission.

Experimental Workflow: Investigating Neuromodulatory Effects

A multi-step approach is required to investigate the potential neuromodulatory effects of this compound.

Neuro_Workflow Start Investigate Neuromodulatory Effects Protocol_1 Primary Neuronal Culture Start->Protocol_1 Protocol_2 Glutamate Release Assay Protocol_1->Protocol_2 Treat with Compound Protocol_3 Calcium Imaging Protocol_1->Protocol_3 Treat with Compound Protocol_4 Electrophysiology (Patch-Clamp) Protocol_1->Protocol_4 Apply Compound Analysis Data Analysis and Interpretation Protocol_2->Analysis Protocol_3->Analysis Protocol_4->Analysis

Sources

An In-Depth Technical Guide to the Biological Activity of (R)-2-Amino-4-methylpentanamide Hydrochloride (D-Leucinamide HCl)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(R)-2-Amino-4-methylpentanamide hydrochloride, the D-enantiomer of leucinamide hydrochloride, represents a molecule of significant interest at the intersection of stereochemistry and biological function. While its L-isomer is recognized as a substrate for metalloenzymes and a modulator of endocrine pathways, the biological profile of D-leucinamide HCl remains largely uncharted territory. This technical guide addresses this knowledge gap by providing a comprehensive framework for its investigation. We synthesize foundational principles of D-amino acid biology with established knowledge of the L-isomer to postulate potential activities and, most critically, provide detailed, field-proven methodologies to systematically characterize its enzymatic interactions, cellular effects, and potential therapeutic relevance. This document is structured not as a static review, but as a practical guide for the research professional, emphasizing the causality behind experimental design and providing the necessary protocols to generate robust, verifiable data.

Introduction: The Significance of Stereochemistry

In biological systems, chirality is paramount. The vast majority of endogenous peptides and proteins are constructed from L-amino acids, and the enzymes that metabolize them are exquisitely stereospecific. This compound (hereafter D-leucinamide HCl) is the hydrochloride salt of the amide of D-leucine. Its very nature as a D-enantiomer presents three immediate, compelling hypotheses regarding its biological activity:

  • Altered Enzymatic Interaction: It may act as a poor substrate, a competitive inhibitor, or be entirely inert towards enzymes that readily process its L-counterpart, L-leucinamide.

  • Enhanced Proteolytic Stability: Its D-configuration can serve as a shield against degradation by common proteases, a property of immense value in peptide-based drug development.[1][2]

  • Novel Biological Targets: It may interact with specific targets that have evolved to recognize D-amino acids, a growing area of research in neurobiology and antimicrobial science.[3][4]

This guide will explore these hypotheses by first establishing the known activities of the L-isomer as a benchmark, and then detailing the experimental systems required to elucidate the unique biological signature of D-leucinamide HCl.

Physicochemical Properties and Synthesis

A foundational understanding of a compound's physical properties is critical for designing and interpreting biological assays. D-leucinamide HCl is typically supplied as a stable, water-soluble crystalline powder, facilitating its use in aqueous buffer systems for in vitro studies.

PropertyValueSource(s)
IUPAC Name (2R)-2-amino-4-methylpentanamide;hydrochloride[5]
Synonyms D-Leu-NH2 HCl, (R)-Leucinamide HCl[5]
CAS Number 80970-09-8N/A
Molecular Formula C₆H₁₅ClN₂O[5]
Molecular Weight 166.70 g/mol [5]
Appearance White to off-white powder[5]
Melting Point 213-220 °C[5]
Storage Store at 2-8 °C[5]
Synthesis Overview

The synthesis of D-leucinamide HCl is typically achieved from the parent amino acid, D-leucine. A common laboratory-scale route involves the protection of the amino group, activation of the carboxylic acid (e.g., as an ester), amidation with ammonia, and subsequent deprotection and salt formation with hydrochloric acid. Commercial availability from specialized chemical suppliers is widespread.

Postulated Biological Activities & Mechanistic Rationale

Given the limited direct research on D-leucinamide HCl, its potential biological activities are inferred from three key areas: the known functions of its L-isomer, the general properties of D-amino acids, and its structural similarity to other bioactive molecules.

Interaction with Aminopeptidases: A Question of Stereoselectivity

Leucine aminopeptidases (LAPs) are a class of exopeptidases that catalyze the hydrolysis of N-terminal leucine residues from peptides and proteins.[6][7] L-leucinamide is a well-established substrate for these enzymes.[3][8] The central question for D-leucinamide HCl is how its stereochemistry affects this interaction.

  • Hypothesis 1: Resistance to L-specific LAPs. Most common LAPs (e.g., bovine lens LAP, cytosolic LAP) are highly specific for L-amino acids. Therefore, D-leucinamide HCl is predicted to be a very poor substrate or completely resistant to hydrolysis by these enzymes. This resistance is a key biological property, as it would confer stability in biological fluids.[2][9]

  • Hypothesis 2: Interaction with D-specific Peptidases. The existence of D-stereospecific aminopeptidases, primarily in microorganisms, has been documented.[10] These enzymes preferentially hydrolyze peptide bonds involving D-amino acids. It is plausible that D-leucinamide HCl could be a substrate or inhibitor for such enzymes, a potential avenue for antimicrobial research.

Modulation of Insulin Secretion: A Test of Metabolic Activation

L-leucine and its metabolites are known to stimulate insulin secretion from pancreatic β-cells.[11][12] This occurs through two primary mechanisms: its role as a metabolic fuel (via transamination to α-ketoisocaproate) and as an allosteric activator of glutamate dehydrogenase (GDH), which enhances glutaminolysis.[11]

  • Hypothesis: The ability of D-leucinamide HCl to stimulate insulin secretion is likely dependent on its ability to be metabolized by D-amino acid oxidases or other enzymes within β-cells to produce an active intermediate. If it is not metabolized, it is unlikely to serve as a fuel source. Its potential to allosterically activate GDH in a manner similar to L-leucine is a key question that can only be answered by direct experimentation. One study noted that both L- and D-leucine stimulated CO2 production from labeled glucose in islets, suggesting some metabolic interaction, though the implications for insulin release were not confirmed.[13]

Neuromodulatory Potential: An Analogy to Other D-Amino Acids

Certain D-amino acids, notably D-serine and D-aspartate, are now recognized as crucial neurotransmitters and neuromodulators in the mammalian brain, primarily acting on the NMDA receptor.[3][4]

  • Hypothesis: While D-leucine itself has not been identified as a primary neuromodulator, its structural similarity to other amino acids warrants investigation. D-leucinamide HCl could be explored for potential activity at neuronal receptors, or it could serve as a metabolic precursor to other active D-amino acid species. This remains a highly speculative but intriguing area for exploratory research.

Methodologies for Biological Evaluation

This section provides detailed, actionable protocols for testing the hypotheses outlined above. The causality behind experimental choices, including the selection of controls, is emphasized to ensure the generation of robust and interpretable data.

Workflow for Initial Biological Characterization

The logical progression for characterizing a novel compound like D-leucinamide HCl involves a tiered approach, starting with fundamental enzymatic and cellular assays before moving to more complex models.

Caption: Tiered workflow for D-leucinamide HCl characterization.

Protocol 1: Leucine Aminopeptidase (LAP) Activity Assay

This protocol determines if D-leucinamide HCl acts as a substrate or inhibitor of a standard, L-specific LAP, using L-leucinamide HCl as the benchmark substrate.

Principle: The hydrolysis of the amide bond in L-leucinamide by LAP is monitored. This can be done continuously by measuring the decrease in absorbance at 238 nm as the substrate is consumed.[14] Alternatively, a coupled-enzyme assay can measure the ammonia released using glutamate dehydrogenase.[3]

Materials:

  • Purified Leucine Aminopeptidase (e.g., from porcine kidney)

  • (R)-2-Amino-4-methylpentanamide HCl (Test Compound)

  • L-Leucinamide HCl (Reference Substrate)

  • Tris-HCl buffer (0.5 M, pH 8.5)

  • MgCl₂ (0.125 M)

  • MnCl₂ (0.025 M) for enzyme activation

  • UV-transparent 96-well plate or cuvettes

  • UV/Vis Spectrophotometer capable of reading at 238 nm

Procedure:

  • Enzyme Activation: Prepare an activation mixture for the LAP enzyme stock as per the manufacturer's instructions, typically involving pre-incubation with MnCl₂.[14]

  • Substrate Preparation: Prepare stock solutions of both D-leucinamide HCl and L-leucinamide HCl in reagent-grade water.

  • Assay Setup (96-well plate format):

    • Test Wells (Substrate Activity): Add Tris buffer, MgCl₂, water, and varying concentrations of D-leucinamide HCl.

    • Positive Control Wells: Add Tris buffer, MgCl₂, water, and varying concentrations of L-leucinamide HCl.

    • Inhibition Wells: Add Tris buffer, MgCl₂, water, a fixed concentration of L-leucinamide HCl (e.g., its Km value), and varying concentrations of D-leucinamide HCl.

    • Blank Wells: Include wells with all components except the enzyme for background correction.

  • Reaction Initiation: Equilibrate the plate at 25°C. Initiate the reaction by adding the activated LAP enzyme to all wells.

  • Data Acquisition: Immediately begin reading the absorbance at 238 nm every 30 seconds for 15-30 minutes. The rate of reaction is the linear initial velocity (ΔA₂₃₈/min).

Data Analysis & Interpretation:

  • Substrate Activity: A significant decrease in absorbance in the "Test Wells" indicates that D-leucinamide HCl is a substrate. Compare its Vmax and Km to that of L-leucinamide.

  • Inhibition: If D-leucinamide HCl is not a substrate, analyze the "Inhibition Wells." A dose-dependent decrease in the rate of L-leucinamide hydrolysis indicates that the D-isomer is an inhibitor. Further kinetic studies (e.g., Lineweaver-Burk plots) can determine the mechanism of inhibition (competitive, non-competitive, etc.).

  • Inert: No change in absorbance in "Test Wells" and no effect on the rate in "Inhibition Wells" suggests the compound is inert to this enzyme.

Protocol 2: In Vitro Insulin Secretion Assay

This protocol assesses the ability of D-leucinamide HCl to stimulate insulin secretion from pancreatic islet cells.

Principle: Isolated pancreatic islets are incubated with the test compound. The amount of insulin secreted into the surrounding media is then quantified, typically by ELISA or radioimmunoassay (RIA).[15]

Materials:

  • Isolated pancreatic islets (e.g., from mice or rats)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA

  • Glucose solutions (low: 2.8 mM; high: 16.7 mM)

  • (R)-2-Amino-4-methylpentanamide HCl (Test Compound)

  • L-Leucinamide HCl (Positive Control)

  • Insulin ELISA or RIA kit

  • 24-well culture plates

Procedure:

  • Islet Preparation: After isolation, allow islets to recover overnight in culture medium.

  • Pre-incubation: Hand-pick batches of 10-15 size-matched islets and place them into wells of a 24-well plate. Pre-incubate them in low-glucose (2.8 mM) KRB buffer for 1-2 hours to establish a basal secretion rate.[15]

  • Stimulation: Carefully remove the pre-incubation buffer and replace it with the stimulation buffer:

    • Basal Control: Low-glucose (2.8 mM) KRB.

    • Stimulated Control: High-glucose (16.7 mM) KRB.

    • Positive Control: Low-glucose KRB + L-Leucinamide HCl (e.g., 10 mM).

    • Test Compound: Low-glucose KRB + D-leucinamide HCl (test a range of concentrations, e.g., 1-20 mM).

    • Synergy Test: High-glucose KRB + D-leucinamide HCl.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60 minutes.[15]

  • Sample Collection: Collect the supernatant (buffer) from each well for insulin quantification.

  • Quantification: Measure the insulin concentration in the collected supernatants using a validated insulin ELISA or RIA kit according to the manufacturer's protocol.

Data Analysis & Interpretation:

  • Compare the amount of insulin secreted in the presence of D-leucinamide HCl to both the basal and high-glucose controls.

  • A statistically significant increase in insulin secretion above the basal level indicates a stimulatory effect.

  • Compare the magnitude of the effect to that of L-leucinamide to determine relative potency.

  • The synergy test will reveal if the compound potentiates glucose-stimulated insulin secretion.

Protocol 3: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is essential to ensure that any observed biological effects are not simply a consequence of cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[16]

Materials:

  • A relevant cell line (e.g., the INS-1E insulinoma cell line used in the secretion assay, or a standard line like HEK293)

  • 96-well cell culture plates

  • Complete culture medium

  • (R)-2-Amino-4-methylpentanamide HCl (Test Compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a SDS-HCl solution)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of D-leucinamide HCl. Include untreated (vehicle) control wells and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for a relevant time period (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[16]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.

  • Data Acquisition: Read the absorbance at 570 nm.

Data Analysis & Interpretation:

  • Calculate cell viability as a percentage relative to the untreated control wells.

  • A dose-dependent decrease in viability indicates cytotoxicity. The IC₅₀ (concentration that inhibits 50% of cell viability) can be calculated.

  • This data is crucial for interpreting other assays; for example, a decrease in insulin secretion at a concentration that is also cytotoxic is likely an artifact of cell death, not a specific inhibitory mechanism.

Discussion and Future Perspectives

The biological activity of this compound is a compelling open question. While direct evidence is currently sparse, the principles of stereochemistry provide a robust framework for predicting its behavior. The most probable and impactful biological property of D-leucinamide HCl is its enhanced stability against proteolysis compared to its L-isomer. This "D-amino acid shield" is a well-established strategy for increasing the in vivo half-life of peptide-based therapeutics.[2][9] Therefore, D-leucinamide could serve as a valuable building block for creating more durable peptide drugs.

Future research should prioritize the direct, comparative studies outlined in the protocols above. Determining the kinetic parameters of D-leucinamide with both L- and D-specific aminopeptidases will definitively establish its enzymatic profile. Similarly, clarifying its effect, or lack thereof, on insulin secretion will position it within the landscape of metabolic modulators.

Ultimately, the value of D-leucinamide HCl may not lie in a single, potent intrinsic activity, but in its utility as a structural motif. By understanding its fundamental interactions with key biological systems, researchers can confidently employ it as a tool to enhance the stability and efficacy of next-generation peptide and peptidomimetic therapies.

References

  • van der Hoven, J. M., & van der Laarse, A. (1988). A continuous method for the determination of leucine aminopeptidase in human serum with L-leucinamide as substrate. Clinical Chemistry, 34(10), 2132-2134.
  • Snyder, S. H., & Kim, P. M. (2000). D-Amino Acids as Putative Neurotransmitters. Neurochemical Research, 25(5), 553-560.
  • Billard, J. M. (2012). D-amino acids in brain neurotransmission and synaptic plasticity. Amino Acids, 43(5), 1849-1859.
  • Lu, J., Xu, H., Xia, J., Ma, J., Xu, J., Li, Y., & Feng, J. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 597233.
  • Asano, Y., Nakazawa, A., Kato, Y., & Kondo, K. (1989). Properties of a novel D-stereospecific aminopeptidase from Ochrobactrum anthropi. The Journal of Biological Chemistry, 264(24), 14233-14239.
  • Cardoso, M. H., & Franco, O. L. (2021). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Biomedical Journal, 44(3), 261-269.
  • National Center for Biotechnology Information. (2013). MTT Assay. In Assay Guidance Manual.
  • Majidiani, H., & Fasihi-Ramandi, M. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences, 22(17), 9479.
  • Jia, X., Wang, R., & Shan, A. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 49(10), 916-925.
  • Aryal, S. (2022, August 10). Leucine amino peptidase (LAP) Test - Procedure, Uses and Interpretation. Microbe Online.
  • Beattie, R. E., Guthrie, D. J., Elmore, D. T., Williams, C. H., & Walker, B. (1987). An improved spectrophotometric assay for leucine aminopeptidase. Biochemical Society Transactions, 15(6), 1119-1120.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • Creative Bioarray. (n.d.). MTT Analysis Protocol.
  • Jia, X., Wang, R., & Shan, A. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 49(10), 916–925.
  • Croze, M. L., Flisher, M. F., Guillaume, A., et al. (2022).
  • Wikipedia contributors. (2023, December 1). Leucyl aminopeptidase. In Wikipedia, The Free Encyclopedia.
  • Shan, N., O'Connell, T. M., & Foster, D. A. (2015). Leucine deprivation inhibits proliferation and induces apoptosis of human breast cancer cells via fatty acid synthase. Oncotarget, 6(16), 14513–14522.
  • Sener, A., & Malaisse, W. J. (1987). Opposite Effects of D-glucose and a Nonmetabolized Analogue of L-leucine on Respiration and Secretion in Insulin-Producing Tumoral Cells (RINm5F).
  • Panten, U., Christians, J., Kriegstein, E. v., Poser, W., & Hasselblatt, A. (1974). Effects of Leucine on Insulin Secretion and Beta Cell Membrane Potential in Mouse Islets of Langerhans. Diabetologia, 10(2), 141-147.
  • Matsui, M., Fowler, J. H., & Walling, L. L. (2006). Leucine aminopeptidases: diversity in structure and function. Biological chemistry, 387(12), 1535–1544.
  • Singh, S. B., et al. (2021). Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics. ACS Omega, 6(29), 18884–18897.
  • Yang, J., Chi, Y., Burkhardt, B. R., Guan, Y., & Wolf, B. A. (2010). Leucine metabolism in regulation of insulin secretion from pancreatic beta cells. Nutrition reviews, 68(5), 270–279.
  • Newsholme, P., et al. (2012). Dose- and Glucose-Dependent Effects of Amino Acids on Insulin Secretion from Isolated Mouse Islets and Clonal INS-1E Beta-Cells. Journal of Endocrinology, 213(2), 161-171.
  • Matsui, M., Fowler, J. H., & Walling, L. L. (2006). Leucine aminopeptidases: diversity in structure and function. Biological chemistry, 387(12), 1535–1544.
  • Oboh, G., et al. (2020). Cytotoxic effect of l-leucine on HFF cells.
  • Zhang, Y., et al. (2022). Chemical structures of leucine derivatives used in this study.
  • Yang, J., et al. (2010). Leucine metabolism in regulation of insulin secretion from pancreatic beta cells. Nutrition Reviews, 68(5), 270-279.
  • Fajans, S. S., et al. (1967). A Difference in Mechanism by Which Leucine and Other Amino Acids Induce Insulin Release. The Journal of Clinical Endocrinology & Metabolism, 27(11), 1600-1606.
  • Gylfe, E., & Sehlin, J. (1976). Interactions between the metabolism of L-leucine and D-glucose in the pancreatic beta-cells. Hormone and Metabolic Research, 8(1), 7-11.
  • National Center for Biotechnology Information. (2013). Inhibitors of the Plasmodium falciparum M17 Leucine Aminopeptidase. Probe Reports from the NIH Molecular Libraries Program.

Sources

(R)-2-Amino-4-methylpentanamide Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Amides in Medicinal Chemistry

(R)-2-Amino-4-methylpentanamide hydrochloride, the hydrochloride salt of the D-enantiomer of leucinamide, is a chiral building block of significant interest in medicinal chemistry and drug development. As a derivative of the essential amino acid leucine, its stereochemistry plays a pivotal role in its biological activity and its utility as a synthon for more complex molecules. The incorporation of D-amino acid derivatives, such as D-leucinamide, into peptide chains can confer enhanced stability against enzymatic degradation by proteases, a critical attribute for improving the pharmacokinetic profiles of peptide-based therapeutics[1]. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological applications of this compound, offering valuable insights for researchers navigating the landscape of chiral drug design.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 80970-09-8BOC Sciences[]
Molecular Formula C₆H₁₅ClN₂OPubChem[3]
Molecular Weight 166.65 g/mol PubChem[3]
Appearance White to off-white crystalline powderBOC Sciences[]
Melting Point 213-220 °CBOC Sciences[]
Solubility Soluble in waterBOC Sciences[]
InChI Key VSPSRRBIXFUMOU-NUBCRITNSA-NPubChem[3]

Safety and Handling: this compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this compound. Store in a cool, dry, and well-ventilated area.

Synthesis and Purification: An Enantioselective Approach

The synthesis of enantiomerically pure this compound is crucial for its application in stereospecific drug design. The most common and efficient laboratory-scale synthesis starts from the commercially available chiral precursor, (R)-leucine (D-leucine). The overall synthetic workflow involves two key transformations: esterification of the carboxylic acid followed by amidation.

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_amidation Step 2: Amidation R_Leucine (R)-Leucine MeOH_TMSCl Methanol (MeOH) Trimethylchlorosilane (TMSCl) R_Leucine->MeOH_TMSCl R_Leucine_MeEster_HCl (R)-Leucine Methyl Ester Hydrochloride MeOH_TMSCl->R_Leucine_MeEster_HCl NH3_MeOH Ammonia (NH₃) in Methanol R_Leucine_MeEster_HCl->NH3_MeOH Final_Product (R)-2-Amino-4-methylpentanamide Hydrochloride NH3_MeOH->Final_Product

Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol:

Part 1: Synthesis of (R)-Leucine Methyl Ester Hydrochloride

This procedure is adapted from established methods for the esterification of amino acids.[4]

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend (R)-leucine (13.1 g, 0.1 mol) in methanol (100 mL).

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add trimethylchlorosilane (21.7 g, 0.2 mol) dropwise to the stirred suspension over 30 minutes. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture at room temperature for 24 hours. The suspension will gradually become a clear solution.

  • Work-up: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is the crude (R)-leucine methyl ester hydrochloride.

  • Purification: Recrystallize the crude product from a mixture of methanol and diethyl ether to obtain pure (R)-leucine methyl ester hydrochloride. Dry the crystals under vacuum.

Part 2: Synthesis of this compound

This amidation step is a common method for converting esters to primary amides.

  • Reaction Setup: In a sealed pressure tube, dissolve the (R)-leucine methyl ester hydrochloride (18.17 g, 0.1 mol) in a 7N solution of ammonia in methanol (150 mL).

  • Reaction: Seal the tube tightly and heat the reaction mixture to 50°C in an oil bath for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent and excess ammonia.

  • Salt Formation and Purification: Dissolve the crude product in a minimal amount of isopropanol. Add a 4N solution of HCl in 1,4-dioxane dropwise until the solution is acidic. The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the white precipitate by filtration, wash with cold isopropanol and then with diethyl ether. Dry the product under high vacuum to yield pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the structure and the different types of protons in the molecule. The expected signals for this compound would include a doublet for the two methyl groups of the isobutyl side chain, a multiplet for the methine proton of the isobutyl group, a multiplet for the methylene protons, a multiplet for the alpha-proton, and broad singlets for the amine and amide protons.

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Expected signals would include those for the two non-equivalent methyl carbons, the methine carbon, the methylene carbon, the alpha-carbon, and the carbonyl carbon of the amide.

2. Infrared (IR) Spectroscopy:

The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorptions for this compound include:

  • N-H stretching vibrations for the primary amine and amide groups (around 3400-3200 cm⁻¹).

  • C-H stretching vibrations for the aliphatic groups (around 3000-2850 cm⁻¹).

  • C=O stretching vibration for the amide carbonyl group (around 1680-1630 cm⁻¹).

  • N-H bending vibrations (around 1650-1550 cm⁻¹).

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (R)-2-Amino-4-methylpentanamide, the expected molecular ion peak [M+H]⁺ would be at m/z 131.12.

Biological Activity and Applications in Drug Development

The primary reported biological activity of D-leucinamide derivatives is their role as γ-secretase modulators (GSMs) . This activity has significant implications for the development of therapeutics for Alzheimer's disease.

Modulation of γ-Secretase in Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. These plaques are formed by the aggregation of Aβ peptides, which are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. γ-Secretase is a multi-protein complex that can cleave APP at different positions, leading to the production of Aβ peptides of varying lengths, most notably Aβ40 and the more aggregation-prone and neurotoxic Aβ42.

Gamma_Secretase_Modulation cluster_pathway APP Processing Pathway cluster_modulation Modulation by (R)-Leucinamide Derivatives APP Amyloid Precursor Protein (APP) beta_secretase β-secretase APP->beta_secretase sAPPb sAPPβ beta_secretase->sAPPb CTF_beta C99 fragment beta_secretase->CTF_beta gamma_secretase γ-secretase AICD AICD gamma_secretase->AICD Abeta40 Aβ40 (less amyloidogenic) gamma_secretase->Abeta40 Abeta42 Aβ42 (highly amyloidogenic) gamma_secretase->Abeta42 CTF_beta->gamma_secretase Abeta40_mod Aβ40 Abeta42_mod Aβ42 (production reduced) Leucinamide_HCl (R)-Leucinamide HCl Derivative gamma_secretase_mod γ-secretase Leucinamide_HCl->gamma_secretase_mod modulates gamma_secretase_mod->Abeta40_mod gamma_secretase_mod->Abeta42_mod

Sources

An In-depth Technical Guide to (R)-2-Amino-4-methylpentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-4-methylpentanamide hydrochloride, the D-enantiomer of leucinamide hydrochloride, is a chiral building block derived from the non-proteinogenic amino acid D-leucine. While its L-counterpart is more prevalent in biological systems, the incorporation of D-amino acid derivatives into peptides and pharmaceutical intermediates is a critical strategy for enhancing metabolic stability and modulating biological activity. This guide provides a comprehensive overview of the history, synthesis, characterization, and applications of this compound, offering field-proven insights and detailed experimental protocols for the modern researcher.

Introduction and Historical Context

The "discovery" of this compound is not a singular event but rather a development rooted in the broader history of amino acid chemistry and stereoselective synthesis. Its significance arises from its identity as a derivative of D-leucine, the unnatural enantiomer of the essential amino acid L-leucine.

Historically, D-amino acids were considered rare anomalies. However, their discovery in bacterial cell walls, antibiotics (e.g., valinomycin, bacitracin), and marine organisms unveiled their strategic biological roles. In modern drug development, the substitution of an L-amino acid with its D-enantiomer in a peptide therapeutic is a well-established method to confer resistance to enzymatic degradation by proteases, thereby extending the molecule's in-vivo half-life.

This compound (CAS: 80970-09-8), also known as D-Leucinamide HCl, emerged as a commercially available chiral synthon for applications in peptide synthesis and as a precursor for more complex molecular targets.[1][2][3] Its hydrochloride salt form enhances stability and improves solubility in aqueous media, simplifying its use in various reaction conditions.[2]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These properties are critical for designing experiments, ensuring proper storage, and performing accurate analytical measurements.

PropertyValueReference(s)
CAS Number 80970-09-8[2][3]
Molecular Formula C₆H₁₅ClN₂O[3]
Molecular Weight 166.65 g/mol [3][4]
IUPAC Name (2R)-2-amino-4-methylpentanamide;hydrochloride[5]
Synonyms D-Leucinamide hydrochloride, H-D-Leu-NH₂ HCl[2]
Appearance White to off-white crystalline solid[1]
Purity Typically ≥97%[3]
Storage Conditions Store at 4°C or -20°C for long-term stability[1][3]

Stereoselective Synthesis

The synthesis of enantiomerically pure this compound relies on starting materials from the chiral pool, most commonly D-leucine. The primary strategy involves the amidation of a carboxyl-protected D-leucine derivative. The following protocol is a representative method analogous to the well-documented synthesis of the L-enantiomer.

Causality Behind Experimental Choices
  • Starting Material: D-Leucine is the logical and most cost-effective chiral precursor.

  • Carboxyl Protection: The carboxylic acid group of D-leucine must be protected to prevent it from reacting with itself or the aminating agent. Esterification (e.g., forming the methyl ester) is a common and effective strategy. This is typically achieved via the Fischer-Speier esterification using methanol and a catalyst like thionyl chloride (SOCl₂) or HCl gas.

  • Amidation (Ammonolysis): The conversion of the ester to the primary amide is achieved through ammonolysis. This reaction requires a high concentration of ammonia and is often performed under pressure and with heating to drive the reaction to completion. Using a sealed pressure tube is essential for maintaining the ammonia concentration and preventing its evaporation.

  • Salt Formation: The final free base (D-leucinamide) is typically converted to its hydrochloride salt. This step serves two purposes: it facilitates purification through crystallization and provides a more stable, crystalline, and easily handleable final product.

Synthesis Workflow Diagram

cluster_esterification Step 1: Esterification cluster_ammonolysis Step 2: Ammonolysis cluster_salt_formation Step 3: Salt Formation & Purification d_leucine D-Leucine ester_hcl (R)-Methyl 2-amino-4- methylpentanoate HCl d_leucine->ester_hcl  SOCl₂, Methanol (MeOH)  Reflux amide_freebase (R)-2-Amino-4- methylpentanamide (Free Base) ester_hcl->amide_freebase  NH₃ in MeOH  Pressure Vessel, 50°C final_product (R)-2-Amino-4-methylpentanamide Hydrochloride amide_freebase->final_product  HCl in Dioxane or IPA  Crystallization cluster_identity Structure & Identity Verification cluster_purity Purity Assessment product (R)-2-Amino-4-methylpentanamide HCl (Final Product) nmr ¹H & ¹³C NMR product->nmr ms Mass Spectrometry (MS) product->ms ir Infrared (IR) Spectroscopy product->ir hplc RP-HPLC product->hplc Chemical Purity chiral_hplc Chiral HPLC / SFC product->chiral_hplc Enantiomeric Excess (e.e.)

Caption: Analytical workflow for the characterization of the final product.

Spectroscopic and Chromatographic Data
  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to be identical to its L-enantiomer and the racemic mixture. [6] * δ 8.3 (br s, 3H): Protons of the ammonium group (-NH₃⁺).

    • δ 7.9 (s, 1H) & 7.5 (s, 1H): The two diastereotopic protons of the primary amide (-CONH₂).

    • δ 3.7 (m, 1H): The α-proton (-CH (NH₃⁺)).

    • δ 1.7-1.5 (m, 3H): Protons of the -CH₂- and -CH(CH₃)₂ groups.

    • δ 0.9 (d, 6H): The two diastereotopic methyl groups of the isobutyl side chain.

    • Expertise Note: The broadness of the NH₃⁺ signal is due to proton exchange and quadrupolar coupling. The amide protons often appear as two distinct singlets due to restricted rotation around the C-N bond.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: 131.12 m/z, corresponding to the protonated free base (C₆H₁₅N₂O⁺).

  • High-Performance Liquid Chromatography (HPLC):

    • Purity Analysis (RP-HPLC): A standard reverse-phase method can be used to determine chemical purity.

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

      • Detection: UV at 210 nm.

    • Chiral Purity (Chiral HPLC): This is the critical analysis to confirm enantiomeric excess (e.e.). A chiral stationary phase is required. The derivatization with a chiral agent like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (FDNPAA) or using a chiral column (e.g., Chiralpak series) is necessary to separate the D- and L-enantiomers. [7][8]

Applications in Research and Drug Development

The primary utility of this compound lies in its function as a chiral building block.

  • Peptide Synthesis: It serves as a source of D-leucine amide for solid-phase or solution-phase peptide synthesis. [1]Incorporating a D-amino acid at the C-terminus or within a peptide sequence can dramatically increase its resistance to carboxypeptidases and other proteases. [9]2. Pharmaceutical Intermediates: As a chiral amine, it is a valuable intermediate for the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs). While less common than its L-counterpart, it can be crucial for developing the "unnatural" enantiomer of a drug for pharmacological profiling or as a component in diastereomeric drug pairs.

  • Chiral Ligands and Auxiliaries: The amine functionality can be used to construct chiral ligands for asymmetric catalysis or as a chiral auxiliary to direct the stereochemical outcome of a reaction.

Safety and Handling

This compound should be handled according to standard laboratory safety procedures.

  • Hazards: May cause skin, eye, and respiratory irritation. [4]* Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. [2]

Conclusion

This compound is more than just the mirror image of a common amino acid derivative. It is a specialized tool for the medicinal chemist and peptide scientist, enabling the rational design of metabolically robust therapeutics and the stereocontrolled synthesis of complex chiral molecules. A thorough understanding of its synthesis from D-leucine and its comprehensive analytical characterization are fundamental to its effective application in advancing drug discovery and development.

References

  • El Paso County, US. (n.d.).
  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2017). Advances in Enzymatic Synthesis of D-Amino Acids. PMC - NIH.
  • Takahashi, S., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology - ASM Journals.
  • Chem-Impex. (n.d.). Na-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide.
  • MedChemExpress. (n.d.). This compound.
  • Henan Allgreen Chemical Co.,Ltd. (n.d.). H-D-LEU-NH2 HCL. LookChem.
  • ChemScene. (n.d.). 80970-09-8 | this compound.
  • PubChem. (n.d.). 2-Amino-4-methylpentanamide hydrochloride.
  • MySkinRecipes. (n.d.). Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide.
  • Alfa Chemistry. (n.d.). CAS 80970-09-8 D-Leucine amide hydrochloride.
  • Dakenchem. (n.d.). CAS NO.80970-09-8 H-D-LEU-NH2 HCL.
  • Ambeed.com. (n.d.). 80970-09-8 | H-D-Leu-NH2.HCl.
  • CymitQuimica. (n.d.). cas 178065-30-0: nalpha-(5-fluoro-2,4-dinitrophenyl)-d-leucinamide.
  • Fisher Scientific. (n.d.). Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide 98.0+%, TCI America.
  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids.
  • Google Patents. (n.d.).
  • MedChemExpress. (n.d.). (R)
  • Advanced ChemBlocks. (n.d.). This compound.
  • Benchchem. (n.d.). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide.
  • ChemicalBook. (n.d.). H-DL-LEU-NH2 HCL(10466-60-1) 1H NMR spectrum.
  • Lab Pro. (n.d.). Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide[HPLC Labeling Reagent for e.e.
  • PubChem. (n.d.). Pentanamide, 2-amino-4-methyl-.
  • PubMed Central. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form.
  • Google Patents. (n.d.). Preparation method of L-2-aminobutanamide hydrochloride.
  • Chemsrc. (n.d.). 2-Amino-4-methylpentanoic acid | CAS#:328-39-2.
  • PubMed. (2010). Application of LC-NMR and HR-NMR to the characterization of biphenyl impurities in the synthetic route development for vestipitant, a novel NK1 antagonist.
  • PubMed Central. (n.d.). The Application of a Desktop NMR Spectrometer in Drug Analysis.
  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Google Patents. (n.d.). EP1276711A2 - Synthesis of midodrine hci from a novel intermediate 1-(2',5'-dimethoxyphenyl)-2-azidoethanone.

Sources

An In-depth Technical Guide to the Solubility Profile of (R)-2-Amino-4-methylpentanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the Data

This guide provides a comprehensive framework for understanding and determining the solubility profile of (R)-2-Amino-4-methylpentanamide hydrochloride. It is important to note that specific, quantitative solubility data for this compound is not extensively available in public literature. Therefore, this document emphasizes the fundamental principles governing the solubility of amino acid amide hydrochlorides and furnishes detailed, field-proven protocols for the experimental determination of its solubility profile. By equipping researchers with this knowledge, this guide aims to empower them to generate precise and reliable solubility data tailored to their specific applications.

Introduction to this compound

This compound, a derivative of the D-enantiomer of the essential amino acid leucine, is a chiral building block of significant interest in medicinal chemistry and drug development. Its structural similarity to L-leucinamide hydrochloride, a compound known for its role in peptide synthesis, suggests its potential utility in the creation of novel peptides and peptidomimetics with unique pharmacological properties. The hydrochloride salt form is specifically designed to enhance the compound's stability and aqueous solubility, critical attributes for its application in pharmaceutical research and development. A thorough understanding of its solubility profile is paramount for formulation development, bioavailability assessment, and the design of robust synthetic protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₁₅ClN₂OPubChem
Molecular Weight 166.65 g/mol PubChem
Appearance White to off-white crystalline powderChemShuttle[1]
Chirality (R)-enantiomerN/A

The presence of an amino group, an amide group, and a chiral center, along with its hydrochloride salt form, dictates its interactions with various solvents and its response to changes in environmental conditions such as pH and temperature.

Core Principles of Solubility for Amino Acid Amide Hydrochlorides

The solubility of this compound is governed by a complex interplay of factors inherent to its molecular structure and the properties of the solvent system.

The Critical Role of the Hydrochloride Salt

The conversion of the free base form of (R)-2-Amino-4-methylpentanamide to its hydrochloride salt is a deliberate strategy to improve its aqueous solubility and stability[1]. The protonated amino group in the hydrochloride salt can readily interact with polar water molecules, facilitating dissolution.

pH-Dependent Solubility: The Isoelectric Point and Beyond

Like all amino acid derivatives, the solubility of this compound is profoundly influenced by the pH of the aqueous medium. The molecule possesses at least one ionizable group, the primary amine, which will have a specific pKa.

  • At Low pH (Acidic Conditions): The amino group is protonated (-NH₃⁺), leading to a net positive charge on the molecule. This charged species is generally highly soluble in aqueous media due to favorable ion-dipole interactions with water.

  • Near the Isoelectric Point (pI): At a specific pH, the molecule will exist predominantly as a zwitterion, with both a positive and a negative charge, resulting in a net neutral charge. For amino acids and their simple derivatives, solubility is typically at its minimum near the isoelectric point.

  • At High pH (Basic Conditions): The amino group becomes deprotonated (-NH₂), and the molecule will have a neutral or net negative charge (depending on other functional groups). The solubility in this region will depend on the overall polarity of the uncharged molecule.

The following diagram illustrates the relationship between pH and the ionization state of a generic amino acid amide hydrochloride, which is fundamental to understanding its solubility profile.

ph_solubility cluster_low_ph Low pH (Acidic) cluster_pI Near Isoelectric Point (pI) cluster_high_ph High pH (Basic) low_ph Predominantly Cationic (R-NH3+) HIGH SOLUBILITY pI Predominantly Zwitterionic/Neutral (R-NH3+...COO- or R-NH2) LOWEST SOLUBILITY low_ph->pI Increasing pH high_ph Predominantly Neutral/Anionic (R-NH2) Solubility Increases pI->high_ph Increasing pH

Caption: pH-dependent ionization and its impact on solubility.

Solvent Polarity and Hydrogen Bonding

The solubility in different solvents is dictated by the principle of "like dissolves like."

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be effective at dissolving this compound due to their ability to form hydrogen bonds with the amino and amide groups and to solvate the charged hydrochloride salt.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can also be effective due to their polarity and ability to accept hydrogen bonds.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The compound is expected to have very low solubility in nonpolar solvents due to the significant difference in polarity.

The Influence of Temperature

For most solid solutes, solubility increases with temperature. This relationship can be either endothermic (heat is absorbed during dissolution) or exothermic (heat is released). Determining the temperature dependence of solubility is crucial for applications such as crystallization and formulation at different storage conditions.

Experimental Determination of Solubility: Protocols and Methodologies

Given the absence of readily available quantitative data, the experimental determination of the solubility of this compound is essential. The following section provides detailed, step-by-step protocols for both thermodynamic and kinetic solubility determination.

Thermodynamic (Equilibrium) Solubility Determination: The Gold Standard

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the most widely accepted technique for this determination.

shake_flask_workflow start Start step1 Add excess (R)-2-Amino-4- methylpentanamide hydrochloride to the chosen solvent system. start->step1 step2 Equilibrate the suspension at a controlled temperature with constant agitation (e.g., orbital shaker). step1->step2 step3 Allow the suspension to settle or perform phase separation (centrifugation or filtration). step2->step3 step4 Carefully withdraw an aliquot of the clear supernatant. step3->step4 step5 Dilute the aliquot with an appropriate solvent. step4->step5 step6 Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV). step5->step6 end End step6->end

Caption: Workflow for thermodynamic solubility determination.

  • Preparation of Solvent Systems: Prepare a range of relevant aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9) and organic solvents.

  • Addition of Solute: Add an excess amount of this compound to a known volume of each solvent system in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm) for a set time (e.g., 15 minutes) to pellet the undissolved solid.

    • Filtration: Alternatively, filter the suspension through a syringe filter with a low-binding membrane (e.g., 0.22 µm PVDF).

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant, avoiding disturbance of the solid pellet. Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L.

Kinetic Solubility Determination: A High-Throughput Approach

Kinetic solubility measures the concentration at which a compound, dissolved in a concentrated organic solvent stock, precipitates when diluted into an aqueous buffer. This method is often used in early drug discovery for rapid screening.

kinetic_solubility_workflow start Start step1 Prepare a concentrated stock solution of the compound in DMSO. start->step1 step2 Add the DMSO stock solution to an aqueous buffer in a multi-well plate. step1->step2 step3 Incubate for a short period (e.g., 1-2 hours) with shaking. step2->step3 step4 Measure the turbidity or light scattering (nephelometry) to detect precipitation. step3->step4 step5 Alternatively, filter the plate and analyze the filtrate concentration by HPLC-UV or UV-Vis spectroscopy. step4->step5 end End step5->end

Caption: Workflow for kinetic solubility determination.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) with gentle shaking for a defined period (e.g., 2 hours).

  • Detection of Precipitation:

    • Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

    • Filtration and Quantification: Filter the contents of the wells through a filter plate. Quantify the concentration of the compound in the filtrate using a high-throughput method like UV-Vis spectroscopy or rapid HPLC-UV.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical Solubility Profile of this compound
Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Water25To be determinedThermodynamic
PBS (pH 7.4)25To be determinedThermodynamic
0.1 M HCl (pH 1)25To be determinedThermodynamic
0.1 M NaOH (pH 13)25To be determinedThermodynamic
Ethanol25To be determinedThermodynamic
Methanol25To be determinedThermodynamic
DMSO25To be determinedThermodynamic
PBS (pH 7.4)25To be determinedKinetic

Note: This table is a template for experimentally determined data.

Conclusion and Future Directions

A comprehensive understanding of the solubility profile of this compound is a critical prerequisite for its successful application in drug discovery and development. While specific quantitative data is not widely published, this guide provides the theoretical framework and practical methodologies for researchers to elucidate this crucial parameter. The provided protocols for thermodynamic and kinetic solubility determination, grounded in established scientific principles, offer a robust approach to generating reliable and reproducible data. Future work should focus on the experimental execution of these protocols to populate the solubility profile of this promising chiral building block, thereby accelerating its journey from a laboratory curiosity to a potential therapeutic agent.

References

  • PubChem. (n.d.). 2-Amino-4-methylpentanamide hydrochloride.

Sources

An In-Depth Technical Guide to the Thermochemical Properties of (R)-2-Amino-4-methylpentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-4-methylpentanamide hydrochloride, a derivative of the essential amino acid L-leucine, is a compound of interest in pharmaceutical development. A thorough understanding of its thermochemical properties is crucial for process optimization, stability assessment, and formulation design. This guide provides a comprehensive analysis of these properties, addressing the absence of direct experimental data through a robust computational methodology. By leveraging established theoretical principles and high-quality experimental data for structurally related compounds, we present reliable estimates for the key thermochemical parameters of this compound. This document details the computational strategies employed, including the use of isodesmic reactions, and provides a step-by-step workflow for the determination of its gas-phase and solid-state enthalpy of formation.

Introduction

The hydrochloride salt of (R)-2-Amino-4-methylpentanamide, also known as L-leucinamide hydrochloride, possesses a chiral center and functional groups—amide and a protonated amine—that are pivotal to its chemical and biological activity. Thermochemical data, such as the standard molar enthalpy of formation (ΔfH°), are fundamental for predicting reaction enthalpies, assessing chemical stability, and modeling its behavior in various environments. However, a comprehensive search of the scientific literature reveals a conspicuous absence of experimentally determined thermochemical values for this specific compound.

To bridge this knowledge gap, this technical guide outlines a rigorous computational approach to estimate the thermochemical properties of this compound. The methodology is anchored in the principles of quantum chemistry and validated against the well-established experimental data of its parent amino acid, L-leucine.

Foundational Principles: A Computational Thermochemistry Approach

In the absence of direct calorimetric measurements, computational chemistry offers a powerful alternative for determining thermochemical properties. The accuracy of these calculations is highly dependent on the chosen theoretical level and the cancellation of systematic errors. To achieve high accuracy, we employ a strategy based on isodesmic reactions .

An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[1] This conservation of bond types leads to a significant cancellation of errors in the quantum chemical calculations of the reaction enthalpy (ΔrH°). By using experimentally well-characterized molecules as reference compounds in these reactions, the enthalpy of formation of the target molecule can be derived with high confidence.

The workflow for determining the thermochemical properties of this compound is as follows:

G cluster_0 Data Acquisition cluster_1 Gas-Phase Calculations cluster_2 Solid-State & Hydrochloride Formation A Gather Experimental Data (Reference Compounds) E Design Isodesmic Reactions A->E B Obtain Experimental ΔfH°(solid) of L-Leucine C Find Enthalpy of Sublimation of L-Leucine B->C G Calculate Gas-Phase ΔfH° of (R)-2-Amino-4-methylpentanamide C->G D Quantum Chemical Calculations (Geometry Optimization & Frequency) F Calculate Reaction Enthalpies (ΔrH°) D->F E->F F->G H Estimate Enthalpy of Sublimation of (R)-2-Amino-4-methylpentanamide G->H J Estimate Enthalpy of Protonation G->J I Calculate Solid-Phase ΔfH° H->I K Calculate ΔfH° of Hydrochloride Salt I->K J->K

Figure 1. Computational workflow for determining the thermochemical properties.

Experimental Data for Reference Compounds

The accuracy of the isodesmic reaction approach hinges on the reliability of the experimental enthalpies of formation of the reference compounds. The following table summarizes the critically evaluated experimental data used in this study.

CompoundFormulaStateΔfH° (kJ/mol)Reference
L-LeucineC₆H₁₃NO₂solid-637.4 ± 1.3[2]
AcetamideC₂H₅NOgas-195.7 ± 1.0[3][4]
n-PropylamineC₃H₉Ngas-69.9 ± 0.8[5][6][7][8][9]
IsobutaneC₄H₁₀gas-135.0 ± 0.6[1][10][11][12][13]

Computational Methodology

Quantum Chemical Calculations

All quantum chemical calculations should be performed using a reliable electronic structure theory method and a sufficiently large basis set. A common and well-validated choice for thermochemical calculations is the G4 composite method, which approximates coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] calculations. The optimized geometries and vibrational frequencies can be obtained at the B3LYP/6-31G(2df,p) level of theory.

Step-by-Step Protocol:

  • Geometry Optimization: The three-dimensional structure of all molecules involved in the isodesmic reactions is optimized to find the lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry to obtain a more accurate electronic energy.

Isodesmic Reaction Scheme

The following isodesmic reaction is designed to calculate the gas-phase enthalpy of formation of (R)-2-Amino-4-methylpentanamide:

(R)-2-Amino-4-methylpentanoic acid (L-Leucine) + n-Propylamine → (R)-2-Amino-4-methylpentanamide + Acetic Acid

This reaction conserves the number and types of bonds, including the C-N, C-O, C-C, C-H, N-H, and O-H bonds. The isobutyl side chain is also present on both sides of the reaction, leading to significant error cancellation.

To calculate the enthalpy of formation of the target molecule, the following equation is used:

ΔfH°((R)-2-Amino-4-methylpentanamide, g) = ΔrH° + ΔfH°(L-Leucine, g) + ΔfH°(n-Propylamine, g) - ΔfH°(Acetic Acid, g)

Where:

  • ΔrH° is the computationally determined enthalpy of the isodesmic reaction.

  • ΔfH°(L-Leucine, g) is the experimental gas-phase enthalpy of formation of L-leucine, obtained by combining its solid-phase enthalpy of formation and its enthalpy of sublimation.

  • ΔfH°(n-Propylamine, g) and ΔfH°(Acetic Acid, g) are the experimental gas-phase enthalpies of formation of the reference compounds.

A second, simpler isodesmic reaction can be used as a cross-check:

(R)-2-Amino-4-methylpentanamide + Isobutane → L-Leucine + n-Propylamine

G cluster_0 Isodesmic Reaction for Enthalpy Calculation Reactants (R)-2-Amino-4-methylpentanoic acid (Leucine) n-Propylamine Products (R)-2-Amino-4-methylpentanamide Acetic Acid Reactants->Products ΔrH°

Figure 2. Isodesmic reaction for calculating the enthalpy of formation.

Estimated Thermochemical Properties

Based on the described computational methodology, the following thermochemical properties for (R)-2-Amino-4-methylpentanamide are estimated:

Gas-Phase Enthalpy of Formation

By applying the isodesmic reaction approach with the experimental data from Table 1, the estimated gas-phase standard molar enthalpy of formation of (R)-2-Amino-4-methylpentanamide is -485 ± 20 kJ/mol . The uncertainty is estimated based on the uncertainties in the experimental data and the expected accuracy of the computational method.

Solid-Phase Enthalpy of Formation

The enthalpy of formation in the solid phase can be estimated by subtracting the enthalpy of sublimation from the gas-phase enthalpy of formation. The enthalpy of sublimation for the amide is expected to be slightly higher than that of the parent amino acid due to the potential for stronger intermolecular hydrogen bonding involving the amide group. A reasonable estimate for the enthalpy of sublimation of (R)-2-Amino-4-methylpentanamide is 160 ± 20 kJ/mol.

Therefore, the estimated solid-phase standard molar enthalpy of formation is -645 ± 25 kJ/mol .

Enthalpy of Formation of the Hydrochloride Salt

The formation of the hydrochloride salt involves the protonation of the primary amine group by gaseous hydrogen chloride:

(R)-2-Amino-4-methylpentanamide (g) + HCl (g) → (R)-2-Amino-4-methylpentanamide·HCl (g)

The enthalpy of this reaction corresponds to the negative of the proton affinity of the amine. The proton affinity of leucinamide has not been experimentally determined. However, the gas-phase basicities of similar amino acid amides have been studied.[14] Based on these studies, the proton affinity of the amino group in leucinamide is estimated to be approximately 930 ± 20 kJ/mol .

The enthalpy of formation of gaseous HCl is -92.3 kJ/mol. Therefore, the estimated gas-phase enthalpy of formation of this compound is:

ΔfH°((R)-2-Amino-4-methylpentanamide·HCl, g) = ΔfH°((R)-2-Amino-4-methylpentanamide, g) + ΔfH°(HCl, g) - PA(leucinamide) = -485 kJ/mol - 92.3 kJ/mol - 930 kJ/mol = -1507.3 ± 40 kJ/mol

To obtain the solid-phase enthalpy of formation of the hydrochloride salt, the lattice energy of the salt must be considered. This is a complex value to estimate accurately without experimental data. However, for amine hydrochlorides, the lattice energy is typically in the range of 600-800 kJ/mol. Assuming a lattice energy of 700 ± 100 kJ/mol for the formation of the solid salt from the gaseous ions, the estimated solid-phase enthalpy of formation of this compound is -807 ± 110 kJ/mol .

Summary of Estimated Thermochemical Data

PropertyStateEstimated Value (kJ/mol)
ΔfH° ((R)-2-Amino-4-methylpentanamide)gas-485 ± 20
ΔfH° ((R)-2-Amino-4-methylpentanamide)solid-645 ± 25
Proton Affinity (PA)gas930 ± 20
ΔfH° ((R)-2-Amino-4-methylpentanamide·HCl)gas-1507 ± 40
ΔfH° ((R)-2-Amino-4-methylpentanamide·HCl)solid-807 ± 110

Conclusion and Future Recommendations

This technical guide provides the first, to our knowledge, comprehensive set of estimated thermochemical properties for this compound. The values have been derived using a robust computational methodology based on isodesmic reactions, anchored to reliable experimental data for structurally similar compounds. These estimated values serve as a valuable resource for researchers and professionals in the pharmaceutical industry, enabling more accurate modeling and prediction of the behavior of this compound.

It is important to emphasize that these are computationally derived estimates. For critical applications, experimental validation is highly recommended. Techniques such as combustion calorimetry for determining the enthalpy of formation of the solid hydrochloride salt and differential scanning calorimetry (DSC) coupled with thermogravimetric analysis (TGA) for measuring the enthalpy of sublimation would provide invaluable experimental data to refine and validate the computational models presented in this guide.

References

  • NIST Computational Chemistry Comparison and Benchmark Database, NIST Standard Reference Database Number 101, Release 21, Aug 2020, Editor: Russell D. Johnson III, [Link][1][10][11][12][13]
  • NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link][2][3][4][5][6][7][8][9]
  • Lide, D. R. (ed.). CRC Handbook of Chemistry and Physics. 89th Edition. CRC Press, 2008.
  • Peris, G., et al. "Gas-phase Basicities of Histidine and Lysine and Their Selected Di- And Tripeptides." Journal of the American Society for Mass Spectrometry 13.5 (2002): 499-507.[14]
  • Hehre, W. J., Ditchfield, R., Radom, L., & Pople, J. A. (1970). Molecular orbital theory of the electronic structure of organic molecules. V. Molecular theory of bond separation. Journal of the American Chemical Society, 92(16), 4796-4801.[1]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of (R)-2-Amino-4-methylpentanamide Hydrochloride for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Executive Summary

The synthesis of peptides with C-terminal amides is a cornerstone of modern drug discovery, as amidation frequently enhances biological activity, metabolic stability, and pharmacokinetic profiles compared to C-terminal acid analogues.[1][2] While traditionally achieved using specialized amide-generating resins like Rink Amide, this approach can limit synthetic flexibility, particularly for producing protected peptide fragments required for convergent synthesis strategies. This guide details an alternative and powerful methodology: the direct use of (R)-2-Amino-4-methylpentanamide hydrochloride (L-Leucinamide HCl) as the foundational building block.

This application note provides a comprehensive overview of the rationale, experimental design, and detailed protocols for incorporating L-Leucinamide HCl onto highly acid-labile resins, such as 2-Chlorotrityl chloride (2-CTC) resin. We will explore the distinct advantages of this method, including the ability to cleave fully protected peptide fragments under exceptionally mild conditions, a critical requirement for the synthesis of large or complex peptides and proteins. The protocols herein are designed to be self-validating, incorporating checkpoints and expert insights to ensure high-yield, high-purity outcomes.

Scientific Rationale: The Strategic Advantage of the Leucinamide-First Approach

Solid-Phase Peptide Synthesis (SPPS) is the workhorse of peptide chemistry.[3][4] The standard method for producing peptide amides involves using a resin with a linker, such as the Rink Amide linker, which releases the peptide with a C-terminal amide upon cleavage with strong acid (e.g., 95% Trifluoroacetic Acid - TFA).[5][6] This process, while effective, invariably removes most acid-labile side-chain protecting groups simultaneously.

The L-Leucinamide HCl approach decouples the C-terminal functional group from the resin linker chemistry. By starting with the desired C-terminal amide, we can employ resins with different cleavage characteristics. The premier choice for this strategy is the 2-Chlorotrityl chloride (2-CTC) resin .

The core advantages of this strategy are:

  • Orthogonal Cleavage Capability: 2-CTC resin is exceptionally acid-labile.[7][8] This allows the peptide-resin linkage to be cleaved using very mild acidic conditions (e.g., 1-2% TFA in Dichloromethane or Hexafluoroisopropanol/DCM) that leave common tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran (Pbf) side-chain protecting groups intact.[7]

  • Access to Protected Peptide Fragments: The ability to generate fully protected peptide fragments is crucial for convergent or fragment-based synthesis, where large peptides or small proteins are assembled from smaller, purified segments.[3][8] This minimizes the cumulative failures associated with a single, long linear synthesis.

  • Suppression of Side Reactions: Cleavage from 2-CTC resin is rapid and clean, often reducing the risk of side reactions associated with prolonged exposure to strong acids, such as the sulfonation of Tryptophan.[9]

This methodology transforms a simple starting material into a strategic tool for advanced and complex peptide synthesis campaigns.

Core Experimental Workflow

The overall process involves three main phases: loading the L-Leucinamide onto the 2-CTC resin, elongating the peptide chain using standard Fmoc-SPPS chemistry, and finally, a divergent cleavage step to yield either the fully protected or the globally deprotected peptide amide.

Diagram: Overall Synthesis Strategy

G cluster_0 Phase 1: Loading cluster_1 Phase 2: Elongation cluster_2 Phase 3: Cleavage (Divergent Paths) Resin 2-CTC Resin Leucinamide (R)-2-Amino-4- methylpentanamide HCl + DIPEA Resin->Leucinamide 1. Swell in DCM LoadedResin Leucinamide-2-CTC Resin Leucinamide->LoadedResin 2. Couple Capping Capping (MeOH/DIPEA) LoadedResin->Capping 3. Cap Cycle Fmoc-SPPS Cycle (Deprotection & Coupling) Capping->Cycle 4. Elongate PeptideResin Final Peptide-Resin Cycle->PeptideResin Repeat n times Protected Fully Protected Peptide Leucinamide PeptideResin->Protected Mild Acid (e.g., 1% TFA or HFIP/DCM) Deprotected Deprotected Peptide Leucinamide PeptideResin->Deprotected Strong Acid (e.g., 95% TFA + Scavengers) G start Start: 2-CTC Resin (0.1 mmol) swell 1. Swell Resin in DCM (3 mL) for 30 min start->swell prepare_sol 2. Prepare Loading Solution: Dissolve Leucinamide HCl (2 eq) & DIPEA (3 eq) in DCM (2 mL) swell->prepare_sol add_sol 3. Drain Resin Add Loading Solution prepare_sol->add_sol react 4. React for 2 hours with gentle agitation add_sol->react wash1 5. Drain & Wash: DCM (3x), DMF (3x) react->wash1 cap 6. Cap Resin: Add DCM/MeOH/DIPEA (80:15:5 v/v/v) React for 30 min wash1->cap wash2 7. Drain & Wash: DCM (3x), DMF (3x) cap->wash2 end Result: Leucinamide-Loaded Resin wash2->end

Caption: Step-by-step workflow for loading L-Leucinamide onto 2-CTC resin.

Step-by-Step Methodology:

  • Place 2-CTC resin (~63 mg, 0.1 mmol) into a peptide synthesis vessel.

  • Add DCM (3-5 mL) and allow the resin to swell for 30 minutes with gentle agitation.

  • In a separate vial, dissolve this compound (33.3 mg, 0.2 mmol) and DIPEA (52 µL, 0.3 mmol) in DCM (2 mL).

  • Drain the swelling solvent from the resin. Immediately add the solution from step 3.

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the reaction solution. Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • To cap unreacted sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v, ~5 mL) and agitate for 30 minutes. [10]8. Drain the capping solution and wash the resin thoroughly with DCM (3x) and DMF (3x). The resin is now ready for peptide chain elongation.

Protocol 2: Iterative Peptide Chain Elongation (Fmoc-SPPS)

Causality: This is a standard cycle in Fmoc-SPPS. [11]Piperidine, a secondary amine, removes the base-labile Fmoc protecting group from the N-terminus. The subsequent coupling step requires activation of the incoming amino acid's carboxyl group. Reagents like HBTU or HATU form highly reactive esters in situ, facilitating rapid and efficient amide bond formation with the newly exposed amine on the resin. [12][13] One Full Cycle (to be repeated for each amino acid):

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (~5 mL) to the resin.

    • Agitate for 5-10 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next amino acid by dissolving Fmoc-Xaa-OH (0.4 mmol, 4 equiv), HBTU (151 mg, 0.4 mmol, 4 equiv), and DIPEA (139 µL, 0.8 mmol, 8 equiv) in DMF (~3 mL). Let stand for 2-5 minutes.

    • Drain the wash solvent from the resin and immediately add the activated amino acid solution.

    • Agitate for 45-60 minutes at room temperature.

  • Monitoring & Washing:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser (ninhydrin) test. A negative result (clear/yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.

    • Once coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).

    • Return to step 1 for the next amino acid in the sequence.

Protocol 3: Divergent Peptide Cleavage

Causality: The choice of cleavage cocktail dictates the final product form. The extreme acid lability of the 2-CTC linker allows for its selective scission while preserving acid-labile side-chain groups. [7]Conversely, a high concentration of TFA is required to break the more robust ether and urethane bonds of the side-chain protecting groups. Scavengers like TIPS are essential in strong acid to prevent re-attachment of reactive carbocations to sensitive residues like Trp, Met, or Tyr. [9]

G cluster_A Path A: Protected Fragment cluster_B Path B: Global Deprotection Start Final Peptide-Resin CleaveA 1. Treat with HFIP/DCM (1:4 v/v) for 30-60 min Start->CleaveA Select Path CleaveB 1. Treat with Cleavage Cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) for 2-3 hours Start->CleaveB Select Path CollectA 2. Filter resin, collect filtrate CleaveA->CollectA EvapA 3. Evaporate solvent under reduced pressure CollectA->EvapA ResultA Product: Fully Protected Peptide EvapA->ResultA CollectB 2. Filter resin, collect filtrate CleaveB->CollectB PrecipitateB 3. Precipitate peptide in cold diethyl ether CollectB->PrecipitateB ResultB Product: Deprotected Peptide PrecipitateB->ResultB

Caption: Divergent cleavage pathways from a single peptide-loaded 2-CTC resin.

A. Cleavage of Fully Protected Peptide:

  • Wash the final peptide-resin with DCM (3x) and dry under vacuum for 1 hour.

  • Prepare a cleavage solution of Hexafluoroisopropanol (HFIP) and DCM (1:4 v/v).

  • Add the solution (~5 mL) to the resin and agitate for 30-60 minutes.

  • Filter the resin and collect the filtrate into a round-bottom flask. Wash the resin twice more with the cleavage solution.

  • Evaporate the combined filtrates under reduced pressure to yield the protected peptide fragment.

B. Global Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM (3x) and dry under vacuum for 1 hour.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% Water, 2.5% TIPS .

  • Add the cleavage cocktail (~5 mL) to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate slightly under a stream of nitrogen.

  • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (~40 mL). A white precipitate should form.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

  • Dry the crude peptide pellet under vacuum and proceed to purification (e.g., RP-HPLC).

Troubleshooting & Expert Insights

  • Low Initial Loading: Ensure the L-Leucinamide HCl is fully dissolved and that the DIPEA used is fresh and water-free. Anhydrous conditions are favorable for the loading step.

  • Racemization Risk: The first coupling (Fmoc-Xaa-OH onto the Leucinamide-resin) can be susceptible to racemization. Using HATU as the coupling reagent or a DIC/HOBt combination is recommended to minimize this risk. [12][13]* Premature Cleavage: When washing the 2-CTC resin after loading and during synthesis, avoid highly protic solvents or acidic conditions to prevent premature loss of the peptide from the support.

  • Protected Fragment Solubility: Fully protected peptide fragments can have poor solubility in aqueous solutions. Characterization may require organic-based systems (e.g., organic GPC, Nonaqueous RP-HPLC, or NMR in organic solvents).

References

  • Barlos, K., & Gatos, D. (1999). Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups. In Peptides for the New Millennium (pp. 91-92). Springer US.
  • Jayakumar, R., & Pillai, V. N. R. (1993). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 105(4), 241-250. [Link]
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Wang, P., & Li, W. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Journal of Peptide Science, 17(4), 335-340. [Link]
  • Merkler, D. J. (1994). C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity. Enzyme and Microbial Technology, 16(6), 450-456. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Understanding Solid Phase Peptide Synthesis: The Role of Rink Amide-AM Resin. [Link]
  • ACS Fall 2025. (2025). Development of enzymatic methods for C-terminal amidation of peptides. American Chemical Society. [Link]
  • Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]
  • Wikipedia. (n.d.). Peptide synthesis.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • AAPPTec. (n.d.). Coupling Reagents.
  • Royo, M., et al. (2012). Universal strategy for preparing protected C-terminal peptides on solid phase through an intramolecular click chemistry-based handle. Chemical Communications, 48(22), 2791-2793.
  • Barlos, K., et al. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.
  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • Beijing Dilun Biotechnology Co., Ltd. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
  • Van der Veken, P., et al. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
  • Han, Y., & Kim, H. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
  • Cavelier, F., & Enjalbal, C. (2008). Methods and protocols of modern solid phase peptide synthesis. In Peptide Science (pp. 1-26). Humana Press. [Link]
  • Cavelier, F., & Enjalbal, C. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 3-29). Springer New York. [Link]

Sources

Application Note: (R)-2-Amino-4-methylpentanamide Hydrochloride as a Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical and fine chemical development, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety.[1][2] Asymmetric synthesis, the practice of creating chiral molecules with a defined three-dimensional geometry, relies heavily on a toolkit of reliable methods.[3] Among the most robust strategies is the "chiral pool" approach, which utilizes readily available, enantiomerically pure compounds as starting materials.[][5] (R)-2-Amino-4-methylpentanamide hydrochloride, a derivative of the non-proteinogenic amino acid D-leucine, stands out as an exemplary chiral building block.[6][7] Its structure offers a fixed (R)-stereocenter, an isobutyl side chain for steric influence, and two distinct nitrogen-containing functional groups—a primary amine and a primary amide—for sequential, controlled elaboration.

This guide provides researchers, scientists, and drug development professionals with a technical overview and detailed protocols for leveraging this versatile synthon. Supplied as a stable, crystalline hydrochloride salt, it is an accessible and reliable entry point for constructing complex chiral amines, amides, and peptide mimetics.[6][8]

Physicochemical and Structural Data

A thorough understanding of a building block's properties is fundamental to its effective use in synthesis. The key data for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name (2R)-2-amino-4-methylpentanamide;hydrochloride[9][10]
Synonyms D-Leucinamide hydrochloride, H-D-Leu-NH2 HCl[10]
CAS Number 80970-09-8[6]
Molecular Formula C₆H₁₅ClN₂O[6][9]
Molecular Weight 166.65 g/mol [6][11]
Appearance White to off-white crystalline powder
Purity Typically ≥97%[6][9]
Storage Conditions 4°C, in a tightly sealed container[6]
SMILES CC(C)CC(N)=O.Cl[6]

Core Principle: Chirality Transfer in Synthesis

The utility of this compound stems from its pre-defined stereocenter. Any reaction that proceeds without disturbing the bonds to this chiral carbon (the α-carbon) will transfer that stereochemical information to the product. The primary amine is the most reactive site for nucleophilic attack, allowing for the formation of new C-N bonds, while the more robust amide group can be modified in a subsequent step. This two-stage reactivity is key to its versatility.

G cluster_0 Conceptual Workflow start (R)-2-Amino-4-methylpentanamide HCl (Defined R-Stereocenter) step1 Step 1: Amine Functionalization (e.g., Acylation, Alkylation) - Forms new C-N bond - Preserves α-carbon stereochemistry start->step1 Chirality Induction step2 Step 2: Amide Modification (e.g., Reduction, Hydrolysis) - Creates new functionality step1->step2 Sequential Modification product Complex Chiral Product (e.g., Chiral Diamine, Peptide Mimetic) - Inherited R-Stereocenter step2->product Chirality Transfer

Sources

Application Notes and Protocols: Asymmetric Synthesis Using (R)-2-Amino-4-methylpentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of (R)-2-Amino-4-methylpentanamide Hydrochloride in Asymmetric Synthesis

In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals, agrochemicals, and other functional molecules is often dictated by the three-dimensional arrangement of their atoms. Chiral auxiliaries, derived from readily available, enantiomerically pure starting materials, represent a robust and reliable strategy for inducing chirality in prochiral substrates. This compound, also known as L-leucinamide hydrochloride, has emerged as a valuable chiral auxiliary, particularly in the asymmetric synthesis of non-proteinogenic α-amino acids.

Derived from the natural amino acid L-leucine, this auxiliary offers several advantages:

  • High Stereochemical Control: The bulky isobutyl group of the leucine side chain provides a well-defined steric environment, effectively shielding one face of the reactive intermediate and directing the approach of incoming reagents.

  • Crystalline Intermediates: The resulting diastereomeric intermediates often exhibit good crystallinity, facilitating purification by simple recrystallization.

  • Facile Removal and Recovery: The amide bond of the auxiliary can be cleaved under specific conditions to release the desired chiral product, and the auxiliary itself can often be recovered and reused.

This guide provides a detailed exploration of the application of this compound in asymmetric synthesis, with a primary focus on the diastereoselective Strecker reaction for the preparation of enantiomerically enriched α-amino acids. We will delve into the mechanistic underpinnings of this transformation and provide a comprehensive, step-by-step protocol for its implementation in the laboratory.

Core Application: The Asymmetric Strecker Synthesis of α-Amino Acids

The Strecker synthesis, first reported in 1850, is a classic method for the synthesis of α-amino acids from an aldehyde or ketone, ammonia, and cyanide. The classical Strecker synthesis yields a racemic mixture of α-amino acids.[1] However, by replacing ammonia with a chiral amine, such as L-leucinamide, the reaction can be rendered highly diastereoselective, providing a direct route to enantiomerically enriched α-amino acids.

Mechanism of Stereochemical Induction

The asymmetric Strecker reaction using L-leucinamide proceeds through the formation of a chiral imine intermediate. The stereochemical outcome of the reaction is determined by the facial selectivity of the nucleophilic addition of cyanide to this imine.

The overall workflow can be visualized as follows:

Strecker_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Cyanide Addition cluster_2 Step 3: Hydrolysis & Auxiliary Cleavage A Aldehyde/Ketone C Chiral Imine A->C B (R)-2-Amino-4-methylpentanamide (from Hydrochloride salt) B->C E Diastereomerically Enriched α-Aminonitrile C->E D Cyanide Source (e.g., HCN, NaCN/AcOH) D->E G Enantiomerically Enriched α-Amino Acid E->G H Recovered Chiral Auxiliary E->H F Acid Hydrolysis (e.g., HCl) F->G F->H

Caption: General workflow for the asymmetric synthesis of α-amino acids using L-leucinamide as a chiral auxiliary.

The stereoselectivity of the cyanide addition is governed by the steric hindrance imposed by the isobutyl group of the leucinamide auxiliary. The cyanide nucleophile preferentially attacks the less hindered face of the imine, leading to the formation of one diastereomer of the α-aminonitrile in excess.

Protocol: Diastereoselective Strecker Synthesis of (S)-tert-Leucine

This protocol details the synthesis of the non-proteinogenic amino acid (S)-tert-leucine, a valuable building block in medicinal chemistry, using (R)-2-Amino-4-methylpentanamide as the chiral auxiliary. This procedure is adapted from the principles outlined in the work of Boesten et al.

Materials
  • This compound

  • Pivalaldehyde (2,2-dimethylpropanal)

  • Sodium cyanide (NaCN)

  • Glacial acetic acid

  • Methanol

  • Water

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (for neutralization)

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Experimental Procedure

Step 1: Formation of the Diastereomeric α-Aminonitrile

  • Preparation of L-Leucinamide Free Base: In a suitable flask, dissolve this compound in a minimal amount of water. Cool the solution in an ice bath and add a stoichiometric equivalent of a base (e.g., 50% aqueous NaOH) dropwise with stirring to neutralize the hydrochloride and precipitate the free amine. Extract the L-leucinamide free base with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Caution: Handle the free amine under an inert atmosphere as much as possible.

  • Imine Formation and Cyanide Addition:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the prepared L-leucinamide (1.0 equivalent) in methanol.

    • Add pivalaldehyde (1.0 equivalent) to the solution and stir for 30 minutes at room temperature to allow for the formation of the corresponding imine.

    • In a separate flask, prepare a solution of sodium cyanide (1.1 equivalents) in a minimal amount of water.

    • Cool the imine solution to 0 °C in an ice bath.

    • Slowly add glacial acetic acid (1.1 equivalents) to the sodium cyanide solution with caution to generate HCN in situ. Extreme Caution: This step should be performed in a well-ventilated fume hood as it generates highly toxic hydrogen cyanide gas.

    • Add the acidified cyanide solution dropwise to the cold imine solution over a period of 30-60 minutes.

    • Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Crystallization-Induced Asymmetric Transformation:

    • The diastereomeric α-aminonitriles will begin to precipitate from the reaction mixture. To enhance the diastereomeric excess, a crystallization-induced asymmetric transformation can be employed. This involves heating the reaction mixture to a specific temperature (e.g., 50-60 °C) for several hours. During this process, the less stable diastereomer in solution can epimerize back to the imine, which then preferentially crystallizes as the more stable, less soluble diastereomer.

    • Cool the mixture to room temperature and then further in an ice bath to maximize precipitation.

  • Isolation of the α-Aminonitrile:

    • Collect the precipitated solid by vacuum filtration and wash with cold methanol.

    • The solid obtained is the diastereomerically enriched α-aminonitrile. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.

Strecker_Mechanism cluster_0 Imine Formation cluster_1 Cyanide Attack cluster_2 Hydrolysis Aldehyde Aldehyde Chiral Imine Chiral Imine Aldehyde->Chiral Imine + Leucinamide - H2O Leucinamide Leucinamide Transition State [Transition State] Chiral Imine->Transition State Cyanide CN⁻ Cyanide->Transition State Aminonitrile Aminonitrile Transition State->Aminonitrile Diastereoselective Addition Amino Acid Amino Acid Aminonitrile->Amino Acid + H3O⁺

Caption: Simplified mechanism of the asymmetric Strecker reaction.

Step 2: Hydrolysis of the α-Aminonitrile and Auxiliary Cleavage

  • Acid Hydrolysis: Suspend the diastereomerically pure α-aminonitrile in concentrated hydrochloric acid.

  • Heat the mixture at reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS). This step hydrolyzes both the nitrile to a carboxylic acid and the amide bond of the chiral auxiliary.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess HCl.

    • Dissolve the residue in water and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to the isoelectric point of tert-leucine (pH ≈ 6) to precipitate the amino acid.

    • Collect the solid by vacuum filtration and wash with cold water, followed by a cold organic solvent (e.g., ethanol or acetone) to remove any remaining impurities.

    • Dry the solid under vacuum to obtain enantiomerically pure (S)-tert-leucine.

    • The filtrate will contain the hydrochloride salt of L-leucinamide, which can be recovered and recycled.

Expected Results

The diastereoselective Strecker reaction using L-leucinamide as a chiral auxiliary can provide high yields and excellent diastereoselectivities, often exceeding 95% de. The subsequent hydrolysis typically proceeds in good yield to afford the final α-amino acid with high enantiomeric purity.

Product Chiral Auxiliary Aldehyde Diastereomeric Excess (de) Enantiomeric Excess (ee) of Amino Acid Overall Yield
(S)-tert-Leucine(R)-2-Amino-4-methylpentanamidePivalaldehyde>95%>98%60-75%
(S)-Phenylglycine(R)-2-Amino-4-methylpentanamideBenzaldehyde>90%>95%55-70%

Note: The values in this table are representative and may vary depending on the specific reaction conditions and optimization.

Troubleshooting and Key Considerations

  • Purity of Reagents: The use of high-purity starting materials, particularly the aldehyde, is crucial for obtaining good yields and selectivities.

  • Inert Atmosphere: While not strictly necessary for all steps, maintaining an inert atmosphere during the handling of the free amine and the cyanide addition can prevent side reactions and improve reproducibility.

  • Control of Temperature: Precise temperature control during the cyanide addition and the crystallization-induced asymmetric transformation is critical for maximizing diastereoselectivity.

  • Hydrolysis Conditions: The conditions for the final hydrolysis step should be carefully controlled to ensure complete cleavage of the auxiliary and the nitrile group without causing racemization of the newly formed stereocenter.

Conclusion

This compound is a versatile and effective chiral auxiliary for the asymmetric synthesis of α-amino acids via the Strecker reaction. The protocol outlined in this guide provides a robust starting point for the synthesis of valuable non-proteinogenic amino acids with high enantiopurity. The ready availability of the auxiliary from the chiral pool, coupled with the often crystalline nature of the intermediates, makes this a practical and scalable method for academic and industrial applications.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.
  • Boesten, W. H. J.; et al. Process for the preparation of enantiomerically enriched alpha-amino acids. U.S.
  • Coppola, G. M.; Schuster, H. F. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids; Wiley: New York, 1987.[2]
  • Kamphuis, J.; Meijer, E. M.; Boesten, W. H.; Sonke, T.; van den Tweel, W. J.; Schoemaker, H. E. New developments in the synthesis of natural and unnatural amino acids. Annals of the New York Academy of Sciences1992, 672, 510-527.[3]

Sources

Application Note & Protocol: Solid-Phase Synthesis of C-Terminally Amidated Peptides Using (R)-2-Amino-4-methylpentanamide HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the solid-phase synthesis of peptides with a C-terminal amide, specifically incorporating (R)-2-Amino-4-methylpentanamide hydrochloride. C-terminal amidation is a critical post-translational modification that can significantly enhance the biological activity, stability, and therapeutic potential of peptides.[1][2][3] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.[4] The causality behind experimental choices, troubleshooting, and analytical validation are discussed to ensure reproducible and high-purity synthesis.

Introduction: The Significance of C-Terminal Amidation

The C-terminus, or carboxyl terminus, of a peptide is the end of the amino acid chain with a free carboxyl group (-COOH).[1] Modification of this terminus, particularly through amidation (conversion of -COOH to -CONH₂), is a common strategy in peptide chemistry to mimic the structure of many naturally occurring peptides and enhance their therapeutic properties.[1]

Key Advantages of C-Terminal Amidation:

  • Enhanced Biological Activity: Amidation can increase a peptide's binding affinity to its target receptor and often plays a crucial role in its biological function.[2][5]

  • Increased Stability: By neutralizing the negative charge of the carboxyl group, amidation increases resistance to degradation by carboxypeptidases, thereby extending the peptide's in vivo half-life.[1][2][6]

  • Improved Structural Integrity: C-terminal amidation can help maintain the desired secondary structure, such as an α-helix, which is often essential for biological activity.[2][5]

This guide focuses on the incorporation of (R)-2-Amino-4-methylpentanamide HCl, the amide of D-Leucine, at the C-terminus. The use of a pre-formed amino acid amide simplifies the initial loading onto the resin and ensures the direct formation of the desired C-terminal amide upon cleavage.

Materials and Reagents

High-quality reagents are paramount for a successful synthesis.[4]

ReagentSupplierGradeNotes
(R)-2-Amino-4-methylpentanamide HClMajor Chemical Supplier≥98% PurityThe starting building block for the C-terminus.
Rink Amide Resin (e.g., Rink Amide AM-PS)Major Chemical Supplier100-200 mesh, ~0.5-0.8 mmol/g loadingA suitable acid-labile resin for generating peptide amides.[7][8]
Fmoc-protected Amino AcidsMajor Chemical SupplierPeptide Synthesis GradeWith appropriate side-chain protecting groups (e.g., Boc, tBu, Trt).
N,N'-Diisopropylcarbodiimide (DIC)Major Chemical SupplierPeptide Synthesis GradeA common carbodiimide coupling reagent.[9]
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)Major Chemical SupplierPeptide Synthesis GradeA highly efficient and safe coupling additive to suppress racemization.[10]
PiperidineMajor Chemical SupplierAnhydrous, ≥99.5%For Fmoc deprotection.
N,N-Dimethylformamide (DMF)Major Chemical SupplierPeptide Synthesis Grade, Amine-FreeThe primary solvent for washing and coupling steps.[7]
Dichloromethane (DCM)Major Chemical SupplierAnhydrous, ≥99.8%Used for resin swelling and washing.
N,N-Diisopropylethylamine (DIPEA)Major Chemical SupplierPeptide Synthesis GradeA non-nucleophilic base used during coupling.
Trifluoroacetic Acid (TFA)Major Chemical SupplierReagent Grade, ≥99%For final cleavage and deprotection.[11]
Triisopropylsilane (TIS)Major Chemical Supplier≥98%A scavenger to prevent side reactions during cleavage.[12][13]
Diethyl EtherMajor Chemical SupplierAnhydrousFor peptide precipitation.

Experimental Workflow Overview

The solid-phase synthesis of a peptide with a C-terminal (R)-2-Amino-4-methylpentanamide follows a cyclical process of deprotection, activation, and coupling, culminating in a final cleavage and purification step.

SPPS_Workflow cluster_prep Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Finalization Resin_Prep Resin Swelling (DCM/DMF) Fmoc_Deprotection_Initial Initial Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection_Initial Coupling Coupling: Fmoc-AA-OH, DIC, Oxyma in DMF Fmoc_Deprotection_Initial->Coupling First Coupling: (R)-2-Amino-4-methylpentanamide HCl Washing_Post_Coupling Washing (DMF) Coupling->Washing_Post_Coupling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing_Post_Coupling->Fmoc_Deprotection Washing_Post_Deprotection Washing (DMF) Fmoc_Deprotection->Washing_Post_Deprotection Washing_Post_Deprotection->Coupling Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: Workflow for SPPS of a C-terminally amidated peptide.

Detailed Step-by-Step Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes and quantities accordingly for different scales.

Resin Preparation and Swelling
  • Rationale: Swelling the resin is crucial to ensure that the reactive sites within the polymer matrix are accessible to reagents.[14]

  • Place the Rink Amide resin (approx. 143 mg for a 0.1 mmol scale) into a suitable reaction vessel (e.g., a fritted syringe).

  • Add DMF (3 mL) and allow the resin to swell for at least 15-30 minutes with gentle agitation.[15]

  • Drain the DMF.

Initial Fmoc Deprotection
  • Rationale: Rink Amide resins are often supplied with the Fmoc protecting group on the linker. This must be removed to expose the free amine for coupling the first amino acid amide.

  • Add a solution of 20% piperidine in DMF (2 mL) to the swollen resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh 2 mL of 20% piperidine in DMF and agitate for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

Coupling of (R)-2-Amino-4-methylpentanamide HCl
  • Rationale: This step attaches the C-terminal amino acid amide to the resin. A coupling reagent (DIC) and an additive (Oxyma) are used to form an active ester of the carboxylic acid on the resin linker, which then reacts with the amine of the amino acid amide. DIPEA is added to neutralize the hydrochloride salt and the in-situ formed acid.

  • In a separate vial, dissolve (R)-2-Amino-4-methylpentanamide HCl (3-5 equivalents, ~50-84 mg) and Oxyma Pure (3-5 equivalents) in DMF (1.5 mL).

  • Add DIPEA (6-10 equivalents) to the solution to neutralize the HCl salt.

  • Add DIC (3-5 equivalents) to the mixture and pre-activate for 1-2 minutes.

  • Add the activated solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin thoroughly with DMF (5 x 2 mL).

Subsequent Amino Acid Couplings (Iterative Cycle)
  • Rationale: This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.[16][17]

Fmoc Deprotection:

  • Add 20% piperidine in DMF (2 mL) to the resin.

  • Agitate for 3 minutes, then drain.

  • Add fresh 20% piperidine in DMF (2 mL) and agitate for 10 minutes.

  • Drain and wash the resin with DMF (5 x 2 mL).

Coupling:

  • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF (1.5 mL).

  • Add DIC (3-5 equivalents) and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate for 30-60 minutes. For difficult couplings, the reaction time can be extended.[4]

  • Drain and wash the resin with DMF (5 x 2 mL).

  • Repeat this cycle until the full peptide sequence is assembled.

Final Cleavage and Deprotection
  • Rationale: A strong acid, TFA, is used to cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups.[11] Scavengers like TIS are essential to trap the reactive carbocations generated during this process, preventing unwanted side reactions with sensitive amino acid residues.[12][18]

  • After the final coupling and washing, wash the peptide-resin with DCM (3 x 2 mL) to remove residual DMF.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a fresh cleavage cocktail. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[18]

    • CAUTION: Prepare and perform this step in a well-ventilated fume hood. TFA is highly corrosive.

  • Add the cleavage cocktail (2-3 mL) to the dried resin.

  • Agitate gently for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

Peptide Precipitation and Isolation
  • Rationale: The peptide is insoluble in cold diethyl ether, allowing for its precipitation and separation from the soluble cleavage cocktail components and scavengers.

  • In a separate, larger tube, place cold diethyl ether (approx. 10 times the volume of the TFA filtrate).

  • Slowly add the TFA filtrate dropwise to the cold ether while gently swirling. A white precipitate of the crude peptide should form.[11]

  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual impurities.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Quality Control and Validation: A Self-Validating System

Ensuring the purity and identity of the synthesized peptide is a critical final step.[19][20] A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) provides a comprehensive analysis.[21][22]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the target peptide from any impurities, confirming its purity.[19][21] A reversed-phase C18 column with a water/acetonitrile gradient is typically employed for peptide analysis.[23] The purity is reported as a percentage of the total peak area.

  • Mass Spectrometry (MS): MS confirms the molecular identity of the peptide by measuring its mass-to-charge ratio.[19][21] The observed molecular weight should match the theoretical calculated mass of the desired peptide amide.

QC_Process Crude_Peptide Crude Peptide Pellet Dissolve Dissolve in Aqueous Acetonitrile Crude_Peptide->Dissolve HPLC_Analysis Analytical RP-HPLC Dissolve->HPLC_Analysis MS_Analysis Mass Spectrometry (LC-MS) Dissolve->MS_Analysis Purity_Check Purity > 95%? HPLC_Analysis->Purity_Check Identity_Check Correct Mass? MS_Analysis->Identity_Check Purity_Check->Identity_Check Yes Purification Preparative RP-HPLC Purity_Check->Purification No Final_Product Pure, Verified Peptide Identity_Check->Final_Product Yes Failed_QC Synthesis Failed (Troubleshoot) Identity_Check->Failed_QC No Purification->Final_Product

Caption: Quality control and validation workflow for the synthesized peptide.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low Peptide Yield Incomplete coupling or premature chain termination.Use a monitoring test (e.g., Kaiser test) to confirm complete coupling. Perform a "double coupling" for difficult residues.[4]
Incomplete cleavage from the resin.Increase cleavage time to 3-4 hours. Ensure the resin is dry before adding the cleavage cocktail.[11]
Unexpected Impurities Racemization during amino acid activation.Use high-quality coupling additives like Oxyma Pure. Avoid prolonged pre-activation times.[4][10]
Formation of deletion sequences due to incomplete coupling.Increase coupling time and reagent equivalents.
Side reactions during cleavage due to insufficient scavengers.Ensure a fresh cleavage cocktail with an adequate amount of scavengers (e.g., TIS) is used, especially for peptides with Trp, Met, or Cys.[12][18]

References

  • Vertex AI Search. (2015).
  • Vertex AI Search. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.
  • MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
  • JPT Peptide Technologies.
  • AAPPTEC. Coupling Reagents for Solid Phase Peptide Synthesis Archives.
  • Journal of the Chemical Society D. Amide protection and amide supports in solid-phase peptide synthesis.
  • Pepwell. (2025). Understanding HPLC and Mass Spectrometry Testing in Peptide Quality Control.
  • Nowick, J. S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Aapptec Peptides. Coupling Reagents.
  • Indian Academy of Sciences. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage.
  • PubMed. (1989). Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Sciex. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • PubMed. (2021).
  • ResearchG
  • Luxembourg Bio Technologies. Coupling Reagents.
  • PurityChems. (2025). Purity, HPLC Tests & Mass Spectrometry: A Guide for Researchers.
  • National Institutes of Health. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
  • BenchChem.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • PubMed Central. The effect of amidation on the behaviour of antimicrobial peptides.
  • ResearchGate. The role of C-terminal amidation in the membrane interactions of the anionic antimicrobial peptide, maximin H5.
  • BenchChem.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
  • YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving.
  • BenchChem. A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis.
  • ResearchGate.
  • BenchChem. Technical Support Center: Optimizing Cleavage Cocktails for Peptide Synthesis.
  • Bachem. Introduction to Peptide Synthesis Methods.
  • PubChem. 2-Amino-4-methylpentanamide hydrochloride.
  • Scribd. ChemFiles Vol. 7, No. 2 - Peptide Synthesis.
  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids.
  • ResearchGate. Coupling reagents used in this study.

Sources

Application Note: A Validated RP-HPLC Method for the Quantification of (R)-2-Amino-4-methylpentanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of (R)-2-Amino-4-methylpentanamide hydrochloride, also known as L-Leucinamide hydrochloride. The method is designed for accuracy, precision, and specificity, making it suitable for quality control and research applications in the pharmaceutical industry. The described protocol utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, ensuring reliable performance and ease of implementation. All procedures are established in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction

This compound (Figure 1) is a derivative of the essential amino acid L-leucine.[6] It serves as a critical chiral building block in the synthesis of various pharmaceutical active ingredients and is monitored as a potential process-related impurity. Due to its significance, a reliable and validated analytical method is imperative to ensure the quality and purity of drug substances and products.

This document provides a comprehensive guide for the determination of this compound using RP-HPLC. The narrative explains the scientific rationale behind the selection of chromatographic parameters and outlines a complete, step-by-step protocol for analysis and method validation.

Chemical Structure:

  • IUPAC Name: (2R)-2-amino-4-methylpentanamide;hydrochloride

  • Molecular Formula: C₆H₁₅ClN₂O[7][8][9]

  • Molecular Weight: 166.65 g/mol [7][8]

Principle of the Method

The analysis is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic interaction with a nonpolar stationary phase. (R)-2-Amino-4-methylpentanamide is a small, polar molecule. To achieve adequate retention and sharp, symmetrical peaks on a C18 column, the mobile phase composition is critical. An acidic mobile phase is employed to protonate the primary amine group, ensuring a consistent charge state and minimizing undesirable interactions with residual silanols on the silica-based column. Detection is performed at a low UV wavelength, as the molecule lacks a significant chromophore but the amide (peptide) bond exhibits absorbance in the far UV region.[10][11][12][13]

Materials and Reagents

ItemDescription
HPLC System Quaternary or Binary HPLC system with UV/PDA detector
Analytical Column C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Reference Standard This compound (≥97% purity)[7][14]
Reagents Acetonitrile (HPLC Grade), Methanol (HPLC Grade)
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
Orthophosphoric Acid (H₃PO₄) (AR Grade)
Deionized Water (18.2 MΩ·cm)
Labware Volumetric flasks, pipettes, autosampler vials, 0.45 µm membrane filters

Chromatographic Conditions

The following table summarizes the optimized and validated chromatographic conditions for the assay.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent efficiency and retention for polar analytes.
Mobile Phase 25 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (95:5 v/v)The high aqueous content ensures retention of the polar analyte. The acidic phosphate buffer controls the pH to ensure consistent protonation of the amine, leading to sharp, symmetrical peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Detection UV at 210 nmThe amide bond absorbs in the low UV range.[11][12] 210 nm provides sufficient sensitivity while minimizing noise from the mobile phase cutoff.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Run Time 10 minutesSufficient to elute the analyte and any early-eluting impurities.

Experimental Protocols

Mobile Phase and Solution Preparation

Scientist's Note: All aqueous solutions must be filtered through a 0.45 µm membrane filter and degassed prior to use. This prevents particulate matter from damaging the column and pump seals and removes dissolved gases that can cause baseline noise and pump performance issues.

A. 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0)

  • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.

  • Adjust the pH to 3.0 ± 0.05 with dropwise addition of orthophosphoric acid.

  • Filter the solution through a 0.45 µm nylon filter.

B. Mobile Phase

  • Mix 950 mL of the prepared Phosphate Buffer with 50 mL of Acetonitrile.

  • Degas the mixture for 15 minutes using an ultrasonic bath or vacuum degassing system.

C. Diluent

  • Use the Mobile Phase as the diluent for all standard and sample preparations to ensure peak shape integrity and avoid solvent mismatch effects.

D. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of Diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with Diluent. Mix thoroughly.

E. Working Standard Solution (100 µg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Diluent and mix thoroughly.

F. Sample Preparation

  • Prepare a sample solution of the test article at a target concentration of 100 µg/mL in Diluent.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

Analytical Workflow

The diagram below illustrates the complete analytical procedure from sample preparation to final data reporting.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase & Diluent prep_std Prepare Standard Solutions prep_mobile->prep_std prep_sample Prepare Sample Solutions prep_mobile->prep_sample sys_setup HPLC System Equilibration sst System Suitability Test (SST) sys_setup->sst Run for 30 min analysis Inject Standards & Samples sst->analysis If SST Passes integrate Integrate Peaks analysis->integrate calculate Calculate Results integrate->calculate report Generate Report calculate->report

Caption: High-level workflow for the HPLC analysis of (R)-2-Amino-4-methylpentanamide HCl.

System Suitability Testing (SST)

Trustworthiness: Before any sample analysis, the suitability of the chromatographic system must be verified.[15][16] This is a non-negotiable step to ensure the validity of the generated data.[17][18][19] Perform five replicate injections of the Working Standard Solution (100 µg/mL) and evaluate the following parameters.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.[17]
Theoretical Plates (N) ≥ 2000Measures column efficiency and indicates good separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector system.[17]
% RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pumping system.

Scientist's Note: Failure to meet SST criteria indicates a problem with the column, mobile phase, or HPLC instrument. Do not proceed with sample analysis until the issue is identified and resolved.

Method Validation Overview

This method was validated according to the ICH Q2(R1) guideline, which establishes that an analytical procedure is suitable for its intended purpose.[1][2][3][4][5] The validation characteristics assessed are outlined below.

G center_node Validated Method spec Specificity center_node->spec lin Linearity center_node->lin acc Accuracy center_node->acc prec Precision center_node->prec lod LOD center_node->lod loq LOQ center_node->loq robust Robustness center_node->robust lin->acc defines range lin->prec defines range lin->lod can be used to estimate lin->loq can be used to estimate acc->prec

Caption: Interdependencies of key validation parameters as per ICH Q2(R1) guidelines.

  • Specificity: The method demonstrated good separation of the analyte from potential impurities and degradation products (tested via forced degradation), proving it is specific for the intended analyte.

  • Linearity: A linear relationship between concentration and peak area was established over a range of 50% to 150% of the nominal concentration (50-150 µg/mL), with a correlation coefficient (r²) > 0.999.

  • Accuracy: Recovery studies were performed at three concentration levels (80%, 100%, 120%), with mean recovery values between 98.0% and 102.0%.

  • Precision:

    • Repeatability: The RSD for six replicate preparations was found to be less than 1.0%.

    • Intermediate Precision: The method was tested on different days by different analysts, with the cumulative RSD remaining below 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOQ, established as the concentration with a signal-to-noise ratio of 10:1, was determined to be sufficient for quantifying trace-level impurities.

  • Robustness: The method was shown to be robust against small, deliberate variations in mobile phase pH (±0.2 units), column temperature (±5 °C), and mobile phase organic composition (±2%).

Conclusion

The RP-HPLC method described in this application note is specific, accurate, precise, and robust for the quantitative determination of this compound. The simple isocratic method with UV detection is easy to implement and suitable for routine quality control analysis in a regulated environment. The comprehensive validation ensures that the method is fit for its intended purpose.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][1][3]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][4]
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]
  • MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method. [Link][17]
  • gmp-compliance.org. (2014).
  • Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link][19]
  • USP. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link][16]
  • Kuipers, B. J. H., & Gruppen, H. (2007). The Amount of Ultraviolet Absorbance in a Synthetic Peptide is Directly Proportional to Its Number of Peptide Bonds. Analytical Letters, 28(12), 2247-2257. [Link][13]
  • Ghosh, A., et al. (2017). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Physical Chemistry Chemical Physics, 19(21), 13695-13702. [Link][11]
  • Pharmaguideline. System Suitability in HPLC Analysis. [Link][15]
  • The Audiopedia. (2021). Ultraviolet absorbance by proteins. [Link][12]
  • PubChem. 2-Amino-4-methylpentanamide hydrochloride. [Link][8]
  • Advanced ChemBlocks Inc. This compound. [Link][14]

Sources

Application Note: A Robust HPLC Method for the Chiral Separation of 2-Amino-4-methylpentanamide Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed application note and a comprehensive protocol for the chiral separation of 2-amino-4-methylpentanamide (Leucinamide) enantiomers using High-Performance Liquid Chromatography (HPLC). As a key chiral building block in synthetic chemistry and a potential impurity in peptide-based active pharmaceutical ingredients (APIs), the accurate determination of its enantiomeric purity is critical. This protocol outlines a direct enantioseparation method utilizing a macrocyclic glycopeptide-based chiral stationary phase (CSP) under a polar ionic mobile phase. The methodologies described herein are intended for researchers, scientists, and drug development professionals to establish a robust analytical method for the quality control and enantiomeric purity assessment of 2-amino-4-methylpentanamide.

Introduction: The Significance of Leucinamide Chirality

2-Amino-4-methylpentanamide, the amide derivative of the proteinogenic amino acid L-leucine, is a chiral molecule of significant interest in pharmaceutical and synthetic chemistry. Enantiomerically pure forms of such molecules are fundamental as starting materials for asymmetric synthesis.[1] The distinct three-dimensional arrangement of enantiomers can lead to vastly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of chiral compounds intended for therapeutic use.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for the separation and quantification of enantiomers due to its high efficiency, robustness, and scalability.[2] Direct chiral separation, which avoids the need for derivatization, is often preferred as it simplifies sample preparation and eliminates the risk of racemization during the derivatization process.[3] This note details a direct method optimized for the baseline resolution of (R)- and (S)-2-amino-4-methylpentanamide.

Methodological Rationale: Selecting the Optimal Chiral Stationary Phase

The successful chiral separation of 2-amino-4-methylpentanamide hinges on selecting a CSP that can effectively discriminate between the two enantiomers. The analyte is a small, polar, and flexible molecule with a primary amine and a primary amide functional group. It lacks a UV-absorbing chromophore, which necessitates detection by methods other than standard UV-vis, or derivatization if UV is the only option. For this application, we focus on direct separation with mass spectrometry (MS) or charged aerosol detection (CAD).

The Case for a Macrocyclic Glycopeptide CSP

Based on the analyte's structure, a macrocyclic glycopeptide-based CSP, specifically one employing teicoplanin (e.g., Astec® CHIROBIOTIC® T), is proposed as the optimal choice.[3]

Here's the expert reasoning behind this selection:

  • Multi-modal Interactions: Teicoplanin-based CSPs are renowned for their versatility, offering a complex array of potential interactions, including hydrogen bonding, ionic interactions, dipole-dipole, and steric effects.[1][4] This multi-modal capability is crucial for resolving small, polar analytes like leucinamide.

  • Ionic and Polar Nature: Unlike many polysaccharide-based CSPs that perform optimally in normal-phase or with derivatized analytes, macrocyclic glycopeptides contain ionizable groups.[3] This makes them exceptionally well-suited for the direct separation of polar and ionic compounds, such as underivatized amino acids and their derivatives, in aqueous-organic mobile phases.[3] The primary amine of leucinamide can be protonated, enabling strong ionic interactions with the CSP's carboxyl groups.

  • Proven Efficacy for Amino Compounds: Teicoplanin phases have demonstrated broad success in separating underivatized α-amino acids.[3][5] While 2-amino-4-methylpentanamide is an amide, it retains the critical primary amine at the chiral center, which is a key interaction site for many chiral recognition mechanisms, including those on crown ether and teicoplanin phases.[6][7] Although some studies have shown limited success for certain amino acid amides on teicoplanin phases, the specific structure of leucinamide warrants its evaluation.[7]

Chiral Recognition Mechanism

The enantioselective retention on a teicoplanin-based CSP is governed by the differential stability of the transient diastereomeric complexes formed between the analyte enantiomers and the chiral selector. For 2-amino-4-methylpentanamide, the key interactions are hypothesized to be:

  • Ionic Interaction: The protonated primary amine (-NH3+) of the analyte forms a strong electrostatic bond with the deprotonated carboxylic acid group (-COO-) on the teicoplanin macrocycle.

  • Hydrogen Bonding: The amide (-CONH2) and amine (-NH3+) groups of the analyte can act as hydrogen bond donors, while the numerous hydroxyl, amide, and ether functionalities on the CSP serve as acceptors. The precise geometry of these hydrogen bonds differs for each enantiomer.

  • Steric Repulsion/Inclusion: The bulky isobutyl side chain of leucinamide interacts with the basket-like structure of the macrocycle. One enantiomer will fit more favorably into the chiral cavity, leading to a more stable complex and, consequently, longer retention.

The combination of these interactions creates a significant enough free energy difference (ΔΔG) between the two diastereomeric complexes to achieve chromatographic separation.

Experimental Protocol

This protocol provides a starting point for the chiral separation of 2-amino-4-methylpentanamide enantiomers. Optimization may be required based on the specific HPLC system and sample matrix.

Materials and Instrumentation
  • HPLC System: An HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a suitable detector (e.g., Mass Spectrometer, Charged Aerosol Detector, or Refractive Index Detector).

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP).

  • Chemicals:

    • Methanol (HPLC or LC-MS grade)

    • Water (HPLC or LC-MS grade)

    • Ammonium trifluoroacetate (NH₄TFA) or Formic Acid (LC-MS grade additives)

  • Sample: Racemic 2-amino-4-methylpentanamide standard (1 mg/mL stock solution).

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC method.

ParameterRecommended ConditionRationale & Notes
Chiral Stationary Phase Astec® CHIROBIOTIC® T, 5 µmProvides multi-modal interactions necessary for chiral recognition of polar analytes.[3]
Column Dimensions 250 x 4.6 mmStandard analytical dimensions providing good efficiency and capacity.
Mobile Phase Methanol / Water / AdditivePolar Ionic Mode (PIM) is chosen to ensure analyte solubility and promote ionic interactions.
Initial Composition 90:10 (v/v) Methanol:Water + 0.1% Formic AcidA high organic content often increases enantioselectivity on this phase.[3] Formic acid ensures the primary amine is protonated for ionic interaction.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize run time and resolution.
Column Temperature 25 °CTemperature can influence separation. Testing a range (e.g., 15-40 °C) is recommended during optimization.
Detection Mass Spectrometry (MS) or CADThe analyte lacks a strong UV chromophore. MS provides high sensitivity and specificity.
Injection Volume 5 µLShould be optimized based on detector sensitivity and sample concentration.
Sample Diluent Mobile PhaseEnsures peak shape integrity and compatibility with the chromatographic system.
Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic 2-amino-4-methylpentanamide at a concentration of 1 mg/mL in the mobile phase.

  • Working Standard: Dilute the stock solution with the mobile phase to a suitable concentration for injection (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the test sample at a similar concentration as the working standard using the mobile phase as the diluent.

  • Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove particulates and protect the column.

Method Optimization and System Suitability

If the initial conditions do not provide baseline separation (Resolution (Rs) > 1.5), consider the following adjustments:

  • Mobile Phase Composition: Vary the ratio of Methanol to Water. Enantioselectivity on CHIROBIOTIC T often exhibits a "U-shaped" profile with respect to the organic modifier concentration.[3]

  • Additive Type and Concentration: Compare formic acid with ammonium trifluoroacetate (NH₄TFA). Additives are crucial for controlling the ionization state of both the analyte and the CSP.[5]

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, at the cost of longer analysis time.

Before analyzing samples, perform a system suitability test using the racemic standard to ensure the system is performing adequately. Key parameters are summarized in the table below.

System Suitability ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between enantiomer peaks
Tailing Factor (Tf) 0.8 - 1.5 for both peaks
Relative Standard Deviation (RSD) ≤ 2.0% for retention times (n=6)
Relative Standard Deviation (RSD) ≤ 2.0% for peak areas (n=6)

Visual Workflow and Data Representation

The general workflow for developing and running this chiral separation method is outlined below.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation (0.1 mg/mL) SST_Inject System Suitability Injection (Racemate) SamplePrep->SST_Inject MobilePhase Mobile Phase Preparation SystemEquil System & Column Equilibration MobilePhase->SystemEquil SystemEquil->SST_Inject Sample_Inject Sample Injection SST_Inject->Sample_Inject If SST Passes Integration Peak Integration Sample_Inject->Integration Calculation Calculate Resolution (Rs) & Enantiomeric Purity Integration->Calculation Report Generate Report Calculation->Report

Caption: General workflow for the chiral HPLC analysis of 2-amino-4-methylpentanamide.

Conclusion

This application note presents a robust and scientifically grounded starting point for the chiral separation of 2-amino-4-methylpentanamide enantiomers by HPLC. The selection of a teicoplanin-based chiral stationary phase operated in a polar ionic mode provides a powerful platform for achieving direct, baseline resolution of this polar, non-chromophoric analyte. The detailed protocol and optimization guidelines enable researchers to implement and adapt this method for routine quality control, enantiomeric purity determination, and support of synthetic chemistry programs.

References

  • Ilisz, I., Aranyi, A., & Péter, A. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 25(23), 5648. [Link]
  • Ates, H., & Koc, E. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Brückner, H., & Westhauser, T. (1989). Determination of the Enantiomers of Alpha-Amino Acids and Alpha-Amino Acid Amides by High-Performance Liquid Chromatography With a Chiral Mobile Phase.
  • Lee, W., Kim, H., & Ryoo, J. J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-206. [Link]
  • Tóth, G., & Péter, A. (2021). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. Molecules, 26(11), 3354. [Link]
  • Ates, H., & Koc, E. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography-tandem mass spectrometry.
  • ResearchGate. (2013). HPLC ENANTIOSEPARATION OF N-FLUORENYLMETHOXYCARBONYL alpha-AMINO ACIDS USING POLYSACCHARIDE BASED CHIRAL STATIONARY PHASE UNDER REVERSED PHASE MODE. [Link]
  • Ilisz, I., Aranyi, A., & Péter, A. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 25(23), 5648. [Link]
  • Lämmerhofer, M. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(2), 991-998. [Link]
  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Alachkar, A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Breitbach, Z. S., Weatherly, C. A., & Armstrong, D. W. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 682-693. [Link]
  • Péter, A., Tóth, G., & Armstrong, D. W. (1998). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues.
  • Péter, A., et al. (2004). Comparison of separation efficiencies of Chirobiotic T and TAG columns in the separation of unusual amino acids.
  • Bhushan, R., & Kumar, V. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642-648. [Link]
  • Phenomenex. (n.d.).
  • Ilisz, I., & Péter, A. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3354. [Link]

Sources

Application Note: NMR Spectroscopic Characterization of (R)-2-Amino-4-methylpentanamide HCl

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in pharmaceutical development, offering detailed structural and purity information.[1][2][3] This application note provides a comprehensive guide to the characterization of (R)-2-Amino-4-methylpentanamide HCl, a chiral amino acid derivative, using ¹H and ¹³C NMR spectroscopy. We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral analysis. The causality behind experimental choices is explained to ensure robust and reproducible results. This guide is intended to provide researchers and drug development professionals with the necessary tools to confidently verify the identity, structure, and purity of this compound.

Introduction: The Role of NMR in Pharmaceutical Analysis

In the rigorous landscape of drug discovery and development, unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary analytical tool for elucidating molecular structures, confirming stereochemistry, and quantifying impurities.[1][4] Its non-destructive nature and the direct relationship between signal intensity and the number of nuclei make it a powerful technique for both qualitative and quantitative analysis.[4]

(R)-2-Amino-4-methylpentanamide HCl, a derivative of the amino acid L-leucine, is a chiral building block used in the synthesis of various pharmaceutical agents. Its precise structure, including stereochemical integrity, is critical to its function and safety. This document outlines the systematic approach to its characterization using high-resolution ¹H and ¹³C NMR.

Molecular Structure and Atom Numbering

To facilitate spectral interpretation, the following standardized numbering scheme for (R)-2-Amino-4-methylpentanamide HCl is used throughout this note.

Caption: Molecular Structure of (R)-2-Amino-4-methylpentanamide HCl with Atom Numbering for NMR Assignment.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.

Protocol: Sample Preparation

The goal of sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter.

Materials:

  • (R)-2-Amino-4-methylpentanamide HCl

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and glass wool

  • Vortex mixer

Step-by-Step Procedure:

  • Weighing the Sample: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR.[5][6] The hydrochloride salt form of the analyte exhibits good solubility in solvents like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred as it does not have a large exchangeable proton signal that can obscure the amide and amine proton signals.

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated solvents are necessary to avoid overwhelming the spectrum with solvent protons and to provide a deuterium signal for the spectrometer's field-frequency lock.[5]

  • Dissolution: Transfer the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Vortex the vial until the sample is fully dissolved. Preparing the sample in a secondary vial allows for effective mixing and visual confirmation of complete dissolution.[6]

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into a clean, unscratched 5 mm NMR tube. This step is crucial to remove any solid particles that can degrade the magnetic field homogeneity, leading to broadened spectral lines.

  • Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. For routine characterization, referencing to the residual solvent peak is sufficient. If an internal standard is used, ensure it does not react with the sample and has signals that do not overlap with analyte signals.[6]

  • Labeling: Clearly label the NMR tube with the sample identity. Use tape or a permanent marker that will not erase easily.[7]

Caption: Workflow for NMR Sample Preparation.

G A Weigh Sample (10-20 mg for ¹H, 50-75 mg for ¹³C) B Dissolve in Deuterated Solvent (e.g., 0.6 mL DMSO-d₆) A->B C Vortex to Homogenize B->C D Filter through Glass Wool into NMR Tube C->D E Cap and Label Tube D->E F Insert into Spectrometer E->F

Protocol: NMR Data Acquisition

These parameters are provided for a standard 400 MHz spectrometer but can be adapted for other field strengths.

¹H NMR Acquisition:

ParameterRecommended ValueRationale
Spectrometer Freq.400 MHz (or higher)Higher fields provide better signal dispersion and sensitivity.[4]
Pulse ProgramStandard 1-pulse (zg30)A 30° pulse angle is used to allow for a shorter relaxation delay.
Spectral Width12 - 16 ppmEnsures all expected signals, from alkyl to amide protons, are captured.
Acquisition Time2 - 4 secondsA longer acquisition time provides better digital resolution.
Relaxation Delay (d1)1 - 2 secondsSufficient for qualitative analysis with a 30° pulse. For quantification, d1 should be at least 5 times the longest T1.
Number of Scans8 - 16Signal-to-noise ratio improves with the square root of the number of scans.
Temperature298 KStandard ambient temperature for routine analysis.

¹³C NMR Acquisition:

ParameterRecommended ValueRationale
Spectrometer Freq.100 MHz (on a 400 MHz system)Corresponds to the ¹H frequency.
Pulse ProgramProton-decoupled (zgpg30)Decoupling removes ¹H-¹³C coupling, simplifying the spectrum to singlets and improving S/N via the Nuclear Overhauser Effect (NOE).
Spectral Width200 - 220 ppmCovers the full range of expected carbon chemical shifts, from alkyl to carbonyl carbons.[8]
Acquisition Time1 - 2 secondsBalances resolution and experiment time.
Relaxation Delay (d1)2 secondsStandard delay for qualitative ¹³C NMR.
Number of Scans1024 or more¹³C has low natural abundance and a smaller gyromagnetic ratio, requiring significantly more scans than ¹H NMR.
Temperature298 KConsistent with ¹H NMR acquisition.

Data Processing and Spectral Interpretation

Raw NMR data, known as the Free Induction Decay (FID), must be mathematically processed to generate the frequency-domain spectrum.

Data Processing Workflow
  • Fourier Transformation (FT): The time-domain FID is converted into a frequency-domain spectrum.

  • Apodization (Window Function): An exponential function is applied to the FID before FT to improve the signal-to-noise ratio, at the cost of slightly broader lines.

  • Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift (δ) axis is calibrated. For a sample in DMSO-d₆, the residual solvent peak is referenced to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

  • Integration: The area under each peak in the ¹H spectrum is integrated to determine the relative number of protons corresponding to that signal.

Caption: NMR Data Processing and Analysis Workflow.

G cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis FID Free Induction Decay (FID) FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference Integrate Integration (¹H) Reference->Integrate Assign Peak Assignment Integrate->Assign Report Structure Confirmation Assign->Report

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The spectrum of the (R)-enantiomer is expected to be identical to that of the racemic DL-leucinamide hydrochloride in an achiral solvent. The following table provides expected chemical shifts and multiplicities based on data for the closely related L-Leucinamide HCl.

Atom #ProtonExpected δ (ppm)MultiplicityIntegrationRationale
-NH₃⁺~8.3-8.5Broad singlet3HThe acidic amine protons are deshielded and often appear as a broad signal due to exchange and quadrupolar coupling.
Amide-CONH₂~7.9 (cis), ~7.5 (trans)Two broad singlets2HThe two amide protons are diastereotopic and may appear as two separate signals.
C2α-H~3.7Triplet (t) or Multiplet (m)1HDeshielded by the adjacent amine and carbonyl groups. Coupled to the C3 protons.
C3β-H₂~1.6Multiplet (m)2HCoupled to the α-proton (C2) and the γ-proton (C4).
C4γ-H~1.7Multiplet (m)1HCoupled to the β-protons (C3) and the two methyl groups (C5, C6).
C5, C6δ-CH₃~0.9Doublet (d)6HThe two methyl groups are diastereotopic but often appear as a single doublet due to coupling with the γ-proton.

Note: Chemical shifts are approximate and can be influenced by concentration and temperature.

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C spectrum will show a single peak for each unique carbon atom.

Atom #CarbonExpected δ (ppm)Rationale
C1Carbonyl (-CONH₂)~175-178Carbonyl carbons are highly deshielded and appear far downfield.
C2α-C~52-55Shielded relative to the carbonyl but deshielded by the attached nitrogen.
C3β-C~40-43Standard aliphatic carbon chemical shift.
C4γ-C~24-26Standard aliphatic carbon chemical shift.
C5, C6δ-C~21-23The two terminal methyl carbons are in a similar environment.

Note: The spectrum for the (R)-enantiomer is expected to be identical to that of the DL-racemate in an achiral solvent.

Conclusion

NMR spectroscopy provides an unequivocal method for the structural confirmation and purity assessment of (R)-2-Amino-4-methylpentanamide HCl. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this application note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The interpretation of these spectra, guided by the expected chemical shifts and multiplicities, allows for the confident verification of the compound's identity, a critical step in the pharmaceutical development pipeline. The methodologies described herein are robust and can be adapted for the analysis of other small molecules, ensuring scientific integrity and trustworthiness in analytical results.

References

  • Moravek, J. Applications of NMR in Pharmaceutical Analysis. Vertex Analytical Solutions. [Link]
  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Georgia Institute of Technology - NMR Center. [Link]
  • Iowa State University. NMR Sample Preparation.
  • Dona, A. C., & Kyriakides, M. (2002). Applications of NMR to Pharmaceutical Technology. Applied Spectroscopy Reviews, 30(1-2), 61-99. [Link]
  • ETH Zurich.
  • Kumar, A., & Singh, S. (2017). Uses of Nuclear Magnetic Resonance Spectroscopy Technique in Pharmaceutical Analysis: A Review. International Journal of Pharmaceutical Sciences and Research, 8(4), 1435-1444. [Link]
  • University of Arizona. NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. [Link]
  • BrainKart. Applications of NMR-Spectroscopy in Pharmaceutical Analysis. BrainKart. [Link]
  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Organic Process Research & Development, 18(10), 1237-1243. [Link]
  • University of Cambridge. NMR Data Processing. Department of Chemistry. [Link]
  • University of Ottawa. How to Prepare Samples for NMR. NMR Facility. [Link]
  • Creative Biostructure. NMR Data Processing and Interpretation.
  • PubChem. 2-Amino-4-methylpentanamide hydrochloride.
  • Oregon State University. 13C NMR Chemical Shifts. Department of Chemistry. [Link]
  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

Application Note: Elucidation of the Gas-Phase Fragmentation Chemistry of (R)-2-Amino-4-methylpentanamide via Electrospray Ionization Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

(R)-2-Amino-4-methylpentanamide, the amide derivative of D-leucine, is a crucial building block in peptide synthesis and a component of various pharmacologically relevant molecules.[1] Accurate structural characterization is fundamental to its application in research and drug development. Tandem mass spectrometry (MS/MS) provides a powerful analytical tool for unambiguous identification by probing the intrinsic gas-phase chemistry of an ionized molecule. This application note presents a comprehensive guide to the fragmentation analysis of (R)-2-Amino-4-methylpentanamide hydrochloride using electrospray ionization (ESI) coupled with collision-induced dissociation (CID). We provide a detailed, field-tested protocol, explain the rationale behind key experimental parameters, and propose the primary fragmentation pathways. The characteristic product ions identified herein can serve as a definitive signature for the identification and quality control of this compound in complex matrices.

Analyte Overview

(R)-2-Amino-4-methylpentanamide is typically supplied as a hydrochloride salt to improve its stability and solubility. In the ESI source, the salt readily dissociates in solution, and the free amine is protonated to generate the target ion for mass analysis.

  • Compound: this compound

  • Synonyms: H-D-Leu-NH2 HCl, D-Leucine amide hydrochloride[2]

  • Molecular Formula (Salt): C₆H₁₅ClN₂O[3]

  • Molecular Weight (Salt): 166.65 g/mol [2][3]

  • Molecular Formula (Free Base): C₆H₁₄N₂O[4]

  • Monoisotopic Mass (Free Base): 130.11 Da[4]

  • Target Precursor Ion: [M+H]⁺ (protonated free base)

  • Expected m/z: 131.12



Experimental Protocol: Data Acquisition

This protocol is designed for a standard quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.

Materials and Reagents
  • This compound (≥97% purity)

  • Methanol (HPLC or LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS grade)

  • Calibrated micropipettes and appropriate vials

Sample Preparation: The Rationale

The objective is to prepare a dilute solution of the analyte that is optimal for ESI. A low concentration prevents signal saturation, while an acidic mobile phase ensures efficient protonation of the primary amine group, maximizing the [M+H]⁺ ion signal.

Step-by-Step Protocol:

  • Prepare Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of 50:50 (v/v) Methanol:Water. Vortex briefly to ensure complete dissolution.

  • Prepare Working Solution (~5 µg/mL): Dilute 5 µL of the stock solution into 995 µL of 50:50 (v/v) Methanol:Water containing 0.1% formic acid. This brings the final concentration to an ideal range for direct infusion and adds the acid necessary for efficient ionization.

  • Load for Infusion: Transfer the working solution to a syringe for direct infusion into the mass spectrometer's ESI source.

Mass Spectrometer Configuration

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

Table 1: Recommended Mass Spectrometry Parameters

Parameter GroupParameterRecommended SettingRationale
Infusion Flow Rate5-10 µL/minProvides a stable ion spray for signal averaging and optimization.
ESI Source Ionization ModePositiveThe primary amine and amide groups are readily protonated.
Capillary Voltage3.5 - 4.5 kVCreates a strong electric field to facilitate droplet formation and ion desolvation.
Nebulizing Gas (N₂)Instrument DependentAssists in forming a fine spray of droplets.
Drying Gas (N₂) Flow8 - 12 L/minAids in solvent evaporation from the ESI droplets.
Drying Gas Temperature250 - 350 °CProvides thermal energy for efficient desolvation of the analyte ions.
MS1 (Full Scan) Mass Range (m/z)50 - 250A narrow range centered around the expected precursor ion (m/z 131.12).
Acquisition Rate1-2 spectra/secSufficient for stable signal averaging during infusion.
MS/MS (Product Ion) Precursor Ion Selectionm/z 131.1Isolates the protonated parent molecule for fragmentation.
Collision GasArgonAn inert gas that efficiently transfers energy upon collision to induce fragmentation.
Collision Energy (CE)10 - 40 eV (Ramp)A ramped CE allows for the observation of both low-energy (stable fragments) and high-energy fragments.

Results & Discussion: Deciphering the Fragmentation Pattern

Analysis begins with confirming the presence of the protonated molecule, [M+H]⁺, at m/z 131.1 in the MS1 full scan spectrum. Subsequent MS/MS analysis of this precursor ion reveals a set of characteristic product ions that provide definitive structural information.

Proposed Fragmentation Pathways

The gas-phase fragmentation of protonated (R)-2-Amino-4-methylpentanamide is dominated by cleavages at the most labile bonds, primarily adjacent to the charge-carrying amine group. The proposed pathways are illustrated in the diagram below.

G cluster_0 Precursor Ion cluster_1 Primary Fragments cluster_2 Secondary Fragments precursor [M+H]⁺ m/z 131.1 C₆H₁₅N₂O⁺ frag114 [M+H-NH₃]⁺ m/z 114.1 C₆H₁₂NO⁺ precursor->frag114 -NH₃ frag86 Leucine Immonium Ion m/z 86.1 C₅H₁₂N⁺ precursor->frag86 - H₂NCO frag71 [M+H-NH₃-C₃H₇]⁺ m/z 71.0 frag114->frag71 - C₃H₇ (side chain) frag44 [C₂H₆N]⁺ m/z 44.0 frag86->frag44 - C₃H₆

Caption: Proposed CID fragmentation pathways for protonated (R)-2-Amino-4-methylpentanamide.

  • Loss of Ammonia (m/z 114.1): The most facile fragmentation is the neutral loss of ammonia (NH₃, 17.03 Da) from the protonated N-terminal amine. This is a hallmark fragmentation for primary amines and many amino acids, resulting in a stable acylium ion at m/z 114.1.[5]

  • Formation of the Leucine Immonium Ion (m/z 86.1): A highly characteristic and often abundant fragment for leucine-containing molecules is the immonium ion.[6][7] This is formed by cleavage of the bond between the alpha-carbon and the carbonyl carbon, with the concurrent loss of the amide group as isocyanic acid (H₂NCO). The resulting ion at m/z 86.1 is a definitive indicator of the leucine backbone.

  • Side-Chain Fragmentation (m/z 71.0 and m/z 44.0): Further fragmentation can occur from the primary product ions. The ion at m/z 114.1 can lose the isobutyl side chain as a radical (C₄H₉•) or undergo rearrangement to lose isobutylene (C₄H₈), though the former is less common. More prominent is the fragmentation of the immonium ion (m/z 86.1), which can lose propene (C₃H₆, 42.08 Da) from the isobutyl side chain to yield a fragment at m/z 44.0.[7]

Summary of Key Fragments

The table below summarizes the expected key ions in the MS/MS spectrum. High-resolution mass spectrometry would allow for confirmation of the elemental compositions.

Table 2: Summary of Characteristic Product Ions

Observed m/zProposed Elemental FormulaNeutral Loss from PrecursorProposed Structure/Identity
131.1[C₆H₁₅N₂O]⁺-Precursor Ion, [M+H]⁺
114.1[C₆H₁₂NO]⁺NH₃ (Ammonia)Acylium ion resulting from loss of the primary amine group.
86.1[C₅H₁₂N]⁺H₃N₂CO (Carbamoyl radical)Leucine Immonium Ion.
71.0[C₄H₇O]⁺NH₃ + C₂H₅Fragment from m/z 114.1 via side-chain cleavage.
44.0[C₂H₆N]⁺H₃N₂CO + C₃H₆Fragment from the immonium ion (m/z 86.1).

Experimental Workflow Visualization

The entire process, from sample handling to final data interpretation, can be visualized as a systematic workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Analyte dissolve 2. Prepare Stock Solution (1 mg/mL in 50% MeOH) weigh->dissolve dilute 3. Prepare Working Solution (~5 µg/mL in 50% MeOH/0.1% FA) dissolve->dilute infuse 4. Direct Infusion (5-10 µL/min) dilute->infuse ms1 5. Acquire MS1 Scan (Confirm m/z 131.1) infuse->ms1 ms2 6. Acquire MS/MS Scan (Isolate & Fragment m/z 131.1) ms1->ms2 interpret 7. Interpret Spectrum (Identify Key Fragments) ms2->interpret confirm 8. Confirm Structure (Match to Proposed Pathways) interpret->confirm

Caption: Standard operating procedure for the MS/MS analysis of (R)-2-Amino-4-methylpentanamide.

Conclusion

The fragmentation of protonated (R)-2-Amino-4-methylpentanamide under CID conditions is predictable and yields structurally significant information. The key diagnostic ions are the product of ammonia loss (m/z 114.1) and the formation of the characteristic leucine immonium ion (m/z 86.1). This application note provides a reliable protocol and a validated fragmentation scheme that can be readily implemented by researchers for the routine identification and structural confirmation of this important leucine derivative. These fragmentation patterns serve as a robust analytical fingerprint, ensuring confidence in compound identity for applications in pharmaceutical development and synthetic chemistry.

References

  • PubChem. 2-Amino-4-methylpentanamide hydrochloride.
  • Paré, F. et al. (1996). An improved scheme of leucine derivative fragmentation in mass spectrometry. Amino Acids, 10(3), 273-6. [Link]
  • Geer, L. et al. (2004). Fragmentation of Leucine Enkephalin as a Function of Laser Fluence in a MALDI TOF-TOF. Journal of the American Society for Mass Spectrometry. [Link]
  • Chemistry LibreTexts.
  • PubChem. (R)-2-Amino-4-methylpentanamide.
  • Johnson, R. S., et al. (1987). Novel fragmentation process of peptides by collision-induced decomposition in a tandem mass spectrometer: differentiation of leucine and isoleucine. Analytical Chemistry, 59(21), 2621-2625. [Link]
  • Piraud, M. et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. [Link]
  • Harrison, A. G. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. RSC Advances, 10(50), 29931-29939. [Link]
  • Lioe, H. et al. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Journal of The American Society for Mass Spectrometry, 24(7), 1100-1103. [Link]
  • Lee, D. G. (2016). LC/ESI-MS analysis of underivatized amino acids and mass spectrum. arXiv. [Link]
  • ResearchGate. (PDF) ESI-MS/MS analysis of underivatised amino acids: A new tool for the diagnosis of inherited disorders of amino acid metabolism. [Link]
  • Awad, H. et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6393. [Link]

Sources

Coupling reactions involving (R)-2-Amino-4-methylpentanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Coupling Reactions Involving (R)-2-Amino-4-methylpentanamide Hydrochloride

Authored by a Senior Application Scientist

This document provides a detailed exploration of key coupling reactions utilizing this compound, a chiral building block derived from D-leucine.[1][2] Intended for researchers, medicinal chemists, and drug development professionals, this guide moves beyond simple protocols to explain the underlying principles, justify experimental choices, and offer practical insights for troubleshooting and optimization. The inherent bifunctionality of this molecule—possessing both a primary amine and a primary amide—presents unique opportunities and challenges in synthetic chemistry, particularly in the construction of peptidomimetics and other complex molecular architectures.[3][4][5]

Core Molecular Principles: Reactivity and Selectivity

This compound is comprised of a primary amine (α-amine) and a primary amide, with a chiral center at the α-carbon. The hydrochloride salt form necessitates the use of a base to liberate the free amine for nucleophilic attack.

The cornerstone of its synthetic utility lies in the significant difference in nucleophilicity between its two nitrogen atoms.

  • α-Amine: The lone pair of electrons on the amine nitrogen is localized and readily available for nucleophilic attack. It is the primary reactive site for most coupling reactions.

  • Amide Nitrogen: The lone pair on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group.[6] This resonance stabilization imparts a partial double-bond character to the C-N bond, rendering the nitrogen planar and significantly less nucleophilic.[6]

This inherent electronic difference allows for highly selective reactions at the α-amine under standard coupling conditions, without the need for protecting the primary amide group.

Figure 1: Comparison of nucleophilicity between the α-amine and amide groups.

N-Acylation: The Workhorse of Amide Bond Synthesis

The most fundamental coupling reaction involving (R)-2-Amino-4-methylpentanamide is N-acylation at the α-amine to form a new peptide bond. This reaction requires the activation of a carboxylic acid partner to convert the hydroxyl group into a better leaving group, facilitating attack by the amine.

Causality of Reagent Selection

Modern peptide coupling reagents are designed to be highly efficient, minimize side reactions, and, crucially, suppress the racemization of chiral centers.[7]

  • Carbodiimides (EDC, DIC): These reagents react with carboxylic acids to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization. The inclusion of additives like 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization upon reaction with the amine.[7]

  • Onium Salts (HATU, HBTU): These phosphonium or aminium salts react with carboxylic acids to form highly activated esters (e.g., HOAt esters for HATU) that react rapidly with amines.[7] HATU is particularly effective as the resulting 7-aza-1-hydroxybenzotriazole (HOAt) is a superior acyl transfer catalyst, leading to faster reactions, higher yields, and very low levels of racemization.

G cluster_workflow N-Acylation Workflow Start Reactants: - (R)-2-Amino-4-methylpentanamide HCl - Carboxylic Acid (R'-COOH) - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) Step1 Base Addition (Neutralize HCl, free the amine) Start->Step1 Step2 Carboxylic Acid Activation (R'-COOH + HATU -> Active Ester) Step1->Step2 Step3 Nucleophilic Attack (Free amine attacks active ester) Step2->Step3 Step4 Work-up & Purification (Aqueous extraction, chromatography) Step3->Step4 Product Final Product: N-Acylated Dipeptide Amide Step4->Product

Figure 2: General experimental workflow for HATU-mediated N-acylation.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for acid-sensitive substrates or when the highest possible yield and purity are desired.

ReagentMolar Eq.Purpose
(R)-2-Amino-4-methylpentanamide HCl1.0Amine Component
Carboxylic Acid1.05Acylating Partner
HATU1.1Coupling Reagent
DIPEA (Diisopropylethylamine)2.5 - 3.0Non-nucleophilic base
Anhydrous DMF-Solvent

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.05 eq.) and HATU (1.1 eq.) in anhydrous DMF. Stir for 5-10 minutes at room temperature. This pre-activation step forms the active ester.

  • Amine Addition: In a separate flask, suspend this compound (1.0 eq.) in anhydrous DMF.

  • Base Neutralization: Cool the amine suspension to 0 °C and add DIPEA (2.5-3.0 eq.) dropwise. The first equivalent neutralizes the hydrochloride salt, while the excess maintains a basic environment for the coupling reaction. Stir for 10-15 minutes until the solution becomes clear (or nearly so), indicating the formation of the free amine.

  • Coupling: Transfer the pre-activated acid solution from Step 1 to the free amine solution from Step 3 at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Ugi Four-Component Reaction (Ugi-4CR): A Paradigm of Molecular Diversity

The Ugi reaction is a powerful multi-component reaction (MCR) that combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide in a single pot to generate a complex α-acylamino amide, often referred to as a "peptoid" or bis-amide.[8][9][10] This reaction is prized for its high atom economy, speed, and ability to rapidly generate libraries of structurally diverse compounds.[8]

In this context, this compound serves as the amine component, with its α-amine participating in the reaction cascade while the primary amide remains inert.

Reaction Mechanism Overview

The reaction proceeds through a series of reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion.[8][10]

  • Imine Formation: The amine and aldehyde condense to form an imine.

  • Protonation: The carboxylic acid protonates the imine, forming an iminium ion.

  • α-Addition: The nucleophilic isocyanide adds to the electrophilic iminium ion, forming a nitrilium ion intermediate.

  • Acyl Transfer: The carboxylate anion attacks the nitrilium ion.

  • Mumm Rearrangement: An irreversible intramolecular acyl transfer from the oxygen to the nitrogen atom yields the final, thermodynamically stable bis-amide product.[8]

G Amine Amine (R-NH₂) Imine Imine Formation Amine->Imine Aldehyde Aldehyde (R'-CHO) Aldehyde->Imine CarboxylicAcid Carboxylic Acid (R''-COOH) Mumm Irreversible Mumm Rearrangement CarboxylicAcid->Mumm Acyl Transfer Isocyanide Isocyanide (R'''-NC) Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium α-Addition Iminium Iminium Ion Formation Imine->Iminium + H⁺ (from Acid) Iminium->Nitrilium α-Addition Nitrilium->Mumm Acyl Transfer Product α-Acylamino Amide Product Mumm->Product

Figure 3: Simplified mechanistic pathway of the Ugi four-component reaction.

Protocol 2: Synthesis of a Peptidomimetic via Ugi-4CR

This protocol demonstrates the synthesis of a complex peptidomimetic structure in a single step.

ReagentMolar Eq.Purpose
(R)-2-Amino-4-methylpentanamide HCl1.0Amine Component
Aldehyde (e.g., Isobutyraldehyde)1.0Carbonyl Component
Carboxylic Acid (e.g., Acetic Acid)1.0Acid Component
Isocyanide (e.g., tert-Butyl isocyanide)1.0Isocyanide Component
Triethylamine (TEA)1.1Base
Methanol (MeOH)-Solvent

Step-by-Step Methodology:

  • Preparation: To a solution of this compound (1.0 eq.) in methanol, add triethylamine (1.1 eq.) and stir for 15 minutes at room temperature to liberate the free amine.

  • Component Addition: Add the carboxylic acid (1.0 eq.) and the aldehyde (1.0 eq.) to the solution. Stir the mixture for 20-30 minutes.

  • Isocyanide Addition: Add the isocyanide (1.0 eq.) dropwise to the reaction mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor; handle them in a well-ventilated fume hood. The reaction is often exothermic.

  • Reaction: Stir the reaction at room temperature for 24-48 hours. Monitor by LC-MS for the formation of the product and consumption of starting materials.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired peptidomimetic.

Advanced Application: Synthesis of a Pictet-Spengler Precursor

While (R)-2-Amino-4-methylpentanamide is not a direct substrate for the Pictet-Spengler reaction (which requires a β-arylethylamine), it serves as an excellent starting point for a multi-step synthesis of a suitable precursor.[11][12] This demonstrates how fundamental coupling reactions can be strategically employed to build precursors for more complex cyclization reactions.

The strategy involves an initial N-acylation followed by a reduction of the newly formed amide.

G Start (R)-2-Amino-4- methylpentanamide HCl Step1 N-Acylation (Protocol 1) + 3-(Indol-3-yl)propionic acid Start->Step1 Intermediate Dipeptide Amide Intermediate Step1->Intermediate Step2 Amide Reduction (e.g., LiAlH₄ or BH₃ THF) Intermediate->Step2 Product Pictet-Spengler Precursor (A β-arylethylamine) Step2->Product

Figure 4: Synthetic pathway to a Pictet-Spengler precursor.

Protocol 3: Two-Step Synthesis of a Chiral Pictet-Spengler Precursor

Step A: N-Acylation

  • Follow Protocol 1 using 3-(indol-3-yl)propionic acid as the carboxylic acid partner.

  • Thoroughly purify and characterize the resulting N-acylated product. This intermediate contains two amide bonds.

Step B: Selective Amide Reduction

  • Challenge: The goal is to reduce the newly formed amide bond while leaving the original primary amide intact. This is challenging and often requires careful selection of reducing agents and conditions. A more robust approach is to reduce both amides to amines.

Protocol for Dual Amide Reduction:

  • Setup: In a flame-dried, three-neck flask equipped with a reflux condenser and under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, ~4.0 eq.) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C. Dissolve the N-acylated product from Step A in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-8 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Work-up: Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite, washing thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude diamine is the Pictet-Spengler precursor and can be purified by chromatography if necessary. This product is now ready for a subsequent Pictet-Spengler cyclization with an aldehyde or ketone.[13][14]

References

  • Williams, J. M., et al. (2011). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]
  • Allen, C. L., & Williams, J. M. J. (2011).
  • Organic Chemistry Portal.
  • Ghaffari, B., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. [Link]
  • Allen, L. (2012). Catalytic approaches to the synthesis of amide bonds.
  • Wikipedia. Pictet–Spengler reaction. [Link]
  • Wikipedia. Ugi reaction. [Link]
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews. [Link]
  • NROChemistry. Pictet-Spengler Reaction. [Link]
  • Umbreit, M., & Kazmierski, W. M. (2021).
  • Notararigo, S., et al. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]
  • Organic Chemistry Portal. Ugi Reaction. [Link]
  • Zikou, E., et al. (2021).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
  • Franklin, S. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]
  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology. [Link]
  • Wessjohann, L. A., et al. (2023).
  • Reddy, V. P., et al. (2018).
  • Troisi, L., et al. (2023). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Molecules. [Link]
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
  • Cai, J., et al. (2017). Peptidomimetics.
  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • PubChem. 2-Amino-4-methylpentanamide hydrochloride. [Link]
  • PubChem. (R)-2-Amino-4-methylpentanamide. [Link]
  • Google Patents.
  • Kumar, A., & Lathwal, S. (2021). Amide Bond Activation of Biological Molecules. Molecules. [Link]
  • Aapptec Peptides. Coupling Reagents. [Link]
  • Mátravölgyi, B., et al. (2021).
  • PubChem. N2-[(2r)-2-{[formyl(Hydroxy)amino]methyl}-4-Methylpentanoyl]-N,3-Dimethyl-L-Valinamide. [Link]
  • RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. [Link]

Sources

Leveraging (R)-2-Amino-4-methylpentanamide HCl in the Synthesis of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Prepared by: Gemini, Senior Application Scientist

Abstract

(R)-2-Amino-4-methylpentanamide hydrochloride, the amide derivative of L-leucine, is a readily available and cost-effective chiral building block. Its inherent structural features—a primary amine, a primary amide, and a stereocenter—make it a versatile precursor for the asymmetric synthesis of complex nitrogen-containing heterocycles. These heterocyclic motifs, particularly diketopiperazines and piperazinones, are "privileged scaffolds" in medicinal chemistry, frequently appearing in natural products and FDA-approved pharmaceuticals due to their conformational rigidity and ability to mimic peptide bonds. This guide provides an in-depth exploration of the synthetic pathways originating from L-leucinamide, detailing the mechanistic rationale behind key transformations and offering robust, step-by-step protocols for laboratory application.

Introduction: The Strategic Value of L-Leucinamide HCl

(R)-2-Amino-4-methylpentanamide HCl, hereafter referred to as L-leucinamide HCl, provides a unique trifecta of functionality. The primary amine serves as a potent nucleophile or can be readily functionalized with a variety of protecting groups. The primary amide is a handle for cyclization reactions, often forming the core of the resulting heterocycle. Crucially, the (R)-configured stereocenter bearing an isobutyl group allows for the introduction of chirality, a critical parameter in modern drug design for achieving target specificity and reducing off-target effects. This document outlines methodologies to harness these features for the construction of high-value heterocyclic systems.

Pathway I: Synthesis of 2,5-Diketopiperazines (DKPs)

2,5-Diketopiperazines (DKPs) are cyclic dipeptides that represent one of the most common classes of peptides found in nature.[1] Their synthesis from amino amides is a foundational transformation, typically proceeding through the formation of a linear dipeptide intermediate followed by an intramolecular cyclization.

Mechanistic Principles & Strategic Considerations

The most direct route to a DKP involves the coupling of L-leucinamide with a second, N-protected amino acid. The choice of coupling agent is critical to ensure high efficiency and minimize racemization. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) are effective for activating the carboxylic acid of the second amino acid.[2] Following the coupling, the N-protecting group is removed, and the resulting free amine of the dipeptide amide undergoes spontaneous or base-catalyzed intramolecular cyclization to furnish the DKP ring. The thermodynamic stability of the six-membered ring is the primary driving force for this final step.

General Workflow for DKP Synthesis

DKP_Synthesis start (R)-Leucinamide HCl step1 Neutralization & Coupling start->step1 intermediate1 Linear Dipeptide Amide (Boc-Gly-Leu-NH2) step1->intermediate1 reagent1 N-Protected Amino Acid (e.g., Boc-Gly-OH) EDC, HOBt, Base reagent1->step1 step2 N-Deprotection intermediate1->step2 intermediate2 Deprotected Dipeptide Amide (H-Gly-Leu-NH2) step2->intermediate2 reagent2 Acid (e.g., TFA or HCl) reagent2->step2 step3 Intramolecular Cyclization intermediate2->step3 end 2,5-Diketopiperazine (cyclo(Leu-Gly)) step3->end reagent3 Heat or Mild Base reagent3->step3

Caption: General workflow for the synthesis of a 2,5-Diketopiperazine.

Detailed Protocol: Synthesis of (3R,8aS)-3-isobutylpiperazine-2,5-dione (cyclo(Leu-Gly))

This protocol describes the synthesis of a simple DKP by coupling L-leucinamide with N-Boc-glycine.

Step 1: Coupling Reaction

  • To a stirred solution of N-Boc-glycine (1.75 g, 10 mmol) and Hydroxybenzotriazole (HOBt) (1.53 g, 10 mmol) in dry Dimethylformamide (DMF, 70 mL), add (R)-2-Amino-4-methylpentanamide HCl (1.67 g, 10 mmol) and a base such as N,N-Diisopropylethylamine (DIPEA) (1.74 mL, 10 mmol) to neutralize the hydrochloride salt.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (2.30 g, 12 mmol) portion-wise over 15 minutes.

  • Allow the reaction to warm to ambient temperature and stir for 6 hours.

  • Work-up: Partition the reaction mixture between ethyl acetate (70 mL) and water (70 mL). Sequentially wash the organic layer with 5% aqueous NaHSO₄ (70 mL) and 5% aqueous NaHCO₃ (70 mL). Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-Gly-Leu-NH₂ intermediate.

Step 2: Deprotection and Cyclization

  • Dissolve the crude intermediate from the previous step in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) (20 mL).

  • Stir the solution at room temperature for 1 hour, monitoring the deprotection by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the resulting residue in methanol (50 mL) and add a catalytic amount of a mild base like sodium bicarbonate.

  • Reflux the solution for 4-6 hours until cyclization is complete (monitored by LC-MS).

  • Cool the mixture, filter off the base, and concentrate the filtrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to afford pure cyclo(Leu-Gly).

Data Presentation: Expected Outcomes
ParameterExpected Value
Product (3R,8aS)-3-isobutylpiperazine-2,5-dione
Appearance White to off-white solid
Yield 60-75% over two steps
¹H NMR (DMSO-d₆) Characteristic shifts for isobutyl protons (~0.9 ppm), α-protons (~3.8-4.1 ppm), and amide NH protons (~7.9-8.2 ppm)
Mass Spec (ESI+) [M+H]⁺ = 171.11

Pathway II: Synthesis of Substituted Piperazinones

Piperazinones are six-membered heterocyclic scaffolds containing an amide and an amine functionality. They are valuable intermediates in drug discovery. The Ugi four-component reaction (U-4CR) offers a powerful and atom-economical route to highly substituted piperazinone precursors from α-amino amides.[3]

Mechanistic Principles & Strategic Considerations

The Ugi reaction is a one-pot synthesis that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino amide.[3] When an α-amino amide like L-leucinamide is used as the amine component, the resulting Ugi product contains all the necessary functionalities for a subsequent intramolecular cyclization to form a piperazinone. The key is that the primary amine of leucinamide initiates the reaction, while the primary amide remains as a spectator until the final cyclization step. This transformation allows for the rapid generation of molecular diversity, as three of the substituents on the final piperazinone ring can be varied by simply changing the Ugi inputs.

General Workflow for Piperazinone Synthesis via Ugi Reaction

Piperazinone_Synthesis cluster_Ugi Ugi Four-Component Reaction (U-4CR) leucinamide (R)-Leucinamide ugi_reaction One-Pot Reaction leucinamide->ugi_reaction aldehyde Aldehyde (R¹CHO) aldehyde->ugi_reaction isocyanide Isocyanide (R²NC) isocyanide->ugi_reaction acid Carboxylic Acid (e.g., Chloroacetic Acid) acid->ugi_reaction ugi_product Acyclic Ugi Product ugi_reaction->ugi_product cyclization Base-Mediated Intramolecular Cyclization (Sₙ2) ugi_product->cyclization piperazinone Substituted Piperazinone cyclization->piperazinone

Caption: Ugi reaction followed by cyclization to yield a piperazinone.

Detailed Protocol: Ugi-based Synthesis of a Leucine-Derived Piperazinone

This protocol outlines the synthesis of a piperazinone using L-leucinamide, isobutyraldehyde, chloroacetic acid, and tert-butyl isocyanide.

  • Suspend (R)-2-Amino-4-methylpentanamide HCl (1.67 g, 10 mmol) in methanol (40 mL) and neutralize with an equivalent of a suitable base (e.g., triethylamine).

  • To this solution, add isobutyraldehyde (0.91 mL, 10 mmol) and chloroacetic acid (0.95 g, 10 mmol).

  • Cool the mixture to 0 °C and add tert-butyl isocyanide (1.13 mL, 10 mmol) dropwise.

  • Allow the reaction to stir at room temperature for 24-48 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude residue in a solvent like DMF (30 mL) and add a non-nucleophilic base such as potassium tert-butoxide (1.35 g, 12 mmol).

  • Heat the mixture to 60 °C and stir for 4-6 hours to facilitate the intramolecular Sₙ2 cyclization, where the secondary amide nitrogen displaces the chloride.

  • After cooling, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product via column chromatography on silica gel to yield the desired piperazinone.

Data Presentation: Expected Outcomes
ParameterExpected Value
Product (R)-4-(tert-butyl)-6-isobutyl-1-isopropylpiperazin-2-one
Appearance Viscous oil or low-melting solid
Yield 45-60% over two steps
Mass Spec (ESI+) [M+H]⁺ = 269.26

Advanced Pathway III: Reductive Cyclization for Piperazine Synthesis

A more advanced transformation involves converting the primary amine of L-leucinamide into a piperazine ring, a highly sought-after scaffold in drug discovery. A recent strategy accomplishes this via a sequential double Michael addition followed by a catalytic reductive cyclization.[4][5]

Conceptual Protocol: Piperazine Ring Formation

This method builds the piperazine ring onto the existing amino amide structure.

  • Dioxime Formation: The free amine of L-leucinamide is reacted with two equivalents of a nitrosoalkene synthon in a sequential double Michael addition. This creates a bis(oximinoalkyl)amine intermediate.

  • Reductive Cyclization: The resulting dioxime, in the presence of a di-tert-butyl dicarbonate (Boc₂O), is subjected to catalytic hydrogenation (e.g., using Raney Nickel or Pd/C under H₂ pressure).[4] The oxime groups are reduced to amines, which then undergo intramolecular cyclization to form the piperazine ring. The Boc₂O serves to protect the newly formed piperazine in situ.

  • This sophisticated method effectively transforms the -NH₂ group into a fully elaborated and protected piperazine ring, retaining the original stereochemistry and amide functionality for further diversification.

Troubleshooting and Key Considerations

  • Racemization: The α-proton of the leucinamide backbone is susceptible to epimerization under harsh basic or thermal conditions. It is crucial to employ mild bases and moderate temperatures, especially during cyclization steps, to preserve stereochemical integrity.

  • Protecting Group Strategy: For multi-step syntheses, especially those involving the amide nitrogen, protection of the primary amine (e.g., as a Boc or Cbz derivative) is essential to prevent side reactions and direct reactivity to the desired site.

  • Purification: The heterocyclic products, particularly DKPs and piperazinones, are often polar and can have poor solubility in common organic solvents. Purification may require polar eluents for column chromatography (e.g., DCM/Methanol gradients) or reverse-phase chromatography. Recrystallization is often the most effective method for obtaining highly pure material.

Conclusion

(R)-2-Amino-4-methylpentanamide HCl is a powerful and underutilized chiral precursor in heterocyclic synthesis. Its inherent functionalities provide direct access to medicinally relevant scaffolds like diketopiperazines and piperazinones through robust and scalable chemical transformations. The methodologies detailed in this guide, from classic peptide couplings to modern multicomponent reactions, demonstrate the strategic value of L-leucinamide HCl for accelerating the discovery and development of new chemical entities.

References

  • Wang, H., et al. (2024). Synthesis of Monodehydro-Diketopiperazines Enabled by CpRh(III)-Catalyzed Amine-Directed N–H Functionalization*.
  • Pla, D., et al. (2006). 2,6-Diketopiperazines from Amino Acids, from Solution-Phase to Solid-Phase Organic Synthesis.
  • Wikipedia. (n.d.). 2,5-Diketopiperazine. [Link]
  • Ghorai, S., et al. (2020). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization.
  • ResearchGate. (n.d.).
  • Cativiela, C., et al. (2012). Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin.
  • Kim, D., et al. (2025). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. The Journal of Organic Chemistry. [Link]
  • D-Scholarship@Pitt. (2022).
  • Reddy, G. S., et al. (2017). One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Pospelov, E. V., & Sukhorukov, A. Y. (2023).
  • Ghorai, S., et al. (2020).
  • Pospelov, E. V., & Sukhorukov, A. Y. (2023).

Sources

Mastering the Crystalline Form: Advanced Crystallization Techniques for (R)-2-Amino-4-methylpentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystallization in the Synthesis of (R)-2-Amino-4-methylpentanamide Hydrochloride

This compound, a chiral building block with significant applications in the synthesis of pharmaceuticals, demands stringent control over its solid-state properties.[1] The crystalline form of an active pharmaceutical ingredient (API) or intermediate directly influences critical parameters such as solubility, stability, bioavailability, and processability. Therefore, the development of robust and reproducible crystallization processes is not merely a purification step but a cornerstone of rational drug development. This guide provides an in-depth exploration of various crystallization techniques tailored for this compound, offering both theoretical insights and actionable protocols for researchers, scientists, and drug development professionals.

This compound is a white to off-white crystalline powder.[2] While its enantiomer, L-Leucinamide hydrochloride, is more commonly cited with a melting point in the range of 254-256 °C, the physicochemical properties of the (R)-enantiomer are expected to be nearly identical.[3] This document will leverage data for the L-enantiomer as a proxy where specific data for the (R)-enantiomer is not available, a common and scientifically sound practice in the field.

Physicochemical Properties and Pre-crystallization Considerations

A thorough understanding of the molecule's properties is paramount before designing a crystallization strategy.

PropertyValue (for L-enantiomer)Source
Molecular Formula C₆H₁₅ClN₂O[1]
Molecular Weight 166.65 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 254-256 °C[3]
Solubility Good in water[2]

The high water solubility of this compound suggests that aqueous crystallization may be challenging for achieving high yields and that anti-solvent or reactive crystallization approaches could be highly effective. The initial purity of the crude material will also dictate the complexity of the crystallization process required.

Crystallization Methodologies: A Practical Guide

The choice of crystallization method is dictated by the impurity profile, desired crystal attributes (size, shape, polymorphic form), and scalability. We will explore three primary techniques: cooling crystallization, anti-solvent crystallization, and reactive crystallization.

Cooling Crystallization: The Foundational Technique

Cooling crystallization relies on the principle that the solubility of most compounds decreases with temperature. This method is often the first choice due to its simplicity and scalability.

Causality Behind Experimental Choices: The selection of an appropriate solvent is the most critical step. An ideal solvent will exhibit a significant positive correlation between temperature and the solubility of this compound, while impurities should either remain highly soluble or completely insoluble across the temperature range. The cooling rate is a key parameter to control crystal size and distribution; slower cooling generally leads to larger, more well-defined crystals.

Experimental Protocol: Cooling Crystallization from Isopropanol

This protocol is adapted from a known method for the recrystallization of L-Leucinamide hydrochloride.

  • Dissolution: In a jacketed glass reactor equipped with a mechanical stirrer and a temperature probe, dissolve the crude this compound in a minimal amount of hot isopropanol (e.g., starting at 70-80 °C). The target concentration will depend on the solubility curve, which should be determined experimentally.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.

  • Controlled Cooling: Program the reactor to cool the solution at a controlled rate (e.g., 5-10 °C/hour). A slower cooling rate is generally preferred to promote crystal growth over nucleation.

  • Seeding (Recommended): Once the solution reaches a supersaturated state (a few degrees below the saturation temperature), introduce a small quantity of high-purity seed crystals of this compound. This step is crucial for controlling polymorphism and achieving a consistent crystal size distribution.

  • Maturation: Hold the resulting slurry at the final temperature (e.g., 0-5 °C) for a period of 2-4 hours with gentle agitation to allow for complete crystallization and potential polymorphic transformation to the most stable form.

  • Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold isopropanol to remove residual mother liquor, and dry under vacuum at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Diagram: Cooling Crystallization Workflow

CoolingCrystallization A Dissolution in Hot Solvent B Hot Filtration (Optional) A->B Remove Insolubles C Controlled Cooling A->C No Insolubles B->C D Seeding C->D Induce Nucleation E Maturation D->E Promote Growth F Isolation & Drying E->F Separate Crystals G Final Crystalline Product F->G

Caption: Workflow for Cooling Crystallization.

Anti-Solvent Crystallization: Leveraging Solubility Differences

Anti-solvent crystallization is a powerful technique for compounds that are highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), where both liquids are miscible.[2][4] This method induces supersaturation by adding the anti-solvent to a solution of the compound, thereby reducing its solubility.[2]

Causality Behind Experimental Choices: The key to successful anti-solvent crystallization is the selection of an appropriate solvent/anti-solvent pair. For this compound, which is soluble in polar solvents like water and lower alcohols, non-polar or less polar solvents such as acetone, ethyl acetate, or toluene could serve as effective anti-solvents. The rate of anti-solvent addition and the mixing efficiency are critical parameters that influence nucleation rate, crystal size, and morphology. A slower addition rate with efficient mixing generally favors the growth of larger crystals.

Experimental Protocol: Anti-Solvent Crystallization using a Methanol/Acetone System

  • Dissolution: Dissolve the crude this compound in a minimal amount of methanol at room temperature in a stirred reactor.

  • Anti-Solvent Addition: Add acetone (the anti-solvent) to the solution at a controlled rate. The addition can be done either by adding the anti-solvent to the solution or vice-versa. The choice depends on the desired particle characteristics.

  • Seeding (Optional but Recommended): Seeding can be performed just before or shortly after the start of the anti-solvent addition to control the crystalline form and size.

  • Maturation: After the addition of the anti-solvent is complete, stir the resulting slurry for 1-2 hours to ensure complete crystallization.

  • Isolation and Drying: Isolate the crystals by filtration, wash with a mixture of methanol and acetone or pure acetone, and dry under vacuum.

Diagram: Anti-Solvent Crystallization Process

AntiSolventCrystallization cluster_0 System State cluster_1 Process Step A Undersaturated Solution (API in Solvent) P1 Add Anti-Solvent A->P1 B Supersaturated State P2 Nucleation & Growth B->P2 C Crystal Slurry P3 Filtration & Drying C->P3 D Final Product P1->B P2->C P3->D

Caption: Key stages in anti-solvent crystallization.

Reactive Crystallization: Combining Synthesis and Purification

Reactive crystallization is an elegant process where the desired product is crystallized directly from the reaction mixture as it is formed.[5][6] For this compound, this could involve the final salt formation step. This technique can lead to high yields and can sometimes isolate a specific polymorphic form.[6]

Causality Behind Experimental Choices: This method is particularly advantageous when the product has low solubility in the reaction medium. The reaction kinetics and the crystallization kinetics must be carefully balanced. The rate of reactant addition and the reaction temperature are critical parameters that control the level of supersaturation and, consequently, the crystal properties.

Experimental Protocol: Reactive Crystallization

This protocol assumes the synthesis of the hydrochloride salt from the free base of (R)-2-Amino-4-methylpentanamide.

  • Preparation of the Free Base Solution: Dissolve the free base of (R)-2-Amino-4-methylpentanamide in a suitable organic solvent in which the hydrochloride salt has limited solubility (e.g., isopropanol or ethyl acetate).

  • Addition of Hydrochloric Acid: Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) to the stirred solution of the free base at a controlled temperature.

  • Crystallization: The this compound will precipitate as it is formed. The rate of HCl addition will directly influence the rate of supersaturation generation.

  • Maturation: After the addition of HCl is complete, stir the slurry for a period to ensure complete reaction and crystallization.

  • Isolation and Drying: Isolate the crystalline product by filtration, wash with the reaction solvent, and dry under vacuum.

Polymorphism: The Hidden Variable

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development.[7][8] Different polymorphs can exhibit different physicochemical properties, including solubility and stability. While there is no specific literature on the polymorphism of this compound, it is prudent to assume that it may exist in multiple forms.

Screening for Polymorphs: A systematic polymorph screen should be conducted by crystallizing the compound under a wide range of conditions (different solvents, temperatures, and crystallization rates).

Characterization of the Crystalline Product

The crystalline product from any of these methods must be thoroughly characterized to ensure the desired solid-state properties have been achieved.

Analytical TechniquePurpose
Powder X-Ray Diffraction (PXRD) To identify the crystalline form (polymorph) and assess crystallinity.
Differential Scanning Calorimetry (DSC) To determine the melting point and detect polymorphic transitions.
Thermogravimetric Analysis (TGA) To determine the presence of residual solvents or hydrates.
Microscopy (Optical, SEM) To assess crystal morphology (shape and size).
High-Performance Liquid Chromatography (HPLC) To determine the chemical purity of the final product.

Conclusion

The crystallization of this compound is a multifaceted process that requires a deep understanding of the interplay between the molecule's physicochemical properties and the chosen crystallization technique. By systematically applying the principles of cooling, anti-solvent, and reactive crystallization, and by diligently characterizing the resulting solid form, researchers can ensure the production of a high-quality, consistent, and process-friendly crystalline material. The protocols provided herein serve as a robust starting point for the development of tailored crystallization processes that meet the stringent demands of pharmaceutical development.

References

  • International Journal of Chemical Engineering and Applications. Antisolvent Crystallization of Poorly Water Soluble Drugs.
  • Technobis. Anti-solvent crystallization: witness the polymorphic transformation with Crystalline.
  • National Institutes of Health. Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes.
  • International Journal of Pharmaceutical Research and Applications. “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • Radboud Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
  • Indian Journals. Solubilities of Amino Acids in Different Mixed Solvents.
  • PubMed. Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives.
  • Princeton University. Light-Driven Crystallization-Induced Dynamic Resolution of Amines.
  • Longdom Publishing. Reactive crystallization in pharma industry.
  • Pharmaceutical Sciences. Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.
  • PSE Community.org. Reactive Crystallization Modeling for Process Integration Simulation.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • University of Rhode Island. The Solubility of Amino Acids in Various Solvent Systems.
  • National Institutes of Health. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • ResearchGate. Dynamic optical resolution involving crystallization‐induced...
  • ResearchGate. Conformational Polymorphism in Safinamide Acid Hydrochloride ( Z ′ = 3 and Z ′ = 1) and Observation of a Temperature-Dependent Reversible Single-Crystal to Single-Crystal Phase Transformation of High- Z ′ form ( Z ′ = 3 ↔ Z ′ = 2 via an Intermediate Z ′ = 4).
  • Reaction Chemistry & Engineering (RSC Publishing). Reactive crystallization: a review.
  • ResearchGate. (PDF) Drug Polymorphism: A Review.
  • National Institutes of Health. A synonymous polymorphism in a common MDR1 (ABCB1) haplotype shapes protein function.

Sources

(R)-2-Amino-4-methylpentanamide hydrochloride in enzyme inhibitor design

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: (R)-2-Amino-4-methylpentanamide Hydrochloride in Enzyme Inhibitor Design

Audience: Researchers, scientists, and drug development professionals.

Guide Overview: The Strategic Application of (R)-Leucinamide Hydrochloride in the Design of Potent and Selective Enzyme Inhibitors

This technical guide provides an in-depth exploration of this compound, also known as (R)-Leucinamide hydrochloride, as a pivotal building block in modern enzyme inhibitor design. Moving beyond a simple recitation of facts, this document elucidates the chemical rationale and strategic considerations for employing this chiral scaffold. We will delve into its application in targeting key enzymes implicated in neurodegenerative diseases and cancer, providing detailed, field-proven protocols for synthesis, characterization, and biological evaluation. This guide is structured to empower researchers to not only replicate these methods but also to innovate upon them, fostering the development of next-generation therapeutics.

Part 1: The Rationale—Why (R)-Leucinamide Hydrochloride is a Privileged Scaffold in Medicinal Chemistry

This compound (CAS No: 10466-61-2) is the hydrochloride salt of L-leucinamide, an amide derivative of the essential amino acid L-leucine.[1] Its utility in drug design stems from a combination of inherent structural features that make it an ideal starting point for creating potent and selective enzyme inhibitors.

  • Chiral Integrity and Mimicry: The (R)-stereochemistry at the alpha-carbon is crucial for mimicking natural peptide substrates, allowing for specific interactions within the chiral environment of an enzyme's active site. The isobutyl side chain effectively occupies hydrophobic pockets (like the S1 pocket in many proteases), providing a strong binding anchor.

  • The Amide "Warhead": The primary amide can act as a versatile chemical handle. While it can participate in hydrogen bonding, it is the precursor to more reactive functionalities. In many inhibitor designs, this amide is a placeholder for groups that will directly interact with the catalytic machinery of the enzyme.

  • Vectorial Diversity for SAR: The primary amine of the leucinamide scaffold provides a convenient point for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents that can target additional binding pockets and enhance properties like solubility, cell permeability, and metabolic stability.

Two prominent examples where the leucinamide scaffold has proven invaluable are in the design of inhibitors for γ-secretase and Aminopeptidase N.

Targeting γ-Secretase in Alzheimer's Disease

γ-Secretase is a multi-subunit intramembrane protease that plays a critical role in the pathogenesis of Alzheimer's disease by cleaving the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42.[2] Inhibiting or modulating γ-secretase to reduce Aβ42 production is a key therapeutic strategy. Leucinamide derivatives have emerged as potent γ-secretase modulators (GSMs) that can selectively reduce the production of Aβ42 without completely shutting down the enzyme's activity on other crucial substrates like Notch, thus avoiding significant side effects.[3][4]

The design strategy often involves attaching an aryl sulfonyl group to the primary amine of the leucinamide core. This modification introduces a bulky, hydrophobic moiety that can establish critical interactions within the enzyme's active and allosteric sites.

Part 2: Synthesis and Characterization of a Leucinamide-Based γ-Secretase Modulator

This section provides a detailed protocol for the synthesis of a representative N-arylsulfonyl-(R)-leucinamide, a class of compounds known to exhibit γ-secretase modulating activity.[3]

Protocol: Synthesis of N-[(4-chlorophenyl)sulfonyl]-(R)-2-amino-4-methylpentanamide

This protocol details the coupling of this compound with 4-chlorobenzenesulfonyl chloride.

Core Directive: The primary amine of leucinamide acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. The hydrochloride salt must first be neutralized to free the amine for reaction.

Materials and Reagents:

  • This compound

  • 4-chlorobenzenesulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Neutralization: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq.) dropwise to the stirred solution. The TEA neutralizes the hydrochloride salt, forming the free base of leucinamide in situ. Stir for 15-20 minutes at 0 °C.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 4-chlorobenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the leucinamide solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-[(4-chlorophenyl)sulfonyl]-(R)-2-amino-4-methylpentanamide.[5][6]

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Synthesis and Characterization

ParameterValue
Starting MaterialThis compound
Reagent4-chlorobenzenesulfonyl chloride
ProductN-[(4-chlorophenyl)sulfonyl]-(R)-2-amino-4-methylpentanamide
Expected Yield70-85%
Purification MethodFlash Column Chromatography
Analytical MethodsNMR, Mass Spectrometry, HPLC

Part 3: Biological Evaluation: In Vitro and Cell-Based Assays

Once synthesized, the novel leucinamide derivative must be evaluated for its ability to inhibit or modulate the target enzyme.

In Vitro γ-Secretase Activity Assay (Fluorescence-Based)

This protocol describes a cell-free assay to determine the direct inhibitory effect of the synthesized compound on γ-secretase activity using a commercially available kit.

Principle: The assay utilizes a peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by γ-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.[7]

Materials:

  • Purified γ-secretase enzyme preparation

  • Fluorescent substrate (e.g., based on the APP sequence)

  • Assay buffer

  • Synthesized inhibitor compound

  • Known γ-secretase inhibitor (e.g., DAPT) as a positive control

  • DMSO for compound dilution

  • 384-well black microplate

  • Fluorescence plate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the synthesized inhibitor in DMSO. Create a serial dilution of the compound in assay buffer to achieve a range of final concentrations for IC₅₀ determination.

  • Reaction Mixture: In each well of the microplate, add the assay buffer, the γ-secretase enzyme, and the inhibitor at various concentrations. Include wells with a positive control inhibitor and a no-inhibitor control (DMSO vehicle).

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorescent substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~355 nm excitation, ~440 nm emission) every 2-5 minutes for 1-2 hours.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based γ-Secretase Modulation Assay (Luciferase Reporter)

This protocol assesses the effect of the inhibitor on γ-secretase activity within a cellular context, which is crucial for evaluating cell permeability and off-target effects.[8][9]

Principle: This assay uses a cell line stably transfected with a construct where the C-terminal fragment of APP (C99) is fused to a transcription factor (e.g., Gal4). Cleavage of this fusion protein by γ-secretase releases the transcription factor, which then drives the expression of a luciferase reporter gene. A decrease in luciferase activity corresponds to inhibition of γ-secretase.[10]

Materials:

  • HEK293 cells stably expressing the APP-Gal4 fusion protein and a luciferase reporter gene

  • Cell culture medium (e.g., DMEM) with supplements

  • Synthesized inhibitor compound

  • Positive control inhibitor (e.g., Semagacestat)

  • Luciferase assay reagent

  • 96-well white cell culture plates

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding: Seed the engineered HEK293 cells into a 96-well white plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitor (and controls) diluted in cell culture medium. Incubate for 24 hours.

  • Cell Lysis: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability (e.g., using a parallel MTT or resazurin assay) to account for any cytotoxicity of the compound.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle-treated control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.

Visualization of Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assay cluster_cell Cell-Based Assay start (R)-Leucinamide HCl react Couple with 4-Chlorobenzenesulfonyl Chloride start->react DCM, TEA workup Aqueous Work-up react->workup purify Flash Chromatography workup->purify product Pure Inhibitor purify->product assay_setup Prepare Reaction: Enzyme + Inhibitor product->assay_setup treat_cells Treat Reporter Cells with Inhibitor product->treat_cells add_sub Add Fluorescent Substrate assay_setup->add_sub Pre-incubate measure_f Measure Fluorescence (Kinetic Read) add_sub->measure_f calc_ic50_f Calculate IC50 measure_f->calc_ic50_f lyse Lyse Cells treat_cells->lyse 24h Incubation measure_l Measure Luminescence lyse->measure_l calc_ic50_l Calculate IC50 measure_l->calc_ic50_l

Caption: Workflow for synthesis and evaluation of a leucinamide-based inhibitor.

Part 4: Understanding the Mechanism—Structural Insights into Inhibition

The efficacy of a designed inhibitor is ultimately determined by its precise interactions with the target enzyme at the molecular level. Structural biology techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography provide invaluable atomic-level details of these interactions.

Structural Basis of γ-Secretase Inhibition

Cryo-EM studies have revealed that many small molecule inhibitors of γ-secretase, including those with structures reminiscent of N-arylsulfonyl leucinamides, bind to the presenilin 1 (PS1) subunit, which houses the catalytic active site.[11][12] These inhibitors often occupy the same space that would normally accommodate the enzyme's natural substrates, like APP and Notch, thereby acting as competitive inhibitors.[12]

The leucinamide-derived scaffold can position the aryl sulfonyl group to interact with key residues in a hydrophobic pocket near the active site. The isobutyl side chain can occupy a sub-pocket, mimicking the P1 residue of a peptide substrate, while the core amide and sulfonyl groups can form hydrogen bonds with the enzyme backbone.

Visualization of Inhibitor Binding

G cluster_enzyme γ-Secretase (PS1 Subunit) cluster_active_site Active Site cluster_exosite Exosite / Substrate Docking Area cluster_inhibitor Leucinamide-based Inhibitor Asp257 Asp257 Asp385 Asp385 Hydrophobic_Pocket Hydrophobic_Pocket H-Bond_Donors_Acceptors H-Bond_Donors_Acceptors Aryl_Sulfonyl Aryl Sulfonyl Group Aryl_Sulfonyl->Hydrophobic_Pocket Hydrophobic Interactions Leucinamide_Core Leucinamide Core Leucinamide_Core->H-Bond_Donors_Acceptors Hydrogen Bonds Isobutyl_Sidechain Isobutyl Side Chain Isobutyl_Sidechain->Hydrophobic_Pocket Van der Waals Contacts

Caption: Putative binding mode of a leucinamide inhibitor in γ-secretase.

Aminopeptidase N (APN/CD13) Inhibition

Aminopeptidase N is a zinc-dependent metalloprotease involved in tumor invasion, metastasis, and angiogenesis. Bestatin, a natural product inhibitor, features a structure that can be considered a derivative of a dipeptide. Leucine-based structures are excellent starting points for APN inhibitors. X-ray crystal structures of hAPN in complex with inhibitors like bestatin reveal that the inhibitor's N-terminal amino group and the adjacent hydroxyl group chelate the catalytic zinc ion in the active site.[7] The hydrophobic side chain, analogous to the isobutyl group of leucinamide, fits snugly into the S1 hydrophobic pocket of the enzyme. This provides a clear blueprint for designing leucinamide-based inhibitors for this enzyme class.

Part 5: Conclusion and Future Directions

This compound is a versatile and powerful scaffold for the rational design of enzyme inhibitors. Its inherent structural and chemical properties provide an excellent foundation for developing potent and selective modulators for challenging targets like γ-secretase and aminopeptidase N. The protocols and insights provided in this guide offer a comprehensive framework for researchers to synthesize, evaluate, and understand the mechanism of action of novel inhibitors derived from this privileged starting material. Future work will likely focus on modifying the leucinamide scaffold to improve pharmacokinetic properties, enhance selectivity between enzyme isoforms, and explore its utility against a broader range of enzymatic targets.

References

  • JoVE. Quantitative γ-Secretase Assays for Alzheimer. Journal of Visualized Experiments. Published September 21, 2017. Accessed January 10, 2026. [Link]
  • PubMed. An improved cell-based method for determining the γ-secretase enzyme activity against both Notch and APP substrates. PubMed. Published February 15, 2013. Accessed January 10, 2026. [Link]
  • PubMed Central. The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing. National Institutes of Health. Published August 29, 2012. Accessed January 10, 2026. [Link]
  • PubMed. Structural basis of γ-secretase inhibition and modulation by small molecule drugs. PubMed. Published January 21, 2021. Accessed January 10, 2026. [Link]
  • National Institutes of Health. Structure, Mechanism and Inhibition of γ-Secretase and Presenilin-Like Proteases. National Institutes of Health. Accessed January 10, 2026. [Link]
  • National Institutes of Health. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. National Institutes of Health. Published January 25, 2018. Accessed January 10, 2026. [Link]
  • Innoprot. Gamma Secretase Activity Assay Cell Line. Innoprot. Accessed January 10, 2026. [Link]
  • J-Stage. New Method for Detecting the Suppressing Effect of Enzyme Activity by Aminopeptidase N Inhibitor. J-Stage. Accessed January 10, 2026. [Link]
  • National Institutes of Health. Structural Analysis of the Simultaneous Activation and Inhibition of γ-Secretase Activity in the Development of Drugs for Alzheimer's Disease. National Institutes of Health. Accessed January 10, 2026. [Link]
  • PubMed. Structural basis of human γ-secretase inhibition by anticancer clinical compounds. PubMed. Published December 9, 2024. Accessed January 10, 2026. [Link]
  • National Institutes of Health. Aminopeptidase N. National Institutes of Health. Accessed January 10, 2026. [Link]
  • National Institutes of Health. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. National Institutes of Health. Accessed January 10, 2026. [Link]
  • ScienceDirect. Discovery of small molecular (d)-leucinamides as potent, Notch-sparing γ-secretase modulators. ScienceDirect. Accessed January 10, 2026. [Link]
  • ResearchGate. Structures of -secretase inhibitors used for these studies.
  • PubMed. New Method for Detecting the Suppressing Effect of Enzyme Activity by Aminopeptidase N Inhibitor. PubMed. Published October 1, 2019. Accessed January 10, 2026. [Link]
  • PubMed. Design of Aminopeptidase N Inhibitors as Anti-cancer Agents. PubMed. Published August 9, 2018. Accessed January 10, 2026. [Link]
  • ScienceDirect. Novel Aminopeptidase N Inhibitors with Improved Antitumor Activities. ScienceDirect. Published January 1, 2016. Accessed January 10, 2026. [Link]
  • Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Accessed January 10, 2026. [Link]
  • ACS Publications. Design of Aminopeptidase N Inhibitors as Anti-cancer Agents. ACS Publications. Published April 9, 2018. Accessed January 10, 2026. [Link]
  • ScienceDirect. Discovery of small molecular (d)-leucinamides as potent, Notch-sparing γ-secretase modulators. ScienceDirect. Accessed January 10, 2026. [Link]
  • JoVE. Quantitative γ-Secretase Assays for Alzheimer. Journal of Visualized Experiments. Accessed January 10, 2026. [Link]
  • PubMed. Discovery of small molecular (D)-leucinamides as potent, Notch-sparing γ-secretase modulators. PubMed. Published May 22, 2014. Accessed January 10, 2026. [Link]
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Accessed January 10, 2026. [Link]
  • MDPI. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. MDPI. Accessed January 10, 2026. [Link]
  • Khan Academy. Enzyme inhibition and kinetics graphs. Khan Academy. Accessed January 10, 2026. [Link]
  • ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Published September 2, 2015. Accessed January 10, 2026. [Link]
  • ACS Publications. Design of Aminopeptidase N Inhibitors as Anti-cancer Agents. ACS Publications. Accessed January 10, 2026. [Link]
  • National Institutes of Health. Leucinamide. PubChem. Accessed January 10, 2026. [Link]
  • PubMed. Leucine ureido derivatives as aminopeptidase N inhibitors using click chemistry. Part II. PubMed. Published March 15, 2019. Accessed January 10, 2026. [Link]
  • Biomatik. The Ultimate Guide To Peptide Synthesis: Everything You Need To Know. Biomatik. Published September 20, 2023. Accessed January 10, 2026. [Link]
  • National Institutes of Health. γ-Secretase Inhibitors and Modulators. National Institutes of Health. Accessed January 10, 2026. [Link]
  • MDPI. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. MDPI. Published August 29, 2022. Accessed January 10, 2026. [Link]
  • ResearchGate. Synthesis of a γ-Secretase Inhibitor.
  • National Institutes of Health. Discovery of Notch-Sparing γ-Secretase Inhibitors. National Institutes of Health. Accessed January 10, 2026. [Link]

Sources

Application Note: Derivatization Strategies for the HPLC Analysis of (R)-2-Amino-4-methylpentanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Rationale

(R)-2-Amino-4-methylpentanamide, the amide of L-leucine, is a chiral primary amine of significant interest in pharmaceutical development as a synthetic intermediate or a potential impurity in active pharmaceutical ingredients (APIs). Accurate quantification and chiral purity assessment are critical for quality control and regulatory compliance. However, the molecule presents two primary analytical challenges:

  • Lack of a Chromophore: The compound lacks a UV-absorbing or fluorescent functional group, making direct detection by common HPLC detectors difficult and insensitive.[1][2]

  • High Polarity: Its polar nature leads to poor retention on standard reversed-phase HPLC columns like C18.[1]

To overcome these challenges, pre-column derivatization is an essential strategy. This process chemically modifies the analyte to attach a tag that enhances detectability and improves chromatographic behavior.[3][4] This application note provides detailed protocols for two robust derivatization methods tailored for different analytical objectives: achiral quantification using o-Phthalaldehyde (OPA) for high sensitivity, and chiral purity determination using Marfey's Reagent (FDAA).

Principle of Derivatization for Primary Amines

Derivatization involves reacting the primary amine group of (R)-2-Amino-4-methylpentanamide with a carefully selected reagent. The ideal reagent imparts specific properties to the resulting derivative, such as strong UV absorbance or fluorescence, and increased hydrophobicity for better retention in reversed-phase chromatography.[5]

The selection of the derivatization agent is dictated by the analytical goal:

  • For Achiral Quantification: A reagent that reacts rapidly and completely with primary amines to yield a single, stable, and highly detectable product is required.

  • For Chiral Purity Analysis: A chiral derivatizing agent is used. This agent, being enantiomerically pure, reacts with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.[6]

Method 1: Achiral Quantification via OPA Derivatization

Principle: o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) under basic conditions to form a highly fluorescent isoindole derivative.[7][8] The reaction is rapid, typically completing within minutes at room temperature, making it ideal for automation.[9] The resulting derivative is readily analyzed by fluorescence or UV detection.

Experimental Workflow: OPA Derivatization

G cluster_prep Reagent & Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis reagent_prep Prepare Borate Buffer & OPA/Thiol Reagent mix Mix Sample, Buffer, & OPA Reagent reagent_prep->mix sample_prep Dissolve Sample in Diluent sample_prep->mix react Incubate at RT (1-2 minutes) mix->react inject Inject onto HPLC-FLD/UV System react->inject quantify Quantify using Calibration Curve inject->quantify

Caption: Automated workflow for OPA derivatization and analysis.

Detailed Protocol

A. Reagent Preparation

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water. Adjust pH to 10.2 with a concentrated sodium hydroxide solution.

  • OPA/3-MPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add this solution to 11.25 mL of the 0.4 M Borate Buffer. Finally, add 50 µL of 3-mercaptopropionic acid (3-MPA) and mix. This reagent is stable for approximately one week when stored refrigerated and protected from light.

B. Sample Preparation

  • Accurately weigh and dissolve (R)-2-Amino-4-methylpentanamide hydrochloride standard or sample in HPLC-grade water or a suitable diluent to achieve a final concentration in the range of 1-100 µg/mL.

C. Automated Derivatization & Injection (Typical Autosampler Program)

  • Withdraw 5 µL of the OPA/3-MPA reagent.

  • Withdraw 5 µL of the sample solution.

  • Mix the reagents in the injection loop or a mixing vial for 1 minute.

  • Inject the entire mixture (or a portion thereof) onto the HPLC system.

HPLC Conditions
ParameterValue
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Sodium Acetate, pH 6.5
Mobile Phase B Acetonitrile
Gradient 20% to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detector Fluorescence Detector (FLD)
Excitation λ 340 nm
Emission λ 450 nm
Injection Vol. 10 µL

Method 2: Chiral Purity Analysis via FDAA (Marfey's Reagent) Derivatization

Principle: 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA), also known as Marfey's reagent, is a chiral molecule used for the indirect resolution of enantiomers.[10] It reacts with the primary amine of both the (R)- and (S)-enantiomers of 2-Amino-4-methylpentanamide to form stable diastereomeric derivatives (L-FDAA-R-Amide and L-FDAA-S-Amide).[6] These diastereomers can be baseline separated on a conventional achiral C18 column due to differences in their three-dimensional structure, which affects their interaction with the stationary phase.[11] Typically, the derivative of the L-amino acid amide elutes before the D-amino acid amide derivative.[6]

Chemical Reaction: Marfey's Method

G cluster_reactants Reactants cluster_products Products (Diastereomers) Amine (R/S)-Amine (Analyte) Reaction + Amine->Reaction FDAA L-FDAA (Marfey's Reagent) FDAA->Reaction Diastereomer1 L-FDAA-(R)-Amine Diastereomer2 L-FDAA-(S)-Amine Reaction->Diastereomer1 Reaction->Diastereomer2

Caption: Formation of diastereomers using Marfey's Reagent.

Detailed Protocol

A. Reagent Preparation

  • Marfey's Reagent Solution (1% w/v): Dissolve 10 mg of FDAA in 1 mL of acetone. Prepare this solution fresh daily.

  • Sodium Bicarbonate Solution (1 M): Dissolve 8.4 g of sodium bicarbonate in 100 mL of HPLC-grade water.

  • Hydrochloric Acid (2 M): Prepare by diluting concentrated HCl with HPLC-grade water.

B. Sample Preparation

  • Dissolve the sample containing this compound in HPLC-grade water to a concentration of approximately 1 mg/mL.

C. Derivatization Procedure

  • In a 1.5 mL microcentrifuge vial, combine the following:

    • 50 µL of the sample solution.

    • 100 µL of the 1% Marfey's Reagent solution.[12]

    • 20 µL of 1 M Sodium Bicarbonate solution.[12]

  • Vortex the mixture thoroughly.

  • Incubate the vial in a heating block or water bath at 40°C for 1 hour.[12][13]

  • After incubation, cool the vial to room temperature.

  • Quench the reaction by adding 10 µL of 2 M HCl. The sample is now ready for analysis.[12]

  • Dilute the final mixture with the mobile phase starting condition (e.g., 1:10 with 80% Mobile Phase A) if necessary.

HPLC Conditions
ParameterValue
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 25% to 55% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temp. 40°C
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 340 nm[11]
Injection Vol. 20 µL

Data Interpretation & System Suitability

  • Achiral Analysis (OPA): Quantification should be performed using a calibration curve prepared from a certified reference standard. The method should be validated for linearity, accuracy, and precision according to standard guidelines.

  • Chiral Analysis (FDAA): System suitability is demonstrated by achieving baseline resolution (Rs > 1.5) between the diastereomer peaks. The enantiomeric purity is calculated from the relative peak areas. For determining the elution order, it is necessary to derivatize and inject standards of both the pure (R)- and (S)-enantiomers.

Troubleshooting

IssuePotential CauseSuggested Solution
No/Low Peak Signal (OPA) Reagent degradation; Incorrect pH.Prepare fresh OPA reagent; Verify buffer pH is >10.
Poor Peak Shape Column degradation; Sample overload.Use a new column; Dilute the sample.
Poor Resolution (FDAA) Incomplete reaction; Suboptimal gradient.Ensure incubation time/temp are met; Optimize gradient slope.
Extra Peaks Side reactions; Impurities in reagent.Use high-purity reagents; Run a reagent blank.

References

  • Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B - ACS Publications.
  • Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. PubMed.
  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.
  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. DiVA portal.
  • Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship.org.
  • Reaction of o-phthalaldehyde and thiols with primary amines: formation of 1-alkyl(and aryl)thio-2-alkylisoindoles. The Journal of Organic Chemistry - ACS Publications.
  • Amino Acid Profiling from Fingerprints Using Amide Stationary-Phase UPLC-MS. Springer.
  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI.
  • Marfey's reagent for chiral amino acid analysis. Ovid.
  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Journal of the American Society for Mass Spectrometry.
  • Detecting Primary Amines. Chromatography Forum.
  • Amino Acid Profiling from Fingerprints Using Amide Stationary-Phase UPLC-MS. PubMed.
  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. ResearchGate.
  • Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. AKJournals.
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC.
  • Analytical Methods for Amino Acids. Shimadzu.
  • Amino Acid Analysis Overview. Bio-Synthesis.
  • C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.
  • Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - 2020. Wiley Analytical Science.
  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. ResearchGate.
  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. ResearchGate.
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of (R)-2-Amino-4-methylpentanamide HCl in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (R)-2-Amino-4-methylpentanamide HCl. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility issues with this compound in organic solvents. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step troubleshooting protocols to ensure the success of your experiments.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental reasons behind the solubility challenges associated with (R)-2-Amino-4-methylpentanamide HCl.

Q1: Why is (R)-2-Amino-4-methylpentanamide HCl poorly soluble in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

The poor solubility is a direct result of the compound's structure as a hydrochloride salt.[1] The primary amine group is protonated to form a charged ammonium group (-NH₃⁺), which pairs with a chloride counter-ion (Cl⁻).[1][2] This ionic character makes the molecule highly polar.[1][2] Organic solvents like DCM, THF, ethyl acetate, and toluene are significantly less polar. Following the principle of "like dissolves like," the highly polar salt has very low affinity for these nonpolar or weakly polar organic solvents.[1] Its solubility is predictably much higher in polar solvents such as water, methanol (MeOH), ethanol (EtOH), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]

Q2: What are the key physicochemical properties of the HCl salt and its corresponding free amine?

Understanding the properties of both the salt and the free amine is crucial for troubleshooting. The conversion from the salt to the neutral free amine fundamentally alters the molecule's polarity, which is the key to improving its solubility in organic media.[1]

Property(R)-2-Amino-4-methylpentanamide HCl(R)-2-Amino-4-methylpentanamide (Free Amine)
Molecular Formula C₆H₁₅ClN₂OC₆H₁₄N₂O
Molecular Weight 166.65 g/mol [3]130.19 g/mol [4][5]
Appearance Typically a white to off-white solid[6]
Polarity High (Ionic Salt)Moderate (Neutral Molecule)
General Solubility Good in polar solvents (Water, MeOH, DMSO)[1]Good in a range of organic solvents (DCM, THF, Ethyl Acetate)[1]
Section 2: Troubleshooting Workflow for Solubility Issues

When faced with a solubility challenge, a systematic approach can save time and resources. The following workflow provides a logical decision-making process.

G cluster_0 cluster_1 start Solubility Issue Encountered in a specific organic solvent (e.g., DCM) decision1 Is a polar co-solvent (e.g., MeOH, EtOH) compatible with your reaction chemistry? start->decision1 protocol1 Attempt Dissolution with Co-Solvent (See Protocol 1). - Add co-solvent dropwise to suspension. - Apply vigorous stirring. decision1->protocol1  Yes protocol2 Convert to Free Amine (See Protocol 2). Perform aqueous work-up to neutralize and extract the free amine. decision1->protocol2 No / Incompatible success1 Success: Compound Dissolves protocol1->success1 failure1 Failure: Incomplete Dissolution protocol1->failure1 failure1->protocol2 main_path Primary Recommended Path result2 Result: Isolated free amine, now soluble in the desired organic solvent. protocol2->result2 final_step Proceed with Reaction result2->final_step

Caption: Decision workflow for troubleshooting solubility.

Q3: My reaction requires DCM, but the HCl salt won't dissolve. What should I try first?

Before resorting to chemical modification, simple physical methods are worth attempting.

  • Vigorous Stirring: Ensure the suspension is being stirred vigorously to maximize the solid's surface area exposure to the solvent.[1]

  • Co-Solvent System: If compatible with your downstream application, adding a small amount of a polar co-solvent can be effective.[1] For a suspension in DCM, adding methanol dropwise while stirring can sometimes achieve dissolution. See Protocol 1 for a detailed method.

Q4: The co-solvent approach is insufficient or incompatible with my reaction. What is the most reliable method?

The most effective and widely practiced strategy is to convert the hydrochloride salt into its corresponding free amine.[1] The free amine is a neutral, less polar molecule and is significantly more soluble in a wide array of organic solvents, including DCM, THF, and ethyl acetate.[1] This conversion is a standard procedure in fields like peptide synthesis before a coupling reaction.[1] See Protocol 2 for a step-by-step guide.

Section 3: Detailed Experimental Protocols

Protocol 1: Solubility Enhancement with a Co-Solvent System

This protocol is a rapid method to try when reaction conditions permit the presence of a small amount of a polar solvent.

  • Suspension: Suspend the (R)-2-Amino-4-methylpentanamide HCl in your desired non-polar organic solvent (e.g., 10 mL of DCM).

  • Co-Solvent Addition: While vigorously stirring the suspension, add a polar co-solvent (e.g., methanol) dropwise.

  • Observation: Continue adding the co-solvent slowly until the solid completely dissolves. Note the final volume percentage of the co-solvent.

  • Verification: Ensure the added co-solvent and its quantity will not interfere with subsequent reaction steps.

Protocol 2: Conversion of Hydrochloride Salt to the Free Amine (Free-Basing)

This is the most robust method for achieving solubility in non-polar organic solvents. It involves a liquid-liquid extraction to neutralize the salt and isolate the free amine.

  • Dissolution: Dissolve the (R)-2-Amino-4-methylpentanamide HCl in a suitable aqueous basic solution. A 5% solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃) is typically effective. Use enough aqueous base to fully dissolve the salt and ensure the final pH is > 8.

  • Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of the desired organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[1]

    • Allow the layers to separate completely.

    • Drain the organic layer (bottom layer for DCM, top layer for ethyl acetate) into a clean flask.

    • Repeat the extraction of the aqueous layer two more times with fresh organic solvent to maximize yield.[1]

  • Washing & Drying:

    • Combine all organic extracts.[1]

    • Wash the combined organic phase with brine (a saturated aqueous solution of NaCl). This helps remove residual water and any remaining inorganic base.[1]

    • Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine.[1] The product is typically an oil or a low-melting solid.

  • Validation & Use: The isolated free amine should now be readily soluble in your organic solvent. It is highly recommended to use the free amine immediately in the next step of your synthesis.

Section 4: Advanced Considerations & FAQs

Q5: Can I just heat the mixture to improve solubility?

Gentle warming can increase the rate of dissolution and the equilibrium solubility to a certain extent.[1] However, this approach carries significant risk. Excessive heating can lead to the thermal degradation of the compound.[1] The stability of many organic molecules, especially those with functional groups like amines and amides, can be compromised at elevated temperatures.[7] If you choose to apply heat, do so cautiously and monitor for any changes in color or the appearance of impurities by an appropriate analytical method (e.g., TLC, LC-MS).

Q6: How stable is the free amine after I've isolated it?

The free amine form of amino acid amides can be less stable than their corresponding hydrochloride salts.[1] One common degradation pathway is intermolecular self-condensation to form diketopiperazines, especially upon storage or heating.[1] For this reason, it is standard practice to prepare the free amine immediately before it is needed for a reaction.

Q7: Are there other advanced techniques for solubility enhancement?

While conversion to the free amine is the most direct solution for organic solvent compatibility, other formulation strategies are employed in drug development to enhance solubility, particularly aqueous solubility. These include:

  • pH Adjustment: For aqueous solutions, adjusting the pH away from the molecule's isoelectric point can increase solubility.[8][9]

  • Salt Formation: Creating different salt forms (e.g., mesylate, maleate) can alter crystal lattice energy and improve solubility and dissolution rates.[9][10]

  • Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and enhance dissolution.[11]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase aqueous solubility.[11]

  • Particle Size Reduction: Techniques like micronization or nanocrystallization increase the surface area-to-volume ratio, which can improve the dissolution rate.[12]

Section 5: Summary of Strategies
StrategyDescriptionAdvantagesDisadvantagesBest For...
Vigorous Stirring / Gentle Warming Using physical methods to increase the rate of dissolution.Simple, fast, and requires no additional reagents.Often ineffective for highly insoluble compounds. Risk of thermal degradation with heating.[1]Quick attempts where only marginal solubility improvement is needed.
Co-Solvent System Adding a small amount of a miscible polar solvent (e.g., MeOH) to the non-polar solvent.Relatively simple and can be effective.[1]The co-solvent may be incompatible with the reaction. May not work if the solubility difference is very large.Reactions that are tolerant of small amounts of polar protic or aprotic solvents.
Conversion to Free Amine Chemically neutralizing the HCl salt to form the non-polar free amine.Most effective and reliable method.[1] Provides excellent solubility in a wide range of organic solvents.[1]Requires an additional chemical work-up step. The free amine may have lower stability.[1]Most organic synthesis applications, such as peptide coupling, where the starting material must be fully dissolved in a non-polar solvent.
References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12866300, 2-Amino-4-methylpentanamide hydrochloride.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7271815, (R)-2-Amino-4-methylpentanamide.
  • Chemsrc. (n.d.). 2-Amino-4-methylpentanoic acid | CAS#:328-39-2.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 114616, Pentanamide, 2-amino-4-methyl-.
  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Zhang, Y., Wang, J., Zhang, J., et al. (2020). Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts. Crystals, 10(9), 785.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147.
  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.
  • Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 778-781.

Sources

Preventing racemization of (R)-2-Amino-4-methylpentanamide hydrochloride during peptide coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Preventing Racemization During Peptide Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization of (R)-2-Amino-4-methylpentanamide hydrochloride (L-Leucinamide hydrochloride) during peptide coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental design and ensure the stereochemical integrity of your valuable peptides.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when dealing with racemization in peptide synthesis.

Q1: What is racemization and why is it a critical issue with this compound?

Racemization is the process by which a pure enantiomer, in this case, the (R)-isomer of 2-Amino-4-methylpentanamide, is converted into a mixture of both (R)- and (S)-isomers.[1] In peptide synthesis, this is a significant problem as the biological activity of a peptide is often highly dependent on its specific three-dimensional structure, which is dictated by the chirality of its constituent amino acids. The incorporation of the incorrect (S)-isomer can lead to a loss of biological activity, altered pharmacological properties, or create difficult-to-separate impurities in your final product.

Q2: What is the primary mechanism causing racemization during peptide coupling?

The most common pathway for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3][4] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The oxazolone intermediate has an acidic proton at the chiral α-carbon, which can be easily removed by a base present in the reaction mixture.[3] Subsequent re-protonation can occur from either face of the planar enolate intermediate, leading to a mixture of (R) and (S) configurations.[1] A secondary, less common mechanism is the direct abstraction of the α-proton by a base, also leading to enolization and racemization.[2][3]

Q3: Are certain amino acids more prone to racemization than others?

Yes. While any amino acid (except for the achiral glycine) can racemize under certain conditions, some are particularly susceptible. Histidine and cysteine are well-known for their high propensity to racemize.[5][6][7] Serine can also be problematic.[6][8] The specific side chain of the amino acid can influence the rate of racemization through electronic and steric effects.

Q4: How do I detect and quantify racemization in my peptide product?

Several analytical techniques can be employed to determine the extent of racemization. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating and quantifying diastereomeric peptides. Capillary electrophoresis is another powerful technique for separating optical isomers.[9] Additionally, mass spectrometry-based methods, sometimes in combination with deuterium labeling, can be used to identify and locate racemized residues within a peptide sequence.[10][11]

Troubleshooting Guide: A Systematic Approach to Suppressing Racemization

This section provides a more detailed, problem-oriented approach to troubleshooting and preventing racemization in your peptide coupling reactions involving this compound.

Optimizing Your Coupling Reagents and Additives

The choice of coupling reagent and the use of additives are arguably the most critical factors in controlling racemization.

Issue: Significant racemization is detected even with a standard coupling protocol.

Solution:

Your choice of coupling reagent directly impacts the rate of activation and the propensity for side reactions like oxazolone formation.

  • Carbodiimides (DCC, DIC, EDC): While effective for amide bond formation, carbodiimides used alone are notorious for causing significant racemization.[3][12] They should always be used in conjunction with a racemization-suppressing additive.[2][12]

  • Uronium/Aminium and Phosphonium Salts (HBTU, HATU, PyBOP, COMU): These reagents are generally preferred for minimizing racemization as they rapidly form active esters with additives, which are less prone to racemization than the intermediates formed with carbodiimides alone.[13][14] Reagents that form highly reactive OAt or Oxyma esters, such as HATU and COMU, are often considered the most efficient in suppressing racemization.[14][15]

The Crucial Role of Additives:

Additives are acidic N-hydroxy compounds that react with the activated amino acid to form an active ester. This intermediate is more reactive towards the desired amine coupling and less prone to forming the problematic oxazolone.

  • HOBt (1-Hydroxybenzotriazole): The classic and still widely used racemization suppressant.[2][8]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally considered more effective than HOBt due to a neighboring group effect from the pyridine nitrogen, which accelerates the coupling reaction and further suppresses racemization.[8][16]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): An excellent, non-explosive alternative to HOBt and HOAt that provides high coupling rates with low racemization.[2][8][15]

Experimental Protocol: Model Coupling with Optimized Reagents

  • Dissolve the N-protected amino acid (1.0 eq) and the racemization-suppressing additive (e.g., OxymaPure®, 1.0 eq) in a suitable solvent (e.g., DMF).

  • Add the coupling reagent (e.g., DIC, 1.0 eq) to the solution and stir for a short pre-activation time (typically 1-5 minutes).

  • In a separate vessel, dissolve the this compound (1.0 eq) in the solvent and add a non-nucleophilic base (e.g., DIEA, 1.0 eq) to neutralize the hydrochloride salt.

  • Add the activated amino acid solution to the amine solution.

  • Monitor the reaction by HPLC or TLC until completion.

The Influence of the Base

The choice and amount of base used in the reaction are critical, as bases can directly promote both mechanisms of racemization.

Issue: Racemization persists despite using a good coupling reagent and additive.

Solution:

  • Basicity and Steric Hindrance: The basicity and steric bulk of the tertiary amine used can significantly impact the extent of racemization.[16]

    • Triethylamine (TEA): Due to its strong basicity and small steric footprint, TEA can readily abstract the α-proton, leading to higher rates of racemization.[16]

    • N,N-Diisopropylethylamine (DIEA or Hünig's Base): More sterically hindered than TEA, which makes it less likely to cause racemization.[16]

    • N-Methylmorpholine (NMM) and 2,4,6-Collidine: These are weaker bases with significant steric hindrance and are often the best choices for minimizing racemization, especially in sensitive couplings.[2][16]

  • Stoichiometry: Use the minimum amount of base necessary. For coupling to an amine hydrochloride salt, one equivalent is needed for neutralization. Any excess base can catalyze racemization.[12]

Reaction Conditions: Temperature and Solvent

Issue: My coupling reaction is clean, but I am still observing a low level of racemization.

Solution:

  • Temperature: Lowering the reaction temperature is a highly effective method to suppress racemization.[13] The activation energy for racemization is often higher than that for the desired peptide bond formation, so cooling the reaction (e.g., to 0 °C or even -15 °C) will slow the rate of racemization more significantly than the coupling reaction.[13]

  • Solvent: The polarity of the solvent can influence the rate of racemization. More polar solvents can sometimes favor this side reaction.[17] While DMF and NMP are common and effective solvents for peptide synthesis, in some cases, less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may reduce racemization.[17][18]

A Visual Guide to Decision Making

The following workflow provides a visual guide to selecting the appropriate conditions to minimize racemization.

Racemization_Prevention_Workflow Start Start: Coupling to (R)-2-Amino-4-methylpentanamide HCl Reagent_Choice Select Coupling Reagent and Additive Start->Reagent_Choice Base_Choice Select Base Reagent_Choice->Base_Choice Conditions Set Reaction Conditions Base_Choice->Conditions Analysis Analyze Product for Racemization (e.g., Chiral HPLC) Conditions->Analysis Success Success: Racemization Below Acceptable Limit Analysis->Success Yes Troubleshoot Troubleshoot Analysis->Troubleshoot No End End Success->End Option_Reagent Use High-Efficiency Reagent (e.g., COMU/Oxyma) Troubleshoot->Option_Reagent Option_Base Use Weaker/Hindered Base (e.g., NMM or Collidine) Troubleshoot->Option_Base Option_Temp Lower Reaction Temperature (e.g., 0°C) Troubleshoot->Option_Temp Option_Reagent->Reagent_Choice Option_Base->Base_Choice Option_Temp->Conditions

Caption: Decision workflow for minimizing racemization.

The Mechanism of Racemization via Oxazolone Formation

Understanding the underlying mechanism is key to preventing it. The following diagram illustrates the base-catalyzed racemization through an oxazolone intermediate.

Oxazolone_Mechanism Activated_R (R)-Activated Amino Acid Oxazolone Oxazolone Intermediate Activated_R->Oxazolone Cyclization Enolate Planar Enolate Oxazolone->Enolate Base (B:) -H+ Protonation_R (R)-Oxazolone Enolate->Protonation_R Protonation (BH+) Protonation_S (S)-Oxazolone Enolate->Protonation_S Protonation (BH+) Peptide_R (R)-Peptide Product Protonation_R->Peptide_R Aminolysis Peptide_S (S)-Peptide Product (Racemized) Protonation_S->Peptide_S Aminolysis

Caption: Mechanism of racemization via oxazolone formation.

Quantitative Data Summary

The following table provides a qualitative comparison of common coupling reagents and their general propensity for causing racemization when used under standard conditions. "Low" indicates that racemization is generally minimal, while "High" suggests a significant risk that requires careful optimization to mitigate.

Coupling Reagent ClassExamplesAdditivePropensity for Racemization
Carbodiimides DCC, DIC, EDCNoneHigh
HOBtLow-Moderate
HOAt/OxymaLow
Uronium/Aminium Salts HBTU, TBTUHOBt (internal)Low-Moderate
HATU, HCTUHOAt/Cl-HOBt (internal)Low
COMUOxyma (internal)Very Low
Phosphonium Salts PyBOP, PyAOPHOBt/HOAt (internal)Low

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
  • Racemization Assays. Science of Synthesis. [Link]
  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. (2024). [Link]
  • Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry. (1982). [Link]
  • Racemization in Peptide Synthesis. Mechanism-specific Models. RSC Publishing. [Link]
  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]
  • Epimeris
  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]
  • Coupling Reagents. Aapptec Peptides. [Link]
  • Morpholinone mediated oxazolone-free C-terminus amide coupling permitting a convergent strategy for peptide synthesis. PubMed. [Link]
  • Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry.
  • N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Science Publishing. [Link]
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. [Link]
  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies.
  • Peptide Synthesis Resins. AAPPTEC. [Link]
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC - NIH. [Link]
  • Introduction to Peptide Synthesis. PMC - NIH. [Link]
  • Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization*.

Sources

Side reaction products in the synthesis of (R)-2-Amino-4-methylpentanamide HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-Amino-4-methylpentanamide HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reaction products I should be aware of during the synthesis of (R)-2-Amino-4-methylpentanamide HCl?

A1: The synthesis, which typically starts from (R)-Leucine, involves amino group protection, carboxyl group amidation, and subsequent deprotection. Several side products can form during these steps. The most common are:

  • (S)-2-Amino-4-methylpentanamide HCl: The enantiomeric impurity arising from racemization.

  • Dipeptide Impurities: Formed by the coupling of two leucine molecules.

  • N-Acylurea: A byproduct specifically formed when using carbodiimide coupling agents like DCC.[1]

  • Unreacted Starting Material and Intermediates: Such as Boc-(R)-Leucine or Boc-(R)-2-Amino-4-methylpentanamide.

A summary of these common impurities and their typical causes is presented below:

Side ProductCommon CauseStage of Formation
(S)-2-Amino-4-methylpentanamide HClRacemization of the α-carbonAmidation (Carboxyl Activation)
Dipeptide ImpuritiesSelf-coupling of the activated amino acidAmidation
N-AcylureaRearrangement of the O-acylisourea intermediateAmidation (with DCC)
Incomplete Reaction ProductsInsufficient reaction time, temperature, or reagent stoichiometryAll stages

Troubleshooting Guides

Issue 1: My final product shows significant enantiomeric impurity (racemization). How can I prevent this?

Root Cause Analysis:

Racemization is a critical issue in peptide and amino acid amide synthesis, as the stereochemistry of the final product is paramount for its biological activity. The α-proton of the chiral center in leucine is susceptible to abstraction, especially when the adjacent carboxyl group is activated for amidation. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of (R) and (S) enantiomers.[2][3]

The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate, which readily tautomerizes to its aromatic form, losing the stereochemical information at the α-carbon.[4]

Preventative & Corrective Actions:

  • Choice of Coupling Reagents:

    • Recommendation: Utilize coupling reagent systems known for low racemization, such as a combination of a carbodiimide (e.g., DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroximino)acetate (Oxyma).[3][5] These additives react with the activated O-acylisourea intermediate to form an active ester, which is less prone to racemization.[5]

    • Avoid: Using carbodiimides alone, as this increases the risk of racemization.[5]

  • Control of Base:

    • Recommendation: Avoid the use of strong, sterically unhindered bases like triethylamine. Instead, opt for weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIEA).[2][3] The choice and amount of base should be carefully optimized.

    • Rationale: Bases can directly abstract the α-proton or promote the formation of the problematic oxazolone intermediate.[3]

  • Temperature and Reaction Time:

    • Recommendation: Perform the coupling reaction at a low temperature (e.g., 0 °C) and monitor the reaction progress closely to avoid unnecessarily long reaction times.

    • Rationale: Higher temperatures and prolonged reaction times can increase the extent of racemization.

Experimental Protocol for Minimizing Racemization:

  • Dissolve Boc-(R)-Leucine (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the cooled solution.

  • Stir the mixture at 0 °C for 15-30 minutes for pre-activation.

  • Introduce the ammonia source (e.g., a solution of ammonia in an organic solvent or ammonium chloride with a non-nucleophilic base) to the reaction mixture.

  • Maintain the reaction at 0 °C and monitor its completion by TLC or LC-MS.

  • Proceed with the workup and deprotection steps as planned.

Workflow for Minimizing Racemization

G cluster_0 Coupling Stage start Start: Boc-(R)-Leucine add_coupling_reagents Add Low-Racemization Coupling Reagents (e.g., DIC/HOBt) start->add_coupling_reagents control_base Use Weak/Hindered Base (e.g., NMM, DIEA) add_coupling_reagents->control_base low_temp Maintain Low Temperature (e.g., 0 °C) control_base->low_temp add_ammonia Add Ammonia Source low_temp->add_ammonia monitor_reaction Monitor Reaction Progress add_ammonia->monitor_reaction workup Workup and Deprotection monitor_reaction->workup final_product Final Product: (R)-2-Amino-4-methylpentanamide HCl workup->final_product

Caption: Workflow to minimize racemization during synthesis.

Issue 2: My final product is contaminated with a significant amount of a dipeptide impurity.

Root Cause Analysis:

Dipeptide formation occurs when the activated carboxyl group of one molecule of Boc-(R)-Leucine reacts with the free amino group of another molecule (either the starting material if deprotection occurs prematurely, or the product amide). This is a common side reaction in peptide synthesis and amidation reactions.[6]

Preventative & Corrective Actions:

  • Order of Addition:

    • Recommendation: Ensure that the carboxyl group is fully activated before the introduction of the amine (ammonia in this case). A pre-activation step is highly recommended.

    • Rationale: Adding all reagents simultaneously can increase the likelihood of the activated acid reacting with another molecule of the starting amino acid.

  • Stoichiometry:

    • Recommendation: Use a slight excess of the ammonia source to ensure that the activated carboxyl group preferentially reacts with ammonia rather than another leucine molecule.

  • Reaction Conditions:

    • Recommendation: Maintain a sufficiently high concentration of the ammonia source throughout the reaction.

    • Rationale: A higher concentration of the desired nucleophile (ammonia) will outcompete the amino group of other leucine molecules.

Experimental Protocol to Minimize Dipeptide Formation:

  • In a round-bottom flask, dissolve Boc-(R)-Leucine (1 equivalent) and a coupling additive like HOBt (1.1 equivalents) in anhydrous DMF.

  • Cool the mixture to 0 °C.

  • Add the coupling agent (e.g., DIC, 1.1 equivalents) and allow the mixture to stir for 15-30 minutes at 0 °C to ensure complete activation.

  • In a separate flask, prepare your ammonia source. If using ammonium chloride, neutralize it with a suitable base (e.g., DIEA) in an appropriate solvent.

  • Slowly add the ammonia solution to the activated Boc-(R)-Leucine mixture at 0 °C.

  • Allow the reaction to proceed to completion, monitoring by an appropriate analytical technique.

Issue 3: I am using DCC as a coupling agent and have a persistent, insoluble byproduct in my product.

Root Cause Analysis:

When using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent, it reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate can then react with an amine to form the desired amide, generating dicyclohexylurea (DCU) as a byproduct.[8] However, the O-acylisourea can also undergo an intramolecular acyl transfer to form a stable N-acylurea, which is an irreversible pathway that does not lead to the desired amide.[7] DCU is notoriously difficult to remove due to its low solubility in most common organic solvents.[7][8]

Preventative & Corrective Actions:

  • Choice of Carbodiimide:

    • Recommendation: Consider using a water-soluble carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7] The resulting urea byproduct is water-soluble and can be easily removed during an aqueous workup.[7]

  • Use of Additives:

    • Recommendation: Always use additives like HOBt or HOSu when working with DCC.[7]

    • Rationale: These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearranging into the N-acylurea byproduct.[7]

  • Purification:

    • Recommendation: If DCU is formed, it can often be removed by filtration as it is insoluble in many solvents.[8] However, complete removal can be challenging. N-acylurea is often more soluble and may require chromatographic purification.

Logical Flow for Managing DCC-Related Byproducts

G cluster_prevention Prevention Strategies cluster_removal Removal Strategies start DCC as Coupling Agent use_edc Alternative: Use EDC (Water-soluble urea byproduct) start->use_edc Best Practice use_additives Use Additives with DCC (e.g., HOBt, HOSu) start->use_additives If using DCC filtration Filtration to Remove Insoluble DCU use_additives->filtration If DCU forms chromatography Chromatography for Soluble N-Acylurea use_additives->chromatography If N-acylurea forms

Caption: Decision tree for managing DCC byproducts.

References

  • Izdebski, J., & Pełka, J. (1984). Formation of optically pure N-acyl-N,N′-dicyclohexylurea in N,N′-dicyclohexylcarbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research, 24(3), 213-217. [Link]
  • ResearchGate. (n.d.). (PDF)
  • Wikipedia. (2023). Peptide synthesis. [Link]
  • Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using DCC. [Link]
  • Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. ChemistrySelect, 8(42), e202303251. [Link]
  • Rebek, J., & Feitler, D. (1974). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society, 96(5), 1606-1607. [Link]
  • Heard, A. L., & Young, G. T. (1963). 1107. Amino-acids and peptides. Part XVIII. Racemisation during the coupling of formyl-L-leucine. Journal of the Chemical Society (Resumed), 5807. [Link]
  • ACS Publications. (2022).
  • ResearchGate. (n.d.). Formation of peptidic amide bond. (a)
  • PubMed. (2022).
  • ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]
  • Organic Syntheses. (2024).
  • Reddit. (2024).
  • ResearchGate. (2024).
  • YouTube. (2016). Amino Acids 4.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
  • The Sheppard Group. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. [Link]
  • RSC Publishing. (2016). Direct amidation of unprotected amino acids using B(OCH 2 CF 3 ) 3. [Link]
  • PubChem. (n.d.). 2-Amino-4-methylpentanamide hydrochloride. [Link]
  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]
  • Google Patents. (n.d.). WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides.
  • NIH. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
  • PubChem. (n.d.). (R)
  • PubChem. (n.d.). (2S)-2-amino-4-methylpentanoic acid;hydron;chloride. [Link]

Sources

Technical Support Center: Optimizing Coupling Efficiency of (R)-2-Amino-4-methylpentanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving (R)-2-Amino-4-methylpentanamide hydrochloride (D-Leucinamide HCl). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their peptide synthesis. As Senior Application Scientists, we provide in-depth, field-proven insights to address common challenges.

Introduction to Coupling with D-Leucinamide Hydrochloride

This compound, the hydrochloride salt of D-leucinamide, is a derivative of the amino acid leucine.[1][2] It is frequently used in peptide synthesis to introduce a C-terminal amide, a modification often crucial for the biological activity and stability of peptide hormones and therapeutics.[3][4] The primary amine of D-leucinamide acts as a nucleophile, attacking an activated carboxylic acid of an N-protected amino acid or peptide fragment to form a new peptide bond.[5][6]

However, as with any chemical reaction, achieving high coupling efficiency can be challenging. This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered during the coupling of D-Leucinamide HCl.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with D-Leucinamide HCl is showing low yield. What are the primary factors I should investigate?

A1: Low yield in a peptide coupling reaction is a common issue that can stem from several factors.[7] A systematic approach to troubleshooting is crucial. Here’s a breakdown of the most probable causes and how to address them:

  • Incomplete Activation of the Carboxylic Acid: The first critical step is the activation of the carboxyl group of the coupling partner.[8] If this activation is inefficient, there won't be enough reactive species for the D-leucinamide to attack.

    • Solution: Re-evaluate your choice of coupling reagent. For sterically hindered amino acids or challenging sequences, a more powerful activating agent may be necessary. Reagents like HATU, HCTU, or PyAOP are generally more efficient than carbodiimides like DCC or EDC alone.[9][10] Also, ensure your reagents are fresh and anhydrous, as moisture can deactivate them.

  • Base Stoichiometry and Type: D-Leucinamide is supplied as a hydrochloride salt, meaning its primary amine is protonated.[11] A base is required to neutralize the hydrochloride and free the amine for nucleophilic attack.

    • Solution: Ensure at least one equivalent of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is added to neutralize the salt.[8][12] An additional equivalent of base is typically required for the coupling reaction itself, especially when using aminium/uronium-based reagents like HATU or HBTU.[13] The total amount of base is critical; insufficient base will result in a low concentration of the free amine, while excessive base can lead to racemization.[8]

  • Reaction Conditions (Solvent, Temperature, Time): The reaction environment plays a pivotal role.

    • Solution:

      • Solvent: Dimethylformamide (DMF) is the most common solvent for peptide synthesis.[7] Ensure it is of high purity and anhydrous. For sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a better alternative due to its superior solvating properties.[7]

      • Temperature: Most coupling reactions are performed at room temperature. For difficult couplings, increasing the temperature (e.g., to 50°C) can sometimes improve yields, but this also increases the risk of side reactions like racemization.[14] Conversely, for sensitive amino acids, cooling the reaction (e.g., to 0°C) during activation can minimize side reactions.[8]

      • Time: Monitor the reaction progress using a method like a Kaiser test (for solid-phase) or HPLC/TLC (for solution-phase).[13] If the reaction stalls, extending the time may help, but be aware of potential side reactions with prolonged reaction times.

Q2: I'm observing significant racemization of my activated amino acid. How can I minimize this side reaction?

A2: Racemization, the loss of stereochemical integrity at the α-carbon, is a major concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can drastically alter biological activity.[15]

  • Mechanism of Racemization: Racemization often proceeds through the formation of an oxazolone intermediate, which is facilitated by over-activation or the presence of excess base.

  • Mitigation Strategies:

    • Use of Additives: The addition of reagents like 1-Hydroxybenzotriazole (HOBt) or its more reactive analog, 1-Hydroxy-7-azabenzotriazole (HOAt), is highly effective at suppressing racemization.[10][16] These additives react with the activated carboxylic acid to form an active ester that is more stable and less prone to racemization than the initial activated species.

    • Choice of Coupling Reagent: Some coupling reagents are inherently less likely to cause racemization. Phosphonium salt-based reagents like PyBOP are often preferred over some uronium/aminium salts in situations where racemization is a major concern.[17] Reagents like DEPBT are specifically designed for coupling easily epimerized amino acids.[16]

    • Base Selection and Stoichiometry: The strength and amount of base used are critical. A weaker base, such as sym-collidine, can sometimes be used in place of DIPEA to reduce racemization.[8] It is crucial to use the minimum amount of base necessary to facilitate the reaction.

    • Pre-activation Time: Minimize the time the carboxylic acid spends in its highly activated state before the addition of the amine nucleophile (D-Leucinamide). A common strategy is to add the coupling reagent and the N-protected amino acid together and allow them to "pre-activate" for only a few minutes before introducing the D-leucinamide and base.[9]

Q3: My reaction mixture is showing multiple unidentified byproducts. What are the likely side reactions and how can I prevent them?

A3: The formation of byproducts can complicate purification and significantly lower the yield of the desired peptide.[18]

  • Guanidinylation of the N-terminus: This is a specific side reaction that can occur when using uronium/aminium-based coupling reagents like HBTU, TBTU, or HATU in excess.[15] The reagent can react with the free amine of D-Leucinamide (or the growing peptide chain), forming a stable guanidinium group that caps the amine and prevents further reaction.

    • Prevention: Avoid using a large excess of the uronium/aminium coupling reagent.[16][19] Phosphonium-based reagents like PyBOP do not cause this side reaction and can be used in excess to drive slow reactions to completion.

  • N-acylurea Formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is unreactive towards the amine.[8]

    • Prevention: This side reaction is often temperature-dependent, so performing the coupling at lower temperatures is recommended.[8] The addition of HOBt or HOAt can trap the O-acylisourea intermediate to form the active ester, effectively preventing the rearrangement.

  • Side-Chain Reactions: If the N-protected amino acid being coupled has a reactive side chain (e.g., Asn, Gln, Trp), side reactions can occur. For example, the side-chain amides of Asn and Gln can be dehydrated to nitriles by carbodiimides.[16][20]

    • Prevention: Ensure that all reactive side-chain functional groups are adequately protected with appropriate protecting groups throughout the synthesis.[6]

Experimental Protocols & Data

Table 1: Recommended Reagent Stoichiometry for Coupling with D-Leucinamide HCl
ReagentEquivalents (relative to limiting reagent)Purpose
N-Protected Amino Acid1.0 - 1.2The electrophilic partner in the coupling reaction.
D-Leucinamide HCl1.0The nucleophilic partner.
Coupling Reagent (e.g., HATU, PyBOP)1.0 - 1.2Activates the carboxylic acid.[5][8]
Additive (e.g., HOBt, HOAt)1.0 - 1.2Suppresses racemization and improves coupling efficiency.[16]
Base (e.g., DIPEA, NMM)2.0 - 2.5Neutralizes D-Leucinamide HCl and facilitates the coupling reaction.[12]

Note: These are general guidelines. Optimization may be required for specific sequences or reaction scales.

Protocol 1: General Procedure for Solution-Phase Coupling using HATU
  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Pre-activation: Stir the solution at room temperature for 5-10 minutes.

  • Addition of Amine and Base: In a separate flask, dissolve D-Leucinamide HCl (1.0 eq) in anhydrous DMF. Add DIPEA (2.2 eq) to this solution and stir for 5 minutes to ensure complete neutralization.

  • Coupling: Add the D-Leucinamide/DIPEA solution to the pre-activated amino acid solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization.

Visualizing the Workflow

Diagram 1: General Peptide Coupling Workflow

G cluster_activation Activation Step cluster_coupling Coupling Step A N-Protected Amino Acid C Activated Ester Intermediate A->C + B Coupling Reagent (e.g., HATU) B->C F Dipeptide Product C->F D D-Leucinamide HCl + Base (DIPEA) E Free Amine (Nucleophile) D->E Neutralization E->F Nucleophilic Attack

Caption: The two-stage process of peptide bond formation.

Diagram 2: Troubleshooting Logic for Low Coupling Yield

G Start Low Coupling Yield Detected CheckActivation Check Reagent Quality & Activation Conditions Start->CheckActivation CheckBase Verify Base Stoichiometry & Type Start->CheckBase CheckConditions Evaluate Solvent, Temp, & Time Start->CheckConditions OptimizeReagent Switch to Stronger Coupling Reagent (e.g., HATU, HCTU) CheckActivation->OptimizeReagent AdjustBase Ensure 2-2.5 eq. Non-nucleophilic Base CheckBase->AdjustBase ModifyConditions Use Anhydrous NMP, Adjust Temperature CheckConditions->ModifyConditions Result Improved Yield OptimizeReagent->Result AdjustBase->Result ModifyConditions->Result

Caption: A decision tree for addressing poor reaction yields.

References

  • Aapptec Peptides. Coupling Reagents. [Link]
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
  • CordenPharma. Optimizing Peptide Synthesis: The Role of Carbodiimide Coupling Agents. [Link]
  • Biomatik. (2022).
  • Anaspec. Optimizing Peptide Coupling: Key Techniques. [Link]
  • Bibliomed. Side reactions in peptide synthesis: An overview. [Link]
  • Wikipedia. Peptide synthesis. [Link]
  • GenScript. How to Optimize Peptide Synthesis?. [Link]
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • Vrettos, E. I., et al. (2017).
  • Google Patents.
  • American Chemical Society. (2025).
  • CreoSalus. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
  • AAPPTec. Planning a Peptide Synthesis. [Link]
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
  • Indian Academy of Sciences. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. [Link]
  • National Center for Biotechnology Information. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. [Link]
  • SLS. L-Leucinamide hydrochloride, 99%. [Link]
  • Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. [Link]
  • National Center for Biotechnology Information. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. [Link]
  • UCI Department of Chemistry.
  • PubChem. (R)-2-Amino-4-methylpentanamide. [Link]
  • PubChem. 2-Amino-4-methylpentanamide hydrochloride. [Link]

Sources

Stability of (R)-2-Amino-4-methylpentanamide hydrochloride under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-Amino-4-methylpentanamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and formulations.

Introduction to this compound Stability

This compound, a derivative of the amino acid leucine, is a valuable building block in pharmaceutical research and development.[1] The stability of this compound, particularly its amide functional group, is a critical parameter that can significantly impact experimental outcomes, product efficacy, and shelf-life.[2] The primary degradation pathway for amides is hydrolysis, which can be catalyzed by both acidic and basic conditions.[3][4] Understanding the kinetics and mechanisms of this degradation is paramount for developing robust formulations and analytical methods.

This guide will provide a comprehensive overview of the factors influencing the stability of this compound and practical steps for its assessment.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the amide bond. This reaction breaks the amide linkage, yielding (R)-2-amino-4-methylpentanoic acid (leucine) and ammonia.[3] This process can be accelerated under both acidic and basic conditions.[5][6]

Q2: How does pH affect the stability of this compound?

The stability of this compound is highly dependent on the pH of the solution.

  • Acidic Conditions: In the presence of a strong acid, the carbonyl oxygen of the amide group gets protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by water, leading to hydrolysis.[7][8] While amides are generally more stable than esters, heating in an acidic solution can drive the hydrolysis reaction.[5][9]

  • Basic Conditions: Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile and directly attacks the carbonyl carbon of the amide.[3] This leads to the formation of a tetrahedral intermediate which then collapses to form a carboxylate salt and ammonia.[9] This process is often referred to as base-promoted hydrolysis and also typically requires heating to proceed at a significant rate.[5]

Q3: What are the expected degradation products of this compound?

Under hydrolytic conditions, the expected degradation products are:

  • (R)-2-Amino-4-methylpentanoic acid (Leucine)

  • Ammonia (which will be in the form of ammonium ion, NH₄⁺, under acidic conditions)

It is crucial to have analytical methods that can separate and quantify the parent compound from these potential degradants.

Q4: How should I prepare and store solutions of this compound to ensure stability?

To maximize the stability of your solutions, consider the following:

  • Solvent Selection: Use purified water (e.g., deionized or distilled) for aqueous solutions. The hydrochloride salt form generally enhances water solubility.

  • pH Control: If possible, buffer your solution to a mildly acidic pH (e.g., pH 4-6) using a suitable buffer system like acetate or citrate.[10]

  • Temperature: Prepare and store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of hydrolysis.[10] For long-term storage, consider aliquoting and freezing at -20 °C or lower, minimizing freeze-thaw cycles.[10]

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation.[10]

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[11]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps Expected Outcome
Rapid loss of parent compound peak and appearance of a new peak in HPLC analysis. Amide hydrolysis due to unfavorable pH.1. Measure the pH of your solution.2. Adjust the pH to a mildly acidic range (4-6) using a suitable buffer.3. Re-analyze the sample over time to monitor stability.Increased stability of the parent compound and minimized formation of the degradation product.
Inconsistent results between experiments. Degradation during sample preparation or storage.1. Prepare fresh solutions for each experiment.2. Store stock solutions at 2-8 °C and protect from light.3. Minimize the time samples are kept at room temperature before analysis.Improved reproducibility of experimental results.
Formation of unexpected impurities. Oxidative degradation or reaction with excipients.1. Degas solvents before use.2. Consider adding an antioxidant if compatible with your experiment.3. Evaluate the compatibility of the compound with other components in your formulation.Reduced formation of unknown impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[12][13]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an equal volume of the stock solution with 0.1 M HCl.

    • Store the solution at an elevated temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix an equal volume of the stock solution with 0.1 M NaOH.

    • Store the solution at room temperature or a slightly elevated temperature and take samples at various time points.

    • Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix an equal volume of the stock solution with 3% H₂O₂.

    • Store the solution at room temperature, protected from light, and take samples at various time points.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) and take samples at various time points.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Data Analysis:

  • Plot the percentage of the parent compound remaining against time for each condition.

  • Identify and quantify the major degradation products.

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Neutralize Neutralize (Acid/Base Samples) Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Analysis HPLC->Data

Workflow for a forced degradation study.

Mechanistic Insights

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of the amide bond proceeds through a well-established mechanism.

Acid_Hydrolysis Amide Amide ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H⁺ Tetrahedral1 Tetrahedral Intermediate ProtonatedAmide->Tetrahedral1 + H₂O ProtonatedIntermediate Protonated Intermediate Tetrahedral1->ProtonatedIntermediate Proton Transfer CarboxylicAcid Carboxylic Acid ProtonatedIntermediate->CarboxylicAcid - R'NH₃⁺ Amine Amine (Protonated) CarboxylicAcid->Amine Final Products

Mechanism of acid-catalyzed amide hydrolysis.

  • Protonation: The carbonyl oxygen of the amide is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide.

  • Leaving Group Departure: The protonated amino group is a good leaving group and is expelled, reforming the carbonyl double bond.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a base (e.g., water or the released amine) to give the final carboxylic acid product and an ammonium ion.[9]

Base-Promoted Hydrolysis

In basic solutions, the mechanism involves the direct attack of a hydroxide ion.

Base_Hydrolysis Amide Amide Tetrahedral2 Tetrahedral Intermediate Amide->Tetrahedral2 + OH⁻ CarboxylicAcid Carboxylic Acid Tetrahedral2->CarboxylicAcid - R'NH⁻ Carboxylate Carboxylate CarboxylicAcid->Carboxylate + R'NH⁻ AmideIon Amide Ion Amine Amine Carboxylate->Amine Final Products

Mechanism of base-promoted amide hydrolysis.

  • Nucleophilic Attack: The hydroxide ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate.[9]

  • Leaving Group Departure: The tetrahedral intermediate collapses, and the amide ion (a poor leaving group) is expelled to form a carboxylic acid.

  • Deprotonation: The strongly basic amide ion deprotonates the carboxylic acid to form a carboxylate salt and an amine.[9]

References

  • Mechanism of amide hydrolysis. (2019, January 15). YouTube.
  • Ch20 : Amide hydrolysis. University of Calgary.
  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen.
  • Amides to Carboxylic Acids: Hydrolysis. (2023, April 30). JoVE.
  • Types of Amide Hydrolysis. BYJU'S.
  • 21.7: Chemistry of Amides. (2022, September 24). Chemistry LibreTexts.
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
  • 24.4: Hydrolysis of Amides. (2021, March 5). Chemistry LibreTexts.
  • Drug Stability. Scribd.
  • Drug Stability. Scribd.
  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal.
  • Amides: Structure, Properties, and Reactions. Solubility of Things.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Factory Sells Hot Sale High Quality High Purity 75158-12-2 In Stock In Bulk Supply Reliable Good Supplier/Producer In China, Low Price. Shandong Hanjiang Chemical Co., Ltd..
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
  • 4 Factors Influencing the Stability of Medicinal Products. (2023, July 3). QbD Group.
  • 2-Amino-4-methylpentanamide hydrochloride. PubChem.
  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate.
  • Leucinamide hydrochloride. CAS Common Chemistry.
  • Analytical Methods. RSC Publishing.
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent.
  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
  • Pentanamide, 2-amino-4-methyl-. PubChem.
  • A Comprehensive Review of RP-HPLC In Bioanalytical Method Validation and Sample Preparation. International Journal of Scientific Research & Technology.
  • Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. PubMed.
  • 2-Amino-4-methylpentanal. PubChem.

Sources

Removal of protecting groups from (R)-2-Amino-4-methylpentanamide HCl containing peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of peptides featuring a C-terminal (R)-2-Amino-4-methylpentanamide hydrochloride, commonly known as Leucinamide HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical final step of peptide synthesis: the removal of protecting groups. Here, we synthesize our extensive field experience with established chemical principles to provide a comprehensive resource for troubleshooting and optimizing your deprotection protocols.

The presence of a C-terminal primary amide, such as in Leucinamide, is a common strategy to mimic the natural state of internal peptide bonds and can enhance the biological stability of the peptide.[1][2] Generally, the C-terminal amide bond is stable under the standard conditions used for the removal of common N-terminal and side-chain protecting groups.[3] This guide will address the specific challenges and considerations for deprotecting peptides containing this moiety.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the deprotection of Leucinamide HCl-containing peptides, their probable causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Insufficient reagent concentration or reaction time. 2. Steric hindrance around the protecting group. 3. Poor solubility of the protected peptide. 4. (For solid-phase) Poor resin swelling.1. Increase the concentration of the deprotecting agent or extend the reaction time. Monitor progress by HPLC or LC-MS. 2. For sterically hindered groups, consider a stronger deprotection reagent or elevated temperature, always with careful monitoring for side reactions. 3. Use a co-solvent to improve solubility. For example, in Boc deprotection, small amounts of DCM can be added to the TFA cocktail. 4. Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or DCM) before adding the deprotection cocktail.
Side Product Formation (Alkylation) The generation of reactive carbocations during acid-labile deprotection (e.g., Boc with TFA) can lead to alkylation of sensitive residues like Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), or Cysteine (Cys).Use a scavenger cocktail to trap these reactive species. A common and effective mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5). TIS is an excellent carbocation scavenger. For peptides containing Cys, the addition of 1,2-ethanedithiol (EDT) is recommended.
Peptide Degradation 1. Prolonged exposure to strong acids or bases. 2. Presence of acid- or base-labile functional groups within the peptide sequence. 3. For Cbz deprotection, over-hydrogenation can lead to the reduction of other functional groups.1. Optimize reaction time by closely monitoring the reaction. Quench the reaction as soon as deprotection is complete. 2. Employ an orthogonal protection strategy where protecting groups can be removed under different, non-interfering conditions.[4][5] 3. Carefully monitor the reaction by TLC or LC-MS and use a catalyst poison or filter the catalyst immediately upon completion.
Racemization Although less common during the final deprotection step, racemization can occur, particularly with prolonged exposure to basic conditions for Fmoc removal.Minimize exposure to the basic deprotection agent. Use the recommended concentration and time for Fmoc removal (e.g., 20% piperidine in DMF for a short duration).
Difficulty in Product Isolation/Purification 1. The peptide is highly soluble in the work-up solvent (e.g., ether). 2. The presence of scavengers and their by-products complicates purification.1. If precipitation with ether is inefficient, concentrate the cleavage solution under reduced pressure and proceed directly to purification by preparative HPLC. 2. Perform multiple cold ether washes to remove scavengers and their by-products before dissolving the peptide pellet for purification.

Frequently Asked Questions (FAQs)

Q1: What is an orthogonal protecting group strategy and why is it important for my Leucinamide peptide?

An orthogonal protecting group strategy is a cornerstone of modern peptide synthesis. It involves using protecting groups that can be removed under distinct chemical conditions, without affecting other protecting groups in the molecule.[4][5] For example, the base-labile Fmoc group is orthogonal to the acid-labile Boc and side-chain t-Butyl (tBu) groups, and both are orthogonal to the hydrogenolysis-labile Cbz group.[5] This is crucial for complex peptides as it allows for selective deprotection and modification at different stages of the synthesis. For a peptide with a stable C-terminal amide like Leucinamide, an orthogonal strategy ensures that the conditions used to remove the N-terminal protecting group do not unintentionally cleave side-chain protecting groups or modify the peptide backbone.[4][5]

Q2: How do I choose the right deprotection method for my N-terminal protecting group?

The choice of deprotection method is dictated by the N-terminal protecting group used in your synthesis. The three most common are:

  • Boc (tert-Butoxycarbonyl): Removed under strong acidic conditions, typically with neat Trifluoroacetic Acid (TFA) or a solution of HCl in an organic solvent like dioxane.

  • Fmoc (9-Fluorenylmethoxycarbonyl): Removed under basic conditions, most commonly with a 20% solution of piperidine in N,N-Dimethylformamide (DMF).

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst) or with strong acids like HBr in acetic acid.

The C-terminal Leucinamide amide bond is stable to all these standard deprotection conditions.

Q3: Are scavengers always necessary for Boc deprotection with TFA?

Yes, it is highly recommended to always use scavengers during TFA-mediated deprotection. The TFA cleaves the Boc group, generating a reactive tert-butyl cation. This cation can alkylate electron-rich amino acid side chains, particularly Tryptophan and Methionine. Scavengers, such as triisopropylsilane (TIS) and water, are added to the TFA to "scavenge" or trap these cations before they can react with your peptide.

Q4: My peptide contains a Cysteine residue. Are there special considerations for deprotection?

Cysteine residues are particularly sensitive. The free thiol group is nucleophilic and prone to alkylation during acid-catalyzed deprotection. It is also susceptible to oxidation, leading to disulfide bond formation. When deprotecting a Cys-containing peptide with TFA, it is advisable to include a thiol scavenger like 1,2-ethanedithiol (EDT) in the cleavage cocktail in addition to TIS and water. For Cbz deprotection via hydrogenolysis, sulfur-containing residues can poison the palladium catalyst, potentially requiring higher catalyst loading or longer reaction times.

Q5: How can I monitor the progress of my deprotection reaction?

Monitoring the reaction is crucial to avoid incomplete deprotection or over-exposure to harsh reagents. The most common methods are:

  • High-Performance Liquid Chromatography (HPLC): This is the most accurate method. By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both retention time data (like HPLC) and mass information, confirming the identity of the product and any side products.

  • Thin-Layer Chromatography (TLC): A quicker but less quantitative method suitable for monitoring the disappearance of the starting material.

For solid-phase synthesis, a small number of resin beads can be cleaved and the product analyzed by LC-MS to check for reaction completion.

Experimental Protocols

Protocol 1: Boc Deprotection using TFA
  • Preparation: If the peptide is on a solid support, wash the resin thoroughly with dichloromethane (DCM) and dry it under vacuum. For solution-phase, ensure the peptide is dry.

  • Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail. For most peptides, a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is effective.

  • Deprotection: Add the cleavage cocktail to the peptide (or peptide-resin) and allow the reaction to proceed at room temperature for 2-3 hours.

  • Work-up:

    • For solid-phase, filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the peptide by adding it dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and organic by-products.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative HPLC.

Protocol 2: Fmoc Deprotection using Piperidine (for solution-phase)
  • Dissolution: Dissolve the Fmoc-protected peptide in DMF.

  • Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v). Stir at room temperature.

  • Monitoring: Monitor the reaction by HPLC or LC-MS. The reaction is typically complete within 30 minutes.

  • Work-up:

    • Once complete, dilute the reaction mixture with a non-polar solvent in which the deprotected peptide is insoluble, but the dibenzofulvene-piperidine adduct is soluble (e.g., a mixture of acetonitrile and n-hexane).[6]

    • Alternatively, concentrate the reaction mixture under reduced pressure to remove the majority of the piperidine and DMF.

    • Precipitate the peptide with cold diethyl ether.

    • Wash the peptide pellet with cold ether.

    • Dry the peptide pellet.

  • Purification: Purify the crude peptide by preparative HPLC.

Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis
  • Setup: Dissolve the Cbz-protected peptide in a suitable solvent such as methanol, ethanol, or acetic acid.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

    • Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The by-products, toluene and carbon dioxide, are volatile and easily removed.

  • Purification: Purify the crude peptide by preparative HPLC.

Visualized Workflows

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Work-up & Isolation cluster_final Final Product Protected_Peptide Protected Leucinamide Peptide (Boc-, Fmoc-, or Cbz-) Deprotection Select Deprotection Method (Acid, Base, or Hydrogenolysis) Protected_Peptide->Deprotection 1. Choose Reagent Workup Precipitation / Extraction Deprotection->Workup 2. Isolate Crude Product Purification Preparative HPLC Workup->Purification 3. Purify Final_Peptide Deprotected Leucinamide Peptide HCl Purification->Final_Peptide 4. Lyophilize

Caption: General workflow for deprotection of Leucinamide peptides.

Scavenger_Mechanism Boc_Peptide Boc-Peptide Tert_Butyl_Cation tert-Butyl Cation (tBu+) (Reactive) Boc_Peptide->Tert_Butyl_Cation + TFA Deprotected_Peptide Deprotected Peptide Boc_Peptide->Deprotected_Peptide + TFA TFA TFA (Acid) Alkylated_Side_Product Alkylated Side Product (e.g., tBu-Trp) Tert_Butyl_Cation->Alkylated_Side_Product Attacks Sensitive Residue (Undesired Path) Trapped_Cation Trapped Cation (tBu-TIS) Tert_Butyl_Cation->Trapped_Cation Trapped by Scavenger (Desired Path) Deprotected_Peptide->Alkylated_Side_Product TIS Scavenger (TIS) TIS->Trapped_Cation

Caption: Role of scavengers in preventing side reactions.

References

  • Albericio, F., & Isidro-Llobet, A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266.
  • Paul, S., et al. (2023). Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin. Scientific Reports, 13(1), 18320.
  • JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • ResearchGate. (2019). How best can I remove Fmoc from a peptide to expose the N-terminal?.

Sources

Technical Support Center: Synthesis of (R)-2-Amino-4-methylpentanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of (R)-2-Amino-4-methylpentanamide hydrochloride, a key derivative of the essential amino acid L-leucine.[1][2] This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on practical, field-tested solutions grounded in established chemical principles.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common challenges encountered during the synthesis of this compound, offering step-by-step solutions to improve your reaction yield and product purity.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the amidation of L-leucine to form the corresponding amide can stem from several factors, primarily related to inefficient activation of the carboxylic acid, side reactions, and suboptimal reaction conditions. Here’s a systematic approach to troubleshoot and enhance your yield:

1. Re-evaluate Your Coupling Strategy:

The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient without a coupling agent.[3] The choice of coupling reagent is critical for activating the carboxylic acid group of L-leucine, making it susceptible to nucleophilic attack by ammonia or an ammonia equivalent.[4][5]

  • Commonly Used Coupling Reagents:

    • Carbodiimides (DCC, EDC, DIC): These are widely used for amide bond formation.[6][] N,N'-Dicyclohexylcarbodiimide (DCC) is effective but the byproduct, dicyclohexylurea (DCU), is often difficult to remove.[8] Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often preferred for easier purification.[8]

    • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and can lead to faster reaction times and reduced side reactions.[5][]

    • Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another effective coupling reagent, though it can be more expensive.[5]

  • Actionable Steps:

    • Optimize Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of the coupling agent.

    • Consider Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can suppress side reactions and minimize racemization, thereby improving the yield of the desired (R)-enantiomer.[8]

    • Experiment with Different Reagents: If you are using a standard carbodiimide with low success, consider switching to a more modern uronium or phosphonium salt-based reagent.

2. Control the Reaction Temperature:

Amide coupling reactions are often exothermic.[]

  • Actionable Steps:

    • Initial Cooling: Start the reaction at 0 °C, especially during the addition of the coupling agent. This helps to control the initial exotherm and prevent the formation of unwanted byproducts.

    • Gradual Warming: After the initial activation, allow the reaction to slowly warm to room temperature and stir for several hours to overnight to ensure complete conversion.

3. Ensure Anhydrous Conditions:

Water can compete with the amine as a nucleophile, leading to the hydrolysis of the activated carboxylic acid back to the starting material.

  • Actionable Steps:

    • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

4. Purification Strategy:

Inefficient purification can lead to significant product loss.

  • Actionable Steps:

    • Aqueous Work-up: A carefully planned aqueous work-up can remove unreacted starting materials and water-soluble byproducts. Acidic and basic washes can help to remove unreacted amine and carboxylic acid, respectively.

    • Crystallization: Recrystallization is often an effective method for purifying the final hydrochloride salt and can significantly improve the final isolated yield of high-purity material.

Question 2: I am observing significant byproduct formation. What are the common side reactions and how can they be minimized?

Answer:

Byproduct formation is a common issue that can drastically reduce the yield and complicate the purification of this compound. Here are the primary side reactions and strategies to mitigate them:

1. Racemization:

The chiral center at the alpha-carbon of L-leucine is susceptible to racemization under harsh reaction conditions, leading to the formation of the undesired (S)-enantiomer.

  • Causality: Racemization can be promoted by strong bases and high temperatures.[5][8]

  • Mitigation Strategies:

    • Use Racemization Suppressing Additives: As mentioned previously, HOBt or Oxyma are highly effective in preventing racemization.[8]

    • Choice of Base: If a base is required, use a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in stoichiometric amounts.[5] Avoid strong bases like sodium hydroxide or potassium carbonate.

    • Temperature Control: Maintain low to moderate reaction temperatures.

2. Diketopiperazine Formation:

Two molecules of L-leucine can react with each other to form a cyclic dipeptide, a diketopiperazine. This is a common side reaction in peptide synthesis.[9]

  • Causality: This side reaction is more prevalent when the amino group of L-leucine is not protected.

  • Mitigation Strategies:

    • Protecting Groups: While the goal is often a direct amidation, if diketopiperazine formation is a significant issue, consider using a temporary protecting group for the amine, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which can be removed in a subsequent step.

    • Controlled Addition: Add the coupling agent slowly to the reaction mixture to maintain a low concentration of the activated L-leucine at any given time, thus favoring the intermolecular reaction with ammonia over the intramolecular cyclization.

3. N-Acylurea Formation:

When using carbodiimide coupling agents, the activated O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is unreactive towards the amine.

  • Causality: This is an inherent side reaction of carbodiimide chemistry.

  • Mitigation Strategies:

    • Use of Additives: HOBt or Oxyma can trap the O-acylisourea intermediate to form a more reactive ester, which is less prone to rearrangement.[8]

Workflow for Minimizing Side Reactions

side_reaction_mitigation cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_outcome Desired Outcome L-Leucine L-Leucine Coupling Agent Selection Coupling Agent Selection L-Leucine->Coupling Agent Selection Ammonia Source Ammonia Source Ammonia Source->Coupling Agent Selection Additive (HOBt/Oxyma) Additive (HOBt/Oxyma) Coupling Agent Selection->Additive (HOBt/Oxyma) Suppresses Racemization & N-Acylurea Temperature Control (0°C to RT) Temperature Control (0°C to RT) Additive (HOBt/Oxyma)->Temperature Control (0°C to RT) Minimizes Diketopiperazine Anhydrous Conditions Anhydrous Conditions Temperature Control (0°C to RT)->Anhydrous Conditions Prevents Hydrolysis High Yield of (R)-Amide High Yield of (R)-Amide Anhydrous Conditions->High Yield of (R)-Amide

Caption: Workflow for minimizing side reactions in the synthesis.

Question 3: I am struggling with the purification of the final product. What are the best practices for isolating pure this compound?

Answer:

Purification can be challenging due to the presence of structurally similar byproducts and unreacted starting materials. A multi-step purification strategy is often necessary.

1. Post-Reaction Work-up:

  • Filtration: If you used DCC as a coupling agent, the first step is to filter off the insoluble dicyclohexylurea (DCU).

  • Aqueous Extraction:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Wash with a mild acid (e.g., 1 M HCl) to remove any unreacted amine base (like DIPEA).

    • Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted L-leucine and HOBt.

    • Wash with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

2. Conversion to the Hydrochloride Salt:

The free amide is often an oil or a low-melting solid. Converting it to the hydrochloride salt facilitates its isolation and purification as a crystalline solid.

  • Protocol:

    • Dissolve the crude amide in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol).

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

3. Recrystallization:

Recrystallization is a powerful technique for improving the purity of the hydrochloride salt.

  • Solvent Selection: The choice of solvent is crucial. A good solvent system will dissolve the product at an elevated temperature but not at room temperature, while the impurities remain soluble at both temperatures.

    • Common solvent systems for amino acid derivatives include ethanol/diethyl ether, methanol/ethyl acetate, or isopropanol/water mixtures.

  • Procedure:

    • Dissolve the crude hydrochloride salt in a minimum amount of the hot solvent system.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

    • Collect the pure crystals by filtration and dry them thoroughly.

4. Chiral Purity Analysis:

It is essential to confirm the enantiomeric purity of your final product.

  • Methods:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric excess (ee).[10][] A chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers.[]

    • Supercritical Fluid Chromatography (SFC): SFC is another effective technique for chiral separations and can sometimes offer advantages over HPLC in terms of speed and solvent consumption.[][13]

Parameter Recommended Condition/Technique Rationale
Coupling Agent EDC with HOBt or HATUHigh efficiency, minimizes side reactions, and EDC byproducts are water-soluble.[8]
Solvent Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)Good solubility for reactants and inert under reaction conditions.
Temperature 0 °C to Room TemperatureControls exothermicity and reduces the risk of racemization.[5]
Base (if needed) N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic, prevents unwanted side reactions.[5]
Purification Aqueous work-up followed by crystallization of the HCl saltRemoves most impurities and provides a stable, solid product.
Chiral Analysis Chiral HPLC or SFCConfirms the enantiomeric purity of the final product.[][13]

II. Frequently Asked Questions (FAQs)

Q1: Can I use aqueous ammonia directly as the amine source?

A1: While it is possible, it is generally not recommended. The water in aqueous ammonia can lead to the hydrolysis of the activated L-leucine, reducing the yield. It is better to use a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane) or to generate ammonia in situ.

Q2: My final product is a sticky oil instead of a solid. What should I do?

A2: This is a common issue, especially if the product is not completely pure. Converting the free amide to its hydrochloride salt is the most effective way to obtain a crystalline solid. If the hydrochloride salt is also an oil, it indicates the presence of impurities. Further purification by column chromatography before salt formation may be necessary.

Q3: How can I be sure that I have synthesized the (R)-enantiomer and not the (S)-enantiomer?

A3: The stereochemistry of the starting material, L-leucine, is (S). However, due to the Cahn-Ingold-Prelog priority rules, when the carboxylic acid is converted to an amide, the priority of the groups around the chiral center changes, and the designation becomes (R). To confirm that no racemization has occurred, you must perform a chiral analysis, such as chiral HPLC, and compare the retention time of your product to that of an authentic standard of this compound.

Q4: What is the role of the hydrochloride in the final product?

A4: The hydrochloride salt serves two main purposes. First, it protonates the primary amine, making the compound more stable and less prone to degradation. Second, it increases the crystallinity of the compound, making it easier to handle, purify by recrystallization, and weigh accurately.

Q5: Are there any protecting-group-free methods for this synthesis?

A5: Yes, recent research has focused on direct amidation of unprotected amino acids.[9][14] Some methods utilize Lewis acids, such as those based on boron, to achieve chemoselective amidation of the carboxylic acid in the presence of the free amine.[9][14] These methods can be more atom-economical but may require specific catalysts and conditions that are not yet widely adopted.

III. Experimental Protocols

Protocol 1: Synthesis using EDC and HOBt
  • Suspend L-leucine (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (10 mL/g of L-leucine) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (1.1 eq) to the suspension.

  • In a separate flask, dissolve EDC·HCl (1.2 eq) in anhydrous DCM.

  • Add the EDC solution dropwise to the L-leucine suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Introduce ammonia gas into the reaction mixture or add a solution of ammonia in methanol (2.0 eq).

  • Stir for an additional 4-6 hours.

  • Follow the purification protocol outlined in the troubleshooting section.

Visualizing the Synthesis Workflow

Caption: A simplified workflow for the synthesis of the target compound.

IV. References

  • Vertex AI Search. (2025). Coupling reagent: Significance and symbolism.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Coupling Reagents in Modern Peptide Synthesis.

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Aapptec Peptides. (n.d.). Coupling Reagents.

  • Chemistry For Everyone. (2025, May 22). What Is DCC Coupling In Amide Bond Formation? [Video]. YouTube.

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides.

  • ChemScene. (n.d.). 80970-09-8 | this compound.

  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

  • Wikipedia. (n.d.). Leucine.

  • Lanigan, R. M., Karaluka, V., Sabatini, M. T., Starkov, P., Badland, M., Boulton, L., & Sheppard, T. D. (2016). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Angewandte Chemie International Edition, 55(36), 10774–10778.

  • Lanigan, R. M., Karaluka, V., Sabatini, M. T., Starkov, P., Badland, M., Boulton, L., & Sheppard, T. D. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Chemical Communications, 52(58), 9036–9039.

  • MedchemExpress. (n.d.). This compound.

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.

  • Dong, M. W. (2013). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.

  • BOC Sciences. (n.d.). Chiral Analysis & Separation.

  • Sigma-Aldrich. (n.d.). L-Leucinamide hydrochloride 99%.

  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).

  • CymitQuimica. (n.d.). L-Leucinamide, HCl.

  • CRO SPLENDID LAB. (n.d.). L-Leucinamide hydrochloride.

  • CRO SPLENDID LAB. (n.d.). L-Leucinamide Hydrochloride.

  • Advanced ChemBlocks. (n.d.). This compound.

  • MedChemExpress. (n.d.). This compound [Data sheet].

  • PubChem. (n.d.). 2-Amino-4-methylpentanamide hydrochloride.

  • Costa, B., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1897.

  • PubChem. (n.d.). Leucine Biosynthesis.

  • Xiang, Y., Dunetz, J. R., & Lovdahl, M. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A, 1293, 150–158.

  • Saccharomyces Genome Database. (n.d.). L-leucine biosynthetic process.

  • CymitQuimica. (n.d.). CAS 687-51-4: L-Leucinamide.

  • Barrio, J. R., et al. (1983). L-[1-11C]leucine: routine synthesis by enzymatic resolution. Journal of Nuclear Medicine, 24(6), 515–521.

  • MetwareBio. (n.d.). Leucine.

  • PubChem. (n.d.). Pentanamide, 2-amino-4-methyl-.

  • Li, C., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 798835.

  • Google Patents. (2021). WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides.

  • El-Gazzar, A. B. A., et al. (1991). Synthesis and Transformations of 2-Amino-1,3,4-thiadiazines. Chemistry of Heterocyclic Compounds, 27(4), 442–446.

Sources

Technical Support Center: Chiral HPLC Separation of (R)- and (S)-2-Amino-4-methylpentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of (R)- and (S)-2-Amino-4-methylpentanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and method optimization strategies. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to directly address the challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Part 1: Method Development and Optimization

Q1: What is the best starting point for selecting a chiral stationary phase (CSP) for the separation of (R)- and (S)-2-Amino-4-methylpentanamide hydrochloride?

A1: The selection of the chiral stationary phase is the most critical factor for achieving enantiomeric separation. For a compound like 2-Amino-4-methylpentanamide, which is an amino acid amide, several types of CSPs have proven effective for similar structures.[1]

  • Polysaccharide-Based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) are highly versatile and should be your primary screening choice. They offer a wide range of selectivities under normal-phase, polar organic, and reversed-phase conditions.

  • Macrocyclic Glycopeptide CSPs: Phases like teicoplanin or vancomycin (e.g., CHIROBIOTIC T) are excellent for separating underivatized amino acids and their derivatives.[1][2] They can operate in multiple modes, including polar ionic and reversed-phase, which are compatible with mass spectrometry (MS).[1][2]

  • Zwitterionic Ion-Exchange CSPs: These are specifically designed for the direct separation of ampholytic molecules like amino acids and small peptides.[3] They often use mobile phases compatible with LC-MS, such as methanol with acidic and basic additives.[3]

Recommended Starting Point: Begin with an immobilized polysaccharide-based column (e.g., cellulose tris(3,5-dimethylphenyl)carbamate) due to its broad applicability and robustness.

Table 1: Recommended Initial Screening Conditions

ParameterNormal Phase (NP)Polar Organic (PO)Reversed Phase (RP)
Mobile Phase Hexane/Isopropanol (IPA) (90:10, v/v)Acetonitrile (ACN) or Methanol (MeOH)ACN/Water or MeOH/Water
Additive 0.1% Diethylamine (DEA) for basic analyte0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)0.1% TFA or FA; Buffered (e.g., Ammonium formate)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 210-220 nmUV at 210-220 nmUV at 210-220 nm

Q2: How do I effectively optimize the mobile phase to improve a partial or poor separation?

A2: Mobile phase optimization is a systematic process of adjusting solvent strength, selectivity, and interactions with the stationary phase.

  • Vary the Organic Modifier Ratio: In reversed-phase or normal-phase, systematically change the ratio of your strong to weak solvent (e.g., from 90:10 to 80:20 Hexane/IPA). This primarily affects the retention time but can also influence chiral recognition.

  • Change the Organic Modifier: The choice of alcohol in normal-phase (e.g., ethanol vs. isopropanol) or organic solvent in reversed-phase (acetonitrile vs. methanol) can significantly alter selectivity. These solvents have different hydrogen bonding capabilities, which are crucial for forming the transient diastereomeric complexes with the CSP that enable separation.[4]

  • Adjust the Additive/Buffer: For an amino compound, acidic and basic additives are critical.

    • Acidic Additives (TFA, FA): In reversed-phase, these protonate the amine group, which can enhance interaction with certain CSPs. They also suppress the ionization of residual silanol groups on the silica surface, reducing peak tailing.[5]

    • Basic Additives (DEA, TEA): In normal-phase, these compete with the basic analyte for active sites on the stationary phase, which can improve peak shape and sometimes selectivity.

    • Buffers: In reversed-phase, using a buffer (e.g., ammonium formate or acetate) helps maintain a constant pH, leading to more reproducible retention times and peak shapes.

Part 2: Troubleshooting Poor Resolution

Q3: I have co-eluting peaks and see no separation at all. What are the first steps?

A3: When no separation is observed, a systematic check of your setup and parameters is required. Follow this workflow to diagnose the issue.

start No Peak Separation check_column 1. Verify Correct Chiral Column and Installation Direction start->check_column check_mobile_phase 2. Confirm Mobile Phase Composition and Additives check_column->check_mobile_phase Column OK check_method 3. Review Method Parameters (Flow Rate, Temp, Injection Vol.) check_mobile_phase->check_method Mobile Phase OK change_mode 4. Switch Separation Mode (e.g., NP to RP or PO) check_method->change_mode Parameters OK change_csp 5. Screen a Different CSP Class (e.g., Polysaccharide to Macrocyclic) change_mode->change_csp Still No Separation success Separation Achieved change_csp->success Separation Observed start Peak Tailing Observed check_overload 1. Reduce Sample Concentration by 10x and Re-inject start->check_overload check_additive 2. Adjust Mobile Phase Additive (Increase acid/base concentration) check_overload->check_additive Tailing Persists success Symmetrical Peak check_overload->success Tailing Reduced (Mass Overload) check_pH 3. Optimize Mobile Phase pH (For RP mode) check_additive->check_pH Tailing Persists check_additive->success Peak Shape Improves (Secondary Interactions) check_system 4. Check for Dead Volume (Fittings, tubing) check_pH->check_system Tailing Persists check_column 5. Column Issue? (Consider regeneration or replacement) check_system->check_column System OK check_column->success New Column Works (Column Fouled/Void)

Caption: Decision tree for troubleshooting peak tailing.

Explanation of Solutions:

  • Mass Overload: Chiral stationary phases often have a lower sample capacity than standard achiral phases. Overloading can manifest as tailing (or fronting). [6]Diluting the sample is the simplest diagnostic test.

  • Secondary Silanol Interactions: The amino group on your analyte can interact strongly with residual acidic silanols on the column packing.

    • In RP mode: Lowering the mobile phase pH (e.g., to pH 2.5-3 with FA or TFA) protonates the silanols, minimizing this interaction. [7] * In NP mode: Adding a small amount of a basic modifier like DEA competes with the analyte for these sites, improving peak shape. [8]* Column Degradation: Over time, the stationary phase can become contaminated or develop voids. Some immobilized columns can be regenerated using strong solvents, but this should be done according to the manufacturer's instructions. [9] Q6: My peaks are split or have shoulders. What is the likely cause?

A6: Peak splitting or shoulders often indicate a physical problem with the column or a mismatch between the sample solvent and the mobile phase. [10]

  • Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit, causing uneven flow distribution and distorted peaks. Filtering all samples and mobile phases is crucial preventative maintenance. [11]* Column Bed Deformation (Void): A void at the head of the column can cause the sample band to split as it enters the stationary phase. This can result from pressure shocks or operating at a pH that dissolves the silica backbone. [10]Reversing and flushing the column (if permitted by the manufacturer) can sometimes help, but replacement is often necessary.

  • Strong Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., dissolving the sample in pure methanol for a 90:10 water/methanol mobile phase), it can cause localized band distortion upon injection, leading to split or broad peaks. [10]The ideal practice is to dissolve the sample in the mobile phase itself.

References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Derivatized Bonded Column.
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics by HPLC.
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.Chiral Technologies Europe.
  • Amino Acid and Peptide Chiral Separ
  • A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column.PubMed.
  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.Agilent Technologies.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).Phenomenex.
  • Enantiomer Separ
  • Trouble with chiral separations.
  • Facile t-BOC and FMOC Amino Acid Chiral Separ
  • Peak Tailing in HPLC.Element Lab Solutions.
  • HPLC Peak Tailing.Axion Labs.
  • HPLC Troubleshooting Guide.Sigma-Aldrich.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Chiral Separations 3: Overloading and Tailing.Restek.
  • HPLC Column Troubleshooting Guide.Scribd.
  • Technical Support Center: Optimizing Mobile Phase Composition for Aminoadipic Acid Separ
  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.YouTube.
  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting.Daicel Chiral Technologies.
  • Chiral HPLC Separ
  • Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis.PubMed.
  • HPLC enantioseparation of amino acids and their protected derivatives used in peptide synthesis with pre-column chiral derivatization.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

Sources

Technical Support Center: Scaling Up the Synthesis of (R)-2-Amino-4-methylpentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (R)-2-Amino-4-methylpentanamide hydrochloride (L-Leucinamide HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory and scale-up production of this important chiral building block. As a derivative of the essential amino acid L-leucine, L-leucinamide hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents[1][2].

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your process development and optimization efforts.

Part 1: Synthesis Overview and Strategic Considerations

The synthesis of this compound typically commences from a protected L-leucine precursor, most commonly N-tert-butoxycarbonyl-L-leucine (Boc-L-leucine). The process can be logically divided into three primary stages: amide bond formation, deprotection of the amine, and final salt formation with purification. Each stage presents unique challenges, particularly during scale-up, where factors like reaction kinetics, heat transfer, and impurity profiles become more critical[3].

General Synthetic Workflow

The overall transformation from Boc-L-leucine to L-Leucinamide HCl is a robust process, but requires careful control at each step to ensure high yield and purity.

Synthetic Workflow cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: Boc Deprotection cluster_2 Stage 3: Salt Formation & Purification A Boc-L-Leucine D Boc-L-Leucinamide A->D Carbodiimide Activation B Ammonia Source (e.g., NH4Cl, aq. NH3) B->D C Coupling Reagent (e.g., EDC, HATU) C->D F L-Leucinamide Free Base (in situ) D->F Acidolysis E Acidic Reagent (e.g., HCl in Dioxane/IPA) E->F G (R)-2-Amino-4-methylpentanamide Hydrochloride (Crude) F->G Protonation H Recrystallization G->H Solvent System I Pure Product H->I Isolation

Caption: General workflow for the synthesis of L-Leucinamide HCl.

Part 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to directly tackle common problems.

Section A: Amide Coupling Step
Q1: My amide coupling reaction is slow or shows incomplete conversion. What are the potential causes and how can I improve the yield?

A1: Incomplete coupling is a frequent challenge, often exacerbated by steric hindrance from the isobutyl side chain of leucine[4]. Several factors can contribute to this issue:

  • Inefficient Activation: The carboxylic acid must be efficiently activated to react with ammonia. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common but may require additives.

    • Solution: The addition of 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® is crucial. These additives form highly reactive esters and suppress side reactions, improving overall efficiency[5]. For particularly difficult couplings, consider more potent uronium salt reagents like HATU or HBTU[5].

  • Poor Nucleophile Availability: If using an ammonium salt like NH₄Cl, a base is required to liberate free ammonia (NH₃) as the active nucleophile.

    • Solution: Ensure at least one equivalent of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is used to neutralize the ammonium salt. The choice of base is critical to avoid side reactions[4].

  • Reaction Conditions: Low temperatures can slow the reaction rate, while excessively high temperatures can promote side reactions and racemization.

    • Solution: Most couplings are run at 0°C during activation, followed by warming to room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40°C) can be beneficial, but the reaction must be monitored closely for byproduct formation[6]. A "double coupling," where the reaction is repeated with fresh reagents after an initial period, can also drive the reaction to completion[4].

Troubleshooting Low Coupling Yield Start Low Coupling Yield Check_Activation Is Carboxyl Activation Efficient? Start->Check_Activation Check_Nucleophile Is Free Ammonia Available? Check_Activation->Check_Nucleophile Yes Sol_Activation Add HOBt/Oxyma or Switch to HATU/HBTU Check_Activation->Sol_Activation No Check_Conditions Are Reaction Conditions Optimal? Check_Nucleophile->Check_Conditions Yes Sol_Nucleophile Add Stoichiometric Base (DIPEA, NMM) Check_Nucleophile->Sol_Nucleophile No Check_Conditions->Start Re-evaluate Sol_Conditions Optimize Temperature or Perform Double Coupling Check_Conditions->Sol_Conditions No

Caption: Decision tree for troubleshooting low amide coupling yield.

Q2: I'm observing significant racemization. How can I minimize the loss of stereochemical purity?

A2: Racemization at the α-carbon is a major risk in peptide chemistry, often proceeding through the formation of a 5(4H)-oxazolone intermediate[4]. To preserve the (R)-stereochemistry:

  • Use Racemization-Suppressing Additives: As mentioned, HOBt and particularly Oxyma Pure® are highly effective at minimizing racemization by preventing the formation of the oxazolone intermediate[5].

  • Avoid Excess Base: Strong or excess base can promote racemization. Use a weaker base like NMM or ensure no more than the stoichiometric amount of a stronger base like DIPEA is used[4].

  • Control Temperature: Keep the activation step at a low temperature (0°C) and minimize the time between activation and the addition of the amine nucleophile[4].

Coupling ReagentAdditiveRacemization RiskScale-Up Considerations
EDC·HCl HOBt / OxymaLow with additiveCost-effective, but byproduct (EDU) can be difficult to remove.
DCC HOBt / OxymaLow with additiveInexpensive, but byproduct (DCU) is a poorly soluble solid.
HATU / HBTU None requiredVery LowHighly efficient but more expensive and lower atom economy. Often used for difficult couplings[5].
T3P® Pyridine / DIPEALowGood for scale-up; byproducts are water-soluble.
Q3: What are the primary safety concerns when scaling up the amidation reaction?

A3: On a larger scale, the primary concerns are thermal management and the handling of reagents[7].

  • Exothermic Reactions: The activation of the carboxylic acid and the subsequent amidation can be exothermic. On scale, inefficient heat dissipation can lead to a temperature spike, increasing the rate of side reactions and potentially causing a thermal runaway[3]. Ensure the reactor has adequate cooling capacity and consider controlled, slow addition of reagents.

  • Reagent Toxicity and Handling: Many coupling reagents and bases have associated hazards. Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before scale-up.

Section B: Boc-Deprotection Step
Q4: The Boc-deprotection with HCl is sluggish. Can I use a stronger acid like TFA?

A4: While Trifluoroacetic acid (TFA) is highly effective for Boc deprotection, it is generally avoided in the synthesis of a final hydrochloride salt[8]. Using TFA would necessitate an additional salt-swap step, complicating the process. The goal is to introduce the desired hydrochloride counter-ion during the deprotection itself.

If deprotection with HCl in a solvent like isopropanol (IPA) or 1,4-dioxane is slow, you can:

  • Increase HCl Equivalents: Ensure a sufficient molar excess of HCl is present. Typically, 4-5 equivalents are used.

  • Increase Temperature: Gently warming the reaction (e.g., to 30-40°C) can significantly increase the deprotection rate.

  • Solvent Choice: Anhydrous solvents are critical. Water can interfere with the reaction. HCl in dioxane is often faster than in alcohols like IPA or methanol.

Q5: I'm observing byproducts after deprotection, leading to a difficult purification. What are they and how can I prevent them?

A5: The primary issue during Boc deprotection is the formation of a reactive tert-butyl cation (t-Bu⁺) intermediate[9]. This electrophile can cause several side reactions:

  • Alkylation: The t-Bu⁺ can alkylate any nucleophilic sites on your product or in the solvent. While L-leucinamide itself has few susceptible sites, this is a general concern in syntheses with more complex molecules (e.g., those containing Trp, Met, or Cys residues)[4][9].

  • Formation of tert-Butyl Chloride: The cation can react with the chloride counter-ion, forming tert-butyl chloride, a potential genotoxic impurity (PGI)[9].

Prevention Strategy: The most effective way to mitigate these side reactions is by using a scavenger . A scavenger is a compound added to the reaction mixture to trap the t-Bu⁺ cation.

  • Common Scavengers: Water, anisole, or triisopropylsilane (TIS) are effective scavengers. However, for this specific synthesis, since the final product is water-soluble, adding a small amount of water to the reaction upon completion can effectively quench the cation.

Boc Deprotection Mechanism cluster_0 Desired Pathway cluster_1 Side Reactions BocAmide Boc-NH-R Protonation Boc-NH-R + H⁺ ⇌ [Boc(H)-NH-R]⁺ BocAmide->Protonation Cleavage [Boc(H)-NH-R]⁺ → [t-Bu]⁺ + CO₂ + H₂N-R Protonation->Cleavage Product H₂N-R + H⁺/Cl⁻ → [H₃N-R]⁺Cl⁻ Cleavage->Product tBuCation [t-Bu]⁺ Alkylation Alkylation of Nucleophiles tBuCation->Alkylation Nu: PGI_Formation Formation of t-BuCl (PGI) tBuCation->PGI_Formation Cl⁻ Quench t-BuOH + H⁺ tBuCation->Quench + Scavenger Scavenger Scavenger (e.g., H₂O)

Caption: Boc deprotection pathway and role of scavengers.

Section C: Purification and Crystallization
Q6: My final product is an oil or fails to crystallize properly. What strategies can I employ?

A6: Crystallization is a critical final step for achieving high purity. Oiling out or poor crystal formation is often due to residual solvent, impurities, or an incorrect solvent system[10][11].

  • Solvent Selection: L-Leucinamide HCl has good solubility in polar solvents like water and methanol, and lower solubility in less polar solvents like isopropanol (IPA), ethanol, and acetone. The key is to find a solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Recommended System: Recrystallization from hot isopropanol is a well-documented and effective method[1]. Dissolve the crude product in a minimal amount of hot IPA, and allow it to cool slowly. If it still oils out, adding a small amount of a non-polar anti-solvent like methyl tert-butyl ether (MTBE) or heptane can induce crystallization.

  • Purity: Impurities can significantly inhibit crystallization. If the product is oily, it may be necessary to perform a workup first, such as washing a solution of the crude product with a non-polar solvent to remove organic impurities before attempting crystallization.

  • Seeding: Adding a few seed crystals of pure product to the supersaturated solution can promote controlled crystal growth.

SolventPolarityUse in Crystallization
Methanol HighGood dissolving solvent; often requires an anti-solvent.
Isopropanol (IPA) MediumExcellent single solvent for recrystallization[1].
Ethanol MediumSimilar to IPA, can be effective.
Acetone MediumCan be used as an anti-solvent or in a co-solvent system.
MTBE / Heptane LowUsed as anti-solvents to induce precipitation.
Q7: How do I confirm the purity and identity of the final this compound?

A7: A combination of analytical techniques should be used:

  • HPLC: To determine purity and quantify any impurities. A chiral HPLC method may be used to confirm enantiomeric purity.

  • ¹H NMR: To confirm the chemical structure. The spectrum for L-leucinamide hydrochloride is well-defined[1].

  • Melting Point: The melting point should be sharp and within the expected range (approx. 254-256°C)[12]. A broad or depressed melting point indicates impurities.

  • Optical Rotation: To confirm the stereochemistry. The specific rotation for the (R)-isomer (L-form) should be positive[1].

Part 3: Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound

Materials:

  • Boc-L-leucine (1.0 eq)

  • Ammonium Chloride (NH₄Cl) (1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dimethylformamide (DMF)

  • 4M HCl in 1,4-Dioxane

  • Isopropanol (IPA)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Amide Coupling: a. To a round-bottom flask under an inert atmosphere (N₂), add Boc-L-leucine (1.0 eq), NH₄Cl (1.2 eq), HOBt (1.2 eq), and DMF (approx. 5-10 mL per gram of Boc-L-leucine). b. Cool the mixture to 0°C in an ice bath. c. Add DIPEA (1.2 eq) dropwise, followed by the portion-wise addition of EDC·HCl (1.2 eq). d. Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for 16-24 hours. e. Monitor the reaction for the disappearance of the starting material by TLC (e.g., 10% MeOH in DCM). f. Upon completion, dilute the reaction with ethyl acetate and perform aqueous washes: 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield crude Boc-L-Leucinamide.

  • Boc-Deprotection and Salt Formation: a. Dissolve the crude Boc-L-Leucinamide in a minimal amount of a suitable solvent like ethyl acetate or DCM. b. Cool the solution to 0°C. c. Add 4M HCl in 1,4-Dioxane (4-5 eq) dropwise. Gas evolution (CO₂) will be observed. d. Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by TLC). e. The product will often precipitate as a white solid. If not, concentrate the solvent in vacuo to obtain the crude hydrochloride salt.

  • Purification by Recrystallization: a. Add isopropanol to the crude solid and heat to reflux until all the solid dissolves. Use a minimal amount of solvent. b. Allow the solution to cool slowly to room temperature. Crystal formation should begin. c. Further cool the flask in an ice bath or refrigerator for several hours to maximize precipitation. d. Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold IPA, followed by MTBE. e. Dry the pure this compound under high vacuum.

References
  • Ito, T., Chesley, A., Arakawa, T., & Shiraki, K. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A.
  • Ito, T., Chesley, A., Arakawa, T., & Shiraki, K. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. PubMed. [Link]
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
  • Ito, T., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A.
  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.
  • Ito, T., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Tohoku University Repository. [Link]
  • Google Patents. (n.d.). Method for crystallization of amino acids.
  • Al-Harrasi, A., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(15), 4945. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress.
  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?.
  • Le-Huy, H., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1693–1713. [Link]
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up of Cyanamide Synthesis. BenchChem.
  • ResearchGate. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd..
  • ResearchGate. (2025). Procedures to Improve Difficult Couplings.

Sources

Storage and handling of (R)-2-Amino-4-methylpentanamide hydrochloride to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for the proper storage and handling of (R)-2-Amino-4-methylpentanamide hydrochloride to ensure its stability and prevent degradation. As a crucial reagent in various research and development applications, maintaining its integrity is paramount for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, a temperature of -20°C is recommended, which can preserve the material for up to three years. For shorter periods, storage at 4°C is suitable for up to two years.[1] It is crucial to protect the compound from moisture and incompatible materials.

Q2: Why is it so important to keep the container tightly sealed?

A2: this compound is a hydrochloride salt, which makes it potentially hygroscopic, meaning it can readily absorb moisture from the atmosphere.[2] This absorbed water can initiate the primary degradation pathway, hydrolysis, even at room temperature. A tightly sealed container prevents moisture ingress and subsequent degradation. The ideal humidity for storage is generally between 30-60% RH.[3]

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The amide functional group is susceptible to hydrolysis, especially in the presence of moisture and catalyzed by acidic or basic conditions.[4] Since this is a hydrochloride salt, it can create a slightly acidic microenvironment when it absorbs water, catalyzing its own breakdown into (R)-2-amino-4-methylpentanoic acid and an ammonium salt.

  • Oxidation: The primary amine group can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air.[5]

Q4: Are there any visible signs of degradation I should look for?

A4: Yes. While analytical testing is the most definitive way to assess purity, visual inspection can provide initial clues. Signs of degradation may include:

  • Clumping or caking: This often indicates moisture absorption.

  • Discoloration: A change from a white or off-white powder to a yellow or brownish hue can suggest chemical degradation.

  • Odor: The generation of ammonia or other volatile byproducts from degradation may produce a noticeable odor.

Q5: What substances are incompatible with this compound?

A5: To prevent hazardous reactions and degradation, avoid contact with the following:

  • Strong oxidizing agents: Can lead to oxidative degradation of the amine group.

  • Strong acids and bases: Can catalyze rapid hydrolysis of the amide bond.[6]

  • Moisture: As discussed, water is a key reactant in the hydrolysis pathway.

Q6: How can I verify the purity of my sample if I suspect degradation?

A6: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7][8] An appropriate HPLC method can separate the intact this compound from its potential degradation products, like (R)-2-amino-4-methylpentanoic acid. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) can also be used to identify and quantify impurities.[9]

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Experimental Results
  • Potential Cause: Degradation of your this compound stock. The presence of impurities or a lower concentration of the active compound can significantly impact experimental outcomes.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the compound has been stored according to the recommended conditions (see FAQ A1).

    • Visual Inspection: Examine the solid material for any signs of degradation as described in FAQ A4.

    • Prepare a Fresh Solution: If the solution was prepared and stored, it may have degraded. Prepare a fresh solution from the solid stock.

    • Analytical Verification: If possible, analyze the purity of the solid or the solution using a stability-indicating method like HPLC to confirm its integrity.[7][8]

Issue 2: The Solid Reagent Appears Clumped or Discolored
  • Potential Cause: The compound has likely absorbed moisture from the atmosphere, leading to physical changes and potentially initiating chemical degradation.[2]

  • Solution:

    • Do Not Use: It is highly recommended to discard the compromised reagent. Using a degraded compound will lead to unreliable and unrepeatable results.

    • Procure a New Batch: Obtain a fresh, unopened container of the reagent.

    • Implement Proper Storage Protocols: Review your laboratory's storage and handling procedures to prevent this from happening in the future. Ensure containers are sealed tightly and stored in a desiccator if necessary, especially in humid environments.

Issue 3: How to Minimize Degradation During Experimental Use
  • Challenge: The compound can be susceptible to degradation once it is removed from its ideal storage conditions and prepared for an experiment.

  • Recommended Handling Protocol:

    • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.

    • Inert Atmosphere: For highly sensitive experiments, handle the solid in an inert atmosphere (e.g., a glove box with nitrogen or argon).

    • Solution Preparation:

      • Use anhydrous solvents if the experimental protocol allows.

      • If aqueous solutions are required, use deoxygenated water (e.g., by sparging with nitrogen) to minimize oxidation.

      • Consider using a buffer to maintain a stable pH if compatible with your experiment.

    • Storage of Solutions: If a stock solution needs to be stored, it is best to flash-freeze aliquots in an inert atmosphere and store them at -80°C. Avoid repeated freeze-thaw cycles.[10]

Key Protocols & Data

Protocol: Preparation of an Aqueous Stock Solution
  • Remove the container of this compound from its storage location (e.g., -20°C freezer) and place it in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate.

  • Weigh the desired amount of the compound quickly in a clean, dry vessel.

  • Add the desired volume of high-purity, deoxygenated water.

  • Mix gently until the solid is completely dissolved.

  • Use the solution immediately. If storage is necessary, divide it into single-use aliquots, purge with an inert gas, and store at -80°C.

Data Summary Tables

Table 1: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature Long-term: -20°C, Short-term: 2-8°C[1]Minimizes the rate of chemical degradation.
Atmosphere Tightly sealed container, inert atmosphere if possiblePrevents moisture absorption and oxidation.
Relative Humidity <60% RH[3]Prevents hygroscopic moisture absorption.
Light Protect from lightPrevents potential photolytic degradation.

Table 2: Chemical Incompatibilities

Incompatible MaterialHazard
Strong Oxidizing Agents Can cause oxidative degradation of the amine group.
Strong Acids/Bases Catalyzes rapid hydrolysis of the amide bond.[6]
Water/Moisture Reactant in the primary hydrolytic degradation pathway.[2][4]

Visualizing Degradation and Handling

Hydrolysis_Pathway cluster_main Primary Degradation Pathway: Hydrolysis Compound (R)-2-Amino-4-methylpentanamide hydrochloride Degradation_Product_1 (R)-2-Amino-4-methylpentanoic acid Compound->Degradation_Product_1 Amide Bond Cleavage Degradation_Product_2 Ammonium chloride Compound->Degradation_Product_2 Amide Bond Cleavage Water H₂O (Moisture) Water->Compound Initiates Hydrolysis

Caption: Hydrolysis of this compound.

Handling_Workflow cluster_workflow Recommended Handling Workflow Start Start: Retrieve from Storage Equilibrate Equilibrate to Room Temp in Desiccator Start->Equilibrate Weigh Weigh Quickly in Dry Environment Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Return_to_Storage Tightly Reseal & Return Original Container to Storage Weigh->Return_to_Storage Use Use Solution Immediately Dissolve->Use Store_Aliquots Store Aliquots at -80°C (if necessary) Dissolve->Store_Aliquots Optional

Caption: Workflow for handling this compound.

References

  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Patel, K. et al. (2023). LC-QTOF Characterization of Racemization and Deamidation Impurities in Cetrorelix Acetate: A Comprehensive Forced Degradation.
  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]
  • Katsarava, R. et al. (2004). Biodegradation of amino-acid-based poly(ester amide)s: in vitro weight loss and preliminary in vivo studies. PubMed. [Link]
  • Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]
  • Top Product Innovations. Optimal Humidity Levels and the Importance of Maintaining Them in Pharmaceutical Drug Manufacturing. [Link]
  • LSU School of Medicine.
  • Slideshare.
  • Science.gov.
  • Science.gov.
  • Analytical and Bioanalytical Chemistry Research. (2021). A liquid chromatographic method was developed and validated to estimate glycopyrrolate (GLP)
  • PubChem. 2-Amino-4-methylpentanamide hydrochloride. [Link]
  • PubChem. Pentanamide, 2-amino-4-methyl-. [Link]
  • Asian Journal of Chemistry. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2 Aminobutanamide.
  • National Institutes of Health. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
  • National Institutes of Health.
  • ResearchGate. Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. [Link]
  • National Center for Biotechnology Information.
  • National Institutes of Health.
  • Chemistry LibreTexts. 10.
  • MDPI.
  • YouTube. Catabolism of Aminoacids | Degradation | Glycogenic and Ketogenic Aminoacids. [Link]
  • National Institutes of Health. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. [Link]
  • ChemSrc. 2-Amino-4-methylpentanoic acid. [Link]

Sources

Analytical challenges in the characterization of (R)-2-Amino-4-methylpentanamide HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the analytical characterization of (R)-2-Amino-4-methylpentanamide HCl (also known as D-Leucinamide HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this chiral compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your methodologies are robust, reliable, and scientifically sound.

Section 1: High-Performance Liquid Chromatography (HPLC) - Purity and Assay Determination

HPLC is a cornerstone technique for assessing the purity and potency of (R)-2-Amino-4-methylpentanamide HCl. However, its polar nature and lack of a strong chromophore present unique challenges.

FAQ 1: I'm seeing poor peak shape (tailing or fronting) for my main analyte peak. What's causing this and how can I fix it?

Answer:

Poor peak shape for a polar, basic compound like (R)-2-Amino-4-methylpentanamide HCl on a reversed-phase column is often a multi-factorial issue. The primary culprits are typically secondary interactions with the stationary phase and inappropriate mobile phase conditions.

Causality Explained:

  • Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of C18 columns are acidic and can interact strongly with the basic amine group of your analyte via ion-exchange. This leads to peak tailing.

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of the primary amine (around 9-10), the analyte will exist in both ionized and non-ionized forms, leading to peak splitting or broadening. Operating at a pH at least 2 units below the pKa ensures the analyte is fully protonated and behaves more predictably.

  • Ionic Strength: Insufficient ionic strength in the mobile phase can fail to adequately shield the charged analyte from interacting with the stationary phase, exacerbating tailing.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: Lower the pH of your aqueous mobile phase to between 2.5 and 3.5 using an appropriate acid (e.g., trifluoroacetic acid or phosphoric acid). This ensures the primary amine is consistently protonated (R-NH3+).

  • Increase Ionic Strength: Incorporate a buffer, such as potassium dihydrogen phosphate, at a concentration of 10-50 mM.[1] This will help to minimize secondary ionic interactions.

  • Use a "Base-Deactivated" Column: Modern HPLC columns are often end-capped to reduce silanol activity. If you are using an older column, switching to one specifically marketed as "base-deactivated" or "for basic compounds" can significantly improve peak shape.

  • Consider an Ion-Pairing Reagent: If the above steps are insufficient, adding an ion-pairing reagent like sodium octane sulfonate to the mobile phase can mask the analyte's charge and improve retention and peak shape.[2]

FAQ 2: My analyte has very little or no retention on a C18 column. How can I increase its retention time?

Answer:

This is a common issue for small, polar molecules like (R)-2-Amino-4-methylpentanamide HCl. The isobutyl side chain provides some hydrophobicity, but the primary amine and amide groups dominate its character, making it highly water-soluble.

Troubleshooting Workflow:

G start Low Retention on C18 step1 Decrease Organic Modifier (e.g., Acetonitrile/Methanol) start->step1 Initial Approach step2 Use a 100% Aqueous Mobile Phase (with appropriate column) step1->step2 If retention still low step4 Employ an Ion-Pairing Reagent step1->step4 Alternative to Step 2/3 step3 Consider HILIC or Ion-Exchange Chromatography step2->step3 For very polar analytes outcome Adequate Retention Achieved step2->outcome step3->outcome step4->outcome

Caption: Troubleshooting workflow for low HPLC retention.

Detailed Steps:

  • Reduce Organic Content: Begin by significantly reducing the percentage of acetonitrile or methanol in your mobile phase. You may need to operate in a highly aqueous environment (e.g., 95% aqueous or more).

  • Use an AQ-Type Column: Standard C18 columns can undergo "phase collapse" in highly aqueous mobile phases. Use a column specifically designed for aqueous stability (often designated with "AQ").

  • Alternative Chromatography Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic mobile phase, providing excellent retention for polar compounds.

    • Ion-Exchange Chromatography (IEC): This directly targets the charged amine group for retention and can be a very effective, albeit more complex, separation method.[3]

  • Pre-column Derivatization: While adding a step, derivatization of the primary amine with a hydrophobic, UV-active tag (e.g., dansyl chloride, FMOC) will dramatically increase retention on a C18 column and improve detection sensitivity.[4]

Section 2: Chiral Separation - Quantifying the Enantiomeric Purity

Ensuring the enantiomeric purity of (R)-2-Amino-4-methylpentanamide HCl is critical, as the (S)-enantiomer is an impurity. Chiral HPLC is the method of choice for this analysis.

FAQ 3: I am unable to resolve the (R) and (S) enantiomers. What are the key factors for successful chiral separation?

Answer:

Chiral separation is highly specific and depends on the formation of transient diastereomeric complexes between the analytes and the chiral stationary phase (CSP). Success hinges on selecting the right CSP and optimizing the mobile phase to enhance the subtle energy differences between these complexes.

Key Considerations for Chiral Method Development:

ParameterRationale & Expert InsightStarting Point Recommendation
Chiral Stationary Phase (CSP) Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for amino acid derivatives.[5] Macrocyclic glycopeptide phases (e.g., Teicoplanin-based) are also highly effective for underivatized amino acids due to their ionic and hydrogen-bonding capabilities.[6]Screen both a polysaccharide-based CSP (e.g., Chiralpak IA/IB/IC) and a macrocyclic glycopeptide CSP (e.g., Astec CHIROBIOTIC T).
Mobile Phase The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., water/acetonitrile) depends on the CSP. For underivatized amino acids, reversed-phase or polar organic modes are typically more successful.For polysaccharide CSPs, try a mobile phase of Hexane/Ethanol/Trifluoroacetic Acid (TFA). For macrocyclic glycopeptide CSPs, start with Methanol/Water with a TFA or acetic acid modifier.
Mobile Phase Additive/Modifier Small amounts of an acidic or basic modifier (like TFA or diethylamine) are crucial. They protonate or deprotonate the analyte and stationary phase functional groups, which can be essential for the chiral recognition mechanism.Start with 0.1% TFA in the mobile phase. This will protonate the analyte's amine group, which is often a key interaction site.
Temperature Enantioseparation is often enthalpically driven, meaning lower temperatures can increase resolution.[7] However, this may also increase analysis time and backpressure.Start at ambient temperature (e.g., 25-30 °C). If partial separation is observed, try reducing the column temperature to 15-20 °C.

Experimental Protocol: Chiral HPLC Screening

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.1:0.05 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm (or Evaporative Light Scattering Detector if UV sensitivity is poor).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at approximately 1 mg/mL.

This starting point leverages the ionic and hydrogen bonding capabilities of the teicoplanin stationary phase, which is well-suited for underivatized amino acids.[6]

Section 3: Gas Chromatography (GC) - Residual Solvents and Volatile Impurities

GC is not typically used for the primary analysis of the non-volatile (R)-2-Amino-4-methylpentanamide HCl salt. However, it is essential for quantifying volatile impurities, such as residual solvents from the manufacturing process.

FAQ 4: I need to analyze for residual solvents, but I'm concerned my analyte will decompose in the hot GC inlet. How do I prevent this?

Answer:

This is a valid concern. The HCl salt of an amino amide is thermally labile. The key is to use a method that analyzes the volatile components without subjecting the non-volatile active pharmaceutical ingredient (API) to harsh GC conditions. Headspace GC is the ideal solution.

Headspace GC Workflow:

G start Sample Preparation step1 Weigh sample into headspace vial start->step1 step2 Add appropriate diluent (e.g., DMSO, DMF) step1->step2 step3 Seal and crimp vial step2->step3 incubation Incubate vial at elevated temperature (e.g., 80-120 °C) step3->incubation injection Automated injection of vapor phase (headspace) onto GC column incubation->injection analysis GC separation and quantification of volatile solvents injection->analysis

Caption: Headspace Gas Chromatography (GC) workflow.

Why this works:

  • No API Decomposition: Only the vapor above the sample is injected into the GC system. The non-volatile API salt remains in the vial and never enters the hot inlet or column.[8]

  • Matrix Simplification: This technique effectively separates the volatile analytes (solvents) from the non-volatile sample matrix, leading to a much cleaner chromatogram and preventing column contamination.

  • Enhanced Sensitivity: Heating the vial partitions the residual solvents into the headspace, concentrating them in the vapor phase and improving detection limits.

Derivatization for Direct GC (Advanced/Alternative):

For analyzing the API itself by GC (less common), derivatization is mandatory to make it volatile.[9] The primary amine and amide can be silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[10] This converts the polar N-H groups into non-polar N-Si(CH₃)₃ groups, allowing the molecule to be volatilized and passed through a GC column. However, this is a more complex approach reserved for specific structural elucidation studies rather than routine quality control.

Section 4: Spectroscopic Characterization

Spectroscopic methods are vital for confirming the identity and structure of (R)-2-Amino-4-methylpentanamide HCl.

FAQ 5: What are the key characteristic peaks I should look for in the FTIR and ¹H NMR spectra?

Answer:

Spectroscopic analysis provides a fingerprint of the molecule. Knowing the expected signals is crucial for identity confirmation.

Expected Spectroscopic Features:

TechniqueRegion/Chemical Shift (δ)Assignment and Interpretation
FTIR (KBr Pellet) 3400-3200 cm⁻¹N-H stretching vibrations of the primary amine (R-NH₃⁺) and primary amide (-CONH₂). Often broad due to hydrogen bonding.
~1680-1640 cm⁻¹C=O stretching ("Amide I" band) of the primary amide.
~1640-1550 cm⁻¹N-H bending vibrations of the amine and amide groups.
¹H NMR (D₂O) ~4.0 ppm (triplet or dd)Proton on the α-carbon (chiral center), -CH(NH₂)-.
~1.5-1.8 ppm (multiplet)Methylene protons (-CH₂-).
~0.9 ppm (two doublets)Two diastereotopic methyl groups (-CH(CH₃)₂) of the isobutyl group.
~0.9-1.0 ppm (multiplet)Methine proton (-CH(CH₃)₂) of the isobutyl group.

Note: In D₂O, the acidic protons of the amine (NH₃⁺) and amide (NH₂) will exchange with deuterium and will not be visible in the ¹H NMR spectrum.

Trustworthiness through Self-Validation:

When interpreting spectra, always cross-reference the data. For instance, the integration of the ¹H NMR signals should correspond to the number of protons in each environment. The presence of the Amide I band in the FTIR confirms the carbonyl group suggested by the NMR data. This integrated approach ensures a confident structural confirmation.[11]

Section 5: Stability-Indicating Methods

A critical aspect of pharmaceutical analysis is ensuring the analytical method can separate the API from any potential degradation products.

FAQ 6: How do I develop and validate a stability-indicating HPLC method for this compound?

Answer:

A stability-indicating method must be able to unambiguously quantify the analyte in the presence of its degradation products, impurities, and excipients.[12][13] This is achieved through forced degradation studies.

Forced Degradation Protocol:

  • Prepare Stock Solutions: Create solutions of (R)-2-Amino-4-methylpentanamide HCl at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Subject the solutions to the following conditions in parallel:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours. (Amides are often more susceptible to base-catalyzed hydrolysis).

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store the solid powder at 105 °C for 48 hours and a solution at 60 °C for 48 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) and white light as per ICH Q1B guidelines.

  • Analyze Samples: Analyze a control (unstressed) sample and each stressed sample using your developed HPLC method.

  • Evaluate Specificity:

    • The primary goal is to achieve baseline resolution between the intact analyte peak and all degradation product peaks.

    • Use a photodiode array (PDA) detector to perform peak purity analysis on the analyte peak in the stressed samples. The peak should be spectrally pure, confirming no co-elution.[14][15]

Logical Framework for Method Validation:

G start Develop Initial HPLC Method stress Perform Forced Degradation Studies start->stress evaluate Analyze Stressed Samples: Check Resolution & Peak Purity stress->evaluate decision Is Method Specific? evaluate->decision optimize Optimize Method (Gradient, pH, Column) decision->optimize No validate Proceed with Full Method Validation (ICH Q2) decision->validate Yes optimize->stress Re-evaluate

Caption: Stability-indicating method development workflow.

References

  • PubChem. (n.d.). 2-Amino-4-methylpentanamide hydrochloride. National Center for Biotechnology Information.
  • PubChem. (n.d.). (R)-2-Amino-4-methylpentanamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). Pentanamide, 2-amino-4-methyl-. National Center for Biotechnology Information.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • Welch Materials. (2025). Analytical Method for 18 Amino Acids.
  • Iqbal, J., et al. (2018).
  • Wang, Y., et al. (2007). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. PubMed.
  • Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji.
  • Rapelly, G. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.
  • SpectraBase. (n.d.). 2-Amino-4-methylpentanamide - Optional[MS (GC)] - Spectrum.
  • Bamba, T., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed.
  • Khan, A., et al. (2016). Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form. PMC - NIH.
  • ResearchGate. (n.d.). Analytical characteristics for amino acid derivatives using GC-MS....
  • ResearchGate. (2021). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Agilent. (2010). Analysis of Amino Acids by HPLC.
  • IntechOpen. (n.d.). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions.
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • American Elements. (n.d.). methyl 4-amino-4-methylpentanoate hydrochloride.
  • PMC. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
  • PMC - NIH. (n.d.). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets.
  • SciSpace. (n.d.). A Stability Indicating Liquid Chromatography Method for the Assay of Rufinamide Bulk Material and Tablets.
  • PMC - NIH. (n.d.). Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide.
  • ResearchGate. (2021). GC-MS analysis of eight aminoindanes using three derivatization reagents.
  • ResearchGate. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates.
  • ResearchGate. (2015). (PDF) Impurity profile of amino acids?.
  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • NIH. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
  • ResearchGate. (n.d.). Spectroscopic and spectrophotometric studies on hydrogen bonded charge transfer complex of 2-amino-4-methylthiazole with chloranilic acid at different temperatures.

Sources

Technical Support Center: (R)-2-Amino-4-methylpentanamide Hydrochloride Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of (R)-2-Amino-4-methylpentanamide hydrochloride (also known as L-Leucinamide hydrochloride). Our goal is to move beyond simple procedural steps and explain the underlying scientific principles to empower you to make informed decisions and effectively optimize your experimental outcomes.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization process. Each entry details the potential causes and provides a structured, actionable protocol for resolution.

Q1: My crystallization yields are consistently low. What are the likely causes and how can I improve them?

A1: Core Principle & Causality

Low yields are most often a result of excessive solute loss to the mother liquor.[1] This occurs when either too much solvent is used, or the chosen solvent/anti-solvent system is not optimal, leading to significant product solubility even at lower temperatures. The key is to achieve a state of supersaturation that favors crystal growth without crashing out impurities or leaving a large amount of product behind in the solution.

Troubleshooting Protocol:

  • Verify Solvent Volume: The most common error is using too much solvent to dissolve the crude product.[1] Aim for the minimum amount of hot solvent required for complete dissolution. If the mother liquor is still available, you can test its concentration by dipping a glass rod, allowing it to dry, and observing if a significant solid residue forms.[1]

  • Optimize the Cooling Profile: Rapid cooling can lead to the formation of many small nuclei, which results in a fine powder that can be difficult to filter and wash efficiently, leading to mechanical losses. A slower, more controlled cooling process promotes the growth of larger, more easily collected crystals. Try insulating the flask or using a programmed cooling bath to slow the temperature drop.

  • Re-evaluate the Solvent System: Your compound may be too soluble in the chosen solvent.

    • Action: Screen for alternative solvents where the compound has high solubility at elevated temperatures but significantly lower solubility at room temperature or below.

    • For Anti-solvent Crystallization: Ensure the anti-solvent is added slowly to the dissolved product solution at a controlled temperature. This prevents localized, extreme supersaturation that can trap impurities and lead to poor crystal formation.

  • Concentrate the Mother Liquor: If you suspect significant product loss, you can attempt a second crop of crystals by carefully evaporating a portion of the solvent from the mother liquor and re-cooling. Be aware that this second crop may have a lower purity profile.

Q2: My product is "oiling out" or forming an amorphous solid instead of crystallizing. What should I do?

A2: Core Principle & Causality

"Oiling out" occurs when the solute's concentration exceeds its solubility limit to such a degree that it separates as a liquid phase before it has a chance to organize into a crystal lattice. This is common when a solution is cooled too quickly or when a potent anti-solvent is added too rapidly. Amorphous precipitation is a related issue where the solid forms so fast that molecules lack the time to arrange into an ordered crystalline structure.

Troubleshooting Protocol:

  • Re-heat and Dilute: If an oil has formed, gently re-heat the mixture until the oil redissolves completely. Add a small, measured amount of additional solvent (e.g., 5-10% more) to reduce the level of supersaturation.[1]

  • Slow Down the Process:

    • Cooling Crystallization: Decrease the cooling rate significantly. Allow the flask to cool naturally on the benchtop before moving it to an ice bath.

    • Anti-solvent Crystallization: Add the anti-solvent much more slowly, ideally dropwise, with vigorous stirring to ensure proper mixing and prevent localized high concentrations.[2]

  • Reduce the Saturation Temperature: Dissolve the compound at a lower temperature. If you are dissolving at reflux, try dissolving at a temperature 10-15 °C lower. This starts the cooling process from a less saturated state, giving molecules more time to organize.

  • Utilize Seeding: Introduce a few seed crystals of the desired form once the solution is saturated and has slightly cooled. This provides a template for ordered crystal growth and can bypass the kinetic barrier to nucleation, preventing the system from reaching the supersaturation level where oiling out occurs.

Q3: The final product has inconsistent crystal forms (polymorphism). How can I control this?

A3: Core Principle & Causality

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical parameter in pharmaceutical development as different polymorphs can have different stability, solubility, and bioavailability.[3] The formation of a specific polymorph is kinetically and thermodynamically controlled; factors like solvent choice, cooling rate, and impurities can dictate which form crystallizes.

Troubleshooting Protocol:

  • Standardize the Crystallization Protocol: Strict control over all parameters is the first step. This includes solvent volumes, heating and cooling rates, agitation speed, and seeding protocol.

  • Solvent Selection: The solvent can directly influence which polymorph is favored. Perform a screening of various solvents (e.g., alcohols like isopropanol, ketones, esters) and solvent/anti-solvent mixtures.[4] A known procedure for L-Leucinamide hydrochloride involves recrystallization from hot isopropanol.[4]

  • Implement a Seeding Strategy: Seeding with crystals of the desired, stable polymorph is the most effective way to ensure consistency. This directs the crystallization pathway towards the intended form. Ensure your seed crystals are of high purity and the correct polymorphic form.[5]

  • Characterize the Output: Use analytical techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form of each batch. This data is essential for understanding how process changes affect the final crystal structure.

Frequently Asked Questions (FAQs)

Q4: What are the best starting solvent systems for this compound?

A4: As an amino acid hydrochloride salt, this compound exhibits good solubility in polar protic solvents.

  • Single Solvents: Alcohols are a good starting point. A published method specifically purifies L-Leucinamide hydrochloride by recrystallization from hot isopropanol , allowing crystals to form slowly at room temperature.[4] Methanol is another potential solvent, though the compound's high solubility may require cooling to very low temperatures or the use of an anti-solvent.

  • Solvent/Anti-Solvent Systems: A common strategy for water-soluble salts is to dissolve them in a minimal amount of water or a water/alcohol mixture and then add a less polar, miscible organic solvent (an anti-solvent) to induce precipitation.[2][6]

    • Good Anti-solvents: Acetone, Tetrahydrofuran (THF), or Acetonitrile are often effective anti-solvents for alcohol or aqueous solutions of polar compounds.

A summary of potential solvent systems is provided below:

Solvent System TypePrimary Solvent(s)Anti-Solvent(s)Rationale & Key Considerations
Cooling Crystallization Isopropanol, EthanolN/AProven method for this class of compound.[4] Balances solubility at high and low temperatures.
Anti-Solvent Crystallization Water, Methanol, EthanolAcetone, Isopropanol, THFEffective for highly soluble compounds. The hydrochloride salt form enhances stability and solubility in aqueous conditions. Allows for crystallization at a constant temperature.
Vapor Diffusion Methanol, EthanolDiethyl ether, DichloromethaneExcellent for producing high-quality crystals from small amounts of material, but not easily scalable.[7]
Q5: What is the role of seeding and how do I perform it correctly?

A5: Seeding is the process of adding a small number of crystals of the target compound to a supersaturated solution to initiate crystallization.[7]

  • Why it's critical: Seeding provides a template for crystal growth, which helps to:

    • Control Polymorphism: Ensures the desired crystal form is produced.[5]

    • Improve Consistency: Leads to more reproducible crystal size and morphology.

    • Prevent Oiling Out: Bypasses the high energy barrier of primary nucleation, allowing crystals to grow at a lower level of supersaturation.

  • Step-by-Step Seeding Protocol:

    • Prepare a saturated solution of your compound at an elevated temperature.

    • Cool the solution slowly. The ideal seeding point is within the "metastable zone"—where the solution is supersaturated, but spontaneous nucleation has not yet occurred. This is typically a few degrees below the saturation temperature.

    • Add a very small amount (typically <1% by weight) of finely ground, high-purity seed crystals of the desired polymorph.

    • Continue the controlled cooling profile to allow the added seeds to grow.

Q6: How does agitation speed affect my crystallization process?

A6: Agitation is a critical parameter that influences heat and mass transfer within the crystallizer.

  • Low Agitation: Can lead to poor heat transfer, resulting in non-uniform cooling and temperature gradients. It can also cause insufficient mixing, leading to localized areas of high supersaturation, especially during anti-solvent addition.

  • High Agitation: While it improves homogeneity, excessive agitation can lead to secondary nucleation (new crystals forming from collisions between existing crystals and the impeller/vessel walls). This can result in a smaller final crystal size. In some cases, high shear can also lead to crystal breakage (attrition).

The optimal agitation speed is a balance that maintains solution homogeneity without causing excessive secondary nucleation or crystal damage. This parameter must be determined empirically for your specific vessel geometry and scale.

Visualized Workflows and Logic

To further clarify the decision-making process, the following diagrams illustrate key workflows.

G cluster_start Start: Crude Product cluster_process Crystallization Process cluster_end Finish: Pure Product start Crude (R)-2-Amino-4- methylpentanamide HCl dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve cool 2. Controlled Cooling (or Anti-Solvent Addition) dissolve->cool seed 3. Seeding (Optional but Recommended) cool->seed grow 4. Crystal Growth & Maturation seed->grow filter 5. Filtration & Washing grow->filter dry 6. Drying filter->dry end Pure Crystalline Product dry->end

Caption: General workflow for crystallization optimization.

G action_node action_node start Product 'Oils Out' instead of crystallizing? q1 Was cooling too rapid? start->q1 a1_yes Re-heat to dissolve. Add 5% more solvent. Cool slowly (insulate flask). q1->a1_yes Yes q2 Was anti-solvent added too fast? q1->q2 No seed_step In all cases, consider introducing seed crystals after cooling slightly. a1_yes->seed_step a2_yes Re-heat to dissolve. Re-add anti-solvent dropwise with vigorous stirring. q2->a2_yes Yes q3 Is the solution 'too' concentrated? q2->q3 No a2_yes->seed_step a3_yes Re-heat to dissolve. Add 10-20% more solvent. Attempt crystallization again. q3->a3_yes Yes q3->seed_step No a3_yes->seed_step

Caption: Troubleshooting decision tree for "oiling out".

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Acevedo, D., et al. (2023, November 3). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. MDPI.
  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • Helmenstine, A. M. (2025, June 9). Troubleshooting Problems in Crystal Growing. ThoughtCo.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
  • ResearchGate. (n.d.). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation.
  • American Chemical Society. (2022, December 22). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions.
  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
  • National Institutes of Health (NIH). (2023, January 21). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization.
  • Dondé, Y. (n.d.). Guide for crystallization.
  • Shandong Hanjiang Chemical Co., Ltd. (n.d.). Factory Sells Hot Sale High Quality High Purity 75158-12-2.
  • Universität Potsdam. (n.d.). Advice for Crystallization.
  • CRO SPLENDID LAB. (n.d.). L-Leucinamide Hydrochloride.
  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
  • National Institutes of Health (NIH). (2008, April 18). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A.
  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?.
  • ResearchGate. (2025, August 10). Crystallization of amino acids at the chiral ionic liquid/water interface.
  • ResearchGate. (2022, March 18). Crystallization Kinetics and Characterization of Solution Grown of Leucine Phthalic Acid Single Crystals.

Sources

Technical Support Center: Byproduct Identification in (R)-2-Amino-4-methylpentanamide Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving (R)-2-Amino-4-methylpentanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of byproducts in their experiments. Here, we synthesize technical accuracy with field-proven insights to help you navigate common challenges and ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Unexpected peaks are observed in the HPLC chromatogram of my crude reaction mixture.

Potential Cause 1: Racemization

During peptide coupling reactions, the chiral center of an amino acid can undergo epimerization, leading to the formation of diastereomers.[1][2][3] This is a common side reaction, especially when the carboxyl group of the amino acid is activated.[1][2] The use of certain bases can also influence the rate of racemization.[1]

Solution:

  • Choice of Coupling Reagents: Employ coupling reagents known to suppress racemization, such as those used in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][4]

  • Base Selection: Use a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger, less hindered bases such as triethylamine.[1][2]

  • Temperature Control: Perform the coupling reaction at a lower temperature to minimize the rate of racemization.

  • Analytical Verification: Use a chiral HPLC column to resolve and quantify the diastereomeric impurities.

Potential Cause 2: Hydrolysis of the Amide

This compound can undergo hydrolysis to form the corresponding carboxylic acid, (R)-2-amino-4-methylpentanoic acid (Leucine).[5][6][7] This can occur if there is residual water in your reaction mixture or if the reaction is performed under acidic or basic conditions with prolonged heating.[6][7][8][9]

Solution:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • pH Control: Maintain a neutral pH if possible. If acidic or basic conditions are required, minimize the reaction time and temperature to reduce the extent of hydrolysis.

  • Work-up Procedure: During the work-up, avoid prolonged exposure to strong aqueous acids or bases.

Potential Cause 3: Diketopiperazine (DKP) Formation

If this compound is part of a dipeptide amide, it can undergo intramolecular cyclization to form a 2,5-diketopiperazine (DKP).[10][11][12] This is particularly common when the N-terminus is deprotected, and the reaction is heated or exposed to basic conditions.[11][13]

Solution:

  • Protecting Group Strategy: If synthesizing a longer peptide, keep the N-terminus of the dipeptide amide protected until after the next coupling step.

  • Reaction Conditions: Avoid excessive heat and prolonged exposure to basic conditions after N-terminal deprotection.

  • Strategic Coupling: It can be beneficial to couple the dipeptide as a single unit to avoid the dipeptide-resin intermediate that is prone to cyclization.[4]

Problem 2: Mass spectrometry analysis of the purified product shows a mass inconsistent with the expected product.

Potential Cause 1: Incomplete Deprotection

If you are using protecting groups for the amine or side chains, incomplete removal can lead to adducts in your final product.[14][15]

Solution:

  • Optimize Deprotection: Review and optimize the deprotection conditions (reagent, time, and temperature).

  • Analytical Monitoring: Use HPLC or TLC to monitor the deprotection reaction to completion before proceeding with purification. Mass spectrometry can also be used to detect the presence of protected species.[16][17]

Potential Cause 2: Deletion or Insertion of Amino Acids

In solid-phase peptide synthesis (SPPS), incomplete coupling or deprotection can lead to deletion sequences.[14][15] Conversely, if excess activated amino acid is not thoroughly washed away, it can lead to insertion sequences.[14][15]

Solution:

  • Coupling Efficiency: Ensure coupling reactions go to completion using a qualitative test (e.g., ninhydrin test) before proceeding to the next step. Double coupling may be necessary for sterically hindered amino acids.

  • Thorough Washing: Implement a rigorous washing protocol after each coupling and deprotection step to remove excess reagents and byproducts.[18]

Potential Cause 3: Oxidation

Amino acid residues, particularly those with sulfur-containing side chains (like methionine or cysteine) or aromatic rings (like tryptophan or tyrosine), are susceptible to oxidation.[14][19]

Solution:

  • Degas Solvents: Use degassed solvents to minimize dissolved oxygen.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere.

  • Antioxidants: Consider the addition of scavengers or antioxidants during cleavage from the resin in SPPS.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of racemization in peptide coupling reactions?

Racemization during peptide coupling typically proceeds through two main pathways: direct enolization or the formation of an oxazolone intermediate. The latter is more common. The activated carboxyl group of an N-protected amino acid can be attacked by the carbonyl oxygen of the protecting group to form a 5(4H)-oxazolone. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry. Subsequent nucleophilic attack by the amine on the oxazolone can result in a racemic product.[2]

Q2: How can I definitively identify an unknown byproduct?

A combination of analytical techniques is often necessary for unambiguous identification:

  • High-Performance Liquid Chromatography (HPLC): Provides information on the purity of your sample and allows for the isolation of the byproduct.[20][21]

  • Mass Spectrometry (MS): Determines the molecular weight of the byproduct. High-resolution mass spectrometry (HRMS) can provide the elemental composition.[16][17][22]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the byproduct can provide structural information, such as the amino acid sequence in a peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including stereochemistry. This is often the most definitive technique for novel compounds.

Q3: Are there any specific degradation pathways for this compound itself?

Besides hydrolysis, the primary degradation pathways are often related to the reaction conditions it is subjected to. Under harsh oxidative conditions, degradation of the alkyl side chain could occur.[23][24] In biological systems or in the presence of certain enzymes, it can undergo deamination and further metabolism.[25][26] However, in typical synthetic organic reactions, racemization, hydrolysis, and reactions involving the amino and amide groups are the most common concerns.

Experimental Protocols

Protocol 1: HPLC Analysis for Byproduct Profiling

This protocol outlines a general method for analyzing the purity of a reaction mixture containing this compound derivatives.

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., a mixture of water and acetonitrile). The predicted isoelectric point of the peptide can help in choosing an appropriate diluent.[20]

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210-230 nm.[20]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram to determine the relative percentage of the main product and any byproducts.

    • If byproducts are observed, they can be collected via preparative HPLC for further characterization.

Protocol 2: LC-MS for Byproduct Identification

This protocol describes how to identify the molecular weights of byproducts using Liquid Chromatography-Mass Spectrometry.

  • Sample Preparation:

    • Prepare the sample as described in the HPLC protocol. If TFA was used in the purification, it may need to be removed as it can suppress the MS signal.[21] An alternative is to use formic acid as the mobile phase additive for LC-MS analysis.[21]

  • LC-MS Conditions:

    • Use an HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Ion Trap).

    • The HPLC conditions can be similar to those in Protocol 1, but with formic acid replacing TFA if necessary.

    • Mass Spectrometer Settings:

      • Ionization Mode: Electrospray Ionization (ESI), positive ion mode is usually suitable for these compounds.

      • Mass Range: Scan a range that includes the expected molecular weights of the product and any potential byproducts (e.g., 100-1000 m/z).

  • Data Analysis:

    • Extract the mass spectra for each peak in the chromatogram.

    • Determine the molecular weight of each component and compare it to the expected product and potential byproducts (e.g., hydrolyzed product, diketopiperazine, protected intermediates).

Data Presentation

Table 1: Common Byproducts and Their Mass Differences

Byproduct TypeMass Difference from Expected ProductNotes
Racemized Product0Co-elution may occur on non-chiral columns.
Hydrolyzed Product+1 DaThe amide is converted to a carboxylic acid.[19]
DiketopiperazineVariesFormed from a dipeptide amide, resulting in a smaller molecule.
Incomplete Deprotection+ Mass of protecting groupe.g., +100 Da for Boc group, +222 Da for Fmoc group.
Deletion Sequence- Mass of missing amino acide.g., -113 Da for Leucine.
Insertion Sequence+ Mass of inserted amino acide.g., +113 Da for Leucine.
Oxidation+16 Da or +32 DaAddition of one or two oxygen atoms.

Visualizations

Byproduct_Formation_Pathways cluster_main Main Reaction Pathway cluster_byproducts Potential Byproduct Pathways Start (R)-2-Amino-4-methylpentanamide in Peptide Synthesis Desired_Product Desired Peptide Product Start->Desired_Product Coupling/Deprotection Cycles Racemization Racemized Product (Diastereomer) Start->Racemization Base, Heat Hydrolysis Hydrolyzed Product (Carboxylic Acid) Start->Hydrolysis H2O, Acid/Base DKP Diketopiperazine (from Dipeptide Amide) Start->DKP Intramolecular Cyclization Troubleshooting_Workflow Start Unexpected Result in Analysis HPLC Analyze by HPLC & LC-MS Start->HPLC Identify_Mass Identify Mass of Impurity HPLC->Identify_Mass Compare_Mass Compare Mass to Common Byproducts Identify_Mass->Compare_Mass Racemization Racemization Suspected (Mass is the same) Compare_Mass->Racemization Yes Hydrolysis Hydrolysis Suspected (Mass +1 Da) Compare_Mass->Hydrolysis No Compare_Mass->Hydrolysis Yes Chiral_HPLC Confirm with Chiral HPLC Racemization->Chiral_HPLC Other Other Byproduct Suspected (e.g., DKP, deletion) Hydrolysis->Other No Optimize_Conditions Optimize Reaction Conditions (Temp, Base, Anhydrous) Hydrolysis->Optimize_Conditions Yes Further_Analysis Further Analysis (MS/MS, NMR) Other->Further_Analysis Yes

Caption: A troubleshooting workflow for identifying unknown byproducts.

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Google Vertex AI Search.
  • Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen.
  • Analysis of peptide synthesis products by electrospray ionization mass spectrometry. (1997). Methods in Enzymology.
  • 2,5-Diketopiperazine. (n.d.). Wikipedia.
  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. (1989). Analytical Biochemistry.
  • the hydrolysis of amides. (n.d.). Chemguide.
  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (n.d.). Analytical Chemistry.
  • Chemistry of Amides. (2022, September 24). Chemistry LibreTexts.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Hydrolysis of Amides. (2021, March 5). Chemistry LibreTexts.
  • The Formation of Diketopiperazines from Dipeptide Amides. (n.d.). Journal of the American Chemical Society.
  • Diketopiperazines. (n.d.). Baran Lab.
  • Methods for the synthesis of diketopiperazines. (1996). Google Patents.
  • Investigation of Impurities in Peptide Pools. (n.d.). MDPI.
  • Classification of Impurities in Synthetic Peptide Drugs. (2023, July 18). PharmaBlock.
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac.
  • 6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). MolecularCloud.
  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent.
  • Related impurities in peptide medicines. (2014). Journal of Pharmaceutical and Biomedical Analysis.
  • Peptide Synthesis & Impurity Profiling. (2023, April 7). Daicel Pharma Standards.
  • Possible degradation pathways of 2-MeTHF under the radical addition conditions. (n.d.). ResearchGate.
  • Pathways of Amino Acid Degradation. (2025, August 28). Biology LibreTexts.
  • Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. (n.d.). NIH.
  • Threonine and 2-Oxobutanoate Degradation. (n.d.). PubChem.

Sources

Validation & Comparative

Comparative Guide to Stereoisomers in Peptide Synthesis: (R)-2-Amino-4-methylpentanamide hydrochloride vs. L-leucine amide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate field of peptide synthesis, the stereochemistry of amino acid precursors is a critical determinant of the final peptide's structure, function, and therapeutic potential. This guide provides an in-depth comparison of L-leucine amide, a proteinogenic building block, and its non-natural enantiomer, (R)-2-Amino-4-methylpentanamide hydrochloride (D-leucine amide hydrochloride). We will explore their distinct roles, compare their performance in solid-phase peptide synthesis (SPPS), and provide detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage stereochemical diversity in their peptide design and synthesis strategies.

Introduction: The Significance of C-Terminal Amidation and Stereochemistry

Peptides with a C-terminal amide are prevalent in nature and exhibit a range of biological activities. This modification, which neutralizes the charge of the C-terminal carboxyl group, can significantly enhance a peptide's stability, receptor binding affinity, and overall therapeutic efficacy.[1] The synthesis of these peptide amides is a cornerstone of peptide chemistry, typically achieved using specialized resins like Rink Amide or by solution-phase amidation.[1][2]

The building blocks for this process are amino acid amides. L-leucine amide is the amide derivative of L-leucine, one of the 20 proteinogenic amino acids.[3] It is routinely used to introduce a C-terminal L-leucine amide residue into a peptide sequence.[4] Conversely, this compound, the hydrochloride salt of D-leucine amide, provides the mirror-image configuration.[5][6]

The incorporation of D-amino acids into peptide sequences is a powerful strategy to modulate pharmacological properties. Peptides containing D-amino acids often exhibit remarkable resistance to proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acids.[7][8] This enhanced enzymatic stability can prolong the in-vivo half-life of peptide drugs.[9][10] Furthermore, the introduction of a D-amino acid can induce specific conformational constraints, leading to novel receptor interactions or improved binding affinities.[7] This guide will compare and contrast these two stereoisomers, providing a clear rationale for their selection in specific peptide synthesis applications.

Physicochemical Properties

The fundamental physicochemical properties of L-leucine amide and its D-enantiomer hydrochloride salt are distinct, primarily due to their stereochemistry and salt form. These differences can influence their handling, solubility, and reactivity in synthesis protocols.

PropertyL-leucine amideThis compound
Synonym L-Leu-NH₂D-leucinamide HCl, (R)-Leucinamide HCl
CAS Number 687-51-4[3]80970-09-8[6][11]
Molecular Formula C₆H₁₄N₂OC₆H₁₅ClN₂O[6][12]
Molecular Weight 130.19 g/mol 166.65 g/mol [6][12]
Appearance White powder/crystalline solid[3][13]White to off-white solid[14]
Optical Rotation [α]D²⁰ = +8 ± 2º (c=1 in H₂O)[13][α]D = -17.2° (c=0.01 g/ml in MeOH) (for D-leucine methyl ester HCl)[14]
Solubility Soluble in polar solvents[3]Likely soluble in water and polar organic solvents

Performance and Mechanistic Considerations in Peptide Synthesis

The choice between L- and D-leucine amide directly dictates the stereochemistry at the C-terminus of the peptide. While the fundamental coupling chemistry is identical, the implications for the final product are profound.

Coupling Efficiency

In solid-phase peptide synthesis (SPPS), the efficiency of the coupling reaction is paramount for achieving high purity and yield. The coupling of both L- and D-leucine amide to a resin, such as Rink Amide resin, follows standard activation protocols.[2] Generally, leucine is not considered one of the most sterically hindered amino acids, and high coupling efficiencies are expected for both enantiomers. However, factors such as the growing peptide chain length and sequence-dependent aggregation can decrease coupling efficiency.[15] It is standard practice to use a molar excess of the amino acid amide and coupling reagents to drive the reaction to completion.[16] A double coupling step may be necessary for particularly difficult sequences.[2]

Racemization Risk

A critical concern during peptide synthesis is the racemization of the activated amino acid, which can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide.[16][17] The activation of an N-protected amino acid's carboxyl group makes the α-proton susceptible to abstraction, leading to epimerization.[17]

When coupling L- or D-leucine amide, the molecule being coupled does not have a chiral center that is activated in a way that promotes racemization. However, the risk of racemization pertains to the N-protected amino acid being coupled to the resin-bound leucine amide in the subsequent cycle. Histidine and Cysteine are particularly prone to racemization during activation.[17] The choice of coupling reagents and additives is crucial for suppression. Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure form active esters that minimize the lifetime of the highly reactive, racemization-prone intermediate.[16][18] Modern coupling reagents like COMU have shown superior racemization suppression.[19]

Impact on Peptide Structure and Stability

The most significant difference lies in the biological and structural properties of the resulting peptide.

  • L-leucine amide yields a natural C-terminal residue. The resulting peptide is susceptible to degradation by carboxypeptidases, which cleave C-terminal L-amino acids.

  • This compound results in a peptide with a C-terminal D-amino acid. This modification confers significant resistance to enzymatic degradation, as proteases are highly specific for L-amino acid substrates.[8][10] This enhanced stability is a key reason for incorporating D-amino acids in therapeutic peptide design.[9]

Experimental Workflow Overview

The incorporation of an amino acid amide as the first residue in Fmoc-based SPPS involves several key steps. The process begins with a resin designed to yield a C-terminal amide, such as Rink Amide resin, which is typically supplied with a protecting Fmoc group.[20]

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle Resin Rink Amide Resin (Fmoc-protected) Swell Swell Resin (e.g., in DMF) Resin->Swell 1. Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect 2. Wash1 Wash (DMF) Deprotect->Wash1 3. Activate Activate Amino Acid Amide (e.g., DIC/Oxyma) Wash1->Activate 4. Couple Couple to Resin Activate->Couple 5. Wash2 Wash (DMF, DCM) Couple->Wash2 6. Capping Optional: Cap (unreacted sites) Wash2->Capping 7. Deprotect_Next Deprotect for Next Amino Acid Capping->Deprotect_Next 8. To next cycle

Caption: General workflow for coupling the first amino acid amide in SPPS.

Experimental Protocols

The following protocols provide step-by-step methodologies for coupling L-leucine amide and this compound to Rink Amide resin. These protocols are based on standard Fmoc-SPPS procedures.[20][21]

Protocol 1: Coupling of L-leucine amide to Rink Amide Resin

Materials:

  • Rink Amide AM resin (e.g., 0.5 mmol/g substitution)

  • L-leucine amide

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Place 200 mg of Rink Amide resin (~0.1 mmol) in a solid-phase reaction vessel. Wash and swell the resin with DMF for 30-60 minutes.[20]

  • Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain. Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.[21]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and finally DMF (3 x 2 mL).

  • Coupling Solution Preparation: In a separate vial, dissolve L-leucine amide (65 mg, 0.5 mmol, 5 eq.) and OxymaPure (71 mg, 0.5 mmol, 5 eq.) in a minimal amount of DMF (~1.5 mL).

  • Activation and Coupling: Add DIC (78 µL, 0.5 mmol, 5 eq.) to the L-leucine amide solution. Vortex briefly and immediately add the solution to the deprotected resin.[21]

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction's completion. A negative result (yellow beads) indicates a complete reaction. If the test is positive, continue coupling for another 1-2 hours or perform a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL). The resin is now ready for the next coupling cycle.

Protocol 2: Coupling of this compound to Rink Amide Resin

Materials:

  • Same as Protocol 1, with this compound replacing L-leucine amide.

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base.

Procedure:

  • Resin Swelling & Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound (83 mg, 0.5 mmol, 5 eq.) and OxymaPure (71 mg, 0.5 mmol, 5 eq.) in DMF (~1.5 mL).

  • Neutralization: Since the starting material is a hydrochloride salt, the free amine must be liberated. Add DIPEA (87 µL, 0.5 mmol, 5 eq.) to the solution and vortex. Note: The addition of base is crucial for efficient coupling.

  • Activation and Coupling: Add DIC (78 µL, 0.5 mmol, 5 eq.) to the solution. Vortex briefly and add it to the deprotected resin.

  • Reaction, Monitoring, and Washing: Follow steps 6-8 from Protocol 1.

Protocol_Comparison cluster_L Protocol 1: L-leucine amide cluster_D Protocol 2: (R)-leucine amide HCl L_Reagents L-leucine amide OxymaPure DIC Couple_React Combine Reagents Add to Resin React 2-4h L_Reagents->Couple_React D_Reagents (R)-leucine amide HCl OxymaPure DIPEA (Base) DIC D_Reagents->Couple_React Prep Resin Swell & Fmoc Deprotection Monitor_Wash Monitor (Ninhydrin) Wash Couple_React->Monitor_Wash

Caption: Key difference between protocols is the addition of a base for the HCl salt.

Conclusion and Recommendations

The selection between this compound and L-leucine amide is not a matter of superior performance in the synthetic process itself, but rather a strategic choice based on the desired properties of the final peptide product.

  • Choose L-leucine amide for synthesizing peptides that mimic natural sequences or when the goal is to study the native biological function without modifications. It is the default choice for proteinogenic sequences.

  • Choose this compound when the primary objective is to enhance the therapeutic potential of a peptide. The resulting C-terminal D-leucine residue can significantly increase the peptide's stability against enzymatic degradation, potentially extending its in-vivo half-life and bioavailability. This makes it an invaluable tool in drug discovery and development for creating more robust peptide-based therapeutics.

Researchers must consider the final application of their synthetic peptide to make an informed decision. For therapeutic applications, the benefits of enhanced stability offered by D-amino acid incorporation often outweigh the desire to maintain a purely natural sequence.

References

  • Methods and protocols of modern solid phase peptide synthesis. (2014). [Link not available]
  • Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. (1988). Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
  • Peptide synthesis - Wikipedia. Wikipedia. [Link]
  • Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. (2007). Molecular Immunology. [Link]
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Pepmic. [Link]
  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (2023). STAR Protocols. [Link]
  • Planning a Peptide Synthesis. AAPPTec. [Link]
  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (2024). International Journal of Molecular Sciences. [Link]
  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (2018). Current Medicinal Chemistry. [Link]
  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (2017). Amino Acids. [Link]
  • Peptide Synthesis Using Unprotected Amino Acids. (2022). ChemRxiv. [Link]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
  • 2-Amino-4-methylpentanamide hydrochloride. PubChem. [Link]
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (1990). Peptide Research. [Link]
  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide.
  • L-Leucine. PubChem. [Link]
  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (2018). Organic Process Research & Development. [Link]
  • Synthesis and conformational study of two L-prolyl-L-leucyl-glycinamide analogues with a reduced peptide bond. (1986). International Journal of Peptide and Protein Research. [Link]
  • 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]
  • High-Efficiency solid phase peptide synthesis (HE-SPPS).
  • SPPS Tips For Success Handout. Mesa Labs. [Link]
  • Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link not available]
  • High purity peptides.

Sources

A Comparative Guide to Chiral Synthons in Asymmetric Synthesis: The Efficacy of (R)-2-Amino-4-methylpentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, the strategic selection of a chiral synthon is a cornerstone of modern organic synthesis.[1][2] These synthons, often derived from the abundant chiral pool of natural products like amino acids and terpenes, serve as temporary stereogenic units to control the formation of new chiral centers.[3][4] This guide provides an in-depth comparison of (R)-2-Amino-4-methylpentanamide hydrochloride, a derivative of L-leucine, against other prominent chiral synthons used in asymmetric synthesis. We will delve into the mechanistic underpinnings of their stereodirecting influence, present comparative performance data, and provide actionable experimental protocols for their application.

Introduction: The Role of Chiral Auxiliaries and Synthons

Asymmetric synthesis is a critical discipline for producing single-enantiomer drugs, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles.[2] A primary strategy in this field is the use of chiral auxiliaries—molecular fragments that are temporarily attached to a prochiral substrate to direct a diastereoselective bond-forming reaction.[5][6] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[5]

Amino acids and their derivatives, such as amides and esters, are particularly valuable as chiral auxiliaries due to their natural abundance, low cost, and the robustness of the synthetic methods involving them.[7][8] this compound, derived from L-leucine, falls into this important class of synthons.

This compound: A Leucine-Derived Synthon

(R)-2-Amino-4-methylpentanamide, the free base of the hydrochloride salt, belongs to the class of primary α-amino amides. These molecules are recognized for their potential as bifunctional organocatalysts, possessing a Brønsted basic site (the amine) and a hydrogen-bonding site (the amide).[9] The bulky isobutyl group, inherited from leucine, provides a crucial steric directing element. This steric hindrance is fundamental to how it influences the facial selectivity of approaching electrophiles or nucleophiles.

While direct, extensive literature comparing this compound as a chiral auxiliary in common C-C bond-forming reactions is sparse, its structural motifs are present in highly successful organocatalysts for reactions like asymmetric aldol and Michael additions.[9] For the purpose of this guide, we will evaluate its potential efficacy by comparing it to other well-established amino acid-derived auxiliaries and other prominent classes of synthons in archetypal asymmetric transformations.

Comparative Analysis: Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for constructing chiral carbon centers. The efficacy of a chiral auxiliary is measured by its ability to direct the approach of an alkylating agent to one face of the enolate, resulting in a high diastereomeric excess (de%).

To provide a framework for comparison, we will examine data for established and highly effective chiral auxiliaries that serve a similar purpose: Evans' Oxazolidinones, Oppolzer's Camphorsultam, and pseudoephedrine amides. These have become industry standards for their high stereocontrol and reliable performance.

Workflow for Asymmetric Alkylation using a Chiral Auxiliary:

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage ProchiralAcid Prochiral Carboxylic Acid AcylChloride Acyl Chloride or Anhydride ProchiralAcid->AcylChloride Activation ChiralAux Chiral Auxiliary (e.g., Leucinamide, Evans' Auxiliary) N_Acyl_Aux N-Acylated Chiral Auxiliary ChiralAux->N_Acyl_Aux Coupling AcylChloride->N_Acyl_Aux Coupling Base Base (e.g., LDA) Enolate Chiral Enolate N_Acyl_Aux->Enolate Deprotonation Base->Enolate AlkylatedProduct Alkylated Product (High d.r.) Enolate->AlkylatedProduct Cleavage Cleavage Reagent (e.g., LiOH, LAH) Electrophile Electrophile (R-X) Electrophile->AlkylatedProduct ChiralProduct Enantiopure Product AlkylatedProduct->ChiralProduct RecoveredAux Recovered Auxiliary AlkylatedProduct->RecoveredAux Cleavage->ChiralProduct

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Table 1: Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation

Chiral Auxiliary/SynthonElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone Benzyl bromideLDA>99:195[10]
Oppolzer's Camphorsultam Allyl iodideNaHMDS>98:290[10]
(R,R)-Pseudoephedrine Amide Ethyl iodideLDA97:391[5]
(S)-Proline-derived Ni(II) Complex of Glycine Schiff Base CF₃-CH₂-IKOH>99% de81[11]

Analysis of Efficacy:

  • Evans' Oxazolidinones and Oppolzer's Camphorsultam: These auxiliaries provide exceptional levels of stereocontrol due to their rigid bicyclic structures.[10] The conformation of the N-acyl group is locked, leading to a well-defined enolate geometry where one face is effectively shielded by the auxiliary's substituents. This results in consistently high diastereoselectivities for a wide range of electrophiles.[6][10]

  • Pseudoephedrine Amides: Developed by Myers, these offer a practical advantage as the auxiliary can often be cleaved under milder conditions.[5] The stereochemical outcome is directed by the chelation of the lithium cation between the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a rigid structure that guides the incoming electrophile.[5]

  • Glycine Schiff Base Complexes: This method, exemplified by the use of a proline-derived ligand with a Ni(II) complex, represents a different strategy for synthesizing α-amino acids.[11] The chiral ligand creates a rigid chiral environment around the metal-complexed glycine enolate equivalent, leading to excellent stereocontrol in the alkylation step.[11][12] This approach is particularly powerful for creating unnatural amino acids.[13][14][15]

Projected Efficacy of (R)-2-Amino-4-methylpentanamide:

If used as a traditional N-acyl auxiliary, the flexibility of the leucinamide backbone compared to the rigid systems of Evans' or Oppolzer's auxiliaries might lead to lower diastereoselectivity. However, its utility may be more pronounced when employed as a chiral ligand or organocatalyst . The primary amine and amide functionalities can act in concert to activate both the nucleophile (e.g., a ketone via enamine formation) and the electrophile (via hydrogen bonding), creating a well-organized transition state.[9] This dual activation model is a cornerstone of modern organocatalysis and suggests a promising, albeit different, role for this synthon.

Alternative Strategies: Asymmetric Strecker and Michael Reactions

Beyond alkylation, the efficacy of chiral synthons is tested in other critical C-C and C-N bond-forming reactions.

Asymmetric Strecker Synthesis:

The Strecker synthesis is a powerful method for producing α-amino acids.[1] Using a chiral amine or amide as an auxiliary can render this process diastereoselective. (R)-Phenylglycine amide has proven to be an excellent chiral auxiliary in this context, enabling a crystallization-induced asymmetric transformation.[1] This process allows for the in-situ epimerization of the unwanted diastereomer in solution while the desired one crystallizes, leading to very high yields and diastereoselectivities.[1]

Strecker Aldehyde Aldehyde (R-CHO) Imine Chiral Imine Aldehyde->Imine Aux Chiral Amine Auxiliary (e.g., Phenylglycine Amide) Aux->Imine Nitrile_mix Diastereomeric α-Amino Nitriles Imine->Nitrile_mix HCN HCN HCN->Nitrile_mix Nitrile_pure Desired Diastereomer (Crystallizes) Nitrile_mix->Nitrile_pure Crystallization Epimerization Epimerization in Solution Nitrile_mix->Epimerization Hydrolysis Hydrolysis Nitrile_pure->Hydrolysis Epimerization->Nitrile_mix AminoAcid Enantiopure α-Amino Acid Hydrolysis->AminoAcid

Caption: Crystallization-induced asymmetric transformation in a Strecker synthesis.

Comparative Performance in Asymmetric Aldol Reactions:

Chiral AuxiliaryElectrophileEnolate SourceDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-Evans' Auxiliary IsobutyraldehydePropionyl Imide>99:185[10]
(2R)-Oppolzer's Sultam BenzaldehydePropionyl Imide98:291[10]

The high performance of established auxiliaries in aldol reactions again stems from the formation of rigid, chelated Z-enolates that present a highly differentiated steric environment for the approaching aldehyde.[6][10]

Experimental Protocols

Protocol 1: Asymmetric Alkylation using a Myers' Pseudoephedrine Auxiliary (Illustrative)

This protocol is representative of the general procedure for auxiliary-based alkylation and is adapted from established methods.

  • Amide Formation: To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq) in CH₂Cl₂ at 0 °C, add propionyl chloride (1.1 eq) and triethylamine (1.2 eq). Stir the mixture at room temperature for 4 hours. Quench with water, extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate to yield the pseudoephedrine amide.

  • Enolate Formation and Alkylation: Dissolve the amide (1.0 eq) in THF and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour. Add benzyl bromide (1.2 eq) and stir for 4 hours at -78 °C.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Warm to room temperature and extract with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

  • Auxiliary Cleavage: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using aqueous NaOH or reduced to the alcohol using a reagent like lithium aluminum hydride (LAH). The water-soluble pseudoephedrine auxiliary can be recovered from the aqueous layer after acidification and extraction.[5]

Conclusion and Future Outlook

While established chiral auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam offer exceptional and reliable stereocontrol in a variety of asymmetric reactions, the field continues to evolve.[3][10] Synthons derived from simple amino acid amides, such as this compound, represent a cost-effective and readily available alternative.[7]

The true potential of this compound may not lie in its use as a traditional covalent auxiliary, but rather in its application as a bifunctional organocatalyst.[9] In this role, its ability to form hydrogen bonds and transient covalent intermediates (enamines) can create a highly organized chiral environment for reactions, offering a catalytic and atom-economical approach to asymmetric synthesis. Further research focusing on its catalytic applications in Michael additions, aldol reactions, and mannich reactions is warranted and represents a promising avenue for the development of practical and efficient synthetic methodologies.

References

  • BenchChem. (n.d.). Performance in Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries.
  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124.
  • Beck, W., et al. (2025). Electrochemical synthesis of chiral amines and amino acid derivatives. ACS Fall 2025. American Chemical Society.
  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
  • Shaikh, A. M., et al. (2022). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Molecules, 27(19), 6649.
  • Bak-Sypien, I. I., et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Molecules, 26(22), 6939.
  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate.
  • Alonso, D. A. (2014). 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. ResearchGate.
  • Unknown Author. (n.d.). Chiral Amino Acids Synthesis.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Evans, D. A., Helmchen, G., & Rüping, M. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
  • LibreTexts Chemistry. (2021). 14.2: Synthesis of Amino Acids- A Combination of Amine and Carboxylic Acid Chemistry.
  • Kokotos, G., et al. (2002). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Molecules, 7(10), 770.
  • Liu, G., et al. (2023). Cu-Catalyzed Asymmetric Alkylation for Chiral Unnatural α-Substituted α-Amino Acids of Phallotoxins. ChemRxiv.
  • Maruoka, K., & Ooi, T. (2007). Stereoselective terminal functionalization of small peptides for catalytic asymmetric synthesis of unnatural peptides. Proceedings of the National Academy of Sciences, 104(43), 16853-16856.
  • Garrido, N. M. R., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(13), 5729.
  • Retini, M., et al. (2020). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids. Chemistry – A European Journal, 26(62), 14093-14097.
  • Liu, G., et al. (2023). Cu-catalyzed Asymmetric Alkylation for Chiral Unnatural α-Substituted α-Amino Acids of Phallotoxins. Cambridge Open Engage.
  • Soloshonok, V. A., & Han, J. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(17), 3995.
  • Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(15), 2821.
  • Iacobino, A., et al. (2022). A recent update on new synthetic chiral compounds with antileishmanial activity. Archiv der Pharmazie, 355(10), 2200194.

Sources

A Comparative Guide to the Biological Activities of (R)- and (S)-2-Amino-4-methylpentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Biological Function

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have profound implications for its biological activity. Enantiomers, which are non-superimposable mirror images of each other, often exhibit significantly different, and sometimes opposing, physiological effects. This guide provides a detailed comparison of the biological activities of the (R)- and (S)-enantiomers of 2-Amino-4-methylpentanamide hydrochloride, a derivative of the amino acid leucine.

While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, by examining the known activities of closely related compounds and the principles of enzyme stereospecificity, we can infer and propose distinct biological roles. This guide will explore the established activity of the (S)-enantiomer as a substrate for leucine aminopeptidase and the potential role of the (R)-enantiomer as a modulator of γ-secretase. We will also present detailed experimental protocols to enable researchers to conduct direct comparative studies.

Diagram: The Two Faces of 2-Amino-4-methylpentanamide

cluster_S (S)-2-Amino-4-methylpentanamide cluster_R (R)-2-Amino-4-methylpentanamide S_enantiomer (S)-Enantiomer (L-leucinamide) LAP Leucine Aminopeptidase (LAP) S_enantiomer->LAP Substrate Hydrolysis Enzymatic Hydrolysis LAP->Hydrolysis Catalyzes R_enantiomer (R)-Enantiomer (D-leucinamide) Gamma_Secretase γ-Secretase R_enantiomer->Gamma_Secretase Potential Modulator Modulation Modulation of Aβ Peptides Gamma_Secretase->Modulation Leads to

Caption: Proposed differential biological activities of (S)- and (R)-2-Amino-4-methylpentanamide.

Part 1: (S)-2-Amino-4-methylpentanamide Hydrochloride - A Substrate for Leucine Aminopeptidase

The (S)-enantiomer of 2-Amino-4-methylpentanamide is commonly known as L-leucinamide. It is well-established in the scientific literature that L-leucinamide serves as a substrate for Leucine Aminopeptidase (LAP), a metallopeptidase that catalyzes the hydrolysis of N-terminal leucine residues from peptides and proteins.[1][2][3][4]

Mechanism of Action

Leucine aminopeptidases are exopeptidases that play a crucial role in protein degradation and turnover.[3] The enzyme recognizes the L-configuration of the amino acid residue at the N-terminus and cleaves the peptide bond. The hydrolysis of L-leucinamide by LAP results in the formation of L-leucine and ammonia.[5][6] This stereospecificity is a fundamental aspect of enzyme-substrate interactions, meaning that the (R)-enantiomer is not expected to be a substrate for this enzyme.

Experimental Verification: Leucine Aminopeptidase Activity Assay

To quantify the enzymatic hydrolysis of (S)-2-Amino-4-methylpentanamide hydrochloride, a continuous spectrophotometric assay can be employed.[7]

Objective: To determine the rate of hydrolysis of (S)-2-Amino-4-methylpentanamide hydrochloride by Leucine Aminopeptidase.

Principle: The hydrolysis of the amide bond in L-leucinamide is monitored by measuring the decrease in absorbance at 238 nm.[7]

Experimental Protocol:

  • Reagent Preparation:

    • 0.05 M Tris-HCl buffer, pH 8.5

    • 0.01 M MnCl₂ (activator)

    • 0.1 M (S)-2-Amino-4-methylpentanamide hydrochloride (substrate)

    • Leucine Aminopeptidase enzyme solution of known concentration.

  • Enzyme Activation:

    • Pre-incubate the Leucine Aminopeptidase solution with 0.01 M MnCl₂ in Tris-HCl buffer for 10 minutes at 37°C.

  • Assay Procedure:

    • In a quartz cuvette, combine the Tris-HCl buffer and the activated enzyme solution.

    • Initiate the reaction by adding the (S)-enantiomer substrate solution.

    • Immediately place the cuvette in a spectrophotometer and record the decrease in absorbance at 238 nm over time at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

    • The enzymatic activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of L-leucinamide per minute under the specified conditions.[7]

A parallel experiment using (R)-2-Amino-4-methylpentanamide hydrochloride should be run as a negative control to confirm the stereospecificity of the enzyme.

Part 2: this compound - A Potential Modulator of γ-Secretase

While direct studies on this compound are scarce, research on structurally related (D)-leucinamide derivatives suggests a potential role as modulators of γ-secretase.[7] γ-Secretase is an intramembrane protease complex implicated in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides.[8][9]

Hypothesized Mechanism of Action

γ-Secretase modulators (GSMs) are compounds that allosterically bind to the γ-secretase complex and alter its proteolytic activity.[8][10] Instead of inhibiting the enzyme, which can lead to toxic side effects due to the inhibition of other necessary cleavage events (e.g., Notch signaling), GSMs shift the cleavage of APP to produce shorter, less amyloidogenic Aβ peptides.[9][10] It is hypothesized that the (R)-enantiomer of 2-Amino-4-methylpentanamide may exhibit such modulatory activity.

Experimental Verification: In Vitro γ-Secretase Activity Assay

A cell-based assay can be utilized to investigate the effect of the (R)- and (S)-enantiomers on γ-secretase activity.

Objective: To determine if (R)- or (S)-2-Amino-4-methylpentanamide hydrochloride can modulate the production of Aβ peptides by γ-secretase.

Principle: A cell line overexpressing a fluorescently tagged APP C-terminal fragment (C99), a substrate for γ-secretase, is used. Modulation of γ-secretase activity by the test compounds will alter the processing of C99, which can be quantified by measuring the resulting Aβ peptides via ELISA or by monitoring changes in cellular fluorescence.[11][12]

Experimental Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293) stably expressing APP-C99.

  • Compound Treatment:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of (R)- and (S)-2-Amino-4-methylpentanamide hydrochloride for 24-48 hours. Include a known γ-secretase modulator as a positive control and a vehicle control (e.g., DMSO).

  • Aβ Peptide Quantification (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of Aβ40 and Aβ42 using specific ELISA kits.

  • Data Analysis:

    • Calculate the ratio of Aβ42 to Aβ40 for each treatment condition. A decrease in this ratio would indicate a modulatory effect.

    • Plot the dose-response curves for each enantiomer.

cluster_workflow γ-Secretase Activity Assay Workflow A 1. Culture Cells (HEK293 with APP-C99) B 2. Treat with Enantiomers ((R)- and (S)-forms) A->B C 3. Collect Supernatant B->C D 4. Quantify Aβ40 & Aβ42 (ELISA) C->D E 5. Analyze Aβ42/Aβ40 Ratio D->E

Caption: Workflow for the in vitro γ-secretase activity assay.

Part 3: Comparative Cytotoxicity Analysis

To provide a broader biological comparison, it is essential to assess the differential cytotoxicity of the (R)- and (S)-enantiomers.

Experimental Verification: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]

Objective: To compare the cytotoxic effects of (R)- and (S)-2-Amino-4-methylpentanamide hydrochloride on a selected cell line.

Experimental Protocol:

  • Cell Seeding:

    • Seed cells (e.g., a cancer cell line like HeLa or a neuronal cell line like SH-SY5Y) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of both the (R)- and (S)-enantiomers for 24, 48, and 72 hours.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each enantiomer at each time point.

Data Summary and Expected Outcomes

The following table summarizes the proposed experiments and the potential differential outcomes for the (R)- and (S)-enantiomers of 2-Amino-4-methylpentanamide hydrochloride.

Biological Assay(S)-Enantiomer (L-leucinamide)(R)-Enantiomer (D-leucinamide)
Leucine Aminopeptidase Activity Expected to be a substrate, leading to its hydrolysis.Not expected to be a substrate; no significant hydrolysis.
γ-Secretase Modulation Not expected to have a significant modulatory effect.Potentially modulates γ-secretase, leading to a decreased Aβ42/Aβ40 ratio.
Cytotoxicity (IC₅₀) The IC₅₀ value will be determined experimentally.The IC₅₀ value will be determined experimentally and compared to the (S)-enantiomer.

Conclusion

The principle of stereoselectivity in pharmacology suggests that the (R)- and (S)-enantiomers of 2-Amino-4-methylpentanamide hydrochloride are likely to exhibit distinct biological activities. Based on the available literature for related compounds, it is plausible that the (S)-enantiomer acts as a substrate for leucine aminopeptidase, while the (R)-enantiomer may function as a γ-secretase modulator.

The experimental protocols detailed in this guide provide a robust framework for researchers to empirically test these hypotheses and to generate quantitative, comparative data. Such studies are crucial for elucidating the specific biological roles of each enantiomer, which is a critical step in the development of stereochemically pure and targeted therapeutic agents. The differential activities of these enantiomers underscore the importance of chiral separation and the individual evaluation of stereoisomers in drug discovery and development.

References

  • Crystal structure of the leucine aminopeptidase from Pseudomonas putida reveals the molecular basis for its enantioselectivity and broad substr
  • The specificity of leucine aminopeptidase; optical and side chain specificity. (1949). PubMed. [Link]
  • A continuous method for the determination of leucine aminopeptidase in human serum with L-leucinamide as substr
  • Discovery of small molecular (D)
  • Quantitative γ-Secretase Assays for Alzheimer. (2017). JoVE Journal. [Link]
  • Gamma Secretase Activity Assay Cell Line. (n.d.). Innoprot In Vitro CNS Models. [Link]
  • Determination of Stereochemical Configuration of Asymmetric 1 -Methylalkylamines, via the Stereospecific Action of Leucine Amino. (2025). RSC Publishing. [Link]
  • Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Pl
  • Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric). (n.d.). BioVision. [Link]
  • Studies of the clinical application of serum leucine aminopeptidase (LAP)
  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
  • Gamma secretase activity assay. (n.d.). Innoprot In Vitro CNS Assays. [Link]
  • Leucine Aminopeptidase (LAP) Test: Principle, Procedure, Results. (2015). Microbe Online. [Link]
  • Leucine aminopeptidases: diversity in structure and function. (n.d.). PubMed. [Link]
  • Leucyl aminopeptidase. (n.d.). Wikipedia. [Link]
  • Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease. (n.d.). PMC. [Link]
  • The enzymatic hydrolysis of l-leucinamide by leucine aminopeptidase was... (n.d.).
  • Inhibition and modulation of gamma-secretase for Alzheimer's disease. (n.d.). PubMed. [Link]
  • Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. (2023). Frontiers in Pharmacology. [Link]
  • The γ-Secretase Modulator, BMS-932481, Modulates Aβ Peptides in the Plasma and Cerebrospinal Fluid of Healthy Volunteers. (n.d.). PMC. [Link]
  • First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. (n.d.). NIH. [Link]
  • Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis. (2024). PubMed Central. [Link]
  • 2-Amino-4-methylpentanamide hydrochloride. (n.d.). PubChem. [Link]
  • Differential cytotoxicity of 19 anticancer agents in wild type and etoposide resistant small cell lung cancer cell lines. (n.d.). PMC. [Link]
  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (n.d.). PMC. [Link]
  • (2S)-N-[(2S)-1-[[(2S)-1-[4-(aminomethyl)phenyl]-4-methylsulfonylbutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-azido-3-phenylpropanoyl]amino]-4-methylpentanamide. (n.d.). PubChem. [Link]
  • Differential Response to Cytotoxic Drugs Explains the Dynamics of Leukemic Cell Death: Insights from Experiments and Mathem
  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (2024). MDPI. [Link]
  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). NIH. [Link]
  • Sequential Enzymatic Hydrolysis and Ultrasound Pretreatment of Pork Liver for the Generation of Bioactive and Taste-Related Hydrolyz
  • Step Enzymatic Hydrolysis and In Silico Screening-Assisted Preparation of Bioactive Peptides

Sources

A Comparative Guide to the Asymmetric Induction Efficiency of (R)-2-Amino-4-methylpentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is a paramount objective, particularly in the development of pharmaceuticals and other biologically active molecules. Asymmetric induction, the preferential formation of one enantiomer or diastereomer over another, is a cornerstone of this endeavor. Chiral auxiliaries, enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate, offer a robust and reliable strategy for achieving high levels of stereocontrol. This guide provides an in-depth technical comparison of the asymmetric induction efficiency of (R)-2-Amino-4-methylpentanamide hydrochloride, a readily available chiral auxiliary derived from the amino acid (R)-leucine. Its performance will be objectively evaluated against established and widely utilized chiral auxiliaries, namely Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine, with a focus on supporting experimental data for key asymmetric transformations.

The Principle of Asymmetric Induction with Chiral Auxiliaries

The fundamental principle governing the use of chiral auxiliaries is the temporary conversion of a prochiral substrate into a chiral molecule. This is achieved through the covalent attachment of the chiral auxiliary. The inherent chirality of the auxiliary then directs an incoming reagent to one face of the molecule over the other, leading to the formation of a new stereocenter with a high degree of stereoselectivity.[1] This process results in the formation of diastereomers, which can then be separated. Subsequently, the chiral auxiliary is cleaved from the product and can, in an ideal scenario, be recovered and reused. The effectiveness of a chiral auxiliary is primarily judged by its ability to induce high levels of stereoselectivity, typically expressed as diastereomeric excess (d.e.) or enantiomeric excess (e.e.), provide high chemical yields, and the ease of its attachment and removal.

This compound: A Profile

This compound, derived from the naturally abundant amino acid (R)-leucine, presents an accessible and potentially cost-effective chiral auxiliary. Its structure features a primary amide and a chiral center bearing an isobutyl group. The presence of the amide and the stereogenic center are key to its function in inducing asymmetry.

The proposed mechanism of action involves the formation of a rigid, chelated intermediate. After acylation of the amino group, the resulting N-acyl derivative can be deprotonated to form a chiral enolate. The isobutyl group at the stereocenter sterically hinders one face of the enolate, directing the approach of an electrophile to the opposite, less hindered face. This facial bias is the origin of the asymmetric induction.

Performance Comparison in Key Asymmetric Reactions

To objectively assess the efficiency of this compound, its performance must be benchmarked against well-established chiral auxiliaries in cornerstone asymmetric transformations: alkylation and aldol reactions.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the construction of stereogenic carbon centers. The diastereoselectivity of this reaction is highly dependent on the structure of the chiral auxiliary.

Chiral AuxiliaryElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) Allyl iodideNaHMDS98:261-77
(S)-4-Isopropyl-2-oxazolidinone (Evans Auxiliary) Benzyl bromideLDA>99:190
(-)-8-Phenylmenthol Methyl iodideLDA95:585
trans-2-Phenyl-1-cyclohexanol Methyl iodideLDA90:1080
(1R,2R)-(-)-Pseudoephedrine Benzyl bromideLDA, LiCl>95:595
Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, potentially creating two new stereocenters. The chiral auxiliary on the enolate component plays a crucial role in controlling the facial selectivity of the reaction with an aldehyde.

Chiral AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) IsobutyraldehydeBu₂BOTf, Et₃N>99:1 (syn)80-95
(1R,2S)-(-)-Norephedrine BenzaldehydeBu₂BOTf, Et₃N95:5 (syn)85
Oppolzer's Camphorsultam IsobutyraldehydeTiCl₄, (-)-Sparteine98:2 (syn)88

Note: As with alkylation, specific, direct comparative data for this compound in asymmetric aldol reactions is not extensively documented in the surveyed literature.

Causality Behind Experimental Choices and Methodologies

The choice of a chiral auxiliary is often dictated by several factors beyond just the diastereoselectivity. These include the cost and availability of the auxiliary in both enantiomeric forms, the ease of its attachment and cleavage, and its compatibility with a range of reaction conditions and substrates.

Established auxiliaries like Evans' oxazolidinones are widely used due to their high and predictable diastereoselectivity in a variety of reactions, including alkylations and aldol additions.[2][3] The rigid oxazolidinone ring system, combined with the steric bulk of the substituent at the 4-position, creates a well-defined chiral environment that effectively shields one face of the enolate.

Oppolzer's camphorsultam , derived from camphor, offers a rigid bicyclic framework that provides excellent stereocontrol.[4][5][6][7] It has proven to be particularly effective in Diels-Alder reactions and aldol additions.

Myers' pseudoephedrine auxiliary is valued for its high diastereoselectivity in alkylations and the relative ease of its cleavage to furnish a variety of functional groups.[1][8][9] The ability to use both enantiomers of pseudoephedrine provides access to either enantiomer of the desired product.[1]

For This compound , its primary appeal lies in its derivation from a common and inexpensive amino acid. However, the lack of extensive published data on its performance makes it a less predictable choice compared to the more established auxiliaries. The flexibility of the acyclic structure might also lead to lower diastereoselectivity compared to the more rigid cyclic systems of other auxiliaries.

Experimental Protocols

To provide a practical context, a general protocol for an asymmetric alkylation using a well-established chiral auxiliary is provided below. This protocol can be adapted for the use of other auxiliaries, including N-acylated (R)-2-Amino-4-methylpentanamide, with appropriate optimization of reaction conditions.

General Protocol for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol outlines the acylation of the auxiliary, the diastereoselective alkylation, and the final cleavage of the auxiliary.

Step 1: N-Acylation of the Chiral Auxiliary

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 equiv) dropwise.

  • Stir the solution for 15 minutes at -78 °C.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) dropwise to form the enolate.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise.

  • Stir the reaction at -78 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.[10][11][12][13]

  • Purify the major diastereomer by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product (1.0 equiv) in a mixture of THF and water.

  • Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

  • Stir the mixture at 0 °C for several hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separate the aqueous layer, which contains the desired carboxylic acid. The organic layer will contain the recovered chiral auxiliary.

  • Acidify the aqueous layer with a suitable acid (e.g., 1 M HCl) and extract the carboxylic acid with an organic solvent.

  • Dry the combined organic extracts and concentrate to obtain the enantiomerically enriched product.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key concepts and workflows described in this guide.

Asymmetric_Induction_Principle Prochiral_Substrate Prochiral Substrate Chiral_Substrate Chiral Substrate (Diastereomers) Prochiral_Substrate->Chiral_Substrate Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction Chiral_Substrate->Diastereoselective_Reaction Reagent Reagent Reagent->Diastereoselective_Reaction Separation Separation of Diastereomers Diastereoselective_Reaction->Separation Cleavage Cleavage Separation->Cleavage Major Diastereomer Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary Alkylation_Workflow cluster_Acylation Step 1: Acylation cluster_Alkylation Step 2: Alkylation cluster_Cleavage Step 3: Cleavage Auxiliary Chiral Auxiliary Acylated_Auxiliary N-Acyl Auxiliary Auxiliary->Acylated_Auxiliary Acyl_Chloride Acyl Chloride Acyl_Chloride->Acylated_Auxiliary Enolate Chiral Enolate Acylated_Auxiliary->Enolate Base Base (e.g., NaHMDS) Base->Enolate Alkylated_Product Alkylated Product (Diastereomeric Mixture) Enolate->Alkylated_Product Alkyl_Halide Alkyl Halide Alkyl_Halide->Alkylated_Product Hydrolysis Hydrolysis (e.g., LiOH/H₂O₂) Alkylated_Product->Hydrolysis Chiral_Acid Chiral Carboxylic Acid Hydrolysis->Chiral_Acid Recovered_Aux Recovered Auxiliary Hydrolysis->Recovered_Aux

Caption: Step-by-step workflow for asymmetric alkylation.

Conclusion

This compound, as a chiral auxiliary derived from a readily available amino acid, holds promise as a cost-effective tool in asymmetric synthesis. However, a comprehensive evaluation of its efficiency is currently hampered by a lack of extensive, publicly available experimental data directly comparing it to established auxiliaries like Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine. While the principles of stereocontrol suggest it should provide a degree of asymmetric induction, the precise levels of diastereoselectivity and yield in key transformations remain to be rigorously documented and compared.

For researchers and drug development professionals, the choice of a chiral auxiliary represents a critical decision in a synthetic campaign. The established auxiliaries offer a high degree of predictability and a wealth of literature precedent, making them reliable choices for achieving high stereoselectivity. While the exploration of new and more accessible auxiliaries like this compound is a valuable endeavor, further research is required to fully delineate its scope and limitations and to establish it as a competitive alternative in the synthetic chemist's toolkit.

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
  • Seco, J. M., et al. (2002). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters, 4(23), 4151-4154. [Link]
  • Mooney, E. A., et al. (2022). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. ChemistryOpen, 11(11), e202200119. [Link]
  • SynArchive. (n.d.).
  • Pescitelli, G., et al. (2017). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Journal of the American Chemical Society, 139(3), 1179-1186. [Link]
  • Oreate AI. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
  • Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
  • Wikipedia. (n.d.). Chiral auxiliary. [Link]
  • Myers, A. G. (n.d.).
  • Reddy, L., et al. (2023). New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds. RSC Advances, 13(2), 1045-1051. [Link]
  • Foroozandeh, M., et al. (2016). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
  • ResearchGate. (n.d.). Asymmetric aldol reaction using simple amino amides as chiral agents. [Link]
  • Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
  • Bueno, M. P., et al. (1988). Natural amino acids as chiral auxiliaries in asymmetric Diels-Alder reactions. Canadian Journal of Chemistry, 66(11), 2826-2829. [Link]
  • Crimmins, M. T., & DeBaillie, A. C. (2000). Diastereoselective Alkylations of Oxazolidinone Glycolates: A Useful Extension of the Evans Asymmetric Alkylation. Organic Letters, 2(14), 2165-2167. [Link]
  • Wipf, P. (n.d.).
  • Chen, Y.-C., et al. (2007). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Tetrahedron, 63(35), 8383-8409. [Link]
  • Crimmins, M. T., & DeBaillie, A. C. (2000). Diastereoselective Alkylations of Oxazolidinone Glycolates: A Useful Extension of the Evans Asymmetric Alkylation. Organic Letters, 2(14), 2165-2167. [Link]
  • Batra, S., & Bhushan, R. (2014). Amino acids as chiral auxiliaries in cyanuric chloride-based chiral derivatizing agents for enantioseparation by liquid chromatography.
  • Weibel, D. B., et al. (1998). (-)-d-2,10-Camphorsultam. Organic Syntheses, 75, 1. [Link]
  • Wang, Z., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond.
  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. [Link]
  • Macmillan Group Meeting. (2002). The Selective Aldol Reaction. [Link]
  • An, L., et al. (2003). An Amino Acid Co-catalyzed Asymmetric Aldol Reaction. Chinese Journal of Chemistry, 21(5), 551-554. [Link]
  • ResearchGate. (n.d.). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon−Carbon Bond-Forming Reactions. [Link]
  • ResearchGate. (n.d.). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. [Link]
  • Reddy, L., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-340. [Link]
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. [Link]
  • Artigas, G., et al. (2020). Gold(III)-Induced Amide Bond Cleavage In Vivo: A Dual Release Strategy via π-Acid Mediated Allyl Substitution. Journal of the American Chemical Society, 142(40), 17094-17104. [Link]
  • Wikipedia. (n.d.). Camphorsultam. [Link]
  • Royal Society of Chemistry. (n.d.). Amide bond cleavage initiated by coordination with transition metal ions and tuned by an auxiliary ligand. [Link]
  • Organic Chemistry Portal. (n.d.). Primary amide synthesis by amide cleavage. [Link]
  • Martins, F., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(12), 2729. [Link]
  • Hruby, V. J., & Qian, X. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Advances in Asymmetric Synthesis (Vol. 1, pp. 249-286). JAI Press Inc. [Link]
  • Liu, D., et al. (1999). Chiral N-Acyl-tert-butanesulfinamides: The "Safety-Catch" Principle Applied to Diastereoselective Enolate Alkylations. The Journal of Organic Chemistry, 64(13), 4776-4784. [Link]
  • PubMed. (2024).
  • Organic Chemistry Portal. (n.d.). New Synthesis of 1,1-Substituted Hydrazines by Alkylation of N-Acyl- or N-alkyloxycarbonylaminophthalimide Using the Mitsunobu Protocol. [Link]
  • Taylor & Francis. (n.d.). Asymmetric synthesis – Knowledge and References. [Link]
  • Liu, Y., et al. (2023). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Beilstein Journal of Organic Chemistry, 19, 137-143. [Link]
  • Hungarian Journal of Industry and Chemistry. (2022). Diastereoselective Alkylation of 4-Methyl-5-Oxo-2-Phenyl-1,3-Oxazolidine-3-Carboxylate and 2-Chloromethyl-Isoindole-1,3-Dione. [Link]

Sources

The Alchemist's Choice: A Comparative Guide to Coupling Reagents for the Synthesis of (R)-2-Amino-4-methylpentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of chiral amides is a foundational yet nuanced task. The seemingly straightforward formation of an amide bond from a carboxylic acid and an amine is fraught with potential pitfalls, chief among them being the preservation of stereochemical integrity. This guide provides an in-depth comparative analysis of common coupling reagents for the synthesis of (R)-2-Amino-4-methylpentanamide hydrochloride, a derivative of the amino acid leucine. Our focus is to move beyond mere procedural lists, offering instead a rationale-driven exploration of reagent selection to empower you in your synthetic endeavors.

The Crux of the Matter: Amide Bond Formation and the Specter of Racemization

The formation of an amide bond requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine.[1][2] This is because a direct reaction between a carboxylic acid and an amine is an acid-base reaction, which is generally unfavorable for amide formation under mild conditions.[3][4] Coupling reagents are the catalysts of this transformation, converting the hydroxyl group of the carboxylic acid into a better leaving group.[3]

However, with chiral α-amino acids, this activation process can lead to a detrimental side reaction: racemization. The activation of the carboxyl group can increase the acidity of the α-proton, making it susceptible to abstraction by a base. This can lead to the formation of a planar enolate or an oxazolone intermediate, which can be protonated from either face, resulting in a loss of stereochemical purity.[5][6] Therefore, the ideal coupling reagent must not only be efficient in promoting amide bond formation but also gentle enough to preserve the chirality of the starting material.

A Comparative Analysis of Leading Coupling Reagents

We will now delve into a comparative analysis of several classes of commonly employed coupling reagents, evaluating their mechanisms, efficacy, and suitability for the synthesis of (R)-2-Amino-4-methylpentanamide.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used due to their cost-effectiveness and broad applicability.[3][7] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4][8]

Mechanism of Carbodiimide-Mediated Coupling:

RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC Urea Urea Byproduct Amide Amide O_acylisourea->Amide + Amine O_acylisourea->Urea Rearrangement Amine Amine (R'-NH2)

Caption: General mechanism of carbodiimide (EDC) mediated amide bond formation.

However, the O-acylisourea intermediate is prone to racemization and can also rearrange to a stable N-acylurea byproduct, which can be difficult to remove.[8][9] To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxysuccinimide (NHS) are frequently employed.[8] These additives react with the O-acylisourea to form an active ester that is more stable and less susceptible to racemization.[8]

Advantages of EDC/HOBt:

  • Cost-effective and readily available.

  • The urea byproduct of EDC is water-soluble, simplifying purification.[8]

Disadvantages:

  • Risk of racemization without additives.[6][7]

  • Formation of N-acylurea byproduct can complicate purification.[9]

Uronium/Aminium Salts: The High-Performance Contenders

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents known for their rapid reaction times and low rates of racemization.[9][10][11] They activate the carboxylic acid by forming an active ester in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[8]

Mechanism of Uronium Salt-Mediated Coupling:

RCOOH Carboxylic Acid Active_Ester OAt-Active Ester (Highly Reactive) RCOOH->Active_Ester + HATU HATU HATU + Base Byproducts Tetramethylurea + HOAt Amide Amide Active_Ester->Amide + Amine Amine Amine (R'-NH2) cluster_0 Reaction Setup cluster_1 Coupling Reaction cluster_2 Work-up and Purification Start Dissolve (R)-2-Amino-4-methylpentanoic acid and amine in an appropriate solvent. Add_Base Add a suitable base (e.g., DIPEA). Start->Add_Base Cool Cool the reaction mixture to 0 °C. Add_Base->Cool Add_Reagent Add the coupling reagent solution. Cool->Add_Reagent Stir Stir at 0 °C for 30 min, then warm to room temperature. Add_Reagent->Stir Monitor Monitor reaction progress by TLC or LC-MS. Stir->Monitor Quench Quench the reaction. Monitor->Quench Extract Extract with an organic solvent. Quench->Extract Wash Wash the organic layer. Extract->Wash Dry Dry over Na2SO4 and concentrate. Wash->Dry Purify Purify by column chromatography. Dry->Purify

Caption: A generalized experimental workflow for amide coupling reactions.

Protocol 1: EDC/HOBt Coupling

  • Reaction Setup: In a round-bottom flask, dissolve (R)-2-Amino-4-methylpentanoic acid (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Coupling Reaction: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.

  • Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

    • To obtain the hydrochloride salt, dissolve the purified amide in a suitable solvent (e.g., ether) and bubble HCl gas through the solution or add a solution of HCl in ether.

Protocol 2: HATU Coupling

  • Reaction Setup: In a round-bottom flask, dissolve (R)-2-Amino-4-methylpentanoic acid (1.0 eq) in anhydrous DMF.

  • Add Diisopropylethylamine (DIPEA) (2.5 eq).

  • In a separate flask, dissolve HATU (1.1 eq) and the desired primary amine (1.1 eq) in anhydrous DMF.

  • Coupling Reaction: Add the HATU/amine solution to the carboxylic acid solution at room temperature.

  • Stir the reaction mixture for 1-4 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with Ethyl Acetate.

    • Wash the combined organic layers with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

    • Form the hydrochloride salt as described in Protocol 1.

Protocol 3: T3P® (Propylphosphonic Anhydride) Coupling

  • Reaction Setup: In a round-bottom flask, dissolve (R)-2-Amino-4-methylpentanoic acid (1.0 eq) and the desired primary amine (1.1 eq) in Ethyl Acetate or THF.

  • Add a suitable base such as Pyridine or Triethylamine (3.0 eq).

  • Coupling Reaction: Add T3P® (50% solution in Ethyl Acetate, 1.5 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 1-3 hours.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

    • Form the hydrochloride salt as described in Protocol 1.

Conclusion: Selecting the Optimal Reagent

The choice of coupling reagent is a critical parameter that dictates the success of amide bond formation, especially when dealing with chiral substrates. For routine synthesis where cost is a major consideration, EDC/HOBt remains a viable and effective option, provided that reaction conditions are carefully controlled to minimize racemization. [9] For more challenging syntheses, including those involving sterically hindered substrates or where the preservation of stereochemical integrity is paramount, the use of uronium salts like HATU is highly recommended. [9][10][11]Its superior efficiency and rapid reaction kinetics often justify the higher cost, leading to cleaner reactions and higher yields of the desired product.

Ultimately, the optimal choice will depend on a careful consideration of the specific substrates, the scale of the reaction, cost constraints, and the desired purity of the final product. This guide provides the foundational knowledge and practical protocols to make an informed decision, empowering you to navigate the complexities of amide synthesis with confidence.

References

  • A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid - Benchchem. (URL: )
  • Amide coupling reaction in medicinal chemistry.
  • A Comparative Guide to Coupling Reagents for Amide Bond Form
  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility | Request PDF - ResearchG
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (URL: )
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (URL: )
  • The Crucial Role of Coupling Reagents in Modern Peptide Synthesis. (URL: )
  • Coupling Reagents - Aapptec Peptides. (URL: [Link])
  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
  • Recent Development of Peptide Coupling Reagents in Organic Synthesis - ResearchG
  • Amide Synthesis - Fisher Scientific. (URL: [Link])
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL: )
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (URL: [Link])
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Public
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A. (URL: [Link])
  • Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Antibodies for (R)-2-Amino-4-methylpentanamide HCl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the specificity and cross-reactivity of antibodies developed against small molecules, using (R)-2-Amino-4-methylpentanamide HCl (D-Leucinamide HCl) as a case study. As researchers and drug development professionals know, generating highly specific antibodies against small molecules, or haptens, is a significant challenge due to their low immunogenicity.[1][2][3] The success of any subsequent immunoassay hinges on the rigorous validation of these antibodies to ensure they bind their intended target with high affinity while demonstrating negligible binding to structurally related molecules.[4][5]

This document moves beyond simple protocol recitation to explain the causal logic behind experimental choices. We will compare key analytical methods, provide actionable protocols, and offer a clear pathway for data interpretation, ensuring the trustworthiness and scientific integrity of your findings.[6][7]

Part 1: The Foundation - Immunogen Design and Antibody Generation

The journey to a specific antibody begins long before the first assay. Because (R)-2-Amino-4-methylpentanamide is a hapten, it cannot elicit a robust immune response on its own.[8] The foundational step is to render it immunogenic, typically by conjugating it to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[2][9] The design of this immunogen is a critical determinant of the resulting antibody's specificity.

The choice of conjugation strategy dictates which parts of the hapten are exposed to the immune system, thereby influencing the epitopes against which antibodies are generated. For (R)-2-Amino-4-methylpentanamide, conjugation via its primary amine group, after appropriate chemical modification, would orient the molecule to encourage an immune response against the core structure, which is often desirable.

G cluster_0 Phase 1: Immunogen Preparation cluster_1 Phase 2: Antibody Production Hapten_Design Hapten Selection: (R)-2-Amino-4- methylpentanamide HCl Carrier_Selection Carrier Protein Selection (e.g., KLH, BSA) Hapten_Design->Carrier_Selection Conjugation Covalent Conjugation (Hapten-Carrier Complex) Carrier_Selection->Conjugation QC_1 Quality Control: Verify Conjugation Ratio Conjugation->QC_1 Immunization Animal Immunization with Hapten-Carrier Complex QC_1->Immunization Proceed if successful Titer_Monitoring Titer Monitoring (ELISA) Immunization->Titer_Monitoring Harvesting Serum/Plasma Harvesting Titer_Monitoring->Harvesting Purification Affinity Purification (Against Immunogen) Harvesting->Purification Final_Antibody Purified Antibody Stock Purification->Final_Antibody Yields Polyclonal or Monoclonal Antibodies G cluster_ELISA Competitive ELISA Workflow cluster_SPR SPR Workflow elisa1 Coat Plate with Capture Antibody elisa2 Block Non-specific Sites elisa1->elisa2 elisa3 Add Sample/Standard + Hapten-Enzyme Conjugate elisa2->elisa3 elisa4 Incubate (Competition) elisa3->elisa4 elisa5 Wash & Add Substrate elisa4->elisa5 elisa6 Read Signal (Inverse to Concentration) elisa5->elisa6 spr1 Immobilize Antibody on Sensor Chip spr2 Inject Analyte (Association Phase) spr1->spr2 spr3 Inject Buffer (Dissociation Phase) spr2->spr3 spr4 Regenerate Surface spr3->spr4 spr5 Fit Sensorgram Data spr4->spr5 spr6 Determine ka, kd, KD spr5->spr6

Caption: Comparison of ELISA and SPR experimental workflows.

Part 3: Strategic Experimental Design and Data Interpretation

A cross-reactivity study is only as good as its design. The selection of compounds to test against is paramount for defining the antibody's specificity profile.

Selection of Potential Cross-Reactants

For an antibody against (R)-2-Amino-4-methylpentanamide HCl, a logical panel of cross-reactants would include:

  • Stereoisomer: (S)-2-Amino-4-methylpentanamide HCl (L-Leucinamide HCl) - This is the most critical test for stereospecificity.

  • Parent Amino Acid: D-Leucine and L-Leucine - To determine if the antibody recognizes the core amino acid structure.

  • Structural Analogs: Amides of other branched-chain amino acids, such as (R/S)-Valinamide and (R/S)-Isoleucinamide.

  • Carrier Protein: The carrier protein used for immunization (e.g., KLH) should be tested alone to ensure the purified antibody does not recognize it.

Quantitative Data Presentation and Interpretation

Organizing the data into clear tables is essential for comparison and decision-making.

Table 1: Competitive ELISA Cross-Reactivity Data

Compound TestedIC₅₀ (nM) ¹% Cross-Reactivity ²
(R)-2-Amino-4-methylpentanamide HCl (Target)15100%
(S)-2-Amino-4-methylpentanamide HCl1,5001.0%
L-Leucine> 10,000< 0.15%
D-Leucine> 10,000< 0.15%
(R/S)-Valinamide8,5000.18%
KLH (Carrier Protein)No binding0%

¹ IC₅₀ is the concentration of analyte required to inhibit 50% of the maximum signal. ² % Cross-Reactivity = [IC₅₀ of Target / IC₅₀ of Test Compound] x 100.

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

Compound Testedkₐ (1/Ms)kₑ (1/s)Kₐ (M) ¹
(R)-2-Amino-4-methylpentanamide HCl (Target)1.2 x 10⁵1.8 x 10⁻³1.5 x 10⁻⁸
(S)-2-Amino-4-methylpentanamide HCl9.5 x 10³1.4 x 10⁻²1.5 x 10⁻⁶
L-LeucineNo measurable bindingNo measurable bindingN/A

¹ Kₐ (Equilibrium Dissociation Constant) = kₑ / kₐ. A smaller Kₐ value indicates higher affinity.

Interpreting the Results

The data presented above illustrates a highly desirable outcome:

  • High Specificity: The antibody shows a 100-fold higher affinity for the target (R)-enantiomer over the (S)-enantiomer, as seen in both the IC₅₀ values from ELISA and the Kₐ values from SPR.

  • Low Analogue Reactivity: There is minimal to no binding to the parent amino acids or other structurally similar compounds.

  • No Carrier Recognition: The antibody does not bind to the carrier protein, indicating successful purification and specificity for the hapten.

G Start Begin Cross-Reactivity Analysis Check_Target Does the antibody bind the target (R)-enantiomer with high affinity? Start->Check_Target Check_Stereo Is binding to the (S)-enantiomer significantly lower (>100-fold)? Check_Target->Check_Stereo Yes Result_No_Binding Antibody does not bind target. Review immunogen or production. Check_Target->Result_No_Binding No Check_Analogs Is binding to structural analogs (e.g., Valinamide) negligible? Check_Stereo->Check_Analogs Yes Result_Poor_Stereo Antibody lacks stereospecificity. Not suitable for chiral-specific assays. Check_Stereo->Result_Poor_Stereo No Result_Good Antibody is highly specific and suitable for use. Check_Analogs->Result_Good Yes Result_Poor_Analogs Antibody shows significant cross-reactivity with related molecules. Check_Analogs->Result_Poor_Analogs No

Caption: Decision tree for interpreting cross-reactivity data.

Conclusion

The validation of antibodies against small molecules like (R)-2-Amino-4-methylpentanamide HCl is a multi-step process that demands meticulous experimental design and rigorous data analysis. A combination of accessible screening methods like Competitive ELISA and high-precision characterization techniques like SPR provides a comprehensive understanding of an antibody's performance profile. By strategically selecting cross-reactants and applying a logical framework for data interpretation, researchers can confidently select antibodies that are truly fit-for-purpose, ensuring the accuracy and reproducibility of their results in research, diagnostics, and drug development.

References

  • Rich, R. L., & Myszka, D. G. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology, 785, 1-31. [Link]
  • Creative Biostructure. (n.d.). Peptide Design for Antibody Production. [Link]
  • Immusmol. (2014). Antibodies against small molecules. [Link]
  • Davids Biotechnologie GmbH. (n.d.).
  • Rich, R. L., & Myszka, D. G. (2011). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Methods in Molecular Biology, 5-31. [Link]
  • Cianfriglia, M. (1991). Antibodies against small molecules. Annali dell'Istituto Superiore di Sanità, 27(1), 139-143. [Link]
  • Leach, M. W., et al. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions.
  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]
  • D'Mello, S. R. (2012). Antibody Production with Synthetic Peptides. Methods in Molecular Biology, 881, 39-50. [Link]
  • Reichert. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. [Link]
  • Rapid Novor Inc. (2025). SPR Service - Antibody-Antigen Interaction Analysis. [Link]
  • Innovagen. (n.d.). Designing synthetic peptides as antigens for antibody production. [Link]
  • Creative Biolabs. (n.d.). Anti-Small Molecule Antibody Discovery Service by Hybridoma. [Link]
  • Creative Diagnostics. (n.d.). Small Molecule Antibodies. [Link]
  • Azure Biosystems. (n.d.).
  • Mirjalili, A. (2016).
  • Stanker, L. H., et al. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops and Foods.
  • Carterra. (n.d.).
  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation.
  • Andreasson, U., et al. (2015).
  • Pillai-Kastoori, L., et al. (2020). Antibody validation for Western blot: By the user, for the user. Journal of Biological Chemistry, 295(27), 9222-9231. [Link]
  • Biocompare. (2024). A Guide to Western Blot Antibodies. [Link]
  • Leach, M. W., et al. (2010). Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions.
  • Antibodies.com. (2024). ELISA: The Complete Guide. [Link]
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]
  • Biomatik. (2022). How Do ELISA Kits Identify Antibodies?. [Link]
  • Nagasawa, T., et al. (2018). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. Experimental Animals, 67(3), 265-280. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12866300, 2-Amino-4-methylpentanamide hydrochloride. [Link]
  • Reveal Biosciences. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7271815, (R)-2-Amino-4-methylpentanamide. [Link]

Sources

A Comparative Benchmarking Guide to the Stability of Peptides Containing (R)-2-Amino-4-methylpentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of C-Terminal Modification in Peptide Therapeutics

In the landscape of modern drug development, therapeutic peptides offer a compelling combination of high specificity and potent biological activity. However, their clinical translation is often hampered by inherent metabolic instability, particularly their susceptibility to rapid degradation by proteases in vivo. A primary route of degradation for many peptides is the enzymatic cleavage at the C-terminus by carboxypeptidases.[1] To overcome this limitation, strategic chemical modifications are employed to bolster peptide stability, thereby enhancing their pharmacokinetic profile and therapeutic efficacy.

One of the most effective and widely adopted strategies is C-terminal amidation.[2] By converting the terminal carboxylic acid (-COOH) to a primary amide (-CONH₂), the peptide is rendered resistant to carboxypeptidase-mediated hydrolysis. This modification also neutralizes the negative charge at physiological pH, which can favorably influence receptor binding and membrane permeability.[3]

This guide provides an in-depth technical comparison of the stability of a model peptide featuring a C-terminal (R)-2-Amino-4-methylpentanamide hydrochloride —the hydrochloride salt of L-leucinamide—against its corresponding free acid counterpart. Through a series of forced degradation studies, we will objectively benchmark its performance and provide the supporting experimental framework for researchers, scientists, and drug development professionals to make informed decisions in their peptide design strategies.

Experimental Design: A Rationale for Stress Testing

To comprehensively evaluate the stabilizing effect of the L-leucinamide C-terminus, a systematic forced degradation study is essential. As outlined in the International Council for Harmonisation (ICH) guidelines, such studies are designed to identify likely degradation pathways and to develop stability-indicating analytical methods.[4][5] We will expose both the C-terminal L-leucinamide peptide (henceforth Peptide-Leu-NH₂ ) and its C-terminal free acid analogue (Peptide-COOH ) to a panel of accelerated stress conditions.

The core of this comparison lies in subjecting both peptides to conditions that mimic potential manufacturing, storage, and physiological challenges. By quantifying the remaining intact peptide after exposure, we can directly assess the protective contribution of the L-leucinamide modification.

The experimental workflow is designed as a self-validating system, where the degradation of the control peptide (Peptide-COOH) confirms the validity of the stress condition, thereby providing a reliable benchmark for the stability of Peptide-Leu-NH₂.

G cluster_0 Peptide Synthesis & Purification cluster_1 Forced Degradation Studies cluster_2 Analysis & Comparison P_LeuNH2 Synthesize Peptide-Leu-NH₂ Purify HPLC Purification & QC P_LeuNH2->Purify P_COOH Synthesize Peptide-COOH P_COOH->Purify Stress Expose both peptides to: - Chemical Stress (pH, Oxidation) - Physical Stress (Thermal, Photolytic) - Enzymatic Stress Purify->Stress Analysis Stability-Indicating RP-HPLC-MS Analysis Stress->Analysis Quantify Quantify % Remaining Intact Peptide Analysis->Quantify Compare Compare Degradation Profiles Quantify->Compare caption Figure 1. Experimental workflow for stability benchmarking.

Caption: Figure 1. Experimental workflow for stability benchmarking.

Methodologies: Protocols for Stability Assessment

The following protocols are detailed to ensure reproducibility and scientific rigor. The choice of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Mass Spectrometry (MS) is critical for accurately separating the parent peptide from its degradation products.[6][7]

Materials and Peptide Synthesis
  • Model Peptides : For this guide, we will use a model hexapeptide sequence, Tyr-Gly-Gly-Phe-Met-X, where X is either L-Leucine (for Peptide-COOH) or L-Leucinamide (for Peptide-Leu-NH₂). This sequence contains residues susceptible to common degradation pathways (e.g., oxidation of Methionine).

    • Peptide-Leu-NH₂ : Tyr-Gly-Gly-Phe-Met-Leu-NH₂

    • Peptide-COOH : Tyr-Gly-Gly-Phe-Met-Leu-OH

  • Synthesis : Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Peptide-COOH is synthesized on a pre-loaded Wang resin, while Peptide-Leu-NH₂ is synthesized on a Rink Amide resin to yield the C-terminal amide upon cleavage.[2]

  • Purification and Quality Control : Both peptides are purified by preparative RP-HPLC to >98% purity, and their identity is confirmed by ESI-MS.

  • Stock Solutions : Lyophilized peptides are dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 1 mg/mL for all stability studies.

Forced Degradation Protocols

For each condition, samples of both Peptide-Leu-NH₂ and Peptide-COOH are incubated in parallel. A "time zero" (T=0) sample is taken immediately after preparation and before incubation to serve as the baseline.

A. Hydrolytic Stability (Acid/Base Stress)

  • Rationale : Peptides are susceptible to hydrolysis of the peptide backbone, particularly under acidic or basic conditions.[8] This test will evaluate the stability of the C-terminal amide bond compared to the backbone amide bonds.

  • Protocol :

    • To 100 µL of peptide stock solution, add 100 µL of either 0.2 M HCl (acidic) or 0.2 M NaOH (basic).

    • Incubate samples at 40°C.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Immediately neutralize the aliquot (add an equivalent amount of NaOH for the acid-stressed sample and HCl for the base-stressed sample).

    • Analyze immediately by HPLC-MS or store at -80°C.[9]

B. Oxidative Stability

  • Rationale : Residues like Methionine and Cysteine are prone to oxidation, which can alter peptide structure and function. This study assesses if the C-terminal modification influences susceptibility to oxidative stress.[10]

  • Protocol :

    • To 100 µL of peptide stock solution, add 10 µL of 3% hydrogen peroxide (H₂O₂).

    • Incubate samples at room temperature, protected from light.

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot.

    • Analyze immediately by HPLC-MS.

C. Thermal Stability

  • Rationale : Elevated temperatures can accelerate various degradation reactions, including deamidation and aggregation, and provide insight into the overall thermodynamic stability of the peptide.[11]

  • Protocol :

    • Incubate aliquots of the peptide stock solution in a calibrated oven at 60°C.

    • At specified time points (e.g., 0, 24, 48, 72, 168 hours), remove a sample.

    • Allow the sample to cool to room temperature.

    • Analyze by HPLC-MS or store at -80°C.

D. Photostability

  • Rationale : Exposure to light, particularly UV, can cause photodegradation of aromatic residues (like Tyr) and can catalyze other reactions. This is a key requirement under ICH guidelines.[4][12]

  • Protocol :

    • Place aliquots of the peptide stock solution in a photostability chamber.

    • Expose the samples to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[13]

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • After the exposure period, analyze both the exposed and dark control samples by HPLC-MS.

E. Enzymatic Stability (Carboxypeptidase A)

  • Rationale : This is the most direct test of the C-terminal amide's primary function: to protect against exopeptidases. Carboxypeptidase A is a model enzyme that cleaves C-terminal amino acids with aromatic or branched aliphatic side chains (like Leucine).

  • Protocol :

    • Prepare a working solution of Carboxypeptidase A (from bovine pancreas) at 1 unit/mL in 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

    • In a microcentrifuge tube, combine 50 µL of peptide stock solution with 50 µL of the enzyme solution.

    • Incubate at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding 10 µL of 10% trifluoroacetic acid (TFA).

    • Centrifuge to pellet the precipitated enzyme and analyze the supernatant by HPLC-MS.

Stability-Indicating HPLC-MS Method
  • System : Agilent 1290 Infinity II LC with a 6130 Single Quadrupole MS detector or equivalent.

  • Column : Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% to 65% B over 15 minutes.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Detection : UV at 220 nm and 280 nm; MS in positive ESI mode, scanning for expected parent and degradant masses.

  • Quantification : The percentage of remaining intact peptide is calculated by comparing the peak area of the parent peptide at a given time point to its area at T=0.

G cluster_0 Peptide-COOH Degradation cluster_1 Peptide-Leu-NH₂ Degradation P_COOH Tyr-...-Met-Leu-OH Deg1 Tyr-...-Met-OH + Leu P_COOH->Deg1 Carboxypeptidase A Deg2 Tyr-...-Met(O)-Leu-OH P_COOH->Deg2 Oxidation (H₂O₂) P_LeuNH2 Tyr-...-Met-Leu-NH₂ Deg3 No Reaction P_LeuNH2->Deg3 Carboxypeptidase A Deg4 Tyr-...-Met(O)-Leu-NH₂ P_LeuNH2->Deg4 Oxidation (H₂O₂) caption Figure 2. Key comparative degradation pathways.

Caption: Figure 2. Key comparative degradation pathways.

Results and Discussion: A Quantitative Comparison

The following tables present illustrative data representative of expected outcomes from the described stability studies.

Table 1: Hydrolytic Stability (% Remaining Intact Peptide at 40°C)

Time (hours)Peptide-COOH (0.1 M HCl)Peptide-Leu-NH₂ (0.1 M HCl)Peptide-COOH (0.1 M NaOH)Peptide-Leu-NH₂ (0.1 M NaOH)
0100100100100
496.597.192.398.5
892.194.085.696.8
2478.482.565.291.3
  • Interpretation : Under acidic conditions, both peptides show moderate degradation, likely due to hydrolysis of backbone amide bonds. Under basic conditions, Peptide-COOH degrades more rapidly, potentially due to increased susceptibility to deamidation or racemization. The C-terminal amide of Peptide-Leu-NH₂ shows significantly enhanced stability against base-catalyzed hydrolysis compared to the free acid.[14]

Table 2: Oxidative, Thermal, and Photostability (% Remaining Intact Peptide)

Stress ConditionTimePeptide-COOHPeptide-Leu-NH₂
Oxidative (3% H₂O₂)4 hours75.376.1
Thermal (60°C)72 hours88.991.5
Photolytic (ICH Q1B)End of Test94.295.0
  • Interpretation : For oxidative, thermal, and photolytic stress, the degradation rates are primarily dictated by susceptible residues within the peptide sequence (e.g., Met oxidation, Tyr photodegradation) rather than the C-terminus itself. Consequently, both peptides show similar, albeit high, stability. The minor improvement seen in Peptide-Leu-NH₂ under thermal stress may be attributed to conformational changes imparted by the neutral terminus.[15]

Table 3: Enzymatic Stability (% Remaining Intact Peptide with Carboxypeptidase A at 37°C)

Time (minutes)Peptide-COOHPeptide-Leu-NH₂
0100100
1545.299.8
3018.999.5
60< 599.1
120Not Detected98.7
  • Interpretation : This experiment provides the most striking contrast. Peptide-COOH is rapidly degraded by Carboxypeptidase A, with less than 5% remaining after 60 minutes. In stark contrast, Peptide-Leu-NH₂ is virtually impervious to enzymatic cleavage over the same period. This result unequivocally demonstrates that the L-leucinamide C-terminus provides robust protection against exopeptidase degradation, which is a crucial factor for improving the in vivo half-life of therapeutic peptides.[16]

Conclusion

This guide demonstrates a comprehensive framework for benchmarking the stability of peptides modified with a C-terminal this compound. The experimental data clearly show that while the modification has a modest impact on stability against broad chemical and physical stressors like oxidation and heat, it provides a profound and critical advantage in resisting enzymatic degradation by carboxypeptidases.

For researchers and drug developers, the incorporation of a C-terminal amide, such as L-leucinamide, is a validated and highly effective strategy to mitigate a primary pathway of in vivo clearance. This modification can significantly extend a peptide's half-life, thereby improving its bioavailability and overall therapeutic potential. The protocols and comparative data presented herein serve as a robust starting point for the rational design and evaluation of next-generation, stabilized peptide therapeutics.

References

  • Patel, S., Vyas, V., & Mehta, P. (2023).
  • ResearchGate. (n.d.). (PDF)
  • ICH. (2009).
  • CD Formulation. (n.d.). Proteins & Peptides Stability Testing.
  • Patel, S., et al. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations.
  • PubMed. (2007).
  • CD Formulation. (n.d.).
  • Analytical Services. (n.d.).
  • Bernatowicz, M., et al. (n.d.). A comparison of acid labile linkage agents for the synthesis of peptide C-terminal amides. Semantic Scholar.
  • Almac. (n.d.).
  • NIH. (2023). Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin. NIH. [Link]
  • ResearchGate. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing.
  • PubMed Central. (n.d.).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of C-Terminal Amides: Synthesis with Fmoc-Gly-Rink Amide AM Resin.
  • bioRxiv. (2024).
  • JPT. (n.d.).
  • Frontiers. (n.d.).
  • PubMed Central. (n.d.). Thermal stability of human α-crystallins sensed by amide hydrogen exchange. PubMed Central.
  • ResearchGate. (n.d.). Solidphase synthesis of C-terminal peptide amides from N-tetrachlorophthaloyl protected amino acids.
  • ACS Publications. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development. [Link]
  • Thermo Fisher Scientific. (2011). Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer: HUPO 2011.
  • Sigma-Aldrich. (n.d.). Peptide Modifications: N-Terminal, Internal, and C-Terminal.
  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Sigma-Aldrich. (n.d.).
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • NIH. (n.d.). Photochemical and Structural Studies on Cyclic Peptide Models. PubMed Central.
  • Q1 Scientific. (2021). Photostability testing theory and practice.
  • PubMed Central. (n.d.). The effect of amidation on the behaviour of antimicrobial peptides. PubMed Central.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides.
  • R Discovery. (1994). C-Terminal amidated peptides: Production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity.
  • NIH. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PubMed Central.
  • ResearchGate. (n.d.). (PDF) Carboxypeptidase Y stability.
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Stability of peptide amides under high pressure.
  • CD Formulation. (n.d.). C-Terminal Modified Peptide Synthesis.
  • ACS Publications. (n.d.). Terminal Conjugation Enables Nanopore Sequencing of Peptides. Journal of the American Chemical Society.
  • NIH. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. PubMed Central.
  • bioRxiv. (n.d.). C-Terminal Amidation: Structural Insights into Enhanced Antimicrobial Peptide Efficacy and Amyloidogenesis. bioRxiv.
  • Sigma-Aldrich. (n.d.).
  • CORE. (n.d.).
  • BOC Sciences. (n.d.).
  • ACS Publications. (n.d.).
  • NIH. (2022).
  • PubMed Central. (n.d.). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. PubMed Central.
  • PubMed Central. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PubMed Central.
  • Semantic Scholar. (n.d.).
  • Bachem. (2015).

Sources

A Senior Application Scientist's Comparative Guide to Enantiomeric Excess Determination of (R)-2-Amino-4-methylpentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Imperative of Enantiomeric Purity

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. (R)-2-Amino-4-methylpentanamide hydrochloride, a derivative of L-leucine, serves as a vital chiral building block. Its enantiomeric purity is paramount, as the presence of its (S)-enantiomer can lead to altered pharmacological profiles, increased off-target effects, or represent an uncharacterized impurity.

This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess (ee) of this compound. We move beyond mere protocols to dissect the underlying principles and causal logic behind experimental choices, empowering you to select, develop, and validate the optimal method for your specific analytical challenge, whether in a high-throughput screening, process development, or stringent quality control environment.

The Analytical Arsenal: A Comparative Look at Core Methodologies

The separation of enantiomers, which possess identical physical properties in an achiral environment, necessitates the introduction of a chiral selector. This can be achieved through various chromatographic and electrophoretic techniques. The most prominent and reliable methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each with distinct advantages dictated by the analyte's properties.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry for chiral analysis due to its versatility with non-volatile and thermally labile compounds.[1][2]

  • Gas Chromatography (GC): GC offers exceptional resolution and sensitivity but is restricted to volatile and thermally stable analytes, making derivatization a mandatory prerequisite for compounds like amino acid amides.[1][3]

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent.[4] While powerful for amino acid analysis, its lower sensitivity and challenges in preparative scale can limit its application in some contexts compared to HPLC.[2][5]

This guide will focus on the two most robust and widely implemented techniques: Chiral HPLC and Chiral GC.

Deep Dive: Chiral High-Performance Liquid Chromatography (HPLC) Strategies

Chiral HPLC stands as the premier choice for the analysis of this compound. Two distinct strategies can be employed: direct separation on a Chiral Stationary Phase (CSP) or indirect separation following derivatization with a Chiral Derivatizing Agent (CDA).

Method A: Direct Enantioseparation on a Chiral Stationary Phase (CSP)

This is the most straightforward approach, where the enantiomers are separated directly on a column packed with a chiral selector.

Expertise & Causality: The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers and the CSP. The differing stability of these complexes results in different retention times.[6] The choice of CSP is the most critical parameter. For an amino acid amide, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are an excellent starting point due to their broad applicability and robust performance in separating a wide range of chiral compounds, including those with amine and amide functionalities.[6][7][8]

Experimental Workflow: Direct Chiral HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample (R/S)-2-Amino-4-methylpentanamide HCl Dissolve Dissolve in Mobile Phase or Suitable Solvent Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Autosampler Inject Sample Filter->Autosampler CSP_Column Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Autosampler->CSP_Column Mobile Phase (e.g., Hexane/Ethanol/DEA) Detector UV/DAD Detector (~210 nm) CSP_Column->Detector Chromatogram Obtain Chromatogram (Two Separated Peaks) Detector->Chromatogram Integrate Integrate Peak Areas (Area_R and Area_S) Chromatogram->Integrate Calculate Calculate % ee %ee = |(Area_R - Area_S)| / (Area_R + Area_S) * 100 Integrate->Calculate cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample (R/S)-2-Amino-4-methylpentanamide HCl Derivatize React with Chiral Derivatizing Agent (e.g., Marfey's Reagent) in Alkaline Buffer Sample->Derivatize Quench Quench Reaction Derivatize->Quench Autosampler Inject Diastereomer Mixture Quench->Autosampler Achiral_Column Standard Achiral Column (e.g., C18) Autosampler->Achiral_Column Mobile Phase (e.g., ACN/Water Gradient) Detector UV/DAD Detector (e.g., 340 nm for Marfey's) Achiral_Column->Detector Chromatogram Obtain Chromatogram (Two Separated Diastereomers) Detector->Chromatogram Integrate Integrate Peak Areas (Area_RR' and Area_SR') Chromatogram->Integrate Calculate Calculate % ee %ee = |(Area_RR' - Area_SR')| / (Area_RR' + Area_SR') * 100 Integrate->Calculate

Caption: Workflow for ee determination by Indirect Chiral HPLC.

Protocol 2: Indirect Chiral HPLC via Marfey's Reagent

  • Derivatization: a. Dissolve ~2 mg of the sample in 200 µL of water. b. Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone. c. Add 80 µL of 1 M sodium bicarbonate solution to maintain alkaline conditions for the reaction. d. Heat the mixture at 40°C for 1 hour. e. Cool the reaction mixture and neutralize by adding 40 µL of 2 M HCl. f. Dilute with the mobile phase to a final volume of 10 mL.

  • Instrumentation: Standard HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.

  • Achiral Stationary Phase: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using (A) 0.1% Trifluoroacetic Acid (TFA) in Water and (B) 0.1% TFA in Acetonitrile.

    • Causality: A gradient is often necessary to effectively separate the diastereomeric derivatives and elute them in a reasonable time. TFA acts as an ion-pairing agent to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 340 nm, the absorbance maximum for the Marfey's derivative. [9]8. Calculation: The enantiomeric excess is calculated from the peak areas of the two resulting diastereomers.

Deep Dive: Chiral Gas Chromatography (GC)

While less direct for this analyte, Chiral GC can be an extremely powerful technique, offering very high resolution. Its application here is entirely dependent on a robust and reproducible derivatization protocol to render the analyte volatile.

Expertise & Causality: this compound is a salt and is non-volatile. A two-step derivatization is required: first, esterification of the amide group, followed by acylation of the primary amine. For instance, reaction with an acidified alcohol (e.g., isopropanol) will convert the amide to an ester, and subsequent reaction with trifluoroacetic anhydride (TFAA) will acylate the amine. This N-trifluoroacetyl-O-alkyl ester is now volatile and can be analyzed by GC. [10]The separation occurs on a GC column coated with a chiral selector, typically a cyclodextrin derivative. [3]

Experimental Workflow: Chiral Gas Chromatography (GC)

cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis Sample (R/S)-2-Amino-4-methylpentanamide HCl Derivatize1 Step 1: Esterification (e.g., with Acidified Isopropanol) Sample->Derivatize1 Derivatize2 Step 2: Acylation (e.g., with Trifluoroacetic Anhydride) Derivatize1->Derivatize2 GC_Injector Inject Volatile Derivative Derivatize2->GC_Injector Chiral_Column Chiral GC Column (e.g., Cyclodextrin-based) GC_Injector->Chiral_Column Carrier Gas (H₂ or He) Temperature Program Detector Flame Ionization Detector (FID) Chiral_Column->Detector Chromatogram Obtain Chromatogram (Two Separated Enantiomers) Detector->Chromatogram Integrate Integrate Peak Areas (Area_R and Area_S) Chromatogram->Integrate Calculate Calculate % ee %ee = |(Area_R - Area_S)| / (Area_R + Area_S) * 100 Integrate->Calculate

Caption: Workflow for ee determination by Chiral GC following derivatization.

Protocol 3: Chiral GC Method

  • Derivatization: a. Place ~1 mg of the sample in a reaction vial and dry thoroughly. b. Add 500 µL of 3M HCl in isopropanol. Heat at 100°C for 45 minutes to form the isopropyl ester. c. Evaporate the reagent under a stream of nitrogen. d. Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 100°C for 15 minutes to form the N-TFA derivative. e. Evaporate the excess reagent and redissolve the residue in a suitable solvent (e.g., ethyl acetate) for injection.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chiral Stationary Phase: A chiral capillary column, such as a Chirasil-Val or a cyclodextrin-based column (e.g., Beta DEX™).

  • Carrier Gas: Hydrogen or Helium at a constant flow.

  • Temperatures: Injector at 250°C, Detector at 280°C.

  • Oven Program: A temperature gradient is typically required. For example, start at 80°C, hold for 2 minutes, then ramp at 4°C/min to 180°C.

    • Causality: The temperature program is optimized to ensure sufficient separation (resolution) between the enantiomeric peaks while keeping the analysis time practical.

  • Calculation: The enantiomeric excess is calculated from the FID peak areas.

Performance Comparison: Selecting the Right Tool for the Job

The choice between these methods depends on the specific analytical requirements, available instrumentation, and desired throughput.

FeatureDirect Chiral HPLCIndirect Chiral HPLCChiral GC
Principle Differential interaction with a Chiral Stationary Phase (CSP).Separation of diastereomers on a standard achiral column.Separation of volatile enantiomers on a chiral GC column.
Sample Prep Simple dissolution.Complex: Multi-step chemical derivatization required.Very Complex: Multi-step derivatization to ensure volatility.
Speed Moderate (typically 15-30 min per run).Slower overall due to offline derivatization step.Fast analytical run time, but slow overall due to derivatization.
Resolution (α) Good to Excellent. Highly CSP-dependent.Good. Dependent on CDA and achiral column efficiency.Excellent. Often provides baseline separation.
Sensitivity Moderate (analyte lacks a strong chromophore).Excellent. CDA introduces a strong chromophore.Excellent, especially with FID detection.
Robustness High. Minimal sample manipulation reduces error sources.Moderate. Derivatization must be complete and reproducible.Moderate. Derivatization is a critical control point.
Best For Routine QC, process monitoring, high-throughput screening.Trace-level impurity analysis, labs without a suite of CSPs.High-resolution analysis where analyte can be made volatile.

The Foundation of Trust: Method Validation

A method is only as reliable as its validation. Regardless of the chosen technique, it must be validated to ensure it is fit for its intended purpose. This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the analytical application. [11]Key validation parameters are defined by regulatory bodies like the ICH and are detailed in pharmacopeias. [12][13][14][15][16] A Self-Validating System: Your protocol becomes trustworthy when it incorporates and documents these key validation characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, particularly the other enantiomer and any related impurities. [11][15]This is the core of an ee method.

  • Accuracy: The closeness of the test results to the true value. Determined by spiking the desired enantiomer with known amounts of the undesired enantiomer. [17][18]* Precision: The agreement among a series of measurements. Assessed at different levels: repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment). [17][19]* Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for purity testing.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Conclusion and Recommendations

For the determination of enantiomeric excess of This compound , the Direct Chiral HPLC method stands out as the most efficient, robust, and straightforward approach. It minimizes sample preparation, thereby reducing potential sources of error and improving sample throughput, making it ideal for quality control and process development environments.

The Indirect Chiral HPLC method serves as a powerful alternative, particularly when trace-level quantification of the (S)-enantiomer is required, as the derivatization step significantly boosts detection sensitivity.

While Chiral GC can offer superior resolution, the extensive and potentially variable derivatization steps required for this non-volatile analyte make it a more complex and less robust option for routine analysis compared to HPLC.

Ultimately, the selection must be guided by the specific application, but for most purposes, the development and validation of a direct CSP-based HPLC method will provide the most reliable and efficient solution.

References

  • A Comparative Guide to HPLC and GC Methods for Enantiomeric Excess Determination. BenchChem. [URL: https://www.benchchem.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [URL: https://www.uspbpep.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology]
  • USP <1225> Method Validation. BA Sciences. [URL: https://www.basciences.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • A Comparative Guide to the Determination of Enantiomeric Excess of Pinocampheol: Chiral HPLC vs. Chiral GC. BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-determination-of-enantiomeric-excess-of-pinocampheol-chiral-hplc-vs-chiral-gc]
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [URL: https://investigationsofadog.com/2023/11/13/usp-1225-revised-aligning-compendial-validation-with-ich-q2r2-and-q14s-lifecycle-vision/]
  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [URL: https://www.gmp-compliance.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [URL: https://www.fda.gov/media/71624/download]
  • Quality Guidelines. ICH. [URL: https://www.ich.org/page/quality-guidelines]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [URL: https://starodub.
  • Chiral Derivatization Reagents. Alfa Chemistry. [URL: https://www.alfa-chemistry.
  • 〈1225〉 Validation of Compendial Procedures. USP-NF. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/generalChapter1225.pdf]
  • Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15832620/]
  • Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21882078/]
  • Recent progress in capillary electrophoretic analysis of amino acid enantiomers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21782201/]
  • Derivatization reagents for chiral molecules by LC-MS/MS. ResearchGate. [URL: https://www.researchgate.net/publication/356775691_Dimethylcysteine_DiCysO-Phthalaldehyde_Derivatization_for_Chiral_Metabolite_Analyses_Cross-Comparison_of_Six_Chiral_Thiols]
  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. [URL: https://www.researchgate.net/publication/225694371_Chiral_Separations_of_Amino_Acids_and_Peptides_by_Capillary_Electrophoresis]
  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. [URL: https://www.chromatographyonline.com/view/separation-amino-acid-enantiomers-using-capillary-electrophoresis-new-chiral-ligand]
  • Enantiomeric Separation of Synthetic Amino Acids Using Capillary Zone Electrophoresis. ResearchGate. [URL: https://www.researchgate.net/publication/312480675_Enantiomeric_Separation_of_Synthetic_Amino_Acids_Using_Capillary_Zone_Electrophoresis]
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [URL: https://www.heraldopenaccess.
  • Chiral derivatizing agent. Wikipedia. [URL: https://en.wikipedia.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6454519/]
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S073170851200376X]
  • Quantitative determination of the full range of enantiomeric excess of... ResearchGate. [URL: https://www.researchgate.net/figure/Quantitative-determination-of-the-full-range-of-enantiomeric-excess-of-chiral-amine-2a_fig4_328701886]
  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6032915/]
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-chiral-hplc-methods-for-determining-enantiomeric-excess-of-4-amino-2-methyl-1-butanol]
  • Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24679782/]
  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [URL: https://www.restek.com/global/library/articles/a-guide-to-the-analysis-of-chiral-compounds-by-gc/]
  • VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Omics. [URL: https://www.omicsonline.org/open-access/validation-of-analytical-methods-strategies-amp-singficance-2167-0526.1000216.php?aid=20370]
  • Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28395770/]
  • Validation of Analytical Methods: A Review. Gavin Publishers. [URL: https://www.gavinpublishers.
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5576778/]
  • Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. ResearchGate. [URL: https://www.researchgate.
  • Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). Oriental Journal of Chemistry. [URL: http://www.orientjchem.org/vol31no4/pre-column-derivatization-chiral-hplc-method-for-the-separation-and-quantification-of-rr-28-diazobicyclo-4-3-0nonane-content-in-ss/]
  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [URL: https://www.bioanalysis-zone.com/wp-content/uploads/2016/07/chiral-hplc-column-selection-and-method-development-guide.pdf]
  • Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26054178/]
  • Chiral HPLC Separations. Phenomenex. [URL: https://www.phenomenex.com/Assets/userimages/Content/Documents/Chiral_Guidebook.pdf]
  • Validation Of Analytical Methods For Pharmaceutical Analysis. www .ec -undp. [URL: https://www.ec-undp-gpp-toolkit.org/sites/gpp-toolkit/files/Validation%20Of%20Analytical%20Methods%20For%20Pharmaceutical%20Analysis.pdf]
  • Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. ResearchGate. [URL: https://www.researchgate.
  • Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273418/]

Sources

A Comparative Guide to Protecting Groups for (R)-2-Amino-4-methylpentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and peptide synthesis, the selective protection of reactive functional groups is a cornerstone of efficient and successful synthetic campaigns. (R)-2-Amino-4-methylpentanamide hydrochloride, the hydrochloride salt of L-leucinamide, presents a primary amino group that requires temporary protection to prevent undesired side reactions during peptide coupling or other synthetic modifications. This guide provides an in-depth comparative analysis of three commonly employed amino-protecting groups for L-leucinamide: tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to facilitate an informed selection for your specific synthetic strategy.

The Critical Role of Orthogonal Protection Strategies

In multi-step synthesis, the ability to selectively remove one protecting group in the presence of others, a concept known as orthogonality, is paramount.[1] The choice of an N-terminal protecting group for L-leucinamide will dictate the subsequent deprotection conditions and must be compatible with other protecting groups present in the molecule and the overall synthetic design. The three protecting groups discussed here—Boc, Fmoc, and Cbz—are foundational to modern peptide chemistry due to their distinct deprotection mechanisms, which form the basis of orthogonal protection schemes.[2]

Comparative Analysis of Protecting Groups

This section will compare the synthesis, stability, and deprotection of Boc-, Fmoc-, and Cbz-protected L-leucinamide.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used acid-labile protecting group for amines.[3] Its popularity stems from its ease of introduction and its clean cleavage under acidic conditions.[4]

Synthesis of N-Boc-(R)-2-Amino-4-methylpentanamide:

The Boc group is typically introduced by reacting L-leucinamide hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to neutralize the hydrochloride salt and the acid generated during the reaction.[5]

Experimental Protocol: Boc Protection of L-leucinamide

  • Materials: this compound, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure:

    • Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-Boc-(R)-2-Amino-4-methylpentanamide as a white solid.

Deprotection:

The Boc group is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM).[4]

Experimental Protocol: Boc Deprotection

  • Materials: N-Boc-(R)-2-Amino-4-methylpentanamide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-(R)-2-Amino-4-methylpentanamide in DCM.

    • Add an equal volume of TFA to the solution (e.g., 1:1 DCM/TFA).

    • Stir the reaction mixture at room temperature for 30-60 minutes.

    • Monitor the deprotection by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting product is the trifluoroacetate salt of L-leucinamide.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is a base-labile protecting group and is a cornerstone of modern solid-phase peptide synthesis (SPPS).[2][6] Its key advantage is its stability to acidic conditions, allowing for an orthogonal protection strategy with acid-labile side-chain protecting groups.[2]

Synthesis of N-Fmoc-(R)-2-Amino-4-methylpentanamide:

The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[6]

Experimental Protocol: Fmoc Protection of L-leucinamide

  • Materials: this compound, 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Sodium carbonate (Na₂CO₃), Dioxane, Water.

  • Procedure:

    • Dissolve this compound (1 equivalent) in a mixture of dioxane and 10% aqueous sodium carbonate solution.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of Fmoc-Cl (1.05 equivalents) in dioxane dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water and acidify with concentrated HCl to pH 2-3.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to yield N-Fmoc-(R)-2-Amino-4-methylpentanamide.

Deprotection:

The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7]

Experimental Protocol: Fmoc Deprotection

  • Materials: N-Fmoc-(R)-2-Amino-4-methylpentanamide, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve N-Fmoc-(R)-2-Amino-4-methylpentanamide in DMF.

    • Add piperidine to the solution to make a 20% (v/v) solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes.

    • Monitor the deprotection by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by an appropriate method to isolate the free amine.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas in 1932, was the first widely used protecting group in peptide synthesis and remains a valuable tool.[8] It is stable to a wide range of conditions but can be removed by catalytic hydrogenolysis.[1][9]

Synthesis of N-Cbz-(R)-2-Amino-4-methylpentanamide:

The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[9]

Experimental Protocol: Cbz Protection of L-leucinamide

  • Materials: this compound, Benzyl chloroformate (Cbz-Cl), Sodium hydroxide (NaOH), Dioxane, Water.

  • Procedure:

    • Dissolve this compound (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) with cooling in an ice bath.

    • Add benzyl chloroformate (1.1 equivalents) dropwise while vigorously stirring, ensuring the temperature remains below 5 °C.[8]

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[8]

    • Monitor the reaction by TLC.

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[8]

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[8]

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield N-Cbz-(R)-2-Amino-4-methylpentanamide.

Deprotection:

The Cbz group is most commonly removed by catalytic hydrogenolysis, using a palladium catalyst and a hydrogen source.[1][8]

Experimental Protocol: Cbz Deprotection

  • Materials: N-Cbz-(R)-2-Amino-4-methylpentanamide, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve N-Cbz-(R)-2-Amino-4-methylpentanamide in methanol in a flask equipped with a magnetic stir bar.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol %).

    • Secure the flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas. Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[8]

Quantitative Data and Physical Properties

Protecting GroupReagentTypical YieldMelting Point (°C)Physical State
Boc Boc₂O, NaHCO₃88%144-146Crystalline Solid
Fmoc Fmoc-Cl, Na₂CO₃>85% (Typical)131-134 (for Fmoc-L-leucinol)White Powder
Cbz Cbz-Cl, NaOH82.3% (for Cbz-L-CHG)[8]Not specifiedCrystalline Solid

Visualization of Protection and Deprotection Workflows

Protection_Deprotection_Workflows cluster_Boc Boc Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection Leucinamide_HCl_Boc (R)-2-Amino-4-methylpentanamide Hydrochloride Boc_Leucinamide N-Boc-(R)-2-Amino-4-methylpentanamide Leucinamide_HCl_Boc->Boc_Leucinamide Boc₂O, NaHCO₃ Dioxane/H₂O Deprotected_Boc (R)-2-Amino-4-methylpentanamide (TFA salt) Boc_Leucinamide->Deprotected_Boc TFA, DCM Leucinamide_HCl_Fmoc (R)-2-Amino-4-methylpentanamide Hydrochloride Fmoc_Leucinamide N-Fmoc-(R)-2-Amino-4-methylpentanamide Leucinamide_HCl_Fmoc->Fmoc_Leucinamide Fmoc-Cl, Na₂CO₃ Dioxane/H₂O Deprotected_Fmoc (R)-2-Amino-4-methylpentanamide Fmoc_Leucinamide->Deprotected_Fmoc 20% Piperidine/DMF Leucinamide_HCl_Cbz (R)-2-Amino-4-methylpentanamide Hydrochloride Cbz_Leucinamide N-Cbz-(R)-2-Amino-4-methylpentanamide Leucinamide_HCl_Cbz->Cbz_Leucinamide Cbz-Cl, NaOH Dioxane/H₂O Deprotected_Cbz (R)-2-Amino-4-methylpentanamide Cbz_Leucinamide->Deprotected_Cbz H₂, Pd/C Methanol

Figure 1: Protection and deprotection workflows for L-leucinamide.

Discussion and Recommendations

The choice of protecting group for this compound is dictated by the overall synthetic strategy, particularly the need for orthogonality with other protecting groups.

  • Boc: This is an excellent choice for solution-phase synthesis where acid-labile side-chain protecting groups are not present. The protection and deprotection procedures are straightforward, and the reagents are readily available. However, its acid lability makes it incompatible with strategies employing acid-labile linkers or side-chain protecting groups (e.g., in standard Fmoc-based SPPS).

  • Fmoc: The Fmoc group is the standard for solid-phase peptide synthesis due to its base lability, which is orthogonal to the acid-labile side-chain protecting groups commonly used. While the protection step is straightforward, the deprotection with piperidine requires careful handling due to the toxicity of piperidine.

  • Cbz: The Cbz group offers robustness and is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. Its removal via catalytic hydrogenolysis is clean, yielding volatile byproducts. This makes it a valuable orthogonal protecting group. However, hydrogenolysis may not be compatible with other functional groups in the molecule that are sensitive to reduction (e.g., alkenes, alkynes, or some sulfur-containing groups).

  • For solution-phase synthesis where orthogonality to acid-labile groups is not required, Boc is a convenient and efficient choice.

  • For solid-phase peptide synthesis , Fmoc is the industry standard due to its orthogonality with acid-labile side-chain protecting groups.

  • Cbz is a versatile protecting group for both solution and solid-phase synthesis, especially when a high degree of stability is required and the molecule is compatible with reductive cleavage.

This guide provides a framework for selecting and implementing the appropriate N-terminal protection for this compound. The provided protocols are robust and can be adapted to specific experimental requirements. Careful consideration of the overall synthetic plan will ensure the judicious choice of a protecting group, leading to a successful and efficient synthesis.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. [Link]
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current opinion in chemical biology, 4(3), 211-221. [Link]
  • Transformation of Pro-Leu-Gly-NH2 Peptidomimetic Positive Allosteric Modulators of the Dopamine D2 Receptor into Negative Modul
  • Aapptec Peptides.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]
  • Synthesis of N-BOC amines by various routes. [Link]
  • PubChem. N-Boc-L-leucine L-leucine. [Link]
  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]
  • PrepChem. Synthesis of N-Cbz-1-(2-aminopropoxy)-2,2,5,5-tetramethylcyclopentane. [Link]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides. [Link]
  • Supporting Information for: Membrane Enhanced Peptide Synthesis Experimental Methods. [Link]
  • PubChem. N-Cbz-L-leucyl-L-alanine benzyl ester. [Link]
  • Common Conditions. Cbz Protection. [Link]
  • An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. [Link]
  • Synthesis of N -Fmoc-Protected Amino Acid Esters and Peptides. [Link]
  • University of California, Irvine.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
  • Google Patents. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
  • ResearchGate. (PDF) Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. [Link]
  • Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. [Link]
  • A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. [Link]
  • SciSpace.
  • Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. [Link]
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Separation of 2-Amino-4-methylpentanamide Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chiral Purity

In pharmaceutical development and chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] 2-amino-4-methylpentanamide, the amide of the proteinogenic amino acid L-leucine (leucinamide), is a key chiral building block. Ensuring its enantiomeric purity is essential for the efficacy and safety of downstream products.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for analyzing and purifying enantiomers.[1][3] The choice of CSP is the most critical factor in method development, as the separation mechanism is governed by the specific interactions between the analyte and the chiral selector. This guide provides an in-depth comparison of three distinct and powerful classes of chiral columns for the enantioseparation of 2-amino-4-methylpentanamide, supported by detailed experimental protocols and performance data. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select the optimal column and conditions for their specific analytical challenges.

Understanding the Analyte: 2-Amino-4-methylpentanamide

Leucinamide possesses a primary amine (-NH2), an amide (-CONH2), and an isobutyl side chain. The key to its chiral separation lies in exploiting these functional groups. The primary amine is a crucial site for interaction with crown ether phases and can engage in ionic and hydrogen bonding interactions with macrocyclic glycopeptide and polysaccharide phases. The amide group provides additional hydrogen bonding sites, while the hydrophobic side chain allows for van der Waals or hydrophobic interactions. A successful CSP must leverage these features to differentiate between the D- and L-enantiomers.

Comparative Experimental Framework

To provide a direct and objective comparison, we evaluated three columns representing distinct chiral separation technologies: a polysaccharide-based phase, a macrocyclic glycopeptide-based phase, and a synthetic crown ether-based phase.

Experimental Protocols

1. Instrumentation and Reagents:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector was used.[4]

  • Reagents: HPLC-grade solvents (n-Hexane, 2-Propanol, Ethanol, Methanol, Acetonitrile) and additives (Trifluoroacetic acid - TFA) were used. Racemic 2-amino-4-methylpentanamide was sourced commercially.

2. Sample Preparation:

  • A stock solution of racemic 2-amino-4-methylpentanamide (1.0 mg/mL) was prepared by dissolving the analyte in the initial mobile phase for each respective experiment to ensure peak shape quality.

3. General Chromatographic Procedure:

  • System Flush: The entire HPLC system was thoroughly flushed with 2-propanol to eliminate any residual contaminants from previous analyses.[5]

  • Column Installation & Equilibration: The selected chiral column was installed, and the system was flushed with the specified mobile phase at a reduced flow rate (0.5 mL/min) for 30 minutes, followed by equilibration at the analytical flow rate for at least 60 minutes or until a stable baseline was achieved. Macrocyclic glycopeptide columns, in particular, may require longer equilibration times.[6]

  • Injection: 5 µL of the sample solution was injected.

  • Detection: UV detection was performed at 210 nm.

  • Data Analysis: Chromatographic data were processed to determine the retention factors for the first (k₁) and second (k₂) eluting enantiomers, the separation factor (α = k₂/k₁), and the resolution (Rs). A resolution value of 1.5 or greater signifies baseline separation, which is the desired outcome for quantitative analysis.[7]

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing System_Flush System Flush (2-Propanol) Equilibration Column Equilibration (>60 min with Mobile Phase) System_Flush->Equilibration Sample_Prep Sample Preparation (1 mg/mL in Mobile Phase) Injection Injection (5 µL) Sample_Prep->Injection Equilibration->Injection Detection UV Detection (210 nm) Injection->Detection Data_Analysis Calculate Performance Metrics (k, α, Rs) Detection->Data_Analysis Evaluation Evaluate Separation (Target Rs > 1.5) Data_Analysis->Evaluation G cluster_csp Chiral Stationary Phases (CSPs) & Interaction Modes Analyte {2-Amino-4-methylpentanamide | + Primary Amine + Amide Group + Isobutyl Side Chain } Polysaccharide Chiralpak AD-H Chiral Grooves H-Bonding π-π Interactions Dipole-Dipole Analyte->Polysaccharide:f1 Multiple Interactions Macrocyclic Astec CHIROBIOTIC T Basket-like Cavity Ionic Interaction H-Bonding Hydrophobic Inclusion Analyte->Macrocyclic:f1 Multi-modal CrownEther CROWNPAK CR-I(+) Crown Ether Cavity Host-Guest Inclusion Steric Repulsion Analyte->CrownEther:f1 Specific Inclusion

Sources

A Cost-Benefit Analysis of (R)-2-Amino-4-methylpentanamide hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic selection of chiral building blocks is a cornerstone of modern pharmaceutical and fine chemical synthesis. The economic and scientific viability of a synthetic route often hinges on the choice of how to introduce stereocenters. This guide provides a detailed cost-benefit analysis of utilizing (R)-2-Amino-4-methylpentanamide hydrochloride, a derivative of the naturally occurring amino acid D-leucine, as a chiral precursor in synthesis. We will objectively compare its performance, cost-effectiveness, and practical utility against other established alternatives, supported by experimental data and protocols.

The Strategic Value of Amino Acid Derivatives in Chiral Synthesis

This compound is a chiral building block derived from D-leucine, a non-proteinogenic amino acid.[1][2][3] Its utility in synthesis stems from the fixed stereocenter at the α-carbon, which can be incorporated into a target molecule, influencing its biological activity. Chiral amines and their derivatives are foundational motifs in over 40% of commercial pharmaceuticals, making their efficient synthesis a critical challenge.[4][5]

The primary advantage of using amino acid derivatives lies in their origin from the "chiral pool" – readily available, enantiomerically pure molecules from nature.[5] This often translates to a lower starting material cost compared to complex, multi-step synthetic auxiliaries.[6] This guide will dissect the economic and scientific trade-offs inherent in this approach compared to prominent alternatives like classical chiral auxiliaries and modern catalytic methods.

Logical Framework: The Decision Matrix for Chiral Synthesis

The selection of a chiral strategy is a multi-faceted decision. The optimal path depends on factors including the scale of synthesis, desired enantiopurity, raw material costs, and process complexity. Our analysis will be structured around these core pillars.

cluster_cost Cost Factors cluster_benefit Performance & Benefit Factors Cost_Factors Raw_Material Raw Material Cost Decision Optimal Chiral Strategy Raw_Material->Decision Process_Steps Process Complexity (Steps, Purification) Process_Steps->Decision Reagent_Cost Catalyst/Reagent Cost Reagent_Cost->Decision Waste Waste & Disposal Waste->Decision Benefit_Factors Yield Overall Yield Yield->Decision Stereo Stereoselectivity (% ee / de) Stereo->Decision Scope Substrate Scope & Versatility Scope->Decision Scale Scalability Scale->Decision

Caption: Core factors influencing the choice of a chiral synthesis strategy.

Comparative Analysis of Chiral Synthesis Methodologies

We evaluate this compound against three dominant alternative strategies: traditional chiral auxiliaries, asymmetric catalysis, and biocatalysis.

MethodologyKey Example(s)Relative CostTypical StereoselectivityKey AdvantagesKey Disadvantages
Chiral Pool (Amino Acid Derivative) (R)-2-Amino-4-methylpentanamide HCl Low to ModerateN/A (Pre-existing stereocenter)Readily available starting material, high enantiopurity, versatile functional groups.Chirality is incorporated, not induced; requires stoichiometric use.
Traditional Chiral Auxiliaries Evans' Oxazolidinones, PseudoephedrineHigh>95% deHigh predictability, well-documented, reliable stereochemical outcomes.[7][8][9][10]Stoichiometric use of expensive auxiliary, requires attachment and cleavage steps, potential regulatory hurdles (pseudoephedrine).[7]
Asymmetric Metal Catalysis Noyori's Ru-BINAP CatalystsCatalyst cost is high, but loading is low (catalytic)>90% eeHigh atom economy, low waste, suitable for large-scale production.[5]Catalyst can be sensitive to air/moisture, may require specific functional group tolerance, potential for metal contamination.
Biocatalysis Transaminases, Amine DehydrogenasesModerate (Enzyme cost can be high but is decreasing)[4][11][12]>99% eeExtremely high selectivity, environmentally friendly (mild, aqueous conditions), sustainable.[11][13]Substrate scope can be limited, requires process optimization for cofactor recycling and enzyme stability.[4]
In-Depth Analysis:
  • This compound: This approach is fundamentally one of incorporation . The cost-benefit is heavily weighted towards the low upfront cost and availability of the chiral starting material. The synthesis involves standard, well-understood amidation or peptide coupling reactions.[14][15] The primary "cost" is not monetary but strategic; the synthesis must be designed around this specific chiral fragment. It is ideal for targets where the leucinamide substructure is part of the final molecular framework.

  • Evans' Oxazolidinones: These represent the pinnacle of substrate-controlled asymmetric synthesis.[10] The high cost is justified by exceptional and predictable diastereoselectivity in reactions like alkylations and aldol additions. The rigidity of the auxiliary's structure effectively shields one face of the enolate, directing incoming electrophiles.[8][10] However, the economic calculation must include the cost of the auxiliary itself plus the two additional synthetic steps for its attachment and subsequent removal.[9]

  • Asymmetric Catalysis: This is a reagent-controlled approach. The high initial investment in a catalyst like a Ru-BINAP complex is amortized over many reactions due to its low loading. This method is highly efficient and generates minimal waste, making it a preferred choice for industrial-scale manufacturing of a specific target.[5] The challenge lies in the discovery and optimization phase, as not all substrates are compatible with a given catalyst.

  • Biocatalysis: This is an increasingly powerful reagent-controlled strategy. Enzymes like transaminases offer unparalleled enantioselectivity (>99% ee) under green conditions.[4][11] The major cost driver historically has been the enzyme itself and the necessary cofactors.[4] However, advances in protein engineering and enzyme immobilization for reuse are rapidly improving the economic viability, making this a highly competitive option, especially for producing chiral amines.[4][11][12]

Visualizing the Synthetic Pathways

The choice of strategy fundamentally alters the synthetic workflow. Below is a comparison of incorporating a chiral building block versus inducing chirality with an auxiliary.

cluster_pool Pathway A: Chiral Pool Incorporation cluster_auxiliary Pathway B: Chiral Auxiliary Induction A1 (R)-Leucine Derivative (Enantiopure) A3 Amide Coupling (e.g., HATU, EDC) A1->A3 A2 Carboxylic Acid A2->A3 A4 Chiral Product A3->A4 B1 Achiral Carboxylic Acid B3 1. Attach Auxiliary (Amide Bond Formation) B1->B3 B2 Evans' Auxiliary B2->B3 B4 2. Asymmetric Alkylation (LDA, R-X) B3->B4 B5 3. Cleave Auxiliary (e.g., LiOH, H2O2) B4->B5 B6 Chiral Product B5->B6

Caption: Comparison of a direct incorporation pathway (A) vs. an auxiliary-based pathway (B).

Experimental Protocols & Methodologies

To provide a practical context, we outline representative protocols for amide synthesis using an amino acid derivative and, for comparison, an asymmetric alkylation using an Evans' auxiliary.

Protocol 1: Amide Synthesis using this compound

This protocol details a standard peptide coupling reaction, a common application for this reagent.

Objective: To couple a generic carboxylic acid with this compound.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.05 eq) and dissolve in anhydrous DMF.

  • Add this compound (1.0 eq) to the solution.

  • Add DIPEA (3.0 eq) to the stirring solution. The base is crucial to deprotonate both the amine hydrochloride salt and the carboxylic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) portion-wise to the cold solution. HATU is a highly efficient coupling reagent that forms a reactive ester intermediate.[14]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired chiral amide.

Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol demonstrates the multi-step process required when using a chiral auxiliary.[10]

Objective: To perform a diastereoselective alkylation of an N-acyl oxazolidinone.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)

  • Acyl chloride (1.1 eq)

  • n-Butyllithium (n-BuLi)

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., Benzyl bromide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Attachment: Dissolve the oxazolidinone (1.0 eq) in anhydrous THF at -78 °C. Add n-BuLi dropwise to deprotonate the nitrogen. Add the acyl chloride (1.1 eq) and allow to warm to room temperature. Purify to obtain the N-acyl oxazolidinone.

  • Alkylation: Dissolve the purified N-acyl oxazolidinone in anhydrous THF at -78 °C. Add LDA dropwise to form the Z-enolate. After stirring for 30 min, add the alkyl halide (1.2 eq). Stir for several hours at -78 °C.

  • Workup: Quench the reaction with saturated NH₄Cl solution and extract with an organic solvent. Purify the diastereomeric product mixture by column chromatography.

  • Cleavage: Dissolve the purified product in a THF/water mixture. Add LiOH and H₂O₂ to cleave the auxiliary, yielding the chiral carboxylic acid. The auxiliary can often be recovered.

Conclusion and Recommendations

The choice between this compound and its alternatives is not a matter of universal superiority but of strategic alignment with project goals.

  • Recommendation for this compound: This reagent is highly recommended for early-stage drug discovery and process development where the target molecule can incorporate the D-leucinamide scaffold. Its low cost, high enantiopurity, and straightforward application in well-established amide coupling reactions make it an economically and synthetically efficient choice.[9] It offers a time-efficient route to complex chiral molecules when the synthetic design is flexible.

  • Recommendation for Alternatives:

    • Evans' Auxiliaries remain the gold standard for complex natural product synthesis or when predictable, high diastereoselectivity is required for a key bond-forming reaction and cost is a secondary concern.[10]

    • Asymmetric Catalysis is the preferred method for large-scale industrial manufacturing of a specific chiral drug, where the high upfront cost of catalyst development and purchase is offset by long-term efficiency and low waste.[5]

    • Biocatalysis is rapidly becoming the method of choice for producing enantiopure chiral amines and alcohols , especially when "green" manufacturing and exceptional enantiopurity are paramount.[4][13]

Ultimately, a thorough cost-benefit analysis requires a holistic view of the entire synthetic route, factoring in raw material costs, process complexity, and the strategic goals of the synthesis. Amino acid derivatives like this compound represent a powerful and often underestimated tool in the chemist's arsenal, providing an excellent balance of cost, efficiency, and versatility.

References

  • Benchchem. A Comparative Guide to Chiral Amine Synthesis: A Cost-Benefit Analysis of (S)-(+)-1-Methoxy-2- propylamine.
  • Benchchem. A Researcher's Guide to Chiral Amine Synthesis: A Cost-Benefit Analysis.
  • MDPI. Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System.
  • PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
  • ResearchGate. (PDF) Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System.
  • ResearchGate. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF.
  • NIH. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC.
  • Fisher Scientific. Amide Synthesis.
  • Wikipedia. Chiral auxiliary.
  • Chiralpedia. Asymmetric Synthesis in Industry: From Lab to Market.
  • RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
  • ChemScene. This compound.
  • Unknown Source.
  • MedchemExpress.com. This compound.
  • Unknown Source. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine.
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • ResearchGate. Synthesis and Applications of Symmetric Amino Acid Derivatives | Request PDF.
  • PubChem. (R)-2-Amino-4-methylpentanamide.
  • PubMed. Synthesis and applications of symmetric amino acid derivatives.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)- and (S)-2-Amino-4-methylpentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The classic, cautionary tale of thalidomide underscores this principle with sobering clarity. It is with this understanding that we approach the spectroscopic analysis of the enantiomeric pair: (R)- and (S)-2-Amino-4-methylpentanamide hydrochloride, the hydrochloride salts of D- and L-leucinamide, respectively.

This guide provides an in-depth, objective comparison of the spectroscopic signatures of these two enantiomers. We will move beyond a simple listing of data, delving into the causality behind the experimental choices and the theoretical underpinnings of why certain techniques succeed—and others fail—in distinguishing these molecular mirror images. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for chiral discrimination.

The Molecular Mirror: Structure and Stereochemistry

(R)- and (S)-2-Amino-4-methylpentanamide are the enantiomers of leucinamide. Their hydrochloride salts are the subject of our analysis. While they share the same molecular formula (C₆H₁₅ClN₂O) and connectivity, their spatial arrangement around the chiral carbon (C2) is distinct, leading to their classification as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

Feature(R)-2-Amino-4-methylpentanamide HCl(S)-2-Amino-4-methylpentanamide HCl
Synonyms D-Leucinamide hydrochlorideL-Leucinamide hydrochloride
Molecular Formula C₆H₁₅ClN₂OC₆H₁₅ClN₂O
Molecular Weight 166.65 g/mol [1][2]166.65 g/mol [1]
Chiral Center C2 (R-configuration)C2 (S-configuration)
3D Structure


PubChem CID 7271815[3]6435343

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Challenge of Indistinguishability

NMR spectroscopy is a cornerstone of structural elucidation. However, in a standard achiral solvent, enantiomers are spectroscopically indistinguishable.[4][5] This is because the magnetic environments of corresponding nuclei in two enantiomers are identical, resulting in identical chemical shifts and coupling constants.

¹H and ¹³C NMR in an Achiral Environment

When dissolved in an achiral solvent like Deuterium Oxide (D₂O), both (R)- and (S)-2-Amino-4-methylpentanamide hydrochloride will produce identical ¹H and ¹³C NMR spectra. The expected chemical shifts are based on the shared molecular structure.

Table 2.1: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

Assignment ¹H Chemical Shift (ppm, multiplicity) ¹³C Chemical Shift (ppm)
H-2 (α-CH)~3.9 (t)~53
H-3 (β-CH₂)~1.7 (m)~40
H-4 (γ-CH)~1.6 (m)~24
H-5, H-5' (δ-CH₃)~0.9 (d)~22
Amide (-CONH₂)~7.5, ~7.0 (br s)-
Carbonyl (-CONH₂)-~175

Note: These are approximate values. Actual shifts can vary based on concentration, pH, and temperature.

Achieving Chiral Discrimination: The Diastereomeric Approach

To distinguish enantiomers by NMR, one must introduce a chiral auxiliary that interacts with the analyte to form diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra.[6] This can be achieved using either Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).[6]

  • Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the analyte, leading to small, observable differences in chemical shifts.

  • Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form stable diastereomeric products. This method often produces larger and more easily quantifiable differences in the NMR spectrum.[7][8]

The workflow below illustrates the use of a CDA.

Caption: Workflow for chiral NMR analysis using a Chiral Derivatizing Agent (CDA).

Experimental Protocol: Chiral Derivatization for ¹H NMR Analysis
  • Sample Preparation: In a clean, dry NMR tube, dissolve ~5 mg of the 2-Amino-4-methylpentanamide hydrochloride sample in 0.7 mL of anhydrous pyridine-d₅.

  • Derivatization: Add 1.1 equivalents of a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to the solution.

  • Reaction: Cap the tube and gently agitate. Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction progress can be monitored by observing the appearance of new signals.[6]

  • Data Acquisition: Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) and number of scans to achieve a good signal-to-noise ratio for accurate integration.[6]

  • Analysis: Identify a well-resolved signal corresponding to a proton near the chiral center in the newly formed diastereomeric amides. The ratio of the integrals of these distinct signals will directly correspond to the enantiomeric ratio of the original sample.

Infrared (IR) Spectroscopy: A Tale of Identical Vibrations

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Since enantiomers possess the same functional groups and bond strengths, their standard transmission or absorption IR spectra are identical. Differentiating them requires advanced techniques like Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light.[9]

However, a standard FTIR spectrum is still essential for confirming the presence of key functional groups.

Table 3.1: Characteristic IR Absorption Bands for 2-Amino-4-methylpentanamide HCl

Vibrational Mode Frequency Range (cm⁻¹) Expected Appearance
N-H Stretch (Amine Salt)3200 - 2800Strong, broad absorption
N-H Stretch (Primary Amide)3350 and 3180Two medium-intensity bands[10][11]
C-H Stretch (Alkyl)3000 - 2850Strong, sharp peaks
C=O Stretch (Amide I Band)~1680 - 1640Strong, sharp peak[11][12]
N-H Bend (Amide II Band)~1640 - 1550Medium to strong peak[12]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Collection: Run a background spectrum with an empty sample holder.

  • Sample Spectrum: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Identical Mass, Identical Fragments

In standard mass spectrometry, the mass-to-charge (m/z) ratio is measured. Since enantiomers have identical molecular weights and elemental compositions, they cannot be distinguished.[13] Furthermore, their fragmentation patterns under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) will be identical. Chiral differentiation using MS requires coupling the spectrometer with a chiral separation method, such as chiral gas or liquid chromatography.

Table 4.1: Expected Mass Spectrometry Data (ESI-MS)

Ion Description Expected m/z
[M+H]⁺Protonated Molecular Ion131.12
[M+Na]⁺Sodium Adduct153.10

Note: The observed mass is for the free amide (C₆H₁₄N₂O, MW 130.19) as the HCl is typically not observed in the gas phase.[13]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-300 Da).

Chiroptical Spectroscopy: The Definitive Distinction

Chiroptical techniques are the most direct and powerful methods for distinguishing between enantiomers. They rely on the differential interaction of chiral molecules with polarized light.[14][15]

  • Optical Rotatory Dispersion (ORD): Measures the change in the angle of optical rotation as a function of wavelength.[15][16]

  • Circular Dichroism (CD): Measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength.[14][17]

For a pair of enantiomers, the ORD and CD spectra will be perfect mirror images of each other. The phenomenon where the sign of the rotation changes rapidly near an absorption maximum is known as the Cotton Effect, which is a key feature in these spectra.[16]

Caption: Principle of Circular Dichroism for distinguishing enantiomers.

Table 5.1: Illustrative Chiroptical Data for (R)- and (S)-Leucinamide HCl

Technique Parameter (R)-2-Amino-4-methylpentanamide HCl (S)-2-Amino-4-methylpentanamide HCl
ORD Cotton Effect SignNegativePositive
Peak Wavelength~225 nm~225 nm
CD Band Sign (n→π*)NegativePositive
λₘₐₓ~220 nm~220 nm

Note: This data is illustrative, based on the typical behavior of D- (R) and L- (S) amino acids, which exhibit mirror-image CD spectra.[18][19][20] The n→π transition of the amide chromophore is responsible for the observed signal.*

Experimental Protocol: Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., 0.1 M HCl) at a known concentration (e.g., 0.1-1.0 mg/mL). The solvent must be transparent in the wavelength range of interest.

  • Cuvette Selection: Use a quartz cuvette with a known path length (e.g., 0.1 cm or 1.0 cm), chosen to keep the absorbance below 1.0.

  • Instrument Setup: Turn on the CD spectrometer and allow the lamp to warm up for at least 30 minutes. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Baseline Correction: Record a baseline spectrum with the cuvette containing only the solvent.

  • Sample Measurement: Record the CD spectrum of the sample over the desired wavelength range (e.g., 260 nm to 190 nm).

  • Data Processing: Subtract the baseline spectrum from the sample spectrum. The data is typically expressed in millidegrees (mdeg) and can be converted to molar ellipticity ([θ]) for standardized comparison.[20]

Summary and Conclusion

The ability to distinguish between the (R) and (S) enantiomers of 2-Amino-4-methylpentanamide hydrochloride is highly dependent on the chosen analytical technique.

Table 6.1: Summary of Spectroscopic Differentiability

Spectroscopic Method Distinguishes Enantiomers? Conditions / Rationale
¹H and ¹³C NMRNo (in achiral solvent)Identical magnetic environments.
Yes (with chiral auxiliary)Formation of diastereomers with distinct spectra.[6][7]
Infrared (IR) SpectroscopyNo (standard)Identical bond vibrations.
Mass Spectrometry (MS)No (standard)Identical mass and fragmentation.
ORD / CD SpectroscopyYesDirect measurement of differential interaction with polarized light, producing mirror-image spectra.[14][17]

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.
  • Amdursky, N., & Stevens, M. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ChemPhysChem.
  • Optical Activity of Chiral Molecules. Yale University, Vaccaro Research Group.
  • Wenzel, T. J., & Wilcox, J. D. (2003). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters.
  • Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics Letters.
  • To study the Optical Rotatory Dispersion (ORD) of some chiral substances. Virtual Labs.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols.
  • Tian, Y., et al. (2025). Raman spectroscopic technologies for chiral discrimination: Current status and new frontiers. TrAC Trends in Analytical Chemistry.
  • Optical rotatory dispersion. Wikipedia.
  • Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Journal of Physics: Condensed Matter.
  • Amdursky, N., & Stevens, M. M. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ChemPhysChem.
  • Cremer, D., et al. (2013). Chiral Discrimination by Vibrational Spectroscopy Utilizing Local Modes. Chirality.
  • Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy. YouTube.
  • 2-Amino-4-methylpentanamide hydrochloride. PubChem, National Center for Biotechnology Information.
  • Circular dichroism. Wikipedia.
  • Conformational Dependence of the Circular Dichroism Spectra of Single Amino Acids from Plane-Waves-Based Density Functional Theory Calculations. The Journal of Physical Chemistry B.
  • An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Open Science.
  • Pentanamide, 2-amino-4-methyl-. PubChem, National Center for Biotechnology Information.
  • 2-Amino-4-methylpentanamide. SpectraBase.
  • (R)-2-Amino-4-methylpentanamide. PubChem, National Center for Biotechnology Information.
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega.
  • Functional Groups and IR Tables. Chemistry LibreTexts.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy.

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Antiviral Agents Synthesized from (R)-2-Amino-4-methylpentanamide HCl

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a laboratory benchtop to a clinical setting is a meticulous process, demanding rigorous evaluation of a compound's efficacy and safety. For researchers and drug development professionals, understanding the correlation between in vitro (laboratory-based) and in vivo (within a living organism) results is paramount. This guide provides an in-depth technical comparison of the efficacy of a promising class of antiviral agents synthesized using (R)-2-Amino-4-methylpentanamide HCl, also known as L-leucinamide hydrochloride. By examining the experimental data and the underlying scientific principles, we aim to offer a comprehensive resource for advancing the development of novel therapeutics.

(R)-2-Amino-4-methylpentanamide HCl, a derivative of the essential amino acid L-leucine, serves as a versatile chiral building block in the synthesis of a variety of bioactive molecules. Its inherent chirality and functional groups make it an attractive starting material for creating complex molecular architectures with specific biological targets. One such class of molecules that has demonstrated significant potential is chiral thioureas incorporating leucine and phosphonate moieties, which have shown notable in vitro activity against the Human Immunodeficiency Virus (HIV).

The Crucial Role of In Vitro and In Vivo Correlation (IVIVC)

Before delving into the specific efficacy data, it is essential to appreciate the concept of In Vitro-In Vivo Correlation (IVIVC). IVIVC is a predictive mathematical model that relates the in vitro properties of a drug to its in vivo performance. A strong IVIVC can streamline drug development by reducing the need for extensive human trials, aiding in formulation optimization, and providing a more profound understanding of a drug's behavior in the body. This guide will explore the in vitro antiviral activity of L-leucinamide-derived compounds and discuss the methodologies for translating these findings to in vivo models, a critical step in establishing a potential IVIVC.

In Vitro Efficacy: Targeting Viral Replication at the Molecular Level

The initial assessment of an antiviral compound's efficacy is typically conducted through a battery of in vitro assays. These experiments are designed to measure the drug's ability to inhibit viral replication in a controlled laboratory environment, often using cell cultures. For the chiral thiourea derivatives synthesized from L-leucinamide, the primary target is the HIV-1 virus.

A key study in this area, "Synthesis and Antiviral Bioactivity of Chiral Thioureas Containing Leucine and Phosphonate Moieties," outlines the synthesis and subsequent in vitro evaluation of these compounds against HIV-1. The research highlights that the R-enantiomers of certain chiral naphthyl thioureas act as potent non-nucleoside inhibitors of the HIV-1 reverse transcriptase (RT) enzyme in vitro.[1]

Key In Vitro Assay: HIV-1 Reverse Transcriptase Inhibition

The HIV-1 reverse transcriptase is a critical enzyme for the virus's replication cycle, making it a prime target for antiviral drugs. The in vitro assay to determine the inhibitory activity of the L-leucinamide-derived thioureas against this enzyme is a cornerstone of their preclinical evaluation.

Table 1: Representative In Vitro Anti-HIV-1 Activity of L-leucinamide Derived Thioureas

Compound IDChemical NameTarget EnzymeEC₅₀ (µM)¹CC₅₀ (µM)²Selectivity Index (SI)³
3a N-(benzyl)-N'-[diethoxyphosphoryl(phenyl)methyl]-L-thioureaHIV-1 Reverse Transcriptase1.25>100>80
3b N-(2-fluorobenzyl)-N'-[diethoxyphosphoryl(phenyl)methyl]-L-thioureaHIV-1 Reverse Transcriptase0.98>100>102
3c N-(4-fluorobenzyl)-N'-[diethoxyphosphoryl(phenyl)methyl]-L-thioureaHIV-1 Reverse Transcriptase1.12>100>89
NVP Nevirapine (Positive Control)HIV-1 Reverse Transcriptase0.21>100>476

¹EC₅₀ (50% effective concentration): The concentration of the drug that inhibits viral replication by 50%. ²CC₅₀ (50% cytotoxic concentration): The concentration of the drug that causes the death of 50% of host cells. ³Selectivity Index (SI) = CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity. (Data is illustrative and based on findings from similar compound classes reported in the literature.)

Experimental Protocol: In Vitro Anti-HIV-1 Assay (MT-4 Cells)

The following is a detailed protocol for a common in vitro assay used to determine the anti-HIV-1 activity of novel compounds.

Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of L-leucinamide-derived thiourea compounds against HIV-1 in MT-4 human T-cell line.

Materials:

  • MT-4 cells

  • HIV-1 (IIIB strain)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Test compounds (L-leucinamide-derived thioureas) dissolved in DMSO

  • Positive control (e.g., Nevirapine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidic isopropanol)

  • 96-well microtiter plates

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Dilution: Prepare a series of dilutions of the test compounds and the positive control in culture medium.

  • Cytotoxicity Assay (CC₅₀): a. Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well. b. Add the diluted compounds to the wells. c. Incubate for 5 days at 37°C. d. Add MTT solution to each well and incubate for 4 hours. e. Add solubilization buffer to dissolve the formazan crystals. f. Measure the absorbance at 570 nm using a microplate reader.

  • Antiviral Assay (EC₅₀): a. Seed MT-4 cells into a 96-well plate. b. Add the diluted compounds to the wells. c. Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. d. Incubate for 5 days at 37°C. e. Perform the MTT assay as described above to measure cell viability (protection from virus-induced cell death).

  • Data Analysis: Calculate the CC₅₀ and EC₅₀ values by plotting the percentage of cytotoxicity or viral inhibition against the compound concentration and fitting the data to a dose-response curve.

Diagram 1: In Vitro Antiviral Assay Workflow

G cluster_prep Preparation cluster_cc50 Cytotoxicity Assay (CC50) cluster_ec50 Antiviral Assay (EC50) cluster_analysis Data Analysis cell_culture Culture MT-4 Cells seed_cc50 Seed Cells cell_culture->seed_cc50 seed_ec50 Seed Cells cell_culture->seed_ec50 compound_prep Prepare Compound Dilutions add_comp_cc50 Add Compounds compound_prep->add_comp_cc50 add_comp_ec50 Add Compounds compound_prep->add_comp_ec50 seed_cc50->add_comp_cc50 incubate_cc50 Incubate (5 days) add_comp_cc50->incubate_cc50 mtt_cc50 MTT Assay incubate_cc50->mtt_cc50 read_cc50 Read Absorbance mtt_cc50->read_cc50 calculate Calculate EC50 & CC50 read_cc50->calculate seed_ec50->add_comp_ec50 infect_ec50 Infect with HIV-1 add_comp_ec50->infect_ec50 incubate_ec50 Incubate (5 days) infect_ec50->incubate_ec50 mtt_ec50 MTT Assay incubate_ec50->mtt_ec50 read_ec50 Read Absorbance mtt_ec50->read_ec50 read_ec50->calculate

Caption: Workflow for determining in vitro antiviral efficacy.

From the Dish to the Organism: The Imperative of In Vivo Evaluation

While in vitro assays provide crucial initial data on a drug's potential, they cannot fully replicate the complex biological environment of a living organism. Therefore, in vivo studies in animal models are a critical next step to assess a drug's efficacy, pharmacokinetics (how the body processes the drug), and safety in a whole-system context.

For anti-HIV-1 drug candidates, a common in vivo model is the humanized mouse model. These are immunodeficient mice engrafted with human hematopoietic stem cells, resulting in the development of a human immune system, making them susceptible to HIV-1 infection.

Proposed In Vivo Efficacy Study: Humanized Mouse Model of HIV-1 Infection

While specific in vivo data for the L-leucinamide-derived thioureas is not yet available in published literature, a well-established experimental design using humanized mice can be proposed to evaluate their efficacy.

Objective: To evaluate the in vivo antiviral efficacy of a lead L-leucinamide-derived thiourea compound in a humanized mouse model of HIV-1 infection.

Animal Model: Humanized mice (e.g., NSG mice engrafted with human CD34+ hematopoietic stem cells).

Materials:

  • Humanized mice

  • HIV-1 (e.g., BaL strain)

  • Test compound (formulated for oral or parenteral administration)

  • Vehicle control

  • Positive control (e.g., a clinically approved antiretroviral drug)

  • Equipment for blood collection and viral load quantification (RT-qPCR)

Procedure:

  • Model Confirmation: Confirm successful human immune cell engraftment in the mice via flow cytometry.

  • Infection: Infect the humanized mice with a standardized dose of HIV-1.

  • Treatment: a. After confirmation of established infection (typically 2-3 weeks post-infection), randomize the mice into treatment groups (vehicle control, test compound, positive control). b. Administer the treatments daily for a specified period (e.g., 2-4 weeks).

  • Monitoring: a. Monitor the health of the mice daily (weight, clinical signs). b. Collect blood samples at regular intervals to measure the plasma viral load using RT-qPCR. c. At the end of the study, collect tissues (e.g., spleen, lymph nodes) to assess viral burden and immune cell populations.

  • Data Analysis: Compare the viral load reduction and immune cell preservation between the treatment groups and the control group.

Diagram 2: In Vivo Efficacy Study Workflow

G cluster_model Model Development cluster_study Efficacy Study cluster_analysis Data Analysis & Outcome engraft Engraft Mice with Human Stem Cells confirm_engraft Confirm Engraftment engraft->confirm_engraft infect Infect Mice with HIV-1 confirm_engraft->infect randomize Randomize into Treatment Groups infect->randomize treat Daily Treatment Administration randomize->treat monitor Monitor Health & Collect Samples treat->monitor viral_load Quantify Viral Load (RT-qPCR) monitor->viral_load tissue_analysis Analyze Tissues monitor->tissue_analysis compare Compare Efficacy Between Groups viral_load->compare tissue_analysis->compare

Caption: Workflow for an in vivo antiviral efficacy study.

Synthesizing the Data: The Path Forward

The successful transition of a drug candidate from in vitro to in vivo studies hinges on a clear understanding of its mechanism of action and a robust experimental design. The L-leucinamide-derived chiral thioureas have demonstrated promising in vitro anti-HIV-1 activity, warranting further investigation in relevant in vivo models.

The data generated from such studies will be instrumental in:

  • Establishing a preliminary IVIVC: Correlating the in vitro EC₅₀ values with the in vivo dose required for viral suppression.

  • Optimizing lead compounds: Identifying the most potent and safest candidates for further development.

  • Informing clinical trial design: Providing crucial data on dosing, safety, and potential efficacy in humans.

As research in this area progresses, the continued exploration of compounds derived from (R)-2-Amino-4-methylpentanamide HCl holds the potential to deliver novel and effective antiviral therapies. This guide serves as a foundational framework for the logical and scientifically rigorous evaluation of these promising molecules.

References

  • Synthesis and Antiviral Bioactivity of Chiral Thioureas Containing Leucine and Phosphonate Moieties. Molecules. [URL not available in search results]

Sources

A Head-to-Head Comparison of Synthetic Routes to (R)-2-Amino-4-methylpentanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is paramount. (R)-2-Amino-4-methylpentanamide hydrochloride, also known as D-leucinamide hydrochloride, is a valuable chiral intermediate. This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies to obtain this compound, offering experimental data and field-proven insights to inform your selection of the most suitable route for your research and development needs.

Introduction to this compound

This compound is the hydrochloride salt of the amide derivative of the D-enantiomer of leucine, an essential amino acid. Its chirality makes it a crucial component in the synthesis of various pharmaceuticals and peptidomimetics, where stereochemistry dictates biological activity. The hydrochloride salt form enhances its stability and solubility, particularly in aqueous media, making it a convenient precursor for further chemical transformations.

This guide will dissect and compare three principal synthetic pathways:

  • Direct Amidation of D-Leucine: A classical and straightforward approach utilizing the readily available chiral pool of D-leucine.

  • Chemoenzymatic Synthesis: A hybrid approach leveraging the high enantioselectivity of enzymes to produce a key intermediate, followed by chemical conversion.

  • Enantioselective Synthesis from Achiral Precursors: A more complex strategy that builds the chiral center from simple, achiral starting materials.

Route 1: Direct Amidation of D-Leucine

The most direct and frequently employed method for the synthesis of this compound begins with the corresponding amino acid, D-leucine. This approach takes advantage of the commercially available and relatively inexpensive chiral starting material. The core transformation is the formation of an amide bond from the carboxylic acid of D-leucine. This is typically achieved through the use of coupling reagents common in peptide synthesis.

Mechanistic Considerations

The mechanism of carbodiimide-mediated amide bond formation, often facilitated by additives like 1-hydroxybenzotriazole (HOBt), involves the activation of the carboxylic acid. The carbodiimide (e.g., DCC, EDC, or DIC) reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. To suppress potential side reactions, such as the rearrangement of the O-acylisourea to an unreactive N-acylurea, and to minimize racemization, an additive like HOBt is introduced. HOBt traps the O-acylisourea to form a more stable active ester, which then reacts with the amine to yield the desired amide with high fidelity.[1][2][3]

A newer, more direct approach involves the use of borate esters, which can facilitate the amidation of unprotected amino acids, potentially simplifying the process by avoiding the need for protecting groups.

dot digraph "Direct_Amidation_of_D-Leucine" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

D_Leucine [label="D-Leucine"]; Activated_Ester [label="Activated Intermediate\n(e.g., O-acylisourea or Active Ester)"]; Ammonia [label="Ammonia Source\n(e.g., NH4Cl)"]; D_Leucinamide [label="(R)-2-Amino-4-methylpentanamide"]; HCl_Salt [label="(R)-2-Amino-4-methylpentanamide\nHydrochloride"];

D_Leucine -> Activated_Ester [label="Coupling Reagent\n(e.g., DIC/HOBt)"]; Activated_Ester -> D_Leucinamide [label="Ammonia"]; Ammonia -> D_Leucinamide; D_Leucinamide -> HCl_Salt [label="HCl"];

} dot

Caption: Direct amidation of D-leucine workflow.

Experimental Protocol: Amidation using DIC/HOBt

A standard and reliable method for the amidation of D-leucine involves the use of N,N'-diisopropylcarbodiimide (DIC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to maintain chiral purity.

Step-by-Step Methodology:

  • Reaction Setup: Suspend D-leucine (1 equivalent) and HOBt (1.1 equivalents) in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF).

  • Activation: Add DIC (1.1 equivalents) to the suspension and stir at room temperature for 1 hour to form the active ester.

  • Amination: In a separate flask, prepare a solution of ammonia in an organic solvent or use a source like ammonium chloride with a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

  • Coupling: Add the ammonia source to the pre-activated D-leucine solution and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: The reaction mixture is typically worked up by aqueous extraction to remove water-soluble byproducts. The crude product is then purified by column chromatography or recrystallization.

  • Salt Formation: The purified D-leucinamide is dissolved in a suitable solvent (e.g., ether or ethyl acetate) and treated with a solution of HCl in the same or another appropriate solvent to precipitate the hydrochloride salt.

Data Summary:
ParameterDirect Amidation (DIC/HOBt)
Starting Material D-Leucine
Key Reagents DIC, HOBt, Ammonia source
Typical Yield Good to high (generally 70-90%)
Enantiomeric Purity High (>98% ee) with HOBt
Advantages Readily available starting material, well-established methodology
Disadvantages Requires coupling agents, potential for side reactions and racemization if not optimized

Route 2: Chemoenzymatic Synthesis

A chemoenzymatic approach combines the high selectivity of enzymatic catalysis with the versatility of chemical synthesis. In this strategy, an enzyme is used to create the chiral center with high enantiopurity, and subsequent chemical steps complete the synthesis. For D-leucinamide, a D-amino acid transaminase can be employed to produce D-leucine from its corresponding α-keto acid, α-ketoisocaproate.

Mechanistic Considerations

D-amino acid transaminases catalyze the transfer of an amino group from a donor molecule (commonly a D-amino acid like D-glutamate or D-alanine) to an α-keto acid acceptor. The reaction is reversible, so strategies are often employed to drive the equilibrium towards product formation. One such strategy is a one-pot, three-enzyme system where the co-product of the transamination is removed by a coupled enzymatic reaction, thus pulling the equilibrium forward.

dot digraph "Chemoenzymatic_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Keto_Acid [label="α-Ketoisocaproate"]; D_Leucine [label="D-Leucine"]; Amidation [label="Chemical Amidation\n(as in Route 1)"]; HCl_Salt [label="(R)-2-Amino-4-methylpentanamide\nHydrochloride"];

Keto_Acid -> D_Leucine [label="D-Amino Acid\nTransaminase"]; D_Leucine -> Amidation; Amidation -> HCl_Salt; } dot

Caption: Chemoenzymatic synthesis workflow.

Experimental Protocol: Enzymatic Synthesis of D-Leucine and Subsequent Amidation

Step 1: Enzymatic Synthesis of D-Leucine [4]

  • Reaction Mixture: Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) containing α-ketoisocaproic acid, a D-amino acid donor (e.g., D-glutamate), and the D-amino acid transaminase.

  • Equilibrium Shift: To drive the reaction to completion, a coupled enzyme system can be employed. For example, if D-glutamate is the amino donor, glutamate dehydrogenase can be used with a suitable cofactor to convert the co-product α-ketoglutarate back to D-glutamate.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring and Workup: The reaction progress is monitored by HPLC. Once complete, the enzyme is removed (e.g., by precipitation or filtration), and the D-leucine is isolated from the aqueous solution, often by ion-exchange chromatography.

Step 2: Chemical Amidation of D-Leucine

The D-leucine obtained from the enzymatic step is then subjected to a chemical amidation protocol as described in Route 1.

Data Summary:
ParameterChemoenzymatic Synthesis
Starting Material α-Ketoisocaproate
Key Reagents D-amino acid transaminase, D-amino donor, coupling reagents for amidation
Typical Yield High for enzymatic step (e.g., 99.2% for D-leucine formation), followed by chemical amidation yield
Enantiomeric Purity Excellent (>99% ee for the enzymatic step)
Advantages Very high enantioselectivity, uses inexpensive achiral starting material for the key step
Disadvantages Multi-step process, requires expertise in both biocatalysis and chemical synthesis, potential for enzyme inhibition

Route 3: Enantioselective Synthesis from Achiral Precursors

This approach involves the construction of the chiral amine functionality from simple, achiral starting materials using a chiral catalyst or auxiliary. While often more complex, this strategy can be very powerful, especially for the synthesis of unnatural amino acids. A plausible route to D-leucinamide would involve the asymmetric reduction of an imine or the asymmetric alkylation of a glycine equivalent.

Mechanistic Considerations

A variety of methods exist for the asymmetric synthesis of α-amino acids. One common strategy is the asymmetric alkylation of a chiral glycine enolate equivalent. For instance, a glycine Schiff base can be deprotonated with a strong base, and the resulting enolate can be alkylated with an isobutyl halide in the presence of a chiral phase-transfer catalyst. The chiral catalyst creates a chiral environment around the enolate, directing the alkylation to occur preferentially on one face, thus establishing the desired stereocenter. Subsequent hydrolysis of the Schiff base and the ester yields the amino acid, which can then be amidated.

dot digraph "Enantioselective_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Glycine_Equivalent [label="Glycine Equivalent\n(e.g., Schiff Base)"]; Isobutyl_Halide [label="Isobutyl Halide"]; Chiral_D_Leucine_Derivative [label="Chiral D-Leucine\nDerivative"]; Hydrolysis [label="Hydrolysis"]; D_Leucine [label="D-Leucine"]; Amidation [label="Amidation"]; HCl_Salt [label="(R)-2-Amino-4-methylpentanamide\nHydrochloride"];

Glycine_Equivalent -> Chiral_D_Leucine_Derivative [label="Chiral Catalyst\n+ Base"]; Isobutyl_Halide -> Chiral_D_Leucine_Derivative; Chiral_D_Leucine_Derivative -> Hydrolysis; Hydrolysis -> D_Leucine; D_Leucine -> Amidation; Amidation -> HCl_Salt; } dot

Caption: Enantioselective synthesis via asymmetric alkylation.

Experimental Protocol: Asymmetric Alkylation of a Glycine Schiff Base
  • Schiff Base Formation: React glycine methyl ester with benzophenone to form the corresponding Schiff base.

  • Asymmetric Alkylation: Dissolve the Schiff base and a chiral phase-transfer catalyst (e.g., a cinchona alkaloid derivative) in a suitable organic solvent. Add a strong base (e.g., potassium hydroxide) and isobutyl bromide. The reaction is typically run at low temperatures to enhance stereoselectivity.

  • Hydrolysis: After the alkylation is complete, the Schiff base and the ester are hydrolyzed under acidic conditions to yield D-leucine.

  • Amidation and Salt Formation: The resulting D-leucine is then converted to the hydrochloride salt of the amide as described in Route 1.

Data Summary:
ParameterEnantioselective Synthesis
Starting Material Glycine derivative, isobutyl halide
Key Reagents Chiral catalyst, strong base, coupling reagents for amidation
Typical Yield Can be variable depending on the specific method and catalyst
Enantiomeric Purity Can be high to excellent depending on the catalyst and conditions
Advantages Builds chirality from achiral precursors, can be adapted for unnatural amino acids
Disadvantages Often multi-step, requires development and optimization of the asymmetric step, chiral catalysts can be expensive

Head-to-Head Comparison Summary

FeatureRoute 1: Direct AmidationRoute 2: ChemoenzymaticRoute 3: Enantioselective
Starting Material D-Leucineα-KetoisocaproateGlycine derivative, Isobutyl halide
Stereocontrol Relies on chiral poolEnzymaticCatalytic
Number of Steps FewerMoreMost
Overall Yield Generally highCan be high, product of multiple stepsVariable
Enantiopurity High (if starting material is pure)ExcellentHigh to excellent
Scalability GoodCan be challenging due to enzyme handlingCan be challenging and costly
Cost-Effectiveness Generally goodPotentially cost-effective at scaleCan be expensive due to catalyst cost
Key Challenges Minimizing racemizationEnzyme stability and activityCatalyst development and optimization

Conclusion and Recommendations

The choice of synthetic route to this compound is highly dependent on the specific needs of the project, including scale, cost considerations, and available expertise.

  • For rapid, reliable, and well-established synthesis on a lab scale, Route 1 (Direct Amidation of D-Leucine) is the most practical choice. The availability of the chiral starting material and the extensive literature on peptide coupling make this a robust and predictable method.

  • For applications where the highest possible enantiopurity is critical and for the development of a "green" and sustainable process, Route 2 (Chemoenzymatic Synthesis) is an excellent option. The enzymatic step provides exceptional stereocontrol, and the use of biocatalysis aligns with modern principles of sustainable chemistry.

  • For research programs focused on the development of novel synthetic methodologies or the synthesis of a diverse range of unnatural amino acid amides, Route 3 (Enantioselective Synthesis) offers the greatest flexibility. While more challenging to develop, a successful asymmetric route can be highly valuable and adaptable.

Ultimately, a thorough evaluation of the resources and goals of your specific project will guide the selection of the optimal synthetic pathway.

References

  • A NOVEL AND EFFICIENT APPROACH FOR THE AMIDATION OF C-TERMINAL PEPTIDES. (2010). J. Iran. Chem. Soc., 7(4), 840-845. [Link]
  • Coupling Reagents. Aapptec Peptides. [Link]
  • Carpino, L. A., & El-Faham, A. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 13(1), 24-30. [Link]
  • Lanigan, R. M., Karaluka, V., Sabatini, M. T., Starkov, P., Badland, M., Boulton, L., & Sheppard, T. D. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
  • Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 253-306). Academic Press.
  • Carbodiimide. Wikipedia. [Link]
  • Biocatalytic Approaches to Amide Synthesis.
  • Moody, T. S., & Tyndall, J. D. (2021). Recent Advances in Biocatalysis for Drug Synthesis. Molecules, 26(11), 3163. [Link]
  • Savelieva, S. A., Meleshina, I. O., Boyarskaya, K. M., Berezhnoy, E. Y., Rachinskaya, T. V., Popov, V. O., & Boyko, K. M. (2022). Expanded Substrate Specificity in D-Amino Acid Transaminases. International Journal of Molecular Sciences, 23(19), 11463. [Link]
  • Amine to Amide Mechanism - H

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (R)-2-Amino-4-methylpentanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of chemical reagents extends beyond their application in research and development. A critical, yet often overlooked, aspect of laboratory work is the safe and compliant disposal of chemical waste. This guide provides a detailed protocol for the proper disposal of (R)-2-Amino-4-methylpentanamide hydrochloride, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is not just on the "how," but the "why," to foster a deeply ingrained culture of safety and responsibility.

Hazard Identification and Risk Assessment: Know Your Compound

This compound, a derivative of the amino acid leucine, requires careful handling due to its inherent chemical properties. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications necessitate a thorough risk assessment before any handling or disposal procedures are initiated. The primary routes of exposure are dermal contact, eye contact, and inhalation of the powdered form. Understanding these risks is the foundation of a sound disposal plan.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, the selection and proper use of PPE are non-negotiable. The following table summarizes the minimum PPE requirements.

Body Part Required PPE Rationale
Hands Nitrile or chloroprene glovesTo prevent skin irritation from direct contact. Ensure gloves are regularly inspected for integrity[2].
Eyes Safety glasses with side shields or gogglesTo protect against accidental splashes or airborne particles causing serious eye irritation[3][4].
Body Flame-resistant laboratory coatTo protect skin and personal clothing from contamination[2].
Respiratory Use in a well-ventilated area or chemical fume hoodTo minimize the risk of inhaling dust particles, which can cause respiratory tract irritation[3][5].

Segregation and Storage: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[6] Amides, as a chemical class, can react with other chemicals if improperly mixed. For instance, amides are incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, which can lead to heat generation or the release of toxic gases.[3][7]

Therefore, this compound waste must be collected in a dedicated, properly labeled hazardous waste container.

Key Storage Practices:

  • Container Selection: Use a container made of a compatible material (e.g., high-density polyethylene) that can be securely sealed.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., irritant).[8][9]

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9] The SAA should be in a well-ventilated area and away from incompatible materials.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Verify that the designated hazardous waste container is properly labeled and within the SAA.

    • Have spill cleanup materials readily available.

  • Waste Transfer:

    • Carefully transfer the solid waste into the designated hazardous waste container using a chemically resistant scoop or spatula. Avoid generating dust.

    • If dealing with solutions, pour the liquid waste carefully into the appropriate liquid hazardous waste container.

  • Container Management:

    • Keep the hazardous waste container securely closed when not in use.[10]

    • Do not overfill the container. Allow for adequate headspace to prevent spills and accommodate potential vapor expansion.

  • Decontamination:

    • Thoroughly decontaminate any reusable equipment (e.g., spatulas, beakers) that has come into contact with the chemical. A triple rinse with a suitable solvent is a recommended practice. The rinsate must be collected and disposed of as hazardous waste.[6]

    • Wipe down the work surface with an appropriate cleaning agent.

  • Final Disposal:

    • Once the waste container is full or ready for pickup, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste contractor.[8][11] Adhere to your facility's specific procedures for waste pickup requests.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Final Disposal PPE Don PPE Container Verify Waste Container PPE->Container Transfer Transfer Waste Container->Transfer Decontaminate Decontaminate Equipment Transfer->Decontaminate Seal Seal Container Decontaminate->Seal Store Store in SAA Seal->Store Pickup Arrange for Pickup Store->Pickup End End Pickup->End Start Start Start->PPE

Caption: Disposal workflow for this compound.

Emergency Procedures: Planning for the Unexpected

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill:

    • Alert others in the vicinity and evacuate the immediate area if necessary.

    • Wearing appropriate PPE, contain the spill using a chemical spill kit.

    • For a solid spill, carefully sweep up the material and place it in the hazardous waste container. Avoid creating dust.

    • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

    • Decontaminate the spill area.

    • Report the spill to your supervisor and EH&S department.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Conclusion: A Commitment to Safety

The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding the hazards, utilizing appropriate protective measures, and adhering to a systematic disposal protocol, researchers can ensure a safe working environment and maintain compliance with environmental regulations. This commitment to safety not only protects individuals but also upholds the integrity of the scientific community.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Laboratory Waste Management: The New Regulations. MedLab.
  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Regulation of Laboratory Waste. American Chemical Society.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. DuraLabel.
  • Amides Waste Compatibility: Key Insights for Safe Disposal. CP Lab Safety.
  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
  • 2-Amino-4-methylpentanamide hydrochloride. PubChem.
  • Safety Data Sheet for 2-Pyridinamine, 4-methyl-.
  • Safety Data Sheet for 2-Amino-4-methylpyridine. Jubilant Ingrevia.
  • Safety Data Sheet. Sigma-Aldrich.
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
  • Chemical Waste Disposal Guidelines. Emory University.
  • (R)-methyl 2-amino-4-methylpentanoate hydrochloride. MedchemExpress.com.
  • Safety Data Sheet for 2-[(2-Aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-methoxynaphthalen-2-yl)pentanamide;hydrochloride. AK Scientific, Inc.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • SOP for Sodium Amide.
  • (R)-3-Amino-4-methylpentanoic acid Safety Data Sheet. CymitQuimica.
  • (±)-2-amino-4-methylvaleramide (CAS No. 13079-20-4) SDS. Guidechem.
  • 3-Amino-4-methylpentanoic acid-SDS. MedChemExpress.
  • Safety Data Sheet. AK Scientific, Inc.

Sources

Personal protective equipment for handling (R)-2-Amino-4-methylpentanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed framework for the safe handling of (R)-2-Amino-4-methylpentanamide hydrochloride. The protocols herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to implement robust safety measures, grounded in a clear understanding of the material's potential hazards.

A Note on Stereochemistry and Hazard Classification: The topic specifies the (R)-enantiomer. However, the commercially prevalent and most well-documented form of this compound is the (S)-enantiomer, L-Leucinamide hydrochloride (CAS No: 10466-61-2).[1][2] For the purposes of this guide, it is assumed the general safety and handling precautions for both enantiomers are identical.

Furthermore, a review of available Safety Data Sheets (SDS) reveals conflicting hazard information. Some suppliers classify the compound as non-hazardous based on their available data[1], while the European Chemicals Agency (ECHA) classification, available through PubChem, identifies it as a skin, eye, and respiratory irritant.[3] In alignment with best laboratory practices, this guide will adopt the more stringent classification. It is imperative to always consult the specific SDS provided by your supplier before commencing any work.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of laboratory safety. The primary hazards associated with this compound, as a powdered amine salt, are irritation upon contact with skin, eyes, and the respiratory system.[3]

Hazard Class GHS Pictogram Signal Word Hazard Statement
Skin Irritation

Warning H315: Causes skin irritation.[3]
Eye Irritation

Warning H319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity

Warning H335: May cause respiratory irritation.[3]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between the operator and the chemical. The primary method for exposure control is the use of robust engineering controls.

  • Chemical Fume Hood: All handling of the solid powder, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is critical to mitigate the risk of inhaling the powder, which may cause respiratory irritation (H335).[3][4]

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any potential vapors or dusts that may escape primary containment.[5][6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly address the identified hazards of skin, eye, and respiratory irritation.

  • Eye and Face Protection:

    • Rationale: To prevent the solid powder or solutions from causing serious eye irritation (H319), appropriate eye protection is mandatory.[3]

    • Required PPE: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required. For operations with a higher risk of splashing, such as when transferring solutions or working with larger quantities, chemical splash goggles are recommended.[7]

  • Skin and Body Protection:

    • Rationale: Direct contact with the compound can cause skin irritation (H315).[3] A lab coat and proper gloves form the necessary barrier.

    • Required PPE:

      • Gloves: Chemical-resistant nitrile gloves are required. Inspect gloves for any signs of damage before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don a new pair. For prolonged operations, consider changing gloves every 30-60 minutes to minimize the risk of permeation.[8]

      • Lab Coat: A full-length laboratory coat, buttoned completely, must be worn to protect skin and personal clothing.

  • Respiratory Protection:

    • Rationale: The compound is classified as a potential respiratory irritant (H335).[3] While engineering controls are the primary means of protection, respiratory protection may be necessary in specific situations.

    • Required PPE:

      • Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required.

      • Emergency or Maintenance Operations: For situations where engineering controls may fail or for cleaning up large spills, a NIOSH-approved N95 respirator is recommended to prevent inhalation of airborne powder.[7] All personnel required to wear respirators must be properly fit-tested and trained.

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE (Lab Coat, Gloves, Goggles) prep_hood 2. Verify Fume Hood Function prep_ppe->prep_hood prep_materials 3. Gather Materials (Spatula, Weigh Paper, etc.) prep_hood->prep_materials handle_weigh 4. Weigh Compound Carefully prep_materials->handle_weigh Begin Handling handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve 6. Prepare Solution handle_transfer->handle_dissolve cleanup_decon 7. Decontaminate Spatula & Surfaces handle_dissolve->cleanup_decon Complete Task cleanup_waste 8. Dispose of Waste (Gloves, Weigh Paper) cleanup_decon->cleanup_waste cleanup_ppe 9. Doff PPE & Wash Hands cleanup_waste->cleanup_ppe

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.